Oleic Acid Alkyne
Description
Properties
IUPAC Name |
(Z)-octadec-9-en-17-ynoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h1,9-10H,3-8,11-17H2,(H,19,20)/b10-9- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUWNXWGQBCLLBN-KTKRTIGZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCCCCCC=CCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#CCCCCCC/C=C\CCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
synthesis of ω-terminal alkyne oleic acid
An In-depth Technical Guide to the Synthesis of ω-Terminal Alkyne Oleic Acid
Abstract
ω-Terminal alkyne oleic acid, known systematically as (9Z)-9-octadecen-17-ynoic acid, is a powerful chemical probe for interrogating complex biological systems.[1][2][3] Its unique structure, combining the natural C18 chain and cis-alkene of oleic acid with a terminal alkyne, makes it an invaluable tool for "click" chemistry applications.[2] This guide provides a comprehensive overview of a robust synthetic strategy for this molecule, designed for researchers, chemists, and professionals in drug development. We will deconstruct the synthesis through a retrosynthetic analysis, focusing on a Z-selective Wittig reaction as the core transformation. This document explains the causality behind key experimental choices, provides detailed step-by-step protocols, and summarizes critical data to ensure scientific integrity and practical reproducibility.
Introduction: The Convergence of Lipid Biology and Bioorthogonal Chemistry
The study of fatty acids and their metabolites—the field of lipidomics—is fundamental to understanding health and disease. Octadecanoids, the oxygenated products of 18-carbon fatty acids like oleic acid, are involved in a myriad of physiological processes, from inflammation to cell signaling.[4] However, tracking the metabolic fate of these lipids within a living system presents a significant challenge.
1.1 The Role of ω-Terminal Alkyne Fatty Acids in Modern Research The introduction of a small, bio-inert terminal alkyne group at the omega (ω) position of a fatty acid creates a "clickable" analog.[5][6] This modification allows researchers to trace the incorporation and metabolism of the fatty acid surrogate through complex biological matrices.[7][8][9][10] Using mass spectrometry or fluorescence imaging, scientists can visualize lipid localization, identify protein-lipid interactions, and quantify metabolic flux, providing unprecedented insight into lipid biology.[8][10]
1.2 "Click" Chemistry: A Powerful Tool for Bioconjugation The concept of "click chemistry," first described by K. Barry Sharpless, centers on reactions that are high-yielding, stereospecific, and tolerant of a wide range of functional groups and reaction conditions.[11] The premier example is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), where an alkyne and an azide "click" together to form a stable triazole linkage.[12][13][14] The terminal alkyne on our target molecule serves as a handle for attaching various reporter tags, such as fluorophores or biotin, enabling its detection and isolation.[2][11][13]
1.3 Synthetic Objectives and Challenges The primary challenge in synthesizing ω-terminal alkyne oleic acid is the precise installation of two key functional groups on a long aliphatic chain: the cis (Z) double bond at the C9 position and the terminal alkyne at the C17 position. The synthesis must be designed to control the stereochemistry of the double bond while preventing unwanted reactions at the sensitive alkyne and carboxylic acid moieties.
A Retrosynthetic Strategy via Wittig Olefination
To address the synthetic challenges, we employ a convergent retrosynthetic strategy. The central C9=C10 double bond is an ideal site for disconnection using the Wittig reaction, a reliable method for forming alkenes with predictable stereochemistry.
2.1 Disconnection of the Target Molecule The target molecule, (9Z)-9-octadecen-17-ynoic acid, is disconnected at the C9=C10 double bond. This yields two precursor fragments:
-
An aldehyde fragment: A C9 aliphatic chain with a terminal aldehyde and a protected carboxylic acid at the other end. Methyl 8-oxooctanoate is a suitable candidate.
-
A phosphonium ylide fragment: Derived from a C9 aliphatic chain containing a terminal alkyne. This requires the synthesis of a (9-decynyl)triphenylphosphonium salt.
This approach isolates the formation of the two key functional groups into separate precursor syntheses before the crucial coupling step.
Caption: Retrosynthetic analysis of ω-terminal alkyne oleic acid.
2.2 Overview of the Forward Synthesis The forward synthesis involves the independent preparation of the two fragments, followed by their coupling via the Wittig reaction to construct the C18 backbone with the desired Z-alkene. A final hydrolysis step liberates the carboxylic acid.
Caption: Forward synthesis workflow for ω-terminal alkyne oleic acid.
Synthesis of Precursor Fragments
The success of the convergent strategy hinges on the efficient preparation of the aldehyde and phosphonium salt precursors.
3.1 Protocol: Synthesis of Methyl 8-oxooctanoate (Aldehyde Fragment) This fragment can be prepared by oxidation of the corresponding commercially available alcohol, methyl 8-hydroxyoctanoate.
-
Objective: To oxidize a primary alcohol to an aldehyde without over-oxidation to a carboxylic acid.
-
Methodology: Swern oxidation or Dess-Martin periodinane (DMP) oxidation are preferred as they are mild and high-yielding.
-
Step-by-Step Protocol (Swern Oxidation):
-
Dissolve oxalyl chloride (1.2 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (N₂) and cool to -78 °C.
-
Add dimethyl sulfoxide (DMSO) (2.2 eq) dropwise and stir for 15 minutes.
-
Add a solution of methyl 8-hydroxyoctanoate (1.0 eq) in DCM dropwise. Stir for 1 hour at -78 °C.
-
Add triethylamine (5.0 eq) and allow the reaction to warm to room temperature.
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the pure aldehyde.
-
3.2 Protocol: Synthesis of (9-Decynyl)triphenylphosphonium Bromide (Ylide Precursor) This precursor is synthesized from the corresponding ω-alkynyl bromide.
-
Objective: To create the phosphonium salt required for the Wittig reaction.
-
Methodology: An Sₙ2 reaction between triphenylphosphine and 10-bromo-1-decyne.
-
Step-by-Step Protocol:
-
Dissolve 10-bromo-1-decyne (1.0 eq) and triphenylphosphine (1.1 eq) in anhydrous acetonitrile.
-
Reflux the mixture for 24-48 hours, monitoring the reaction by TLC for the consumption of the starting bromide.
-
Cool the reaction mixture to room temperature. The phosphonium salt will often precipitate.
-
Collect the solid by filtration and wash with cold diethyl ether to remove any unreacted starting material.
-
Dry the resulting white solid under high vacuum. The product is typically used without further purification.
-
The Core Transformation: Z-Selective Wittig Reaction
The cornerstone of this synthesis is the stereocontrolled formation of the cis-double bond.
4.1 The Causality of Z-Selectivity The Wittig reaction of non-stabilized ylides (like the one derived from our alkylphosphonium salt) with aldehydes under salt-free conditions proceeds via a kinetically controlled pathway. The initial cycloaddition forms an oxaphosphetane intermediate. In polar aprotic solvents (e.g., THF), the rapid collapse of the syn-oxaphosphetane intermediate to the Z-alkene is faster than its equilibration to the more stable anti-intermediate, leading to high Z-selectivity. The use of a strong, non-lithium base like sodium bis(trimethylsilyl)amide (NaHMDS) is crucial to minimize salt effects that can erode this selectivity.
4.2 Protocol: Coupling of Fragments and Final Hydrolysis
-
Objective: To couple the two fragments to form the C18 chain and then deprotect the ester to yield the final acid.
-
Methodology: Generation of the ylide followed by reaction with the aldehyde, and subsequent saponification of the resulting ester.
-
Step-by-Step Protocol:
-
Ylide Generation: Suspend (9-decynyl)triphenylphosphonium bromide (1.1 eq) in anhydrous THF under N₂ at -78 °C.
-
Add NaHMDS (1.1 eq, 1M solution in THF) dropwise. The solution should turn a deep orange/red color, indicating ylide formation. Stir for 1 hour at this temperature.
-
Wittig Reaction: Add a solution of methyl 8-oxooctanoate (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction by adding saturated aqueous NH₄Cl.
-
Extract the product with diethyl ether, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product (methyl (9Z)-9-octadecen-17-ynoate) via flash column chromatography to separate it from triphenylphosphine oxide.
-
Ester Hydrolysis: Dissolve the purified ester in a mixture of THF and water. Add lithium hydroxide (LiOH) (3-5 eq) and stir at room temperature until the reaction is complete (monitored by TLC).
-
Acidify the mixture to pH ~2 with dilute HCl.
-
Extract the final product with ethyl acetate. Wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield ω-terminal alkyne oleic acid.
-
Summary of Key Reaction Parameters
| Step | Reaction | Key Reagents | Solvent | Temp. | Typical Yield |
| 3.1 | Aldehyde Synthesis | Methyl 8-hydroxyoctanoate, Oxalyl Chloride, DMSO, Et₃N | DCM | -78 °C to RT | 75-90% |
| 3.2 | Phosphonium Salt | 10-Bromo-1-decyne, PPh₃ | Acetonitrile | Reflux | 85-95% |
| 4.2 | Wittig Reaction | Phosphonium salt, NaHMDS, Aldehyde | THF | -78 °C to RT | 50-70% |
| 4.3 | Hydrolysis | Methyl Ester, LiOH | THF / H₂O | RT | 90-98% |
Conclusion and Future Perspectives
This guide outlines a robust and reproducible based on the Z-selective Wittig reaction. By carefully preparing two key fragments and controlling the conditions of the coupling reaction, this valuable chemical probe can be synthesized efficiently. The principles discussed—particularly regarding the control of alkene stereochemistry—are broadly applicable in complex molecule synthesis. While other methods, such as those involving alkyne cross-coupling, exist, the Wittig-based approach offers a reliable pathway with high stereocontrol.[15] The availability of this and other "clickable" fatty acids will continue to empower researchers to unravel the complex roles of lipids in biology and disease.[9][16]
References
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A Technical Guide to the Predicted Chemical Properties of (9Z)-9-Octadecen-17-ynoic Acid: A Structure-Function Analysis
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
(9Z)-9-octadecen-17-ynoic acid is a unique 18-carbon fatty acid featuring a cis-alkene at the C9 position, a terminal alkyne at the C17 position, and a carboxylic acid terminus. This non-naturally occurring molecule represents a highly versatile platform for chemical synthesis and biomedical applications. Its distinct functional groups—an alkene susceptible to addition reactions, a carboxylic acid ready for conjugation, and a terminal alkyne ideal for modern coupling and click chemistry reactions—make it a valuable tool for creating complex molecular architectures. This guide provides an in-depth analysis of the predicted chemical properties of (9Z)-9-octadecen-17-ynoic acid, grounded in the established reactivity of its constituent moieties. We will explore its structural features, predict its reactivity, provide detailed experimental protocols for its characterization, and discuss its potential applications in drug development and materials science.
Molecular Structure and Physicochemical Properties
The chemical identity and behavior of (9Z)-9-octadecen-17-ynoic acid are dictated by its unique trifunctional structure. Understanding this architecture is fundamental to predicting its reactivity and utility.
Structural Analysis
The molecule is an 18-carbon chain characterized by:
-
Carboxylic Acid (C1): The polar head of the molecule, responsible for its acidic properties and ability to form esters and amides.
-
(9Z)-Alkene (C9=C10): A cis-configured double bond, which introduces a characteristic bend or "kink" in the aliphatic chain. This is analogous to the structure of oleic acid and has significant implications for the molecule's physical properties and packing in biological membranes.[1]
-
Terminal Alkyne (C17≡C18): A highly reactive functional group with a weakly acidic terminal proton, enabling a wide range of transformations including coupling reactions and cycloadditions.
Caption: 2D representation of (9Z)-9-octadecen-17-ynoic acid.
Predicted Physicochemical Properties
| Property | Predicted Value | Source |
| Molecular Formula | C₁₈H₃₀O₂ | (Calculated) |
| Molecular Weight | 278.4 g/mol | [2] |
| Monoisotopic Mass | 278.22458 Da | [2] |
| XLogP3 | 6.5 | [2] |
| Hydrogen Bond Donor Count | 1 | (Calculated) |
| Hydrogen Bond Acceptor Count | 2 | (Calculated) |
| Topological Polar Surface Area | 37.3 Ų | [2] |
A Trifecta of Reactivity: Analyzing the Functional Groups
The synthetic utility of (9Z)-9-octadecen-17-ynoic acid stems from the distinct and largely independent reactivity of its three functional groups. This allows for orthogonal chemical strategies, where one group can be modified while leaving the others intact.
Caption: Key reaction pathways for (9Z)-9-octadecen-17-ynoic acid.
The Carboxylic Acid Moiety: The Conjugation Handle
The carboxylic acid group behaves predictably, undergoing reactions typical for this functionality.
-
Esterification and Amidation: This is the primary site for covalent linkage to other molecules, such as alcohols, amines, or drug payloads, using standard coupling agents (e.g., EDC, DCC) or acid catalysis.
-
Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the carboxylic acid to the corresponding primary alcohol, (9Z)-9-octadecen-17-yn-1-ol, without affecting the alkene or alkyne.
-
Saponification: Treatment with a strong base (e.g., NaOH) readily forms the carboxylate salt, which has surfactant properties.
The (9Z)-Alkene Moiety: The Site of Saturation and Cleavage
The reactivity of the internal cis-alkene is well-understood from studies of oleic acid.[1]
-
Hydrogenation: Catalytic hydrogenation (e.g., H₂ over Palladium on carbon) will selectively reduce the double bond to yield 17-octadecynoic acid.[3] Under more forcing conditions, the alkyne will also be reduced.
-
Electrophilic Addition: The double bond will react with halogens (e.g., bromine, iodine) and hydrohalic acids. The reaction with iodine is the basis for determining the "iodine value," a measure of unsaturation.
-
Oxidative Cleavage: Ozonolysis followed by a reductive or oxidative workup is a powerful tool. Oxidative workup will cleave the C9=C10 bond to yield two shorter-chain dicarboxylic acids: azelaic acid (from C1-C9) and the corresponding α,ω-dicarboxylic acid from the C10-C18 fragment. This reaction is invaluable for structural confirmation.[1]
The Terminal Alkyne Moiety: The Gateway to Advanced Synthesis
The terminal alkyne is arguably the most versatile handle on the molecule, providing access to a host of modern synthetic transformations.
-
Acetylide Formation: The terminal proton is weakly acidic (pKa ≈ 25) and can be removed by a strong base (e.g., n-BuLi, NaNH₂) to form a potent carbon nucleophile, the acetylide anion. This anion can then react with various electrophiles, such as aldehydes, ketones, and alkyl halides.
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This molecule is an ideal substrate for "click chemistry." In the presence of a copper(I) catalyst, the terminal alkyne will undergo a rapid and highly specific [3+2] cycloaddition with an azide-functionalized molecule to form a stable 1,2,3-triazole linkage. This reaction is exceptionally reliable and is widely used in bioconjugation, drug discovery, and materials science due to its high yield and tolerance of a wide range of functional groups.
-
Palladium-Catalyzed Coupling Reactions: The terminal alkyne is a key partner in reactions like the Sonogashira coupling, where it is coupled with aryl or vinyl halides in the presence of palladium and copper catalysts to form new carbon-carbon bonds.
-
Thiol-Yne Reaction: The alkyne can undergo radical-mediated addition of thiols. This reaction can be used to attach thiol-containing molecules or to create novel polymers.[4]
Experimental Protocols for Characterization
Rigorous characterization is essential to confirm the identity and purity of (9Z)-9-octadecen-17-ynoic acid. The following protocols outline standard, field-proven methodologies.
Protocol: GC-MS Analysis via FAME Derivatization
Gas chromatography-mass spectrometry (GC-MS) is a gold-standard technique for fatty acid analysis. Because of their low volatility, fatty acids are typically derivatized to their fatty acid methyl esters (FAMEs) prior to analysis.
Objective: To confirm the molecular weight and purity of the compound.
Methodology:
-
Esterification: To a solution of ~1 mg of (9Z)-9-octadecen-17-ynoic acid in 1 mL of toluene, add 2 mL of 1% sulfuric acid in methanol.
-
Reaction: Cap the vial tightly and heat at 50°C for 12 hours.
-
Extraction: After cooling to room temperature, add 2 mL of saturated aqueous NaCl solution and 2 mL of hexane. Vortex thoroughly for 1 minute.
-
Sample Collection: Allow the layers to separate. Carefully collect the upper hexane layer, which contains the FAME derivative, and transfer it to a clean GC vial.
-
GC-MS Analysis:
-
Injector: 250°C, splitless mode.
-
Column: A non-polar column such as a DB-5ms (30 m x 0.25 mm x 0.25 µm) is suitable.
-
Oven Program: 100°C for 2 min, ramp to 280°C at 10°C/min, hold for 10 min.
-
MS Detector: Scan range of m/z 40-500 in electron ionization (EI) mode. Expected Result: The FAME derivative will have a molecular weight of 292.5 g/mol . The mass spectrum should show a molecular ion peak (M⁺) at m/z 292 and characteristic fragmentation patterns of a long-chain unsaturated ester.
-
Protocol: Spectroscopic Characterization (NMR & IR)
NMR and IR spectroscopy provide detailed structural information, confirming the presence and environment of the key functional groups.
Objective: To verify the molecular structure and functional groups.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.7 mL of deuterated chloroform (CDCl₃) for both ¹H and ¹³C NMR. For IR, a thin film can be prepared on a salt plate (NaCl or KBr).
-
¹H NMR Spectroscopy:
-
Expected Resonances (δ, ppm):
-
~11-12 (br s, 1H): Carboxylic acid proton (-COOH).
-
~5.3-5.4 (m, 2H): Vinylic protons of the cis-alkene (-CH=CH-).
-
~2.2-2.4 (t, 2H): Methylene protons alpha to the carbonyl (CH₂-COOH).
-
~2.1-2.2 (m, 2H): Propargylic protons (-CH₂-C≡CH).
-
~2.0 (m, 4H): Allylic protons (=CH-CH₂-).
-
~1.95 (t, 1H): Terminal alkyne proton (-C≡CH).
-
~1.2-1.6 (m): Aliphatic chain protons.
-
-
-
¹³C NMR Spectroscopy:
-
Expected Resonances (δ, ppm):
-
~179-180: Carboxylic acid carbon (-COOH).
-
~129-130: Alkene carbons (-CH=CH-).
-
~84: Internal alkyne carbon (-C≡CH).
-
~68: Terminal alkyne carbon (-C≡CH).
-
~18-34: Aliphatic and allylic/propargylic carbons.
-
-
-
FT-IR Spectroscopy:
-
Expected Absorption Bands (cm⁻¹):
-
~3300 (sharp): Terminal alkyne ≡C-H stretch.
-
~2800-3300 (broad): Carboxylic acid O-H stretch.
-
~2120 (weak): Alkyne C≡C stretch.
-
~1710 (strong): Carbonyl C=O stretch.
-
~1650 (weak): Alkene C=C stretch.
-
~3010: Alkene =C-H stretch.
-
-
Applications in Research and Drug Development
The unique trifunctional nature of (9Z)-9-octadecen-17-ynoic acid makes it a powerful building block for a variety of advanced applications.
-
Bifunctional Linkers: The carboxylic acid and terminal alkyne serve as orthogonal handles for creating complex bioconjugates. For instance, a protein could be attached at the carboxylic acid via amidation, while a fluorescent dye or imaging agent is attached to the alkyne via click chemistry.
-
Active Pharmaceutical Ingredient (API) Modification: The molecule can be used to append a lipid tail to a drug, potentially improving its pharmacokinetic profile, membrane permeability, or targeting. The cis-alkene mimics the structure of endogenous oleic acid, which could facilitate recognition by cellular machinery.
-
Probes for Chemical Biology: By incorporating this fatty acid into lipids, researchers can create probes to study lipid metabolism, protein-lipid interactions, and membrane dynamics. The terminal alkyne allows for the subsequent attachment of reporter tags (e.g., biotin, fluorophores) in complex biological samples.
-
Advanced Polymer Synthesis: The alkene and alkyne functionalities can participate in various polymerization reactions, including thiol-yne and enyne metathesis, to create novel polymers with tailored properties for drug delivery or material science applications.[4][5]
Conclusion
While not a commonly available compound, (9Z)-9-octadecen-17-ynoic acid presents a compelling molecular scaffold for chemical innovation. Its properties can be confidently predicted from the well-established chemistry of its constituent functional groups. The combination of a conjugatable carboxylic acid, a modifiable cis-alkene, and a highly versatile terminal alkyne provides a rich chemical playground for researchers. This guide has outlined the predicted reactivity, characterization protocols, and potential applications of this molecule, providing a foundational framework for its synthesis and utilization in the pursuit of novel therapeutics and advanced materials.
References
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PubChem. (n.d.). 17-Octadecen-9-ynoic acid. National Center for Biotechnology Information. Retrieved from [Link]
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Chemsrc. (n.d.). (Z)-octadec-9-enoic acid. Retrieved from [Link]
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Wikipedia. (2024). Oleic acid. Retrieved from [Link]
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PubChem. (n.d.). octadecanoic acid;(Z)-octadec-9-enoic acid. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). 17-Octadecynoic acid. National Center for Biotechnology Information. Retrieved from [Link]
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Nevado, C. (2020). Yne–Enones Enable Diversity-Oriented Catalytic Cascade Reactions: A Rapid Assembly of Complexity. Accounts of Chemical Research, 53(10), 2355–2369. [Link]
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Nahalka, J., et al. (2010). Bioguided isolation of (9Z)-octadec-9-enoic acid from Phellodendron amurense Rupr. and identification of fatty acids as PTP1B inhibitors. Planta Medica, 76(11), 1239-1243. [Link]
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PubChem. (n.d.). 9-Octadecenoic Acid. National Center for Biotechnology Information. Retrieved from [Link]
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Lligadas, G., et al. (2013). Thiol-yne reaction of alkyne-derivatized fatty acids: Biobased polyols and cytocompatibility of derived polyurethanes. Polymer Chemistry, 4(1), 103-113. [Link]
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Wikipedia. (2023). Enyne metathesis. Retrieved from [Link]
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PubChemLite. (n.d.). 17-octadecen-9-ynoic acid (C18H30O2). Retrieved from [Link]
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NIST. (n.d.). 9,12-Octadecadienoic acid (Z,Z)-. NIST Chemistry WebBook. Retrieved from [Link]
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CD Biosynsis. (n.d.). 9(Z),12(Z)-octadecadien-17-ynoic acid. Retrieved from [Link]
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Ataman Kimya. (n.d.). CIS-9-OCTADECENOIC ACID. Retrieved from [Link]
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Natural Products Magnetic Resonance Database. (2022). Showing NP-Card for (9z,12z,15z)-octadeca-9,12,15-trien-6-ynoic acid (NP0200315). Retrieved from [Link]
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Shvartsberg, M. S., et al. (2024). New Synthetic Analogs of Natural 5Z,9Z-Dienoic Acids—Hybrid Molecules Based on Oleanolic Acid: Synthesis and Study of Antitumor Activity. Molecules, 29(12), 2845. [Link]
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PubChem. (n.d.). (9Z)-12-hydroxyoctadec-9-enoic acid. National Center for Biotechnology Information. Retrieved from [Link]
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Stymne, S., et al. (1992). Biosynthesis of 9,12,15-Octadecatrien-6-Ynoic Acid in the Moss Dicranum Scoparium. Lipids, 27(5), 331-336. [Link]
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oleic acid alkyne solubility in DMSO and ethanol
An In-Depth Technical Guide to the Solubility of Alkyne-Modified Oleic Acid in DMSO and Ethanol for Researchers and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive analysis of the solubility of oleic acid and its alkyne-modified derivatives in two critical laboratory solvents: dimethyl sulfoxide (DMSO) and ethanol. Recognizing the increasing use of alkyne-modified fatty acids in bioorthogonal chemistry for applications such as drug delivery and cellular imaging, this document offers a foundational understanding of the physicochemical principles governing their dissolution. We present available solubility data for the parent molecule, oleic acid, as a baseline and explain the anticipated impact of the alkyne modification on its solubility profile. This guide equips researchers, scientists, and drug development professionals with the theoretical knowledge and practical, step-by-step protocols necessary to accurately determine the solubility of these compounds, ensuring the reliability and reproducibility of their experimental outcomes.
Introduction: The Significance of Oleic Acid and its Alkyne Analogs in Research
Oleic Acid: A Ubiquitous Fatty Acid with Diverse Biological Roles
Oleic acid is a monounsaturated omega-9 fatty acid, one of the most abundant fatty acids in nature, and a primary component of triglycerides in various animal and vegetable fats and oils, notably olive oil. Its biological significance is vast, playing crucial roles in membrane fluidity, as a major energy source, and as a precursor for the biosynthesis of other fatty acids. In the context of drug development, oleic acid and its derivatives are frequently explored as excipients, penetration enhancers, and components of lipid-based drug delivery systems.
The Rise of "Click Chemistry": Incorporating Alkynes for Bioorthogonal Labeling
The advent of "click chemistry," particularly the copper-catalyzed or strain-promoted alkyne-azide cycloaddition reactions, has revolutionized the study of biomolecules. By introducing a terminal alkyne group onto a molecule like oleic acid, researchers create a powerful chemical handle. This allows the fatty acid to be "clicked" onto a corresponding azide-bearing reporter molecule (e.g., a fluorophore, biotin, or drug molecule) within a complex biological environment without interfering with native biochemical processes. This bioorthogonal strategy is instrumental in tracking the metabolism, localization, and interactions of fatty acids in living systems.
The Critical Role of Solvents: DMSO and Ethanol in Biological and Pharmaceutical Research
Dimethyl sulfoxide (DMSO) and ethanol are indispensable solvents in scientific research. DMSO is a powerful, polar aprotic solvent capable of dissolving a wide range of polar and nonpolar compounds. Its ability to penetrate cell membranes makes it a common vehicle for drug delivery in in vitro studies. Ethanol, a polar protic solvent, is widely used for its lower toxicity and its miscibility with water, making it suitable for a broad array of applications, from extractions to formulations. The choice of solvent is a critical experimental parameter that can profoundly influence the outcome of an assay.
The Solubility Challenge: Why Understanding the Behavior of Oleic Acid Alkyne is Crucial
A prerequisite for any in vitro or formulation work is the complete dissolution of the compound of interest to create a stable, homogenous stock solution. Poor solubility can lead to inaccurate concentration measurements, precipitation during experiments, and ultimately, unreliable data. While oleic acid itself is readily soluble in many organic solvents, the introduction of a terminal alkyne group, as in terminal alkyne oleic acid, can subtly alter its physicochemical properties, including its polarity and intermolecular interactions, thereby affecting its solubility. This guide addresses this challenge by providing a framework for understanding and experimentally determining the solubility of this compound in DMSO and ethanol.
Physicochemical Properties Governing Solubility
Molecular Structure of Oleic Acid and its Alkyne Derivative
Oleic acid is an 18-carbon chain fatty acid with a cis-double bond between carbons 9 and 10. This kink in the hydrocarbon tail is crucial to its physical state and biological function. An alkyne-modified version, such as 17-octadecynoic acid, replaces the terminal methyl group with a C≡CH group. This modification introduces a region of increased polarity and a linear, rigid structure at the end of the acyl chain.
Caption: Molecular structures of Oleic Acid and a terminal alkyne analog.
The Concept of "Like Dissolves Like": Polarity and Intermolecular Forces
The principle of "like dissolves like" is the cornerstone of solubility. It posits that a solute will dissolve best in a solvent that has a similar polarity and participates in similar types of intermolecular forces (e.g., hydrogen bonding, dipole-dipole interactions, Van der Waals forces). Oleic acid is amphiphilic, possessing a polar carboxylic acid head group and a large, nonpolar hydrocarbon tail. The addition of the terminal alkyne introduces a weakly polar, electron-rich triple bond, which can participate in dipole-dipole interactions and act as a very weak hydrogen bond acceptor.
Solvent Properties of Dimethyl Sulfoxide (DMSO)
DMSO ((CH₃)₂SO) is a highly polar aprotic solvent. Its large dipole moment arises from the S=O bond. It can act as a strong hydrogen bond acceptor but cannot donate hydrogen bonds. This allows it to effectively solvate the polar carboxylic acid head of oleic acid. Simultaneously, the two methyl groups provide a degree of nonpolar character, enabling favorable Van der Waals interactions with the long hydrocarbon tail.
Solvent Properties of Ethanol
Ethanol (CH₃CH₂OH) is a polar protic solvent. The hydroxyl (-OH) group allows it to act as both a hydrogen bond donor and acceptor, enabling strong interactions with the carboxylic acid head of the solute. The ethyl group provides a nonpolar region to interact with the fatty acid tail. Ethanol is generally considered a good solvent for fatty acids.
Quantitative Solubility Analysis of Oleic Acid and its Alkyne Derivative
Solubility in Dimethyl Sulfoxide (DMSO)
Oleic acid is considered freely soluble or miscible with DMSO at room temperature. This high solubility is due to DMSO's ability to effectively solvate both the polar head and the nonpolar tail of the fatty acid. The introduction of a terminal alkyne is not expected to dramatically decrease this solubility, as the overall amphiphilic character of the molecule is maintained.
Solubility in Ethanol
Oleic acid is also freely soluble in ethanol. Ethanol's ability to form hydrogen bonds with the carboxylic acid head group, coupled with the nonpolar interactions along the hydrocarbon chain, facilitates dissolution. Studies have shown that the solubility of oleic acid in ethanol is very high, often cited as ≥100 mg/mL.
Comparative Analysis and Predictions for this compound
| Compound | Solvent | Reported Solubility (25 °C) | Anticipated Solubility of Alkyne Derivative |
| Oleic Acid | DMSO | Miscible / Freely Soluble | Expected to be very high; potentially slightly lower due to the rigid alkyne group disrupting crystal lattice packing differently. |
| Oleic Acid | Ethanol | ≥100 mg/mL | Expected to be very high; minor variations possible based on the specific isomer and purity. |
The terminal alkyne group adds a slight increase in polarity and a rigid, linear end to the chain. While this could subtly alter crystal lattice energy, it is unlikely to render the molecule insoluble in solvents where the parent compound is freely soluble. Therefore, it is reasonable to hypothesize that This compound will also exhibit high solubility in both DMSO and ethanol . However, precise quantitative determination is essential for creating accurate stock solutions.
Experimental Protocol for Determining Solubility
This section provides a robust, self-validating protocol for determining the equilibrium solubility of this compound. The method is based on the isothermal shake-flask method, a gold standard for solubility determination.
Materials and Reagents
-
This compound (high purity)
-
Anhydrous DMSO (≥99.9%)
-
Anhydrous Ethanol (200 proof, ≥99.5%)
-
Calibrated analytical balance
-
Glass vials with PTFE-lined screw caps
-
Vortex mixer
-
Thermostatically controlled shaker/incubator
-
Centrifuge capable of handling vials
-
Calibrated positive displacement pipettes
-
Appropriate analytical instrument for quantification (e.g., HPLC-UV/Vis, GC-MS, or a fluorescent plate reader if a "clickable" fluorescent azide is used for derivatization)
-
Volumetric flasks and appropriate mobile phases/solvents for analysis
Step-by-Step Protocol for Isothermal Equilibrium Solubility Measurement
Caption: Workflow for Isothermal Equilibrium Solubility Determination.
-
Preparation of Vials: Add an excess amount of this compound to a series of glass vials. The key is to ensure there will be undissolved solid remaining at equilibrium. For example, start by adding 50 mg of the solute to 1 mL of the solvent (DMSO or ethanol).
-
Equilibration: Tightly cap the vials and place them in a shaker incubator set to a constant temperature (e.g., 25 °C). Allow the samples to shake for 24-48 hours. This extended time ensures that the system reaches thermodynamic equilibrium. The presence of visible, undissolved solid at the end of this period is essential for the validity of the measurement.
-
Phase Separation: Centrifuge the vials at high speed (e.g., 10,000 x g for 15 minutes) to pellet the undissolved solid. This step must be performed at the same temperature as the equilibration to prevent temperature-induced changes in solubility.
-
Sample Collection: Carefully withdraw a known volume of the clear supernatant using a calibrated pipette. Be extremely cautious not to disturb the solid pellet.
-
Dilution: Immediately perform a precise serial dilution of the supernatant with an appropriate solvent to bring the concentration within the linear range of your analytical method.
-
Quantification: Analyze the diluted samples using a pre-validated analytical method (e.g., HPLC, GC-MS) to determine the concentration of the dissolved this compound.
-
Calculation: Calculate the original concentration in the supernatant, which represents the equilibrium solubility of the compound in that solvent at that temperature. Express the result in mg/mL or molarity.
Analytical Techniques for Quantification
The choice of analytical technique depends on the available instrumentation.
-
GC-MS (Gas Chromatography-Mass Spectrometry): Requires derivatization of the carboxylic acid (e.g., silylation) but provides high sensitivity and specificity.
-
HPLC (High-Performance Liquid Chromatography): Can be used with UV detection at low wavelengths (~210 nm) or coupled with an Evaporative Light Scattering Detector (ELSD) or Mass Spectrometer (MS).
-
Fluorometric Assay: A highly sensitive indirect method. The alkyne-containing supernatant can be reacted with an azide-fluorophore via a click reaction, and the resulting fluorescence can be measured and correlated to concentration using a standard curve.
Factors Influencing Solubility: Practical Considerations
-
Temperature: Solubility is temperature-dependent. For most solids dissolving in liquids, solubility increases with temperature. It is crucial to control and report the temperature at which solubility is determined.
-
Purity: Impurities in either the this compound (solute) or the solvent can alter the measured solubility. Always use high-purity materials. Water is a common and significant impurity in DMSO and ethanol that can drastically affect the solubility of hydrophobic compounds.
-
Kinetic vs. Thermodynamic Solubility: This guide describes the determination of thermodynamic equilibrium solubility. Kinetic solubility, often measured in high-throughput screens, involves dissolving the compound and observing for precipitation over a shorter time. Thermodynamic solubility is the true, stable value and is generally lower than kinetic solubility.
Applications and Implications in Drug Development and Research
-
Formulation Development: Accurate solubility data is the first step in developing stable liquid formulations for preclinical in vivo studies. Knowing the solubility limit in vehicles like DMSO or ethanol/saline mixtures is critical.
-
In Vitro Assay Design: To ensure that observed biological effects are real and not artifacts of compound precipitation, stock solutions must be prepared well below the solubility limit. This prevents inaccurate dosing in cell culture media.
-
Bioorthogonal Labeling: For efficient click reactions, the alkyne-tagged molecule must be fully solubilized to be accessible to its azide-bearing reaction partner.
Troubleshooting Common Solubility Issues
| Problem | Potential Cause | Recommended Solution |
| Compound precipitates when stock is diluted into aqueous buffer. | The compound is poorly soluble in water; the organic solvent (DMSO/ethanol) concentration is too low in the final solution to maintain solubility. | Keep the final concentration of the organic solvent as high as tolerable for the experiment (e.g., <0.5% DMSO for many cell-based assays). Use a co-solvent or formulate with solubilizing agents like cyclodextrins. |
| Inconsistent solubility results between experiments. | Temperature fluctuations; solvent purity issues (e.g., water absorption by DMSO); insufficient equilibration time. | Strictly control temperature. Use fresh, anhydrous solvents from a sealed bottle for each experiment. Ensure equilibration for at least 24 hours. |
| Difficulty forming a clear stock solution even at low concentrations. | Poor quality or degraded compound. | Verify the purity and integrity of the this compound using an analytical technique like NMR or mass spectrometry. |
Conclusion and Future Directions
Understanding the solubility of alkyne-modified oleic acid in DMSO and ethanol is fundamental to its effective use in research and development. While it is predicted to have high solubility in both solvents, this guide underscores the necessity of empirical verification. The provided protocols offer a clear and reliable path to obtaining this crucial data. Future work in this area could involve building predictive computational models for the solubility of various modified fatty acids or investigating the use of novel co-solvent systems to further enhance solubility for challenging downstream applications. By adhering to the principles and methods outlined herein, researchers can ensure the quality and integrity of their scientific investigations.
References
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Capriotti, K., & Capriotti, J. A. (2015). Dimethyl Sulfoxide: History, Chemistry, and Clinical Utility in Dermatology. Journal of Clinical and Aesthetic Dermatology. [Link]
-
Galvão, J., et al. (2014). A Review of the Biological Effects of Oleic Acid in Health and Disease. Journal of Clinical and Aesthetic Dermatology. [Link]
An In-depth Technical Guide to the Metabolic Incorporation of Oleic Acid Alkyne
Introduction
The study of lipid metabolism is fundamental to understanding a vast array of physiological and pathological processes, from energy homeostasis and membrane biology to metabolic diseases and cancer. Oleic acid, a ubiquitous monounsaturated omega-9 fatty acid, is a central player in many of these pathways. To dissect the intricate network of its metabolic fate, researchers increasingly turn to chemical reporters, with alkyne-tagged oleic acid emerging as a powerful and versatile tool. This guide provides a comprehensive overview of the mechanism governing the metabolic incorporation of oleic acid alkyne, offering insights into the underlying biochemistry and practical guidance for its application in research. By leveraging bioorthogonal chemistry, this fatty acid analog enables the visualization, identification, and quantification of lipid species and their modified proteins with high specificity and sensitivity.[1][2]
This document will delve into the core principles of metabolic labeling with this compound, detailing its journey from cellular uptake to its incorporation into various lipid classes and protein acylation. We will explore the enzymatic machinery that recognizes and processes this probe, highlighting how its structural features mimic natural oleic acid. Furthermore, this guide will provide detailed experimental protocols and data interpretation strategies, empowering researchers to effectively utilize this technology in their own investigations.
Core Mechanism of Metabolic Incorporation
The utility of this compound as a metabolic probe hinges on its ability to faithfully mimic its natural counterpart, oleic acid. The introduction of a small, minimally perturbing alkyne group at the terminus of the fatty acid chain allows it to be processed by endogenous metabolic pathways.[3] The alkyne moiety is bioorthogonal, meaning it does not interfere with native biochemical processes and can be specifically detected through a "click" reaction with an azide-bearing reporter molecule.[4]
Cellular Uptake and Activation
The journey of this compound begins with its transport across the plasma membrane, a process mediated by a family of fatty acid transport proteins (FATPs) and fatty acid translocase (FAT/CD36). Once inside the cell, the alkyne-tagged fatty acid, like its endogenous counterpart, must be activated to its coenzyme A (CoA) thioester form, oleoyl-CoA alkyne. This crucial step is catalyzed by acyl-CoA synthetases (ACSs) located on the outer mitochondrial membrane and the endoplasmic reticulum. The resulting oleoyl-CoA alkyne is now primed for entry into various metabolic pathways.
Incorporation into Complex Lipids
The newly synthesized oleoyl-CoA alkyne serves as a substrate for a multitude of enzymes involved in the synthesis of complex lipids. This includes its incorporation into:
-
Triglycerides (TGs): For energy storage within lipid droplets.[5] This process is primarily mediated by the diacylglycerol O-acyltransferase (DGAT) family of enzymes.
-
Phospholipids: As a key component of cellular membranes, including phosphatidylcholine (PC), phosphatidylethanolamine (PE), and phosphatidylinositol (PI). The incorporation into the sn-2 position of the glycerol backbone is a common fate.
-
Cholesteryl Esters: For the storage and transport of cholesterol.
The distribution of this compound among these lipid classes provides a snapshot of the cell's metabolic state and lipid trafficking dynamics.
Protein Acylation
Beyond its role in lipid synthesis, oleic acid can be covalently attached to proteins in a post-translational modification known as fatty acylation. This modification can influence protein localization, stability, and function.[1][6] this compound can be utilized by the enzymatic machinery responsible for these modifications, allowing for the labeling and subsequent identification of fatty-acylated proteins.[7][8]
Desaturation and Elongation
While the terminal alkyne modification generally allows the fatty acid to be processed similarly to the native molecule, it's important to consider its potential effects on enzymes that act on the terminal end of the acyl chain. However, enzymes acting on the carboxyl end or at internal double bonds, such as stearoyl-CoA desaturase (SCD1), are expected to process the alkyne analog.[9][10] SCD1 is a key enzyme that introduces a double bond into saturated fatty acids, and its activity can be assayed using fatty acid analogs.[11][12]
Below is a diagram illustrating the central pathways of this compound metabolism.
Caption: Metabolic fate of this compound.
Experimental Design and Protocols
The successful application of this compound metabolic labeling relies on careful experimental design and optimized protocols. This section provides a framework for conducting these experiments, from cell culture to data analysis.
Materials and Reagents
| Reagent | Supplier | Catalog Number |
| This compound | Cayman Chemical | 9002078[13] |
| Fatty Acid-Free BSA | Sigma-Aldrich | A7030 |
| Azide-Fluorophore Conjugate | Thermo Fisher Scientific | Varies |
| Click Chemistry Reaction Buffer | Commercially available kits | Varies |
Step-by-Step Metabolic Labeling Protocol
-
Cell Culture and Seeding: Plate cells of interest at an appropriate density in standard growth medium and allow them to adhere overnight.
-
Preparation of Labeling Medium:
-
Prepare a stock solution of this compound in ethanol.
-
Complex the this compound with fatty acid-free Bovine Serum Albumin (BSA) in serum-free medium to enhance its solubility and cellular uptake. A typical molar ratio of fatty acid to BSA is 4:1.
-
The final concentration of this compound in the labeling medium typically ranges from 10-100 µM, which should be optimized for each cell type.[14]
-
-
Metabolic Labeling:
-
Remove the standard growth medium from the cells and wash once with phosphate-buffered saline (PBS).
-
Add the prepared labeling medium to the cells.
-
Incubate for a desired period (e.g., 1-24 hours), depending on the metabolic process under investigation. Shorter incubation times are suitable for tracking rapid lipid synthesis, while longer times may be necessary for observing incorporation into more stable lipid pools or protein acylation.
-
-
Cell Harvesting and Lysis:
-
After incubation, wash the cells twice with cold PBS to remove unincorporated probe.
-
Lyse the cells in a suitable buffer compatible with downstream applications (e.g., RIPA buffer for protein analysis, or a solvent mixture for lipid extraction).
-
Detection via Click Chemistry
The alkyne-labeled molecules can be detected by a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, commonly known as a "click" reaction.[4] This reaction forms a stable triazole linkage between the alkyne on the oleic acid analog and an azide-containing reporter molecule, such as a fluorophore or biotin.
Caption: The copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
Downstream Analysis Techniques
The choice of downstream analysis depends on the specific research question.
-
Fluorescence Microscopy: For visualizing the subcellular localization of labeled lipids.[15] Cells are fixed, permeabilized, and then subjected to the click reaction with a fluorescent azide. This allows for the imaging of lipid droplets, membranes, and other compartments where the this compound has been incorporated.[5][16]
-
Mass Spectrometry (MS): For the identification and quantification of labeled lipid species.[17][18][19] Lipids are extracted from labeled cells, subjected to a click reaction with a biotin-azide, and then enriched on streptavidin beads for subsequent analysis by LC-MS/MS. This powerful technique provides detailed information on the lipidome.[20][21]
-
Proteomics: To identify proteins that are modified by oleic acid.[1] Labeled proteins are tagged with biotin-azide via a click reaction, enriched, and then identified by mass spectrometry.[22]
Data Interpretation and Considerations
-
Controls are Crucial: Always include control experiments, such as cells incubated without the alkyne probe or with a non-alkyne version of oleic acid, to ensure the specificity of the signal.
-
Toxicity: High concentrations of the alkyne probe or the copper catalyst used in the click reaction can be toxic to cells.[6] It is essential to perform dose-response experiments to determine the optimal, non-toxic concentrations for your specific cell type.
-
Mimicking the Natural Molecule: While alkyne-tagged fatty acids are excellent mimics of their natural counterparts, it is important to acknowledge that the alkyne group can introduce minor steric or electronic perturbations that may slightly alter their metabolism in certain contexts.[3]
Conclusion
Metabolic labeling with this compound offers a robust and versatile platform for investigating the complex world of lipid biology. Its ability to be incorporated into various metabolic pathways, coupled with the specificity of bioorthogonal click chemistry, provides researchers with an unprecedented ability to track the fate of this key fatty acid in living systems. By understanding the underlying mechanisms of its incorporation and by employing carefully designed experimental protocols, scientists can unlock new insights into the roles of oleic acid in health and disease, paving the way for novel therapeutic strategies in drug development.
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Tracing Lipid Metabolism by Alkyne Lipids and Mass Spectrometry: The State of the Art. Frontiers in Molecular Biosciences. [Link]
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Intracellular uptake of alkyne tagged fatty acids. White light image of... - ResearchGate. ResearchGate. [Link]
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- 9. mdpi.com [mdpi.com]
- 10. Fatty acid desaturation by stearoyl-CoA desaturase-1 controls regulatory T cell differentiation and autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A novel assay of cellular stearoyl-CoA desaturase activity of primary rat hepatocytes by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Development of a novel LC/MS method to quantitate cellular stearoyl-CoA desaturase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Sapphire Bioscience [sapphirebioscience.com]
- 14. Tracking intracellular uptake and localisation of alkyne tagged fatty acids using Raman spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A highly sensitive protocol for microscopy of alkyne lipids and fluorescently tagged or immunostained proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A fluorescent probe for lipid droplet polarity imaging with low viscosity crosstalk - Analyst (RSC Publishing) [pubs.rsc.org]
- 17. Tracing Lipid Metabolism by Alkyne Lipids and Mass Spectrometry: The State of the Art - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Tracing Lipid Metabolism by Alkyne Lipids and Mass Spectrometry: The State of the Art - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
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- 22. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to High-Purity Oleic Acid Alkyne: Commercial Sources, Quality Control, and Applications in Drug Development
Introduction: The Versatility of a Clickable Fatty Acid
In the intricate landscape of cellular biology and drug development, the ability to track and understand the metabolic fate of bioactive molecules is paramount. Oleic acid, a ubiquitous monounsaturated fatty acid, plays a crucial role in numerous physiological and pathophysiological processes, from membrane fluidity to cell signaling and energy storage.[1][2] Its involvement in various diseases, including cancer and metabolic disorders, makes it a molecule of significant interest to researchers.[3] To probe its complex biology, scientists have turned to a powerful chemical tool: high-purity oleic acid alkyne.
This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the commercial sources, quality control, and applications of high-purity this compound, formally known as (9Z)-9-octadecen-17-ynoic acid.[4][5] This modified fatty acid incorporates a terminal alkyne group, a small and biologically unobtrusive functional handle that enables its detection and manipulation through the highly efficient and specific "click chemistry" reaction.[4][6][7][8] The terminal alkyne can readily undergo a cycloaddition reaction with an azide-containing molecule, allowing for the attachment of various reporter tags, such as fluorophores or biotin, for visualization and enrichment.[5][6][7] This guide will provide the necessary technical insights and practical protocols to effectively utilize this versatile tool in your research endeavors.
Commercial Sources for High-Purity this compound
The quality and purity of this compound are critical for obtaining reliable and reproducible experimental results. Several reputable suppliers specialize in providing high-purity lipids for research purposes. Below is a comparative overview of some of the key commercial sources.
| Supplier | Product Name | Purity Specification | Formulation | Available Quantities | Storage |
| Cayman Chemical | This compound | ≥95%[9][10][11] | A solution in ethanol[9][10][11] | 100 µg, 500 µg, 1 mg, 5 mg[5][12] | -20°C[9][10] |
| Avanti Polar Lipids (via Sigma-Aldrich) | oleic acid(17-yne) | >99% (TLC)[4] | 1 mg/mL in ethanol[4] | 1 mg[4] | -20°C[4] |
| MedChemExpress | This compound | 99.96% (HPLC)[9] | Colorless to light yellow liquid[9] | 100 µg, 500 µg, 1 mg, 5 mg, 10 mg, 50 mg, 100 mg[13] | 4°C (short-term), -20°C or -80°C (long-term in solvent)[9][13] |
Expert Insight: When selecting a supplier, it is crucial to consider not only the stated purity but also the analytical data provided. Reputable suppliers will offer a certificate of analysis (CoA) detailing the methods used for purity assessment and the results. For applications requiring the highest degree of accuracy, such as quantitative metabolic flux analysis, opting for a supplier that provides purity data from multiple analytical techniques (e.g., HPLC, NMR, and MS) is highly recommended.
Ensuring Scientific Integrity: Quality Control and Analytical Characterization
The presence of impurities can significantly impact experimental outcomes, leading to artifacts and misinterpretation of data. Therefore, a thorough understanding of the quality control measures for this compound is essential.
Key Analytical Techniques for Purity Assessment:
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating and quantifying the components of a mixture. For this compound, a reversed-phase HPLC method is typically employed to assess purity and identify any related fatty acid impurities. A high-purity sample will exhibit a single major peak corresponding to this compound.[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable tools for confirming the chemical structure of this compound. The ¹H NMR spectrum should show characteristic peaks for the alkyne proton (around δ 1.7-3.1 ppm), the olefinic protons of the double bond (around δ 5.3 ppm), and the various methylene and methyl protons of the fatty acid chain.[14][15][16][17] The absence of significant unassigned signals is a strong indicator of high purity.[9][18]
-
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight of the compound, further confirming its identity. The mass spectrum of this compound should show a prominent ion corresponding to its molecular weight (278.43 g/mol ).[9][19]
A typical Certificate of Analysis from a reputable supplier like MedChemExpress will confirm that the product is "Consistent with structure" based on ¹H NMR and MS data and provide a specific purity value from HPLC analysis.[9]
Applications in Research and Drug Development
The primary utility of high-purity this compound lies in its application as a chemical reporter for tracing lipid metabolism and in the development of targeted drug delivery systems.
Metabolic Labeling and Tracking of Lipid Metabolism
By introducing this compound to cells or organisms, researchers can track its incorporation into various lipid species, such as triglycerides, phospholipids, and cholesterol esters. Following metabolic labeling, the alkyne-tagged lipids can be visualized or enriched using click chemistry.
Experimental Workflow: Metabolic Labeling and Detection of Alkyne-Tagged Lipids
Sources
- 1. Tracing Lipid Metabolism by Alkyne Lipids and Mass Spectrometry: The State of the Art - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. A simple but efficient tumor-targeted nanoparticle delivery system constructed by oleic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Avanti Research<SUP>™</SUP> - A Croda Brand | Sigma-Aldrich [sigmaaldrich.com]
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- 6. Multiplexed lipid metabolic tracing using click chemistry mass spectrometric reporter molecules [protocols.io]
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- 14. Oleic acid(112-80-1) 1H NMR [m.chemicalbook.com]
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- 18. file.medchemexpress.com [file.medchemexpress.com]
- 19. massbank.eu [massbank.eu]
An In-Depth Technical Guide to the Stability of Oleic Acid Alkyne in Cell Culture Media
For researchers, scientists, and drug development professionals leveraging bioorthogonal chemistry, the integrity of molecular probes is paramount. Oleic acid alkyne, a valuable tool for studying lipid metabolism and trafficking, is no exception. Its terminal alkyne group, essential for "click" chemistry-based detection, must remain stable within the complex milieu of cell culture media to ensure experimental validity. This guide provides a comprehensive analysis of the factors influencing the stability of this compound in this environment, offering field-proven insights and detailed protocols to maximize its efficacy.
The Chemical Landscape of this compound in Culture
This compound is a synthetic analog of oleic acid, featuring a terminal alkyne group for bioorthogonal ligation. While generally considered stable, its reactivity is not zero, and understanding its chemical predispositions is crucial for troubleshooting and experimental design.
The Terminal Alkyne: A Stable yet Reactive Moiety
The terminal alkyne is relatively inert under physiological conditions, a key feature of its utility in bioorthogonal chemistry.[1][2] This stability stems from the high pKa of the acetylenic proton (approximately 25), which means it is not readily deprotonated at the neutral pH of typical cell culture media (pH 7.2-7.4).[3] The C-H bond of the terminal alkyne is generally stable, and the triple bond itself is not prone to spontaneous reactions in an aqueous environment.
However, it's important to note that terminal alkynes are not completely unreactive. They can participate in certain reactions, particularly with strong nucleophiles. While most components of cell culture media are not sufficiently nucleophilic to pose a significant threat, the presence of free thiol groups, for instance from cysteine in the media or secreted by cells, could theoretically engage in thiol-yne reactions.[1][4] However, this reactivity is generally low without a catalyst and is more pronounced in the context of specific enzyme active sites.[1]
Potential Degradation Pathways
Several factors can potentially compromise the stability of this compound in a cell culture setting:
-
Oxidation: Both the double bond in the oleic acid backbone and the terminal alkyne are susceptible to oxidation. This can be exacerbated by exposure to light, elevated temperatures, and the presence of reactive oxygen species (ROS) that may be generated by cells, particularly under stress.
-
pH Extremes: While stable at neutral pH, significant deviations towards acidic or basic conditions can promote side reactions. Strongly basic conditions can lead to deprotonation and potential isomerization.
-
Enzymatic Activity: Although direct evidence for the enzymatic degradation of the alkyne group on this compound in cell culture media is scarce, the fatty acid backbone is susceptible to metabolism by extracellular lipases that may be secreted by certain cell types.[5][6][7] This would release the alkyne-containing portion, which may then have different solubility and uptake characteristics.
Best Practices for Handling and Storage
To ensure the integrity of this compound from the vial to the cell, rigorous adherence to proper storage and handling protocols is essential.
Storage Conditions
Proper storage is the first line of defense against degradation.
| Parameter | Recommendation | Rationale |
| Temperature | -20°C or lower | Minimizes thermal degradation and oxidative processes. |
| Atmosphere | Inert gas (e.g., argon or nitrogen) | Prevents oxidation of the fatty acid chain and the alkyne group. |
| Light | Protection from light (amber vial) | Avoids photochemical degradation. |
| Form | As a solid or in an anhydrous organic solvent (e.g., ethanol) | Minimizes hydrolysis and other reactions that can occur in aqueous solutions. |
Preparation of Stock Solutions
The preparation of a stable, concentrated stock solution is a critical step.
Protocol for Preparing a 10 mM Stock Solution of this compound:
-
Warm to Room Temperature: Allow the vial of this compound to warm to room temperature before opening to prevent condensation of atmospheric moisture.
-
Solvent Selection: Use a high-quality, anhydrous solvent such as ethanol or DMSO.
-
Dissolution: Add the appropriate volume of solvent to the vial to achieve a 10 mM concentration. For example, to a 1 mg vial (MW: 278.43 g/mol ), add 359.2 µL of solvent.
-
Mixing: Vortex briefly until fully dissolved. If necessary, gentle warming (to no more than 37°C) can be applied.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.
Optimizing Stability in Cell Culture Media
The transition from a stable stock solution to the dynamic environment of cell culture media requires careful consideration to maintain the integrity of the this compound.
Solubilization is Key: The Role of Bovine Serum Albumin (BSA)
Due to its long hydrocarbon chain, this compound is poorly soluble in aqueous media.[] Direct addition to media will result in the formation of micelles or precipitation, leading to inconsistent and non-reproducible results. To overcome this, this compound must be complexed with a carrier protein, most commonly fatty acid-free BSA.
Protocol for Complexing this compound with BSA:
-
Prepare BSA Solution: Prepare a 10% (w/v) solution of fatty acid-free BSA in sterile PBS or serum-free cell culture medium. Warm to 37°C to aid dissolution.
-
Dilute this compound: In a separate sterile tube, dilute the this compound stock solution in serum-free medium.
-
Complexation: While vortexing the BSA solution gently, add the diluted this compound dropwise.
-
Incubation: Incubate the mixture at 37°C for 15-30 minutes to allow for complete complexation.
-
Final Dilution: This BSA-complexed this compound can now be added to the cell culture medium to achieve the desired final concentration.
Caption: Workflow for preparing BSA-complexed this compound.
Incubation Time and Concentration
The stability of this compound in culture is also a function of time and concentration.
-
Incubation Time: While there is no definitive study quantifying the degradation of this compound in media over time, it is best practice to use the shortest incubation time that allows for sufficient cellular uptake and incorporation.[9][10] Typical incubation times range from 4 to 24 hours. For longer time-course experiments, consider replenishing the media with freshly prepared this compound.
-
Concentration: Use the lowest concentration of this compound that gives a robust signal in your downstream application. Typical working concentrations range from 10 µM to 100 µM. Higher concentrations can increase the likelihood of off-target effects and potential cytotoxicity.[11]
The Influence of Serum
Fetal bovine serum (FBS) contains a plethora of proteins, lipids, and other molecules that can interact with this compound.[12][13] The albumin present in serum will bind to the this compound, which can affect its availability to the cells. While this is generally not a problem, it is a factor to consider when optimizing labeling conditions. For some applications, particularly those requiring precise control over lipid availability, using serum-free media with a defined lipid supplement may be preferable.[]
Experimental Validation of Stability and Incorporation
To ensure the reliability of your results, it is advisable to perform validation experiments.
Assessing Cellular Uptake and Incorporation
The ultimate test of this compound's utility is its successful incorporation into cellular lipids. This can be visualized and quantified using click chemistry.
Protocol for Detecting this compound Incorporation via Fluorescence Microscopy:
-
Cell Culture and Labeling: Plate cells on coverslips and allow them to adhere. Treat the cells with BSA-complexed this compound at the desired concentration and for the desired time.
-
Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
Click Reaction: Prepare a click reaction cocktail containing a fluorescent azide (e.g., Alexa Fluor 488 azide), copper(II) sulfate, and a reducing agent (e.g., sodium ascorbate). Incubate the cells with the cocktail for 30-60 minutes at room temperature, protected from light.
-
Washing and Mounting: Wash the cells extensively with PBS and mount the coverslips on microscope slides with an antifade mounting medium containing a nuclear counterstain (e.g., DAPI).
-
Imaging: Visualize the fluorescent signal using a fluorescence microscope. The pattern of fluorescence will indicate the subcellular localization of the incorporated this compound.
Caption: Workflow for detecting this compound incorporation.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low or no signal | - Inefficient cellular uptake- Degradation of this compound- Inefficient click reaction | - Optimize BSA complexation protocol- Increase this compound concentration or incubation time- Prepare fresh stock solutions and BSA complexes- Check the quality of click chemistry reagents and optimize reaction conditions |
| High background fluorescence | - Non-specific binding of the fluorescent azide- Autofluorescence of cells | - Reduce the concentration of the fluorescent azide- Increase the number and duration of wash steps after the click reaction- Include a "no alkyne" control to assess background levels- Use a different fluorescent azide with a longer emission wavelength |
| Cell toxicity | - High concentration of this compound- High concentration of solvent (DMSO/ethanol)- Cytotoxicity of the click reaction components | - Perform a dose-response curve to determine the optimal, non-toxic concentration- Ensure the final solvent concentration in the media is low (<0.1%)- Use a copper-free click chemistry approach if possible, or optimize the copper concentration and use a chelating ligand |
Conclusion
The stability of this compound in cell culture media is a critical parameter for the successful application of this powerful tool in lipid research. While the terminal alkyne is generally stable under physiological conditions, factors such as oxidation, improper storage, and poor solubility can compromise its integrity. By adhering to the best practices for handling, storage, and solubilization outlined in this guide, and by validating its incorporation experimentally, researchers can confidently employ this compound to unravel the complexities of lipid biology.
References
- Ovaa, H., et al. (2013). On Terminal Alkynes That Can React with Active-Site Cysteine Nucleophiles in Proteases. Journal of the American Chemical Society.
- Why is the conjugate base of terminal alkyne more stable as compared to bases of alkanes and alkenes? (2020). Quora.
- Acidity of Terminal Alkynes. University of Calgary.
- On Terminal Alkynes That Can React with Active-Site Cysteine Nucleophiles in Proteases. (2013). Journal of the American Chemical Society.
- Alkyne Containing Amino Acids. (2020). Aapptec Peptides.
- Utilization of alkyne bioconjugations to modul
- Alkyne Reactivity.
- Lipid and F
- Site-Specific Modification of Amino Acids and Peptides by Aldehyde-Alkyne-Amine Coupling under Ambient Aqueous Conditions.
- Synthesis and cellular evaluation of click-chemistry probes to study the biological effects of alpha, beta-unsaturated carbonyls.
- Linoleic acid supplementation of cell culture media influences the phospholipid and lipid profiles of human reconstructed adipose tissue. (2019). PLOS One.
- Click Nucleophilic Conjugate Additions to Activated Alkynes: Exploring Thiol-yne, Amino-yne, and Hydroxyl-yne Reactions from (Bio)Organic to Polymer Chemistry. (2021). ACS Chemical Reviews.
- Labeling Live Cells by Copper-Catalyzed Alkyne-Azide Click Chemistry. PMC.
- Nonconventional Technologies in Lipid Modifications. (2023).
- Labeling Live Cells by Copper-Catalyzed Alkyne−Azide Click Chemistry.
- Introduction to click chemistry: a new method for the labeling and modific
- Click Chemistry: new protocol for the labeling and modific
- Click Chemistry—Section 3.1. Thermo Fisher Scientific.
- Late-stage functionalisation of alkyne-modified phospha-xanthene dyes: lysosomal imaging using an off–on–off type of pH probe.
- Lipids in cell culture media. (2020). Cytiva.
- Design of a serum stability tag for bioactive peptides. PubMed.
- Fatty Acid Degrad
- The effects of serum on the stability and the transfection activity of the cationic lipid emulsion with various oils. PubMed.
- Degradation of Exogenous Fatty Acids in Escherichia coli. (2022). PMC.
- Multi-molecule reaction of serum albumin can occur through thiol-yne coupling. (2025).
- Degradation of Exogenous Fatty Acids in Escherichia coli. (2025).
- Lipid Modification and Membrane Localization of Proteins in Cell-Free System. (2025). ACS Synthetic Biology.
- Cell culture models of fatty acid overload: Problems and solutions. OUCI.
- Incubation Time for Neuro Probe Instruments. Neuro Probe.
- Fatty acid degrad
- Relevance of the incubation period in cytotoxicity testing with primary human hep
- Activated alkyne-enabled turn-on click bioconjugation with cascade signal amplification for ultrafast and high-throughput antibiotic screening. PNAS.
- Evaluating Human Serum Albumin Structure and Stability in the Presence of DTAB.
- Engineered Biosynthesis of Alkyne-tagged Polyketides. PMC.
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- 7. Fatty acid degradation - Wikipedia [en.wikipedia.org]
- 9. neuroprobe.com [neuroprobe.com]
- 10. Relevance of the incubation period in cytotoxicity testing with primary human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Linoleic acid supplementation of cell culture media influences the phospholipid and lipid profiles of human reconstructed adipose tissue | PLOS One [journals.plos.org]
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- 13. The effects of serum on the stability and the transfection activity of the cationic lipid emulsion with various oils - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Bioorthogonality of Alkyne-Tagged Oleic Acid for Cellular Research
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the principles and applications of alkyne-tagged oleic acid. We will delve into the core concepts of bioorthogonal chemistry, the metabolic incorporation of this fatty acid analog, and the subsequent detection methodologies that enable precise visualization and analysis of lipid dynamics within cellular systems.
The Principle: Bioorthogonality and the Power of the Alkyne Tag
At the heart of this powerful technique lies the concept of bioorthogonality . A bioorthogonal reaction is a chemical reaction that can occur inside of a living system without interfering with native biochemical processes.[1][2] The alkyne group (a carbon-carbon triple bond) and its reaction partner, the azide, are ideal bioorthogonal handles because they are virtually absent from biological systems, ensuring that the labeling reaction is highly specific and does not perturb cellular function.[2][3]
By appending a terminal alkyne to oleic acid—a ubiquitous monounsaturated fatty acid—we create a chemical reporter that closely mimics the natural molecule.[4][5] Cells recognize and process this analog, incorporating it into complex lipids such as triglycerides and phospholipids through their endogenous metabolic pathways.[6][7][8] This metabolic labeling strategy effectively "plants" a tiny, inert chemical handle on a variety of lipid species, preparing them for subsequent detection. The diminutive size of the alkyne tag generally has little to no impact on the fatty acid's metabolic properties, a critical factor for ensuring that the observed biological processes are authentic.[6][8]
The true power of this method is realized in the second step: the highly selective "click chemistry" reaction.[9] An exogenously added probe molecule containing an azide group will react exclusively with the incorporated alkyne tag, forming a stable triazole linkage.[10][11] This probe can be a fluorophore for imaging, a biotin tag for enrichment and proteomic studies, or any other desired reporter molecule.[8][12]
Caption: Workflow of metabolic labeling with oleic acid-alkyne.
The Reaction: Choosing the Right Click Chemistry
The detection of the alkyne tag is most commonly achieved via the Huisgen 1,3-dipolar cycloaddition between the alkyne and an azide.[13] Two primary versions of this reaction are used in biological research: the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[10][14] The choice between them is a critical experimental decision, involving a trade-off between reaction speed and biocompatibility.[10]
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
CuAAC is the prototypical "click" reaction, prized for its speed and efficiency.[15] It utilizes a copper(I) catalyst, typically generated in situ from a copper(II) salt (like CuSO₄) and a reducing agent (like sodium ascorbate), to dramatically accelerate the formation of the triazole linkage.[16]
-
Expertise & Causality: The speed of CuAAC is a significant advantage, allowing for rapid labeling and minimizing the time required for the detection step, which can be crucial for capturing dynamic processes. However, the use of a copper catalyst introduces a major challenge for live-cell applications: cytotoxicity .[17][18] Unchelated copper ions can generate reactive oxygen species (ROS), leading to oxidative stress and cell death.[19] To mitigate this, specialized ligands such as THPTA and BTTAA are essential. These ligands stabilize the Cu(I) oxidation state, protecting it from oxidation while simultaneously accelerating the reaction and reducing cellular toxicity.[19][20] For this reason, CuAAC is most reliably performed on fixed and permeabilized cells, where cytotoxicity is not a concern.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Developed by Carolyn Bertozzi as a copper-free alternative, SPAAC is inherently more biocompatible and is the method of choice for live-cell imaging.[2][21] This reaction does not require a catalyst. Instead, it employs a strained cyclooctyne (e.g., DBCO, BCN) as the reaction partner for the azide. The high ring strain of the cyclooctyne provides the activation energy needed to drive the reaction forward upon encountering an azide.[10][21][22]
-
Expertise & Causality: The primary advantage of SPAAC is the complete avoidance of copper-induced toxicity, making it suitable for tracking lipid metabolism in living systems over time.[2] The main trade-off is kinetics; SPAAC reactions are generally slower than their copper-catalyzed counterparts.[21][23] Furthermore, the cyclooctyne reagents are significantly bulkier than a simple terminal alkyne. This requires careful consideration: the azide must be placed on the smaller molecule (the oleic acid analog) and the bulky cyclooctyne on the detection probe to minimize metabolic perturbation.
Caption: Key differences between CuAAC and SPAAC reactions.
Data Presentation: Method Selection
| Feature | CuAAC (Copper-Catalyzed) | SPAAC (Strain-Promoted) |
| Primary Use Case | Fixed cells, cell lysates, in vitro assays | Live cells, in vivo studies |
| Kinetics | Very fast (minutes to 1 hour) | Slower (hours) |
| Biocompatibility | Potentially cytotoxic due to Cu(I) catalyst[17][24] | Highly biocompatible, no catalyst needed[10][22] |
| Reagents | Terminal Alkyne + Azide + Cu(I) Catalyst + Ligand | Strained Cyclooctyne + Azide |
| Key Advantage | High reaction speed and efficiency | Avoidance of copper toxicity |
| Key Limitation | Cellular toxicity limits live-cell use | Slower kinetics and bulkier reagents |
Experimental Protocols & Self-Validation
A successful experiment hinges on robust protocols and appropriate controls. The following sections provide validated, step-by-step methodologies.
Protocol: Metabolic Labeling of Cultured Cells
This protocol describes the incorporation of alkyne-oleic acid into cellular lipids.
-
Preparation of Fatty Acid Stock: Dissolve oleic acid alkyne (e.g., (9Z)-9-octadecen-17-ynoic acid) in DMSO to create a concentrated stock solution (e.g., 10-20 mM). Store at -20°C.
-
Complexing with BSA (Critical Step): For efficient cellular uptake and to avoid artifacts from free fatty acid micelles, the alkyne-oleic acid must be complexed with fatty acid-free Bovine Serum Albumin (BSA).
-
Prepare a 10% BSA solution in serum-free culture medium.
-
Dilute the alkyne-oleic acid stock into the BSA solution to a working concentration (e.g., 1-2 mM).
-
Incubate at 37°C for 30 minutes to allow complex formation.[25]
-
-
Cell Culture and Labeling:
-
Plate cells on a suitable substrate (e.g., glass coverslips for imaging) and grow to desired confluency.
-
Remove the growth medium and replace it with fresh medium containing the BSA-complexed alkyne-oleic acid. The final concentration typically ranges from 10 µM to 100 µM.[25][26]
-
Incubate for a period of 4 to 24 hours, depending on the specific metabolic process being investigated.[26]
-
-
Control Systems (Self-Validation): To ensure the specificity of your signal, you MUST include parallel control experiments:
-
No-Alkyne Control: Cells treated with an equivalent concentration of BSA complexed with natural, unlabeled oleic acid.
-
Vehicle Control: Cells treated with the BSA-medium solution containing only DMSO (the vehicle for the alkyne stock).
-
Protocol: CuAAC Detection in Fixed Cells (for Fluorescence Imaging)
This protocol is for visualizing the metabolically incorporated alkyne tag.
-
Cell Fixation and Permeabilization:
-
After metabolic labeling, wash the cells twice with PBS to remove excess alkyne-oleic acid.
-
Fix the cells with 3.7-4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.[26]
-
Wash twice with PBS.
-
Permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 10 minutes. This step is essential to allow the click chemistry reagents to access intracellular lipids.
-
Wash three times with PBS containing 3% BSA.
-
-
Click Reaction Cocktail Preparation: Prepare the cocktail fresh immediately before use. For a 200 µL final volume per sample:
-
Azide-Fluorophore: Add to a final concentration of 2-20 µM.[27]
-
Copper(II) Sulfate (CuSO₄): Add from a 20-50 mM stock to a final concentration of 200 µM - 1 mM.[25][26]
-
Copper-Stabilizing Ligand (e.g., THPTA): Add to a final concentration of 1-5 mM (a 5:1 ligand-to-copper ratio is common).[27]
-
Reducing Agent (Sodium Ascorbate): Add from a freshly made 300-500 mM stock to a final concentration of 2.5-5 mM.[11]
-
Order of Addition Matters: Premix the azide, CuSO₄, and ligand in buffer (e.g., PBS) before adding the sodium ascorbate to initiate the formation of the Cu(I) catalyst.[27]
-
-
Labeling and Imaging:
-
Add the click reaction cocktail to the fixed and permeabilized cells.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
(Optional) Stain nuclei with DAPI or Hoechst.
-
Mount the coverslips and proceed with fluorescence microscopy.
-
-
Control Systems (Self-Validation): Image the control cells from step 3.1.4 using the same procedure. The "No-Alkyne Control" is the most critical; it should yield no specific fluorescence signal, confirming that the azide-fluorophore does not bind non-specifically to cellular components.
Applications in Research and Drug Development
The ability to visualize and quantify the metabolic fate of oleic acid opens numerous avenues for investigation.
-
Lipid Trafficking and Storage: Track the incorporation of oleic acid into lipid droplets and other cellular membranes, providing insights into lipid homeostasis.[7]
-
Protein Acylation: Investigate the modification of proteins with fatty acids (S-acylation), a crucial post-translational modification that affects protein localization and function.[25][28]
-
Drug Discovery: Use this system to screen for compounds that alter lipid metabolism or to study the lipid-based delivery mechanisms of drug candidates.[14][29][30]
-
Mass Spectrometry Analysis: Couple alkyne-tagging with azide-biotin probes for enrichment, followed by mass spectrometry to identify and quantify newly synthesized lipids or lipid-modified proteins.[6][8][31]
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An In-depth Technical Guide: Oleic Acid Alkyne as a Probe for Lipid Droplet Formation
This guide provides a comprehensive overview of the principles and methodologies for utilizing oleic acid alkyne as a chemical probe to investigate the dynamic processes of lipid droplet (LD) formation and metabolism. Designed for researchers, scientists, and drug development professionals, this document delves into the causality behind experimental choices, offering field-proven insights to ensure robust and reproducible results.
Introduction: The Dynamic World of Lipid Droplets and the Need for Precise Probes
Lipid droplets, once considered mere inert fat storage depots, are now recognized as highly dynamic organelles central to cellular energy homeostasis, lipid metabolism, and signaling.[1][2] Dysregulation of LD formation and turnover is implicated in a host of metabolic diseases, including obesity, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD).[3][4] Consequently, the ability to accurately track the lifecycle of LDs—from the esterification of fatty acids to their storage and subsequent mobilization—is paramount for understanding both normal physiology and pathological states.
Traditional methods for studying LDs, such as staining with general lipophilic dyes like Nile Red or BODIPY 493/503, provide valuable information about LD morphology and abundance.[5] However, they lack the specificity to distinguish between pre-existing lipid pools and newly synthesized lipids. To overcome this limitation, metabolic labeling with fatty acid analogs has emerged as a powerful strategy. Oleic acid, a predominant monounsaturated fatty acid in cellular lipids, is a key substrate for the synthesis of neutral lipids stored in LDs.[3][4][6][7][8] By introducing a bioorthogonal alkyne handle onto oleic acid, we create a probe that is readily incorporated into cellular metabolic pathways and can be subsequently visualized or quantified with high specificity.[9][10]
The alkyne group is small, minimally perturbative, and inert in the biological milieu, ensuring that the fatty acid analog closely mimics the behavior of its natural counterpart.[11] This bioorthogonality allows for a subsequent, highly specific "click" reaction with an azide-containing reporter molecule, such as a fluorophore or a biotin tag, enabling a wide range of downstream applications.[12][13][14] This guide will focus on the practical application of this compound for tracing the formation and dynamics of lipid droplets.
The Core Principle: Bioorthogonal Labeling of Nascent Lipids
The use of this compound as a probe hinges on the principles of bioorthogonal chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" chemistry.[12][13] This reaction is highly efficient, specific, and can be performed under physiological conditions, making it ideal for labeling biomolecules in complex cellular environments.[15]
The overall workflow can be conceptualized in two main stages:
-
Metabolic Labeling: Cells are incubated with this compound, which is taken up and metabolized similarly to natural oleic acid. It is activated to its acyl-CoA derivative and subsequently esterified into triglycerides and other neutral lipids that are packaged into nascent lipid droplets.[16][17]
-
Detection via Click Chemistry: Following the labeling period, cells are fixed and permeabilized to allow entry of the click chemistry reagents. An azide-functionalized reporter molecule (e.g., a fluorescent dye) is then covalently attached to the alkyne-tagged lipids through a CuAAC reaction. This results in specific labeling of the lipids that were synthesized during the incubation period.[15]
This two-step approach provides a temporal window into lipid metabolism, allowing for the specific visualization and analysis of newly formed lipid droplets.
Caption: Workflow for labeling nascent lipid droplets with this compound.
Experimental Design and Key Considerations
The success of any metabolic labeling experiment relies on careful planning and optimization. Here, we discuss critical parameters and provide insights to guide your experimental design.
Probe Selection and Preparation
-
Probe: this compound ((9Z)-9-octadecen-17-ynoic acid) is commercially available from several suppliers.[9][10] It is typically supplied as a solution in ethanol.
-
Stock Solution: Prepare a high-concentration stock solution (e.g., 10-50 mM) in ethanol or DMSO. Store at -20°C or -80°C for long-term stability.
-
Working Concentration: The optimal working concentration of this compound can vary between cell types and experimental goals, but typically ranges from 2.5 µM to 100 µM.[15][18] It is crucial to perform a dose-response experiment to determine the concentration that provides robust labeling without inducing cytotoxicity or altering lipid metabolism.
-
Complexation with BSA: Fatty acids have low solubility in aqueous media and can be cytotoxic at high concentrations. To enhance solubility and facilitate cellular uptake, it is essential to complex the this compound with fatty acid-free Bovine Serum Albumin (BSA) before adding it to the cell culture medium. A molar ratio of 2:1 to 5:1 (this compound:BSA) is commonly used.
Cell Culture and Labeling Conditions
-
Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase and not over-confluent at the time of harvesting.
-
Labeling Duration: The incubation time will depend on the specific biological question. For studying rapid LD formation, a short pulse of 1-4 hours may be sufficient.[18] For longer-term studies of lipid turnover, a 16-24 hour labeling period can be employed.[15]
-
Controls: It is imperative to include appropriate controls in your experiment:
-
No-alkyne control: Cells treated with the BSA vehicle alone to assess background fluorescence.
-
No-click control: Cells labeled with this compound but subjected to the click reaction cocktail without the azide-fluorophore to control for any non-specific signal from the copper catalyst.
-
Natural oleic acid control: Cells treated with an equivalent concentration of natural oleic acid to ensure that the observed effects on LD formation are not an artifact of fatty acid supplementation in general.
-
Step-by-Step Protocols
The following protocols provide a robust starting point for labeling and visualizing nascent lipid droplets. Optimization may be required for specific cell types and experimental setups.
Protocol 1: Preparation of this compound-BSA Complex
-
In a sterile microcentrifuge tube, add the required volume of this compound stock solution.
-
In a separate tube, prepare a 10% (w/v) solution of fatty acid-free BSA in sterile PBS or serum-free medium.
-
Warm the BSA solution to 37°C.
-
Slowly add the this compound solution to the BSA solution while vortexing gently.
-
Incubate the mixture at 37°C for 30-60 minutes to allow for complexation.
-
Sterile-filter the complex through a 0.22 µm syringe filter if necessary.
-
Dilute the complex to the final working concentration in pre-warmed cell culture medium.
Protocol 2: Metabolic Labeling of Adherent Cells
-
Aspirate the old medium from the cultured cells.
-
Wash the cells once with warm PBS.
-
Add the medium containing the pre-complexed this compound to the cells.
-
Incubate the cells for the desired duration under standard culture conditions (37°C, 5% CO2).
-
Proceed to the fixation and click chemistry protocol.
Protocol 3: Fixation, Permeabilization, and Click Chemistry
This protocol is optimized for fluorescence microscopy.[15]
Reagents Required:
-
Fixation Buffer: 4% Paraformaldehyde (PFA) in PBS, pH 7.4.
-
Permeabilization Buffer: 0.1-0.5% Triton X-100 or Saponin in PBS.[19]
-
Wash Buffer: PBS with 3% BSA.
-
Click Reaction Cocktail (prepare fresh):
-
Azide-fluorophore (e.g., Alexa Fluor 488 Azide, Cy5 Azide) at a final concentration of 2-10 µM.
-
Copper(II) sulfate (CuSO4) at a final concentration of 200 µM to 2 mM.[15]
-
Copper protectant/ligand (e.g., THPTA or TBTA) at a 5-fold molar excess to CuSO4.
-
Reducing agent (e.g., Sodium Ascorbate) at a final concentration of 5-10 mM.
-
Procedure:
-
Fixation:
-
Aspirate the labeling medium and wash the cells twice with PBS.
-
Add 4% PFA and incubate for 15-20 minutes at room temperature.[20]
-
Wash the cells three times with PBS.
-
-
Permeabilization:
-
Click Reaction:
-
Prepare the click reaction cocktail immediately before use. Add the components in the following order: PBS, azide-fluorophore, CuSO4, ligand, and finally, sodium ascorbate. Mix gently after each addition.
-
Aspirate the wash buffer from the cells and add the click reaction cocktail.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
Aspirate the cocktail and wash the cells three to five times with PBS containing 3% BSA.
-
-
Counterstaining and Mounting (Optional):
-
If desired, counterstain the nuclei with a DNA dye like DAPI.
-
Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
-
Imaging:
-
Image the samples using a fluorescence microscope or confocal microscope with the appropriate filter sets for the chosen fluorophore.
-
Caption: Step-by-step experimental workflow for click chemistry detection.
Downstream Applications and Data Analysis
The versatility of the alkyne handle allows for a variety of downstream applications beyond standard fluorescence microscopy.
| Application | Reporter Molecule | Analysis Method | Key Insights |
| Visualization of LD Dynamics | Azide-Fluorophore | Confocal Microscopy, Live-cell Imaging | Spatiotemporal formation of LDs, co-localization with other organelles.[13] |
| Quantification of Fatty Acid Incorporation | Azide-Fluorophore | Flow Cytometry, High-Content Imaging | High-throughput screening of compounds affecting lipid storage. |
| Proteomic Analysis of Nascent LDs | Azide-Biotin | Affinity Purification followed by Mass Spectrometry | Identification of proteins associated with newly formed LDs. |
| Lipidomic Analysis | Azide-Reporter with unique mass | Mass Spectrometry | Tracing the metabolic fate of oleic acid into different lipid species.[12][23][24] |
| Correlative Light and Electron Microscopy (CLEM) | Azide-Fluorophore and Azide-Gold Nanoparticle | Fluorescence Microscopy and Electron Microscopy | High-resolution structural analysis of newly formed LDs.[13] |
Quantitative Image Analysis:
Image analysis software (e.g., ImageJ/Fiji, CellProfiler) can be used to quantify various parameters of LD formation from fluorescence microscopy images. Key metrics include:
-
Number of LDs per cell: Provides a measure of LD biogenesis.
-
Total fluorescence intensity per cell: Correlates with the total amount of newly synthesized, alkyne-labeled lipid.
-
Average size and intensity of individual LDs: Can provide insights into the mechanisms of LD growth and maturation.
Troubleshooting and Best Practices
| Issue | Potential Cause | Suggested Solution |
| No or Weak Signal | - Inefficient cellular uptake.- Insufficient labeling time.- Inactive click chemistry reagents.- Quenching of fluorophore. | - Optimize this compound-BSA complexation and concentration.- Increase labeling duration.- Prepare fresh click cocktail, especially the sodium ascorbate.- Use copper-protecting ligands (THPTA/TBTA).[15] |
| High Background Signal | - Non-specific binding of azide-fluorophore.- Autofluorescence.- Insufficient washing. | - Increase the number and duration of wash steps after the click reaction.- Include a "no-click" control to assess background.- Use a blocking step with BSA or glycine after fixation. |
| Cell Death/Toxicity | - Cytotoxicity of this compound.- Toxicity of click chemistry reagents. | - Perform a dose-response curve to find the optimal, non-toxic concentration.- Ensure proper complexation with BSA.- Reduce the concentration of copper in the click cocktail.[15] |
| Altered LD Morphology | - Fixation or permeabilization artifacts. | - Optimize fixation and permeabilization conditions. Try different reagents (e.g., methanol fixation, saponin permeabilization).[20][21][22] |
Conclusion
This compound, coupled with the power of click chemistry, provides a robust and versatile tool for the specific investigation of nascent lipid droplet formation and dynamics. By enabling the temporal resolution of lipid metabolism, this probe offers a significant advantage over traditional lipophilic stains. The methodologies outlined in this guide provide a solid foundation for researchers to design and execute experiments that will yield high-quality, reproducible data, ultimately advancing our understanding of the critical role of lipid droplets in health and disease.
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- 19. youtube.com [youtube.com]
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Methodological & Application
protocol for labeling live cells with oleic acid alkyne
Application Note & Protocol
Visualizing Lipid Metabolism: A Detailed Protocol for Live-Cell Labeling with Oleic Acid Alkyne
Abstract
The study of lipid metabolism, particularly the trafficking and storage of fatty acids, is fundamental to understanding cellular energy homeostasis and the pathology of metabolic diseases. This application note provides a comprehensive protocol for the metabolic labeling of live cells using this compound, a powerful tool for visualizing lipid dynamics. This method leverages bioorthogonal chemistry, employing a two-step strategy: first, the metabolic incorporation of the alkyne-tagged oleic acid into cellular lipids, such as triglycerides and phospholipids; and second, the specific covalent labeling of these tagged lipids via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry". We present a detailed, field-tested methodology, complete with explanations for critical steps, reagent preparation, downstream analysis, and troubleshooting, designed for researchers in cell biology and drug development.
Principle of the Method
Bioorthogonal metabolic labeling is a minimally invasive technique to probe biological processes in their native environment. The small, biologically inert alkyne group on the oleic acid molecule allows it to be processed by cellular enzymatic machinery and incorporated into complex lipids without significant steric hindrance or alteration of its metabolic fate[1][2].
The workflow consists of two main stages:
-
Metabolic Incorporation: Live cells are incubated with a specially prepared, bioavailable formulation of this compound. The cells actively take up the fatty acid and incorporate it into various lipid species, primarily storing it as triglycerides within lipid droplets (LDs)[3][4].
-
Bioorthogonal Ligation (Click Chemistry): After labeling, the incorporated alkyne serves as a chemical handle. A fluorescent reporter molecule carrying a complementary azide group is then covalently attached via the CuAAC reaction. This reaction is highly specific and efficient under physiological conditions, forming a stable triazole linkage[5][6]. The copper(I) catalyst required for the reaction is generated in situ from copper(II) sulfate (CuSO₄) using a reducing agent like sodium ascorbate. A crucial component for live-cell applications is a stabilizing ligand, such as Tris-(hydroxypropyltriazolylmethyl)amine (THPTA), which accelerates the reaction and chelates the copper ion, significantly reducing its cytotoxicity[7][8][9].
The resulting fluorescence allows for the direct visualization of newly synthesized and trafficked lipids via microscopy.
Materials and Reagents
| Reagent | Recommended Supplier | Purpose |
| This compound | Cayman Chemical/Click Chemistry Tools | Metabolic probe |
| Fatty Acid-Free Bovine Serum Albumin (BSA) | MilliporeSigma | Carrier protein for fatty acid solubilization[10][11] |
| Azide-conjugated Fluorophore | Thermo Fisher/Vector Labs | Detection reporter (e.g., Alexa Fluor 488 Azide) |
| Copper(II) Sulfate Pentahydrate (CuSO₄) | MilliporeSigma | Catalyst precursor[5][12] |
| THPTA Ligand | MilliporeSigma | Copper(I) stabilizing ligand, reduces cytotoxicity[7][9] |
| L-Ascorbic acid sodium salt | MilliporeSigma | Reducing agent to generate Cu(I) from Cu(II)[8] |
| Dulbecco's Phosphate-Buffered Saline (DPBS) | Gibco | Washing and reaction buffer |
| Formaldehyde (Methanol-Free, 16%) | Thermo Fisher | Fixative (optional, for fixed-cell imaging) |
| Hoechst 33342 or DAPI | Thermo Fisher | Nuclear counterstain |
| Cell Culture Medium & Serum | Gibco | Specific to the cell line of interest |
Detailed Experimental Protocols
Protocol 3.1: Preparation of this compound-BSA Complex (5 mM Stock)
The low aqueous solubility of fatty acids necessitates complexing them with a carrier protein like BSA for efficient delivery to cells in culture media[10][13]. This protocol creates a 5 mM stock solution with a 5:1 molar ratio of fatty acid to BSA.
-
Prepare 1 mM Fatty Acid-Free BSA: Dissolve 66 mg of fatty acid-free BSA in 1 mL of sterile DPBS. Warm to 37°C to aid dissolution.
-
Prepare 50 mM this compound: Dissolve this compound in 100% ethanol. For example, dissolve ~1.5 mg in ~100 µL of ethanol (adjust based on exact molecular weight).
-
Complexation: a. In a sterile microcentrifuge tube, add 900 µL of the warm 1 mM BSA solution. b. While vortexing the BSA solution gently, slowly add 100 µL of the 50 mM this compound stock solution dropwise. Causality: Slow addition prevents the fatty acid from precipitating out of solution. c. Incubate the mixture in a 37°C water bath for 1 hour, with occasional mixing, to allow for complete complexation[13].
-
Sterilization and Storage: Sterile filter the final complex through a 0.22 µm syringe filter. Aliquot and store at -20°C for up to 3 months. Avoid repeated freeze-thaw cycles.
Protocol 3.2: Metabolic Labeling of Live Cells
-
Cell Seeding: Seed cells on a suitable imaging vessel (e.g., glass-bottom dishes, coverslips in a 24-well plate) to reach 60-70% confluency on the day of labeling.
-
Prepare Labeling Medium: Thaw the 5 mM this compound-BSA complex. Dilute it into pre-warmed, complete cell culture medium to a final working concentration. A typical starting concentration is 25-50 µM .
-
Expert Insight: The optimal concentration and incubation time are cell-type dependent and should be determined empirically. High concentrations or very long incubations can lead to lipotoxicity.
-
-
Labeling: Aspirate the old medium from the cells and replace it with the prepared labeling medium.
-
Incubation: Incubate the cells for 4 to 16 hours at 37°C in a CO₂ incubator.
Protocol 3.3: Click Chemistry Reaction and Imaging
This protocol is optimized for live-cell compatibility. All solutions should be prepared fresh and used immediately.
-
Wash: Gently wash the cells twice with pre-warmed DPBS to remove any unincorporated this compound.
-
Prepare Click Reaction Cocktail: Prepare the cocktail immediately before use by adding components in the specified order to prevent premature reaction or precipitation. The volumes below are for one well of a 24-well plate (~250 µL).
| Component | Stock Conc. | Volume Added (µL) | Final Conc. | Rationale |
| DPBS | 1X | 242.5 | - | Reaction Buffer |
| Azide-Fluorophore | 2 mM (in DMSO) | 1.25 | 5 µM | Reporter molecule for detection |
| CuSO₄ | 20 mM (in H₂O) | 1.25 | 100 µM | Catalyst precursor[12] |
| THPTA Ligand | 100 mM (in H₂O) | 1.25 | 500 µM | Protects cells from copper toxicity & accelerates reaction[7][8] |
| Add Last: Sodium Ascorbate | 100 mM (in H₂O) | 3.75 | 1.5 mM | Reduces Cu(II) to the active Cu(I) state to initiate the reaction[7] |
-
Labeling Reaction: Aspirate the wash buffer from the cells and add the Click Reaction Cocktail. Incubate for 30 minutes at room temperature, protected from light.
-
Final Washes & Counterstaining: a. Aspirate the reaction cocktail and wash the cells three times with DPBS. b. If desired, add a nuclear counterstain like Hoechst 33342 (1 µg/mL in DPBS) and incubate for 10 minutes. c. Wash once more with DPBS.
-
Imaging: Replace the final wash with fresh DPBS or live-cell imaging solution. Proceed immediately to imaging using a fluorescence microscope with appropriate filter sets for the chosen fluorophore and nuclear stain. Labeled lipids, particularly triglycerides, will typically appear as distinct puncta corresponding to lipid droplets[14][15].
Essential Controls for Data Integrity
To ensure that the observed fluorescence is specific to the metabolic incorporation and subsequent click reaction, the following controls are mandatory.
-
No-Alkyne Control (-OA-Alk): Cells are processed identically but are incubated with a vehicle control (e.g., medium containing the same concentration of BSA-ethanol complex without the this compound). They are then subjected to the full click chemistry reaction. This control is critical to assess non-specific binding of the azide-fluorophore to cellular structures[16].
-
No-Click Control (-Cu): Cells are labeled with this compound but undergo a mock click reaction where the CuSO₄ catalyst is omitted from the cocktail. This control confirms that the signal is dependent on the copper-catalyzed reaction and not due to other interactions.
Expected Outcomes:
-
Experimental Sample: Bright, specific signal (e.g., puncta).
-
No-Alkyne Control: Minimal to no background fluorescence.
-
No-Click Control: Minimal to no background fluorescence.
Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No/Weak Signal | 1. Insufficient metabolic incorporation. 2. Inactive click reaction cocktail. 3. Inefficient cellular uptake. | 1. Increase incubation time (up to 16h) or this compound concentration (up to 100 µM). 2. Always prepare the Sodium Ascorbate solution fresh. It oxidizes quickly. 3. Ensure the this compound-BSA complex was prepared correctly. |
| High Background | 1. Non-specific binding of the azide-fluorophore. 2. Reagent concentrations too high. 3. Insufficient washing. | 1. Confirm with the "No-Alkyne" control. Add a blocking step with 3% BSA in DPBS for 30 min before the click reaction[16]. 2. Titrate the azide-fluorophore concentration down (e.g., to 1-2 µM)[12]. 3. Increase the number and duration of post-reaction wash steps[17]. |
| Evidence of Cell Toxicity | 1. Lipotoxicity from excess fatty acid. 2. Cytotoxicity from copper catalyst. | 1. Reduce the concentration of this compound or shorten the incubation time. 2. Ensure the correct molar ratio of THPTA to CuSO₄ (at least 5:1) is used[7]. Prepare the click cocktail immediately before use. |
References
-
Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2010). Labeling Live Cells by Copper-Catalyzed Alkyne-Azide Click Chemistry. Angewandte Chemie International Edition, 48(51), 9879–9883. [Link]
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Li, S., Wang, L., Yu, F., et al. (2016). Copper-catalyzed click reaction on/in live cells. Chemical Science, 8(2), 1073-1079. [Link]
-
Soriano del Amo, D., Wang, W., Jiang, H., et al. (2010). Labeling live cells by copper-catalyzed alkyne--azide click chemistry. Journal of the American Chemical Society, 132(47), 16893-9. [Link]
-
Request PDF. (2025). Labeling Live Cells by Copper-Catalyzed Alkyne-Azide Click Chemistry. ResearchGate. [Link]
-
Cai, C., et al. (2016). Copper-catalyzed click reaction on/in live cells. RSC Publishing. [Link]
-
Interchim. (n.d.). Click Chemistry: new protocol for the labeling and modification of biomolecules. Interchim. [Link]
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protocols.io. (2022). Preparation of BSA complexed free fatty acids for in vitro studies. protocols.io. [Link]
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AxisPharm. (2024). Alkyne-Azide Click Chemistry Protocol for ADCs. AxisPharm. [Link]
-
ResearchGate. (2015). How to make oleic acid and FAF-BSA precomplex? ResearchGate. [Link]
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Pfleger, J., et al. (2018). Preparation of fatty acid solutions exerts significant impact on experimental outcomes in cell culture models of lipotoxicity. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1863(5), 549-560. [Link]
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ResearchGate. (2015). How can I prepare of bovine serum albumin (BSA)-conjugated oleic acid? ResearchGate. [Link]
-
Thiele, C., et al. (2012). A highly sensitive protocol for microscopy of alkyne lipids and fluorescently tagged or immunostained proteins. Journal of Lipid Research, 53(8), 1740-1746. [Link]
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Collot, M., et al. (2018). Recent Advances in Fluorescent Probes for Lipid Droplets. Molecules, 23(9), 2339. [Link]
-
Nagoya University. (2025). Scientists observe metabolic activity of individual lipid droplets in real time. Nagoya University News & Events. [Link]
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Charron, G., et al. (2012). Visualization and Identification of Fatty Acylated Proteins Using Chemical Reporters. Current Protocols in Chemical Biology, 4(4), 263-284. [Link]
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Li, D., et al. (2025). Spatiotemporal Super-Resolution Imaging of Lipid Metabolism Dynamics in Physiological/Pathological Conditions. Angewandte Chemie International Edition, e202502159. [Link]
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Wang, C., et al. (2020). De Novo Lipid Labeling for Comprehensive Analysis of Subcellular Distribution and Trafficking in Live Cells. bioRxiv. [Link]
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Wang, C., et al. (2019). Recent advances in fluorescent probes for lipid droplets. Chemical Communications, 55(82), 12319-12328. [Link]
-
De la Fuente, M., et al. (2014). Metabolic Labeling with an Alkyne-modified Isoprenoid Analog Facilitates Imaging and Quantification of the Prenylome in Cells. ACS Chemical Biology, 9(6), 1304-1310. [Link]
-
Abcam. (2019). Fluorescent microscopy troubleshooting: high background. YouTube. [Link]
-
Thiele, C., et al. (2022). Tracing Lipid Metabolism by Alkyne Lipids and Mass Spectrometry: The State of the Art. Frontiers in Cell and Developmental Biology, 10, 892996. [Link]
-
Thiele, C., et al. (2022). Tracing Lipid Metabolism by Alkyne Lipids and Mass Spectrometry: The State of the Art. Frontiers in Cell and Developmental Biology, 10, 892996. [Link]
-
Plass, T., et al. (2012). Labeling proteins on live mammalian cells using click chemistry. Nature Protocols, 7(3), 500-508. [Link]
-
Sino Biological. (n.d.). How to solve the high background staining? Sino Biological. [Link]
-
De la Fuente, M., et al. (2014). Metabolic Labeling with an Alkyne-modified Isoprenoid Analog Facilitates Imaging and Quantification of the Prenylome in Cells. ACS Chemical Biology, 9(6), 1304-1310. [Link]
-
ResearchGate. (2015). How to reduce unspecific binding in an intracellular click-reaction? ResearchGate. [Link]
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step-by-step guide to oleic acid alkyne click chemistry with fluorescent azides
Application Notes & Protocols
Topic: A Step-by-Step Guide to Oleic Acid Alkyne Click Chemistry with Fluorescent Azides
Audience: Researchers, scientists, and drug development professionals.
Introduction: Illuminating Fatty Acid Biology with Click Chemistry
Fluorescently labeled fatty acids are indispensable tools for visualizing the intricate roles of lipids in cellular processes.[] They provide a direct window into fatty acid uptake, metabolism, and localization, offering critical insights into cell signaling, membrane dynamics, and the pathology of diseases like obesity, cancer, and cardiovascular disorders.[] Among the most robust methods for attaching a fluorophore to a biomolecule is the Nobel Prize-winning "click chemistry," a suite of bioorthogonal reactions that are rapid, specific, and high-yielding.[2][3]
This guide provides a detailed protocol for labeling oleic acid, a key monounsaturated fatty acid, using its alkyne-modified analogue and the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction. We will delve into the mechanistic principles, provide step-by-step experimental instructions, and offer expert guidance on characterization and troubleshooting. The goal is to equip researchers with a self-validating system to reliably generate fluorescent oleic acid probes for a wide array of applications.
Part 1: Core Principles and Reagents
The Engine of the Reaction: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is the cornerstone of click chemistry, forming a stable triazole linkage between a terminal alkyne and an azide.[4][] The reaction is exceptionally efficient and specific, proceeding readily in aqueous environments, which makes it ideal for bioconjugation.[2][6]
Causality of Components:
-
Copper(I) Catalyst: The active catalytic species is the Cu(I) ion.[7] It is often generated in situ from a Copper(II) salt (e.g., CuSO₄) using a reducing agent.
-
Reducing Agent: Sodium ascorbate is the most common reducing agent used to convert Cu(II) to the active Cu(I) state throughout the reaction.[8][9]
-
Stabilizing Ligand: A chelating ligand, such as tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), is critical. It serves two key functions: it stabilizes the Cu(I) oxidation state, preventing its oxidation to the inactive Cu(II) state, and it accelerates the reaction while protecting biomolecules from potential oxidative damage caused by the copper catalyst.[9][10][11][12]
Key Reagents
This compound: This is the oleic acid molecule synthetically modified to contain a terminal alkyne group (a carbon-carbon triple bond) at the omega (ω) end.[13] This small modification is bio-inert and allows the fatty acid to participate in the click reaction without significantly altering its biological behavior.[14][15]
Fluorescent Azides: A wide variety of fluorophores are commercially available pre-functionalized with an azide (-N₃) group.[16][17] The choice of dye depends on the specific experimental requirements, such as the available laser lines and filter sets of the imaging system.
Table 1: Common Fluorescent Azides for Click Chemistry
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Key Features |
| AZDye 488 Azide | ~493 | ~519 | Bright, photostable green fluorescence; good alternative to FAM.[16] |
| 5-TAMRA Azide | ~546 | ~579 | Bright orange-red fluorescence; widely used in microscopy.[16] |
| Sulfo-Cy3 Azide | ~555 | ~570 | Water-soluble, bright orange fluorophore.[16] |
| AZDye 546 Azide | ~554 | ~570 | pH-insensitive, bright orange fluorescence.[18] |
| Alexa Fluor 647 Azide | ~650 | ~668 | Bright, far-red fluorescence; ideal for reducing cellular autofluorescence.[17] |
| 3-Azido-7-Hydroxycoumarin | ~365 | ~465 | Fluorogenic; becomes highly fluorescent only after the click reaction.[16][19] |
The Copper-Free Alternative: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
For applications where copper toxicity is a concern, such as live-cell imaging, Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is an excellent alternative.[7][20] This reaction utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), which reacts spontaneously with an azide without the need for a catalyst.[21][22][23] The trade-off is that SPAAC reactions are generally slower than their copper-catalyzed counterparts.
Part 2: Experimental Workflow and Protocols
This section provides a robust, step-by-step protocol for labeling this compound using the CuAAC reaction.
Protocol A: Preparation of Stock Solutions
Accurate preparation of stock solutions is critical for reaction success. It is recommended to prepare fresh sodium ascorbate solution for each experiment, as it is prone to oxidation.[6]
Table 2: Reagent Stock Solution Preparation
| Reagent | Stock Concentration | Solvent | Storage |
| This compound | 10 mM | DMSO or Ethanol | -20°C, desiccated |
| Fluorescent Azide | 10 mM | Anhydrous DMSO | -20°C, desiccated, protected from light |
| Copper(II) Sulfate (CuSO₄) | 20 mM | Deionized Water | Room Temperature |
| THPTA Ligand | 100 mM | Deionized Water | -20°C |
| Sodium Ascorbate | 100 mM | Deionized Water | Prepare fresh before each use |
Protocol B: CuAAC Labeling Reaction
This protocol is for a standard 200 µL reaction volume. It can be scaled as needed. The reaction uses a 1.5-fold molar excess of the fluorescent azide.
Materials:
-
This compound stock solution (10 mM)
-
Fluorescent Azide stock solution (10 mM)
-
CuSO₄ stock solution (20 mM)
-
THPTA stock solution (100 mM)
-
Sodium Ascorbate stock solution (100 mM)
-
Reaction buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)
-
Microcentrifuge tubes
Procedure:
-
Prepare the Catalyst Premix: In a clean microcentrifuge tube, combine 2.5 µL of 20 mM CuSO₄ and 2.5 µL of 100 mM THPTA. Vortex briefly. This creates a 5:1 ligand-to-copper ratio, which is optimal for protecting biomolecules.[8][9] Let this mixture sit for 2-3 minutes.
-
Combine Reactants: In a separate reaction tube, add the following:
-
10 µL of 10 mM this compound (Final concentration: 0.5 mM)
-
15 µL of 10 mM Fluorescent Azide (Final concentration: 0.75 mM)
-
145 µL of Reaction Buffer (e.g., PBS)
-
Vortex briefly to mix.
-
-
Add Catalyst: Add the 5 µL of the prepared CuSO₄/THPTA catalyst premix to the reactant mixture. The final concentration of CuSO₄ will be 0.25 mM.
-
Initiate the Reaction: Add 25 µL of freshly prepared 100 mM Sodium Ascorbate to the tube. The final concentration will be 12.5 mM.
-
Incubate: Protect the reaction from light by wrapping the tube in aluminum foil. Incubate at room temperature for 1-2 hours on a rotator or shaker. Reaction times may vary depending on the specific azide and alkyne.[9][24]
Protocol C: Purification and Characterization
Purification is essential to remove unreacted fluorescent azide, which can interfere with downstream applications.
-
Reaction Monitoring: Before purification, monitor the reaction's progress using Thin-Layer Chromatography (TLC). Spot the starting fluorescent azide, the this compound (will not be visible under UV unless it has a chromophore), and the reaction mixture on a TLC plate. The formation of a new, fluorescent spot with a different retention factor (Rf) indicates product formation.
-
Purification: For small-scale reactions, purification can be achieved via silica gel column chromatography or Solid-Phase Extraction (SPE). The appropriate solvent system will depend on the polarity of the fluorophore and the lipid.
-
Characterization:
-
Fluorescence Spectroscopy: Confirm the fluorescent properties of the purified product by measuring its excitation and emission spectra.
-
Mass Spectrometry (MS): The most definitive method for characterization. Analyze the purified product by LC-MS or direct infusion MS to confirm the expected molecular weight of the fluorescently labeled oleic acid.
-
Part 3: Troubleshooting
Table 3: Troubleshooting Guide for this compound Click Chemistry
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | Inactive Catalyst | Use freshly prepared Sodium Ascorbate solution. Ensure the CuSO₄ solution is not contaminated. Degas solvents if oxygen sensitivity is suspected.[25] |
| Degraded Reagents | Verify the integrity of the alkyne and azide reagents. Run a small-scale control reaction with known good reagents. | |
| Insufficient Incubation Time | Extend the reaction time to 4 hours or overnight. Monitor progress by TLC. | |
| High Background Fluorescence | Incomplete Purification | Optimize the purification protocol (e.g., adjust solvent gradient in chromatography) to ensure complete removal of unreacted fluorescent azide. |
| Product is Insoluble | Hydrophobic Nature of Product | Perform the reaction in a solvent system with a higher percentage of organic co-solvent (e.g., DMSO/buffer or t-butanol/buffer).[8] |
| Reaction Stalls | Reoxidation of Cu(I) to Cu(II) | Add an additional aliquot of fresh Sodium Ascorbate after 1 hour to replenish the reducing agent. |
Part 4: Applications of Fluorescently Labeled Oleic Acid
The purified fluorescent oleic acid conjugate is a versatile tool for lipid research:
-
Cellular Imaging: Visualize the uptake and subcellular localization of oleic acid in live or fixed cells using fluorescence microscopy.[] This can reveal how fatty acids are trafficked to organelles like the endoplasmic reticulum and mitochondria.[26]
-
Lipid-Protein Interaction Studies: Use the fluorescent analogue to study the binding kinetics and specificity of Fatty Acid-Binding Proteins (FABPs).[][27]
-
Metabolic Tracing: Track the incorporation of oleic acid into more complex lipids like triglycerides and phospholipids within the cell.[15][24]
-
In Vitro Enzymatic Assays: Develop sensitive, fluorescence-based assays for enzymes involved in lipid metabolism.[19]
By following this comprehensive guide, researchers can confidently employ this compound click chemistry to create powerful tools for advancing our understanding of lipid biology.
References
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Azide-containing Fluorescent Dyes. Jena Bioscience. [Link]
-
Fluorescent Dyes for Click Chemistry (azide and DBCO derivatives). SETA BioMedicals. [Link]
-
Azide conjugates - for Click chemistry. Interchim. [Link]
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Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis. ChemBioChem via NIH. [Link]
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Strain-promoted alkyne-azide cycloadditions (SPAAC) reveal new features of glycoconjugate biosynthesis. PubMed. [Link]
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"Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". Current Protocols in Chemical Biology via Jena Bioscience. [Link]
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A highly sensitive protocol for microscopy of alkyne lipids and fluorescently tagged or immunostained proteins. Journal of Lipid Research via NIH. [Link]
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Click Chemistry in Lipid Modification. Request PDF via ResearchGate. [Link]
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Characterization of Aqueous Oleic Acid/Oleate Dispersions by Fluorescent Probes and Raman Spectroscopy. Request PDF via ResearchGate. [Link]
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A strain-promoted alkyne–azide cycloaddition (SPAAC) reaction of a novel EpCAM aptamer–fluorescent conjugate for imaging of cancer cells. Chemical Communications. [Link]
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Characterization of Aqueous Oleic Acid/Oleate Dispersions by Fluorescent Probes and Raman Spectroscopy. ResearchGate. [Link]
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Strain-Promoted Azide–Alkyne Cycloaddition-Based PSMA-Targeting Ligands for Multimodal Intraoperative Tumor Detection of Prostate Cancer. Bioconjugate Chemistry. [Link]
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Strain-promoted alkyne-azide cycloadditions (SPAAC) reveal new features of glycoconjugate biosynthesis. Utrecht University Research Portal. [Link]
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Characterization of a BODIPY-labeled fluorescent fatty acid analogue. Binding to fatty acid-binding proteins, intracellular localization, and metabolism. PubMed. [Link]
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Labeling Live Cells by Copper-Catalyzed Alkyne-Azide Click Chemistry. Current Protocols in Chemical Biology via NIH. [Link]
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Characterization of Aqueous Oleic Acid/Oleate Dispersions by Fluorescent Probes and Raman Spectroscopy. Semantic Scholar. [Link]
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Fatty acid-specific fluorescent probes and their use in resolving mixtures of unbound free fatty acids in equilibrium with albumin. Journal of Lipid Research via NIH. [Link]
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Click Reagents. Avanti Polar Lipids. [Link]
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Click Chemistry Protocols. Xi'an Dianhua Biotechnology Co., Ltd. [Link]
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ω-Alkynyl Lipid Surrogates for Polyunsaturated Fatty Acids: Free Radical and Enzymatic Oxidations. Journal of the American Chemical Society. [Link]
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Collection - Characterization of Aqueous Oleic Acid/Oleate Dispersions by Fluorescent Probes and Raman Spectroscopy. ACS Figshare. [Link]
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Click chemistry-based enrichment strategy for tracing cellular fatty acid metabolism by LC-MS/MS. ResearchGate. [Link]
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Alkyne lipids as substrates for click chemistry-based in vitro enzymatic assays. Journal of Lipid Research via NIH. [Link]
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Click Chemistry: new protocol for the labeling and modification of biomolecules. Interchim. [Link]
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Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal. [Link]
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Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition. Bioconjugate Chemistry via NIH. [Link]
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Preparation and Utility of N-Alkynyl Azoles in Synthesis. Molecules. [Link]
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- 13. caymanchem.com [caymanchem.com]
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- 15. limes-institut-bonn.de [limes-institut-bonn.de]
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- 17. Click Chemistry—Section 3.1 | Thermo Fisher Scientific - HK [thermofisher.com]
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- 20. setabiomedicals.com [setabiomedicals.com]
- 21. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Strain-promoted alkyne-azide cycloadditions (SPAAC) reveal new features of glycoconjugate biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 24. A highly sensitive protocol for microscopy of alkyne lipids and fluorescently tagged or immunostained proteins - PMC [pmc.ncbi.nlm.nih.gov]
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- 27. Fatty acid-specific fluorescent probes and their use in resolving mixtures of unbound free fatty acids in equilibrium with albumin - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Visualizing Cancer's Appetite for Fat: A Guide to Tracking Fatty Acid Uptake with Oleic Acid Alkyne
Introduction: The Crucial Role of Fatty Acids in Cancer Metabolism
Cancer cells exhibit a voracious appetite for nutrients to fuel their rapid proliferation and survival, a phenomenon that includes a significantly altered lipid metabolism.[1] Fatty acids (FAs), once viewed primarily as simple building blocks for membranes and energy storage, are now recognized as critical signaling molecules and metabolic substrates that drive tumor progression and metastasis.[2] Oleic acid, a monounsaturated omega-9 fatty acid, is one of the most abundant FAs in human circulation and tissues and has been shown to influence cancer cell viability and proliferation.[3][4] Understanding the dynamics of oleic acid uptake is therefore paramount for developing novel therapeutic strategies that target the metabolic vulnerabilities of cancer.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on utilizing oleic acid alkyne, a powerful chemical biology tool, to track and quantify fatty acid uptake in cancer cells. This method leverages the principles of bioorthogonal chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," to visualize and measure the incorporation of oleic acid into cellular lipids with high specificity and sensitivity.[5][6][7] We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and offer insights into data interpretation for both fluorescence microscopy and flow cytometry applications.
Principle of the Method: Bioorthogonal Labeling with this compound
Traditional methods for tracking fatty acid uptake, such as those using radiolabeled or fluorescently tagged FAs, often suffer from limitations including hazardous material handling, potential for metabolic artifacts due to bulky fluorescent tags, and limited multiplexing capabilities.[8][9] The use of alkyne-modified fatty acids, such as this compound, circumvents these issues by employing a small, minimally-perturbing alkyne tag.[8][10]
The workflow is conceptually straightforward:
-
Metabolic Labeling: Cancer cells are incubated with this compound, which is taken up and metabolized similarly to its native counterpart.
-
Fixation and Permeabilization: The cells are fixed to preserve their structure and then permeabilized to allow entry of the detection reagents.
-
Click Chemistry Reaction: A fluorescent azide probe is "clicked" onto the alkyne-tagged oleic acid within the cell.
-
Detection and Analysis: The fluorescent signal, now marking the location and quantity of incorporated oleic acid, is detected and analyzed using fluorescence microscopy or flow cytometry.
This bioorthogonal approach ensures that the fluorescent label is only attached to the alkyne-tagged molecules, providing a highly specific signal against a low background.[7]
Workflow for Tracking Fatty Acid Uptake using this compound
Figure 1. A schematic overview of the experimental workflow for tracking fatty acid uptake in cancer cells using this compound and click chemistry.
Detailed Protocols
Part 1: Metabolic Labeling of Cancer Cells with this compound
Rationale: The successful incorporation of this compound is the foundation of this assay. The concentration and incubation time are critical parameters that need to be optimized for each cell line to ensure sufficient signal without inducing cytotoxicity. It is often beneficial to deliver the hydrophobic this compound complexed to bovine serum albumin (BSA) to enhance its solubility and cellular uptake.[11]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (e.g., Cayman Chemical, Cat. No. 9002078)[12][13]
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Phosphate-buffered saline (PBS)
Protocol:
-
Cell Seeding: Seed cancer cells onto appropriate culture vessels (e.g., glass-bottom dishes for microscopy, multi-well plates for flow cytometry) and allow them to adhere and reach the desired confluency (typically 60-80%).
-
Preparation of this compound-BSA Complex (5 mM Stock):
-
In a sterile microfuge tube, add the appropriate amount of this compound.
-
Add a small volume of ethanol to dissolve the fatty acid.
-
In a separate tube, prepare a 10% (w/v) solution of fatty acid-free BSA in sterile PBS.
-
While vortexing the BSA solution, slowly add the dissolved this compound.
-
Incubate at 37°C for 30 minutes to allow for complex formation.
-
The final concentration of the this compound stock will depend on the initial amount used.
-
-
Labeling of Cells:
-
Aspirate the culture medium from the cells.
-
Add fresh, serum-free medium containing the desired final concentration of the this compound-BSA complex. Typical starting concentrations range from 10-100 µM.[14]
-
Incubate the cells for a predetermined time (e.g., 1-24 hours). Incubation time should be optimized for your specific cell line and experimental goals.
-
-
Washing:
-
Aspirate the labeling medium.
-
Wash the cells three times with ice-cold PBS to remove excess this compound.
-
| Parameter | Recommended Range | Rationale |
| Cell Confluency | 60-80% | Ensures cells are in a proliferative state and avoids artifacts from overgrowth. |
| This compound Concentration | 10-100 µM | Balances signal intensity with potential cytotoxicity. Optimization is crucial.[14] |
| Incubation Time | 1-24 hours | Dependent on the rate of fatty acid uptake and metabolism in the specific cell line.[10] |
| BSA Concentration | 1% (w/v) in final medium | Facilitates the solubilization and delivery of the hydrophobic fatty acid.[11] |
Table 1. Recommended parameters for metabolic labeling with this compound.
Part 2: Cell Fixation and Permeabilization
Rationale: Fixation cross-links cellular components, preserving morphology, while permeabilization creates pores in the cell membrane, allowing the click chemistry reagents to access the intracellular alkyne-tagged lipids. The choice of fixative and permeabilizing agent can impact antigenicity if co-staining with antibodies is desired.[15][16][17] Formaldehyde-based fixatives are generally compatible with click chemistry.[17]
Materials:
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer (e.g., 0.1-0.5% Triton X-100 or Saponin in PBS)
-
PBS
Protocol:
-
Fixation:
-
After the final PBS wash from the labeling step, add 4% PFA to the cells.
-
Incubate for 15-20 minutes at room temperature.[14]
-
Aspirate the PFA and wash the cells twice with PBS.
-
-
Permeabilization:
-
Add the permeabilization buffer to the fixed cells.
-
Incubate for 10-15 minutes at room temperature.[18]
-
Aspirate the permeabilization buffer and wash the cells twice with PBS.
-
Part 3: Click Chemistry Reaction
Rationale: This is the core step where the fluorescent azide is covalently linked to the incorporated this compound. The reaction is highly specific and efficient.[5][6] Commercially available kits provide optimized reagents, but individual components can also be used.
Materials:
-
Fluorescent Azide (e.g., Alexa Fluor 488 Azide, Cy5 Azide)
-
Copper(II) Sulfate (CuSO₄)
-
Reducing Agent (e.g., Sodium Ascorbate)
-
Copper Ligand (e.g., THPTA) - optional, but recommended to improve reaction efficiency and reduce cell damage.
-
PBS
Protocol:
-
Prepare Click Reaction Cocktail:
-
Prepare the cocktail fresh just before use. The final concentrations of the components may need optimization, but a typical starting point is:
-
Fluorescent Azide: 1-10 µM
-
CuSO₄: 100-200 µM
-
Sodium Ascorbate: 1-2 mM
-
THPTA (optional): 500 µM
-
-
Important: Add the sodium ascorbate last to initiate the reduction of Cu(II) to the catalytic Cu(I) species.
-
-
Click Reaction:
-
Aspirate the PBS from the permeabilized cells.
-
Add the click reaction cocktail to the cells, ensuring they are completely covered.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
-
Washing:
-
Aspirate the click reaction cocktail.
-
Wash the cells three to five times with PBS to remove unreacted reagents.
-
If desired, proceed with nuclear counterstaining (e.g., DAPI) or antibody staining for co-localization studies.
-
Part 4: Imaging and Analysis
Fluorescence Microscopy
Rationale: Microscopy provides spatial information on the subcellular localization of the incorporated this compound, for instance, in lipid droplets or membranes.
Protocol:
-
Mounting: Mount the coverslips with an appropriate mounting medium.
-
Imaging: Acquire images using a fluorescence microscope equipped with the appropriate filter sets for the chosen fluorophore and any counterstains.
-
Analysis: Analyze the images to determine the subcellular distribution and relative intensity of the fluorescent signal. Image analysis software can be used to quantify the fluorescence intensity per cell or within specific cellular compartments.
Flow Cytometry
Rationale: Flow cytometry allows for the high-throughput quantification of fatty acid uptake in a large population of cells, making it ideal for screening studies or assessing cell-to-cell variability.
Protocol:
-
Cell Detachment: After the final wash step of the click chemistry reaction, detach the cells using a non-enzymatic cell dissociation solution or gentle scraping.
-
Resuspension: Resuspend the cells in FACS buffer (e.g., PBS with 1% BSA and 0.1% sodium azide).
-
Analysis: Analyze the cell suspension on a flow cytometer using the appropriate laser and emission filter for the chosen fluorophore. The mean fluorescence intensity (MFI) of the cell population will be proportional to the amount of this compound uptake.
Biochemical Pathway of this compound Uptake and Detection
Figure 2. A simplified diagram illustrating the uptake of this compound by cancer cells, its metabolic incorporation, and subsequent detection via click chemistry.
Troubleshooting and Considerations
-
High Background: Insufficient washing after labeling or click reaction steps. Increase the number and duration of washes.
-
No/Low Signal: Suboptimal concentration of this compound, insufficient incubation time, or inefficient click reaction. Optimize these parameters. Ensure the click chemistry reagents are fresh.
-
Cell Death: High concentrations of this compound or click chemistry reagents (especially copper) can be toxic. Perform a dose-response curve to determine the optimal non-toxic concentration.
-
Co-staining with Antibodies: The fixation and permeabilization protocol may need to be adjusted depending on the antibody and the location of its epitope. It is generally recommended to perform antibody staining after the click chemistry reaction.[10]
Conclusion
The use of this compound coupled with click chemistry provides a robust, sensitive, and versatile platform for investigating fatty acid uptake and metabolism in cancer cells.[5][6] This methodology offers significant advantages over traditional techniques and can be readily adapted for high-content imaging and flow cytometry-based screening assays. By providing both spatial and quantitative data, this powerful tool can shed new light on the metabolic reprogramming of cancer cells, paving the way for the discovery of novel therapeutic targets and diagnostic strategies.
References
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Kuerschner, L., & Thiele, C. (2022). Tracing Lipid Metabolism by Alkyne Lipids and Mass Spectrometry: The State of the Art. Frontiers in Molecular Biosciences, 9, 880559. [Link]
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Wunderling, K., et al. (2021). Development of oxaalkyne and alkyne fatty acids as novel tracers to study fatty acid beta-oxidation pathways and intermediates. Journal of Lipid Research, 62, 100085. [Link]
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Kuerschner, L., & Thiele, C. (2022). Tracing Lipid Metabolism by Alkyne Lipids and Mass Spectrometry: The State of the Art. National Center for Biotechnology Information. [Link]
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Martin, K., & Parton, R. G. (2021). Optimized Incorporation of Alkynyl Fatty Acid Analogs for the Detection of Fatty Acylated Proteins using Click Chemistry. Journal of Visualized Experiments, (170). [Link]
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Kuerschner, L., & Thiele, C. (2022). Tracing Lipid Metabolism by Alkyne Lipids and Mass Spectrometry: The State of the Art. ResearchGate. [Link]
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Bitesize Bio. (2025). Gateway to the Cellular Kingdom: Cell Fixation and Permeabilization Techniques. [Link]
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FluoroFinder. (2023). Guide to Fixation and Permeabilization. [Link]
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Kuerschner, L., & Thiele, C. (2022). Tracing Lipid Metabolism by Alkyne Lipids and Mass Spectrometry: The State of the Art. PubMed. [Link]
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Gaebler, A., et al. (2016). A highly sensitive protocol for microscopy of alkyne lipids and fluorescently tagged or immunostained proteins. Journal of Lipid Research, 57(9), 1746-1758. [Link]
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Jo, Y., et al. (2019). Optimization of Metabolic Labeling with Alkyne-Containing Isoprenoid Probes. Methods in Molecular Biology, 2009, 35-43. [Link]
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Bio-Rad. (n.d.). Permeabilization & Fixation - Flow Cytometry Guide. [Link]
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Gaebler, A., et al. (2013). Alkyne lipids as substrates for click chemistry-based in vitro enzymatic assays. Journal of Lipid Research, 54(8), 2282-2290. [Link]
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Thermo Fisher Scientific. (2018). 1.3 Permeabilization–Fixed cell imaging: 5 steps for publication-quality images. [Link]
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Prat, C., et al. (2023). Click-chemistry-based protocol to quantitatively assess fatty acid uptake by Mycobacterium tuberculosis in axenic culture and inside mouse macrophages. STAR Protocols, 4(1), 102035. [Link]
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Jo, Y., et al. (2017). Metabolic Labeling with an Alkyne-modified Isoprenoid Analog Facilitates Imaging and Quantification of the Prenylome in Cells. ACS Chemical Biology, 12(4), 999-1007. [Link]
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Brown, J. M., et al. (2020). Synthesis and characterization of diazirine alkyne probes for the study of intracellular cholesterol trafficking. Journal of Lipid Research, 61(10), 1335-1348. [Link]
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Knight, J. C., et al. (2022). Metabolic Glycan Labeling of Cancer Cells Using Variably Acetylated Monosaccharides. Bioconjugate Chemistry, 33(8), 1509-1518. [Link]
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Ibrahim, J., et al. (2021). Fatty-Acid Uptake in Prostate Cancer Cells Using Dynamic Microfluidic Raman Technology. International Journal of Molecular Sciences, 22(16), 8856. [Link]
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Pisanu, M. E., et al. (2021). Anti-tumor Effect of Oleic Acid in Hepatocellular Carcinoma Cell Lines via Autophagy Reduction. Frontiers in Cell and Developmental Biology, 9, 639734. [Link]
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Corbet, C., & Feron, O. (2025). Acidosis Forces Fatty Acid Uptake and Metabolism in Cancer Cells Regardless of Genotype. Advanced Science, 12(40), e05436. [Link]
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Ashton, L., et al. (2020). Tracking intracellular uptake and localisation of alkyne tagged fatty acids using Raman spectroscopy. Analyst, 145(15), 5133-5139. [Link]
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Yamauchi, R., et al. (2024). Oleic acid stimulates proliferation of RMG-1 ovarian cancer cells by activating the pentose phosphate pathway and glutamine metabolism. Biochemical and Biophysical Research Communications, 722, 150162. [Link]
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Adler, J. J. (2023). Fatty Acid Induction of Lipid Droplets in Cancer Cells. CourseSource, 10. [Link]
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Extermann, J., et al. (2012). Real-time noninvasive imaging of fatty acid uptake in vivo. Journal of Lipid Research, 53(11), 2427-2436. [Link]
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Gaebler, A., et al. (2013). Alkyne lipids as substrates for click chemistry-based in vitro enzymatic assays. Journal of Lipid Research, 54(8), 2282-2290. [Link]
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Wang, Y., et al. (2023). Click chemistry-based enrichment strategy for tracing cellular fatty acid metabolism by LC-MS/MS. Journal of Pharmaceutical Analysis, 13(10), 969-979. [Link]
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Charron, G., et al. (2012). Visualization and Identification of Fatty Acylated Proteins Using Chemical Reporters. Current Protocols in Chemical Biology, 4(4), 263-284. [Link]
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Application Notes & Protocols: Oleic Acid Alkyne in Lipidomics and Mass Spectrometry
Introduction: A New Era in Lipid Analysis
For decades, the study of lipid metabolism, trafficking, and interactions has been hampered by the limitations of available tools. Traditional methods, such as those using radiolabeled lipids, while powerful, present significant logistical and safety challenges and are not easily combined with modern high-resolution analytical techniques.[1][2] The advent of bioorthogonal chemistry has provided a transformative solution, allowing researchers to probe biological systems with minimal perturbation.[1][3]
At the forefront of this revolution is the use of fatty acid analogues bearing a terminal alkyne group, such as Oleic Acid Alkyne . This molecule closely mimics natural oleic acid, a ubiquitous monounsaturated fatty acid, ensuring its faithful incorporation into cellular metabolic pathways.[1][4] The true power of this tool lies in its small, chemically unique alkyne tag. This tag is virtually inert within the cellular environment but can undergo a highly specific and efficient reaction—the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry"—with a corresponding azide-bearing reporter molecule.[1][2][5] This enables researchers to selectively "click" on a fluorescent dye for imaging or a reporter tag optimized for mass spectrometry, providing unprecedented sensitivity and specificity in lipid analysis.[6][7]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on leveraging this compound for advanced lipidomics and mass spectrometry applications. We will delve into the core principles, provide field-tested protocols, and explain the causality behind key experimental choices to ensure robust and reproducible results.
Part 1: The Principle - Metabolic Labeling and Bioorthogonal Detection
The fundamental strategy involves two key stages: introducing the alkyne-tagged lipid into the biological system and its subsequent detection via click chemistry.
-
Metabolic Incorporation: Cells are incubated with this compound. Because of its structural similarity to endogenous oleic acid, cellular enzymes recognize and process it, incorporating it into complex lipids such as glycerolipids, glycerophospholipids, and sterol esters.[1][4][8] This effectively "tags" newly synthesized lipids, providing a dynamic snapshot of lipid metabolism. The minimal size of the alkyne group ensures that the biochemical characteristics of the lipid are only minimally altered.[6]
-
Bioorthogonal Ligation (Click Chemistry): After a defined labeling period, lipids are extracted. The alkyne-tagged lipids within this complex mixture are then specifically reacted with an azide-containing reporter molecule in the presence of a copper(I) catalyst.[9][10] This CuAAC reaction is highly efficient and regioselective, forming a stable triazole linkage.[5] It is termed "bioorthogonal" because neither the alkyne nor the azide group reacts with other functional groups present in the biological sample, ensuring exceptionally clean and specific labeling.[11][12]
For mass spectrometry applications, specialized azide reporters have been developed that dramatically enhance detection. For example, the C171 reporter contains a permanent positive charge (a quaternary ammonium group), which significantly improves the ionization efficiency of the tagged lipids, enabling detection down to the femtomole and even subfemtomole level.[1][2][7][13]
}
Figure 1: Overall workflow from metabolic labeling to mass spectrometry detection.
Part 2: Core Applications in Lipid Research
The versatility of the alkyne tag allows for a wide range of applications, moving far beyond simple lipid profiling.
-
Tracing Metabolic Flux: By performing pulse-chase experiments, researchers can track the movement of the alkyne label through various lipid classes over time.[8] This provides unprecedented, time-resolved data on the rates of lipid synthesis, remodeling, and catabolism.[3][8] For example, studies in primary hepatocytes have used this method to monitor the flow of fatty acids into triglycerides (TG) and phospholipids like phosphatidylcholine (PC), revealing the kinetics of major anabolic pathways.[8]
-
High-Sensitivity Detection in Complex Matrices: The primary challenge in lipidomics is the vast complexity of the lipidome and the wide dynamic range of lipid concentrations. The click-chemistry reporter strategy specifically addresses this. The mass shift and enhanced ionization conferred by reporters like C171 allow labeled species to be easily distinguished from the overwhelming background of unlabeled lipids, enabling the confident identification of trace-level metabolites.[7][8]
-
Multiplexed Analysis: Isotopically labeled azide reporters can be used to barcode different samples (e.g., different time points or treatment conditions).[13][14] These samples can then be pooled and analyzed in a single mass spectrometry run. This multiplexing capability reduces instrument time and, more importantly, minimizes sample-to-sample variation, improving the accuracy of quantitative comparisons.[7][14]
-
Single-Cell Lipidomics: The remarkable sensitivity of this method, reaching the subfemtomole level, has made it possible to perform metabolic tracing experiments in single cells.[2][8] This opens the door to studying cellular heterogeneity in lipid metabolism, which is crucial for understanding complex tissues and disease states.
-
Imaging and Localization: While this guide focuses on mass spectrometry, it is crucial to note that the alkyne tag is a multimodal probe. By clicking it to a fluorescent azide, the spatial distribution of newly synthesized lipids can be visualized within cells using fluorescence microscopy.[2][6] This allows for the correlation of metabolic data with subcellular localization.
Part 3: Experimental Protocols
These protocols provide a robust framework for conducting metabolic labeling experiments with this compound for subsequent mass spectrometry analysis.
Protocol 1: Metabolic Labeling of Cultured Cells
This protocol describes the introduction of this compound into cultured mammalian cells. The optimal concentration and incubation time are cell-type dependent and should be empirically determined.
Rationale: The goal is to achieve sufficient incorporation of the alkyne label into lipids of interest without causing cytotoxicity or significantly altering normal lipid metabolism. A pulse-chase design is often used to study metabolic dynamics.
Materials:
-
Cultured cells (e.g., primary hepatocytes, HepG2, A172)
-
Complete cell culture medium (e.g., Williams E Medium for hepatocytes)
-
This compound (e.g., (9Z)-9-octadecen-17-ynoic acid)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Plating: Plate cells in an appropriate format (e.g., 24-well plates) and allow them to adhere and reach the desired confluency (typically 70-90%).[15]
-
Prepare Labeling Medium: Prepare a working solution of this compound in complete culture medium. A typical starting concentration range is 50-300 µM.[15] Note: this compound is typically dissolved in ethanol as a stock solution; ensure the final ethanol concentration in the medium is non-toxic (e.g., <0.5%).
-
Pulse Labeling: Remove the standard culture medium from the cells. Gently wash the cells once with warm PBS. Add the prepared labeling medium to the cells.
-
Incubation: Incubate the cells for a desired period (the "pulse"). This can range from 5 minutes to several hours, depending on the metabolic pathway being investigated.[15] Short pulse times (5-30 min) are ideal for capturing initial incorporation events.
-
Chase (Optional): To track the fate of the labeled lipids, remove the labeling medium. Wash the cells once with warm PBS. Add fresh, unlabeled complete medium and incubate for various "chase" periods (e.g., 30 min, 1 hr, 4 hr).[15]
-
Cell Harvest: After the final incubation, remove the medium and wash the cells thoroughly with cold PBS to stop metabolic activity. Aspirate the PBS completely before proceeding to lipid extraction.[15]
Protocol 2: Lipid Extraction
This protocol uses a modified single-phase extraction method suitable for cells in culture plates.
Rationale: The choice of extraction solvent and temperature is critical for quantitative recovery of a broad range of lipid classes. This protocol is performed at room temperature because cooling can cause certain lipids to precipitate, leading to stochastic loss of material and poor reproducibility.[15]
Materials:
-
Chloroform
-
Methanol
-
Water (LC-MS grade)
-
Extraction Mix: Chloroform/Methanol (2:1, v/v)
Procedure:
-
Prepare for Extraction: Ensure all residual PBS has been removed from the cell monolayer.
-
Solvent Addition: Working quickly, add 500 µL of the room-temperature Chloroform/Methanol (2:1) extraction mix directly to the well.[15] Critical Step: Adding the solvent too slowly or having excess residual water can cause phase separation and dissolve the plasticware, contaminating the sample.[15]
-
Scraping and Collection: Use a cell scraper to detach the cells into the solvent. Pipette the entire mixture (solvent and cell lysate) into a clean glass tube with a PTFE-lined cap.
-
Phase Separation: Add 100 µL of water to the tube to induce phase separation. Vortex thoroughly for 30 seconds.
-
Centrifugation: Centrifuge the sample at 2,000 x g for 10 minutes at room temperature. This will result in two distinct phases: an upper aqueous/methanol phase and a lower chloroform phase containing the lipids.
-
Collection of Lipid Layer: Carefully collect the lower chloroform layer using a glass Pasteur pipette or a syringe and transfer it to a new clean glass tube. Avoid disturbing the protein interface between the layers.
-
Drying: Dry the collected lipid extract under a gentle stream of nitrogen gas or using a vacuum concentrator. Store the dried lipid film at -80°C until ready for the click reaction.
Protocol 3: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol details the click reaction to attach an azide reporter (e.g., C171 for MS analysis) to the alkyne-tagged lipids.
Rationale: This reaction creates a stable covalent bond between the lipid and the reporter. The use of a copper-chelating ligand accelerates the reaction and protects biomolecules from oxidative damage that can be generated by the copper catalyst.[6][9]
Materials:
-
Dried lipid extract
-
Azide reporter stock solution (e.g., C171 in isopropanol)
-
Copper(II) sulfate (CuSO₄) stock solution (20 mM in water)
-
Sodium Ascorbate stock solution (100 mM in water, freshly prepared)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) ligand stock solution (50 mM in DMSO/t-butanol)
-
Isopropanol
}
Figure 2: The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.
Procedure:
-
Reconstitute Lipids: Reconstitute the dried lipid extract in 100 µL of isopropanol.
-
Add Reagents: In a microcentrifuge tube, combine the reagents in the following order. It is crucial to pre-mix the CuSO₄ and ligand before adding the reductant (ascorbate).
-
Reconstituted lipid extract
-
10 µL of Azide reporter stock solution
-
A pre-mixed solution of 1 µL of 20 mM CuSO₄ and 2.5 µL of 50 mM TBTA.
-
5 µL of freshly prepared 100 mM Sodium Ascorbate.[9]
-
-
Incubation: Vortex the mixture gently and incubate at room temperature for 1 hour, protected from light.
-
Sample Preparation for MS: After the reaction, the sample is ready for dilution and direct infusion or LC-MS analysis. For LC-MS, dilute the sample in an appropriate solvent (e.g., isopropanol/acetonitrile/water mixtures). The final dilution factor will depend on the expected concentration of labeled lipids and the sensitivity of the mass spectrometer.
Part 4: Mass Spectrometry Analysis and Data Interpretation
Instrumentation: High-resolution mass spectrometers, such as Orbitrap or Q-TOF instruments, are ideal for this analysis. They provide the mass accuracy needed to confidently identify lipid species.
Analysis Strategy: The key feature of the C171 reporter (and its isotopologues) is its predictable fragmentation pattern in tandem mass spectrometry (MS/MS).[13][16]
-
MS1 Scan: In the full scan (MS1), the clicked lipid species will appear at a specific mass-to-charge ratio (m/z) determined by the original lipid mass plus the mass of the C171 reporter.
-
MS2 Scan (Fragmentation): Upon fragmentation (MS2), the clicked lipids exhibit a characteristic neutral loss of 73.09 Da.[13] This neutral loss corresponds to a specific fragment of the reporter tag. By performing a Neutral Loss Scan (NLS) for 73.09 Da, one can selectively identify all precursor ions that correspond to C171-labeled lipids in the sample. This provides a highly specific method for discovering all newly synthesized lipids derived from the this compound tracer.[13]
Data Analysis: The resulting data can be processed using software capable of identifying features based on accurate mass and retention time (for LC-MS). Specialized software workflows can automate the identification of labeled species by searching for the expected mass additions and characteristic neutral losses.[17][18] For quantification, peak areas of the labeled species are integrated. Absolute quantification can be achieved by spiking in a known amount of an internal standard (e.g., a synthetic alkyne-labeled lipid standard) before the extraction step.[13][14]
Table 1: Key Reporter Tags and their Mass Spectrometry Signatures
| Reporter Tag | Key Feature | MS1 Signature | MS2 Signature | Application |
|---|---|---|---|---|
| C171 | Permanent positive charge | Adds specific mass to alkyne lipid | Characteristic neutral loss of 73.09 Da | High-sensitivity detection and identification[13] |
| C175-7x | Isotopically labeled versions of C171 | Adds specific mass + isotopic shift | Same neutral loss of 73.09 Da | Multiplexed quantitative analysis[8] |
| Azido-Biotin | Biotin handle | Adds specific mass | N/A (for MS) | Affinity purification of labeled lipids/proteins |
| Azido-Fluorophore | Fluorescent dye | Adds specific mass | N/A (for MS) | Correlative fluorescence imaging[6] |
Conclusion and Future Outlook
The use of this compound combined with click chemistry and advanced mass spectrometry represents a paradigm shift in lipidomics. This methodology provides a robust, sensitive, and versatile platform to study the dynamics of lipid metabolism in unprecedented detail.[19] It overcomes many limitations of previous techniques, offering high specificity, opportunities for multiplexing, and even single-cell analysis.[7][8] As new bioorthogonal reactions and more sophisticated mass spectrometry reporters are developed, the capacity to unravel the immense complexity of the lipidome will only continue to grow, promising profound impacts on our understanding of health and disease.
References
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Kuerschner, L., & Thiele, C. (2022). Tracing Lipid Metabolism by Alkyne Lipids and Mass Spectrometry: The State of the Art. Frontiers in Molecular Biosciences, 9, 880559. [Link]
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Kuerschner, L., & Thiele, C. (2022). Tracing Lipid Metabolism by Alkyne Lipids and Mass Spectrometry: The State of the Art. National Institutes of Health (NIH). [Link]
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Thiele, C., Wunderling, K., & Leyendecker, P. (2019). Tracing Lipid Metabolism by Alkyne Lipids and Mass Spectrometry: The State of the Art. Frontiers in Molecular Biosciences. [Link]
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Kuerschner, L., & Thiele, C. (2022). Tracing Lipid Metabolism by Alkyne Lipids and Mass Spectrometry: The State of the Art. ResearchGate. [Link]
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Thiele, C., et al. (2019). Multiplexed lipid metabolic tracing using click chemistry mass spectrometric reporter molecules. protocols.io. [Link]
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Gaebler, A., et al. (2016). A highly sensitive protocol for microscopy of alkyne lipids and fluorescently tagged or immunostained proteins. National Institutes of Health (NIH). [Link]
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Click chemistry for metabolic tracing of lipids. Limes-Institut-Bonn. [Link]
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Thiele, C., et al. (2019). Click chemistry for lipid metabolism: Multiplexing and single-cell mass spectrometry. SpectroscopyNOW. [Link]
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Wunderling, K., et al. (2022). Development of oxaalkyne and alkyne fatty acids as novel tracers to study fatty acid beta-oxidation pathways and intermediates. National Institutes of Health (NIH). [Link]
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Click-Mass Spectrometry of lipids. PROvendis GmbH. [Link]
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Fragmentation pattern of alkyne-labeled neutral lipids click-reacted to C171. ResearchGate. [Link]
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Jao, C. Y., et al. (2009). Bioorthogonal probes for imaging sterols in cells. National Institutes of Health (NIH). [Link]
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Click Chemistry in Lipid Modification. ResearchGate. [Link]
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Click-Ready Lipids Explained: Maleimide, Azide/DBCO, and TCO/Tetrazine. Avanti Polar Lipids. [Link]
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Sample Preparation for Lipid Standards. The Royal Society of Chemistry. [Link]
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This compound - Applications. Bertin Bioreagent. [Link]
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A Genetically Encoded Picolyl Azide for Improved Live Cell Copper Click Labeling. Frontiers. [Link]
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Hang, H. C., et al. (2011). Bioorthogonal chemical reporters for analyzing protein lipidation and lipid trafficking. National Institutes of Health (NIH). [Link]
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Sample Prep for Lipidomic Mass Spec. Biocompare. [Link]
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Li, L., et al. (2016). Bioorthogonal Chemical Reporters for Monitoring Unsaturated Fatty-Acylated Proteins. National Institutes of Health (NIH). [Link]
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Synthesis and preliminary evaluation of an ¹⁸F-labeled oleic acid analog for PET imaging of fatty acid uptake and metabolism. PubMed. [Link]
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Di Poto, C., et al. (2022). ADViSELipidomics: a workflow for analyzing lipidomics data. National Institutes of Health (NIH). [Link]
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ADViSELipidomics: a workflow for analyzing lipidomics data. PubMed. [Link]
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Metabolic Labeling with an Alkyne-modified Isoprenoid Analog Facilitates Imaging and Quantification of the Prenylome in Cells. ACS Publications. [Link]
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Deuterium- and Alkyne-Based Bioorthogonal Raman Probes for In Situ Quantitative Metabolic Imaging of Lipids within Plants. ACS Publications. [Link]
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Metabolic Labeling of Prenylated Proteins Using Alkyne-Modified Isoprenoid Analogues. National Institutes of Health (NIH). [Link]
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Glial Biologist's Guide to Mass Spectrometry‐Based Lipidomics: A Tutorial From Sample Preparation to Data Analysis. PubMed Central. [Link]
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Presolski, S. I., et al. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. National Institutes of Health (NIH). [Link]
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Copper-catalysed azide–alkyne cycloadditions (CuAAC): an update. Royal Society of Chemistry. [Link]
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Tallman, K. A., et al. (2014). ω-Alkynyl Lipid Surrogates for Polyunsaturated Fatty Acids: Free Radical and Enzymatic Oxidations. Journal of the American Chemical Society. [Link]
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Intracellular uptake of alkyne tagged fatty acids. ResearchGate. [Link]
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Identifying Lipid Metabolites Influenced by Oleic Acid Administration Using High-Performance Liquid Chromatography–Mass Spectrometry-Based Lipidomics. National Institutes of Health (NIH). [Link]
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Visualizing Cellular Fatty Acid Trafficking: A Detailed Protocol for Fluorescence Microscopy of Oleic Acid Alkyne
Introduction: Unveiling the Dynamics of Lipid Metabolism
The study of fatty acid metabolism is paramount to understanding a multitude of cellular processes, from energy homeostasis and membrane biogenesis to signaling and the pathogenesis of diseases such as obesity, diabetes, and cancer. Oleic acid, a ubiquitous monounsaturated fatty acid, plays a central role in these pathways. To dissect its intricate journey and fate within the cell, researchers require tools that enable precise spatial and temporal tracking. Oleic acid alkyne emerges as a powerful chemical reporter for this purpose.[1] This analog of oleic acid bears a small, bio-inert terminal alkyne group that, once metabolically incorporated into cellular lipids, can be visualized using fluorescence microscopy through a highly specific and efficient bioorthogonal reaction known as "click chemistry".[1][2][3]
This application note provides a comprehensive, field-proven protocol for the visualization of this compound in cultured mammalian cells using fluorescence microscopy. We will delve into the rationale behind each step, from cell culture and labeling to the intricacies of the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, and finally, image acquisition. This guide is designed for researchers, scientists, and drug development professionals seeking to implement this robust technique for studying fatty acid uptake, trafficking, and storage.
The Principle: Bioorthogonal Labeling via Click Chemistry
The visualization of this compound relies on the CuAAC "click" reaction, a prime example of bioorthogonal chemistry.[2][4][5] This reaction forms a stable triazole linkage between the alkyne handle on the oleic acid and a fluorescently-labeled azide probe.[2][6] The reaction is highly specific and proceeds efficiently under biocompatible conditions, ensuring that the fluorescent signal is localized exclusively to the molecules that have incorporated the alkyne-tagged fatty acid.[6][7][8]
The small size of the alkyne tag minimally perturbs the physicochemical properties of oleic acid, allowing it to be processed by the cell in a manner that closely mimics its natural counterpart.[9] This is a significant advantage over bulky fluorophores that can alter the biological activity and distribution of the labeled molecule.
Materials and Reagents
| Reagent | Recommended Supplier | Catalog Number | Notes |
| This compound | Cayman Chemical | 151333-45-8 | Prepare stock solution in ethanol. |
| Fatty Acid-Free Bovine Serum Albumin (BSA) | Sigma-Aldrich | A7030 | For complexing with this compound. |
| Cell Culture Medium (e.g., DMEM) | Gibco | Varies by cell line | |
| Fetal Bovine Serum (FBS) | Gibco | Varies by cell line | |
| Penicillin-Streptomycin | Gibco | 15140122 | |
| Phosphate-Buffered Saline (PBS), pH 7.4 | Gibco | 10010023 | |
| Formaldehyde, 37% solution | Sigma-Aldrich | F8775 | For fixation. Prepare fresh 3.7-4% solution in PBS. |
| Triton™ X-100 | Sigma-Aldrich | T8787 | For permeabilization. |
| Copper(II) Sulfate (CuSO₄) | Sigma-Aldrich | C1297 | For click reaction catalyst. |
| Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) | Sigma-Aldrich | 762342 | Copper-chelating ligand to improve reaction efficiency and reduce cytotoxicity.[5][7] |
| Sodium Ascorbate | Sigma-Aldrich | A4034 | Reducing agent for the click reaction. Prepare fresh. |
| Fluorescent Azide (e.g., Alexa Fluor™ 488 Azide) | Thermo Fisher Scientific | A10266 | Choose a fluorophore compatible with your microscope's filter sets. |
| DAPI (4',6-diamidino-2-phenylindole) | Thermo Fisher Scientific | D1306 | For nuclear counterstaining. |
| Mounting Medium | Vector Laboratories | H-1000 | |
| Glass Coverslips | Varies | For cell culture and imaging. |
Experimental Protocol
This protocol is optimized for adherent mammalian cells grown on glass coverslips. Modifications may be necessary for different cell types or experimental setups.
Part 1: Cell Culture and Labeling with this compound
-
Cell Seeding: Seed cells onto sterile glass coverslips in a multi-well plate at a density that will result in 60-80% confluency at the time of labeling. Allow cells to adhere and grow overnight in complete culture medium at 37°C in a humidified 5% CO₂ incubator.
-
Preparation of this compound-BSA Complex:
-
Rationale: Oleic acid is hydrophobic and has low solubility in aqueous media. Complexing it with fatty acid-free BSA enhances its solubility and facilitates its uptake by cells.
-
Prepare a 20x stock solution of the this compound-BSA complex. For a final labeling concentration of 100 µM, you would prepare a 2 mM stock. The molar ratio of fatty acid to BSA can be optimized, but a 5:1 ratio is a good starting point.[2]
-
-
Cell Labeling:
-
Aspirate the culture medium from the cells and replace it with fresh medium containing the desired final concentration of the this compound-BSA complex (e.g., 10-100 µM).
-
Incubate the cells for the desired labeling period (e.g., 1-24 hours). The optimal labeling time and concentration will depend on the cell type and the specific biological question being addressed.[3][6]
-
Control: It is crucial to include a negative control of cells not treated with this compound to assess background fluorescence.
-
Part 2: Fixation and Permeabilization
Rationale: Fixation cross-links cellular components, preserving their morphology and preventing degradation.[10][11] Permeabilization creates pores in the cell membranes, allowing the click chemistry reagents to access the intracellular compartments where the this compound has been incorporated.[10][12][13]
-
Washing: After labeling, aspirate the medium and wash the cells twice with warm PBS to remove any unincorporated this compound.
-
Fixation:
-
Washing: Aspirate the fixative and wash the cells three times with PBS for 5 minutes each.
-
Permeabilization:
-
Add a 0.1-0.5% Triton™ X-100 solution in PBS to each well.
-
Incubate for 10-15 minutes at room temperature.[14]
-
Note: The concentration of Triton™ X-100 may need to be optimized for different cell types and to preserve lipid droplet integrity.
-
-
Washing: Aspirate the permeabilization solution and wash the cells three times with PBS.
Part 3: The "Click" Reaction
Rationale: This is the core step where the fluorescent azide is covalently attached to the incorporated this compound. The use of a copper(I) catalyst is essential for the efficiency of the reaction.[5][8] THPTA is a water-soluble ligand that stabilizes the Cu(I) oxidation state and protects cells from copper-induced damage.[5][7] Sodium ascorbate is used to reduce Cu(II) to the active Cu(I) form.[8]
-
Prepare the Click Reaction Cocktail: Prepare the cocktail fresh just before use and protect it from light. The following volumes are for one well of a 24-well plate.
-
PBS: 435 µL
-
Fluorescent Azide (10 mM stock in DMSO): 2.5 µL (Final concentration: ~50 µM)
-
Copper(II) Sulfate (50 mM stock in water): 10 µL (Final concentration: 1 mM)
-
THPTA (50 mM stock in water): 50 µL (Final concentration: 5 mM)
-
Mix the above components well before adding the sodium ascorbate.
-
Sodium Ascorbate (100 mM stock in water, freshly prepared): 2.5 µL (Final concentration: 0.5 mM)
-
-
Incubation:
-
Aspirate the PBS from the wells and add the click reaction cocktail.
-
Incubate for 30-60 minutes at room temperature, protected from light.[15]
-
-
Washing:
-
Aspirate the click reaction cocktail and wash the cells three times with PBS containing 0.1% Tween 20.[15]
-
Perform a final wash with PBS.
-
Part 4: Counterstaining and Mounting
-
Nuclear Staining (Optional):
-
Incubate the cells with a DAPI solution (e.g., 300 nM in PBS) for 5-10 minutes at room temperature.
-
Wash twice with PBS.
-
-
Mounting:
-
Carefully remove the coverslips from the wells and invert them onto a drop of mounting medium on a microscope slide.
-
Seal the edges of the coverslip with nail polish to prevent drying.
-
Allow the mounting medium to cure according to the manufacturer's instructions.
-
Part 5: Fluorescence Microscopy and Image Analysis
-
Imaging:
-
Visualize the samples using a fluorescence microscope equipped with appropriate filter sets for the chosen fluorophore and DAPI.
-
Acquire images using consistent settings (e.g., exposure time, gain) for all experimental conditions and controls to allow for quantitative comparisons.
-
-
Image Analysis:
-
Use image analysis software (e.g., ImageJ/Fiji) to quantify the fluorescence intensity and analyze the subcellular localization of the this compound signal.
-
Experimental Workflow Diagram
Caption: Workflow for visualizing this compound.
Troubleshooting and Optimization
| Issue | Possible Cause | Suggested Solution |
| No or Weak Signal | Inefficient labeling. | Increase this compound concentration or incubation time. Ensure proper complexation with BSA. |
| Inefficient click reaction. | Prepare fresh sodium ascorbate solution. Optimize catalyst and ligand concentrations.[15] Increase reaction time. | |
| Low abundance of target lipids. | Choose a cell line with active fatty acid metabolism. Stimulate cells with appropriate factors. | |
| High Background | Non-specific binding of the fluorescent azide. | Include a blocking step with 1-3% BSA in PBS before the click reaction.[15] Increase the number and duration of wash steps after the click reaction.[15] |
| Autofluorescence. | Use a spectrally distinct fluorophore. Include an unstained control to assess autofluorescence. | |
| Excess unbound this compound. | Ensure thorough washing after the labeling step. | |
| Altered Cell Morphology | Cytotoxicity of this compound. | Perform a dose-response and time-course experiment to determine the optimal non-toxic labeling conditions. |
| Harsh fixation or permeabilization. | Reduce the concentration or incubation time of formaldehyde or Triton X-100. Consider alternative fixation/permeabilization methods. | |
| Signal Not Localized as Expected | Diffusion of lipids after fixation. | Ensure rapid and complete fixation. |
| Over-permeabilization leading to lipid extraction. | Reduce the concentration and/or incubation time of the detergent. |
Conclusion
The use of this compound in conjunction with click chemistry and fluorescence microscopy provides a robust and versatile platform for investigating the dynamic processes of fatty acid metabolism.[6][16] This protocol offers a detailed, step-by-step guide to successfully implement this technique, from initial cell culture to final image analysis. By understanding the principles behind each step and considering the potential for optimization, researchers can generate high-quality, reproducible data to shed light on the intricate roles of oleic acid in cellular health and disease.
References
-
Gaebler, A., et al. (2016). A highly sensitive protocol for microscopy of alkyne lipids and fluorescently tagged or immunostained proteins. Journal of Lipid Research, 57(9), 1748-1760. [Link]
-
Charron, G., et al. (2021). Optimized Incorporation of Alkynyl Fatty Acid Analogs for the Detection of Fatty Acylated Proteins using Click Chemistry. Journal of Visualized Experiments, (170), e62391. [Link]
-
Wilson, J. P., et al. (2011). Visualization and Identification of Fatty Acylated Proteins Using Chemical Reporters. Current Protocols in Protein Science, Chapter 14, Unit14.10. [Link]
-
Wilson, J. P., et al. (2012). Visualization and Identification of Fatty Acylated Proteins Using Chemical Reporters. Current Protocols in Chemical Biology, 4(4), 237-253. [Link]
-
Hannoush, R. N. (2008). Rapid and selective detection of fatty acylated proteins using ω-alkynyl-fatty acids and click chemistry. Journal of Lipid Research, 49(2), 473-477. [Link]
-
Gaebler, A., et al. (2016). A highly sensitive protocol for microscopy of alkyne lipids and fluorescently tagged or immunostained proteins. ResearchGate. [Link]
-
Sivakumar, K., et al. (2004). Labeling Live Cells by Copper-Catalyzed Alkyne-Azide Click Chemistry. Organic Letters, 6(24), 4603-4606. [Link]
-
Presolski, S. I., et al. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153-162. [Link]
-
FluoroFinder. (2023). Guide to Fixation and Permeabilization. [Link]
-
Wei, L., et al. (2014). Live-cell imaging of alkyne-tagged small biomolecules by stimulated Raman scattering. Nature Methods, 11(4), 410-412. [Link]
-
Almusa, H., & Finn, M. G. (2015). Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition. Methods in Molecular Biology, 1338, 149-158. [Link]
-
Gaebler, A., et al. (2016). A highly sensitive protocol for microscopy of alkyne lipids and fluorescently tagged or immunostained proteins. King's College London Library Search. [Link]
-
Thiele, C., et al. (2021). Tracing Lipid Metabolism by Alkyne Lipids and Mass Spectrometry: The State of the Art. Frontiers in Cell and Developmental Biology, 9, 795729. [Link]
-
Zaitsev, E., et al. (2018). Fixation and Permeabilization Approaches for Scanning Electro- chemical Microscopy of Living Cells. Infoscience. [Link]
-
Baskin, J. M., & Bertozzi, C. R. (2007). Fixation and Permeabilization of Cells and Tissues. CSH Protocols, 2007(1), pdb.prot4685. [Link]
-
Sivakumar, K., et al. (2004). Labeling Live Cells by Copper-Catalyzed Alkyne−Azide Click Chemistry. ACS Publications. [Link]
-
Cen, Y., et al. (2019). Optimization of Metabolic Labeling with Alkyne-Containing Isoprenoid Probes. Methods in Molecular Biology, 2009, 35-43. [Link]
-
Thermo Fisher Scientific. (2018). 1.3 Permeabilization–Fixed cell imaging: 5 steps for publication-quality images. YouTube. [Link]
-
Charron, G., et al. (2009). Rapid and selective detection of fatty acylated proteins using ω-alkynyl-fatty acids and click chemistry. PMC - NIH. [Link]
-
Nikon Imaging Center at Harvard Medical School. (2023). Optimizing Signal to Noise Ratio. YouTube. [Link]
-
Brewer, S. H., & Franzen, S. (2022). Frequency Changes in Terminal Alkynes Provide Strong, Sensitive, and Solvatochromic Raman Probes of Biochemical Environments. The Journal of Physical Chemistry B, 126(51), 10834-10846. [Link]
-
Laval, T., et al. (2023). Click-chemistry-based protocol to quantitatively assess fatty acid uptake by Mycobacterium tuberculosis in axenic culture and inside mouse macrophages. STAR Protocols, 4(1), 102035. [Link]
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metabolic labeling of proteins with oleic acid alkyne for proteomic analysis
Title: Profiling Protein Oleoylation: A Guide to Metabolic Labeling with Oleic Acid Alkyne for Proteomic Analysis
Abstract
Protein fatty acylation, the covalent attachment of fatty acids to proteins, is a critical post-translational modification (PTM) that governs protein trafficking, localization, and function.[1][2] While much research has focused on saturated fatty acids like palmitate, the roles of unsaturated fatty acids such as oleic acid are increasingly recognized as vital in cellular signaling and disease.[3][4] This guide provides a comprehensive framework for investigating protein oleoylation using a powerful bioorthogonal chemical reporter strategy.[5][6] We detail a robust methodology centered on the metabolic incorporation of an alkyne-tagged oleic acid analog into cellular proteins. This is followed by copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry" to conjugate affinity tags or fluorophores, enabling the enrichment and identification of oleoylated proteins by mass spectrometry-based proteomics.[6][7][8] This application note is intended for researchers, scientists, and drug development professionals seeking to explore the "oleoyl-proteome" and its functional implications.
Introduction: The Significance of Protein Oleoylation
Protein lipidation is a diverse class of PTMs that dramatically alters the physicochemical properties of proteins, often directing them to cellular membranes and modulating their interactions and enzymatic activity.[9] S-acylation, the attachment of fatty acids to cysteine residues via a thioester bond, is a notable form of this modification due to its reversibility, suggesting a dynamic regulatory role akin to phosphorylation.[1][10]
While palmitoylation (the addition of C16:0) is the most studied form of S-acylation, evidence demonstrates that various fatty acids, including the monounsaturated oleic acid (C18:1), are also utilized by cellular machinery.[1][3][10] The incorporation of oleic acid can influence membrane fluidity and protein conformation differently than saturated fatty acids. Studying this specific modification has been challenging due to the lack of oleoylation-specific antibodies and the technical difficulties of detecting lipids by traditional protein analysis methods.
The advent of bioorthogonal chemistry provides a solution.[6] By introducing a minimally perturbative chemical handle—an alkyne group—onto an oleic acid molecule, we can "tag" proteins that are metabolically modified with this fatty acid. The alkyne tag serves as a versatile anchor for subsequent ligation to a reporter molecule bearing a complementary azide group, a highly specific and efficient reaction known as click chemistry.[8][11][12] This strategy allows for the sensitive and specific detection and identification of the oleoyl-proteome.
Principle of the Method
The workflow is a multi-step process that begins with live cells and culminates in a list of identified oleoylated proteins. The core principle relies on the cell's own metabolic machinery to incorporate the alkyne-tagged oleic acid, followed by a specific chemical reaction to isolate and identify the modified proteins.
Workflow Overview
Caption: Experimental workflow for proteomic analysis of oleoylated proteins.
The process involves:
-
Metabolic Labeling: Live cells are incubated with a cell-permeable oleic acid analog containing a terminal alkyne. The cellular enzymes that perform protein acylation recognize this analog and incorporate it into their protein substrates.[3][6]
-
Cell Lysis: After labeling, cells are harvested and lysed to release the total protein content.
-
Click Chemistry: The alkyne-tagged proteins in the cell lysate are covalently linked to an azide-functionalized reporter tag (e.g., azide-biotin) via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[11][13]
-
Enrichment: Biotinylated proteins are selectively captured from the complex lysate using streptavidin-conjugated beads.
-
Proteomic Analysis: The enriched proteins are digested into peptides, typically while still bound to the beads, and then identified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[14][15]
Detailed Protocols & Methodologies
Disclaimer: These protocols are intended as a guide. Optimization is crucial for specific cell types and experimental goals.
Materials and Reagents
| Reagent | Recommended Supplier | Purpose |
| This compound (e.g., 18:1 Alkyne) | Commercially Available | Metabolic Labeling Probe |
| Azide-PEG3-Biotin | Commercially Available | Affinity Tag for Enrichment |
| Copper (II) Sulfate (CuSO₄) | Sigma-Aldrich | Click Chemistry Catalyst |
| Tris(2-carboxyethyl)phosphine (TCEP) | Sigma-Aldrich | Reducing Agent for Cu(I) |
| TBTA Ligand | Sigma-Aldrich | Stabilizes Cu(I) & improves efficiency |
| Lysis Buffer (RIPA or similar) | Varies | Solubilize Cellular Proteins |
| Protease Inhibitor Cocktail | Varies | Prevent Protein Degradation |
| Streptavidin Agarose Beads | Varies | Affinity Purification of Biotinylated Proteins |
| Mass Spectrometry Grade Trypsin | Promega | Protein Digestion |
| Fatty Acid-Free BSA | Sigma-Aldrich | Improves solubility/delivery of FA probe |
| Delipidated Fetal Bovine Serum (FBS) | Varies | Reduces competition from endogenous lipids |
Protocol 1: Metabolic Labeling of Adherent Cells
The causality behind experimental choices is critical. The use of delipidated serum is recommended to reduce the pool of endogenous fatty acids that would compete with the alkyne analog for incorporation, thereby increasing labeling efficiency.[16] Saponification of the fatty acid alkyne and complexing it with fatty-acid-free BSA enhances its solubility and delivery into cells, which is a common challenge with hydrophobic molecules.[16]
-
Cell Culture: Plate your cells of interest (e.g., HeLa, HEK293T) in a suitable format (e.g., 10 cm or 15 cm dishes) and grow to ~70-80% confluency.
-
Prepare Labeling Medium:
-
Warm cell culture medium (e.g., DMEM) containing 10% delipidated FBS.
-
Prepare a 100X stock solution of this compound complexed with BSA. For a final concentration of 50 µM, you would prepare a 5 mM stock. (See manufacturer's guidelines for complexing protocols, which often involve saponification with NaOH or KOH).
-
-
Labeling:
-
Aspirate the standard growth medium from the cells.
-
Gently wash the cells once with warm, sterile PBS.
-
Add the prepared labeling medium to the cells.
-
Incubate for 12-24 hours under standard cell culture conditions (37°C, 5% CO₂). The optimal labeling time should be determined empirically.
-
Protocol 2: Cell Lysis and Protein Quantification
-
Harvesting:
-
Place culture dishes on ice. Aspirate the labeling medium.
-
Wash cells twice with ice-cold PBS.
-
Add ice-cold lysis buffer (e.g., RIPA buffer supplemented with 1X protease inhibitor cocktail) to the dish.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
-
Lysis:
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at ~14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (containing the soluble proteins) to a new tube.
-
-
Quantification:
-
Determine the protein concentration of the lysate using a standard method like the BCA assay. This is crucial for ensuring equal protein input into the click reaction.
-
Protocol 3: Click Chemistry Reaction (CuAAC)
The CuAAC reaction is highly efficient but requires a copper(I) catalyst, which can be cytotoxic.[11] Therefore, the reaction is performed on cell lysates, not live cells. TCEP is used to reduce the more stable Cu(II) (from CuSO₄) to the active Cu(I) in situ. The TBTA ligand protects the Cu(I) from oxidation and enhances reaction efficiency.[12]
-
Prepare Reagents:
-
Azide-Biotin: 10 mM stock in DMSO.
-
TCEP: 50 mM stock in water (prepare fresh).
-
TBTA: 10 mM stock in DMSO.
-
CuSO₄: 50 mM stock in water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine 1 mg of protein lysate with lysis buffer to a final volume of 900 µL.
-
Add the click chemistry reagents sequentially. Vortex gently after each addition.
-
Azide-Biotin: 25 µL (Final conc: 250 µM)
-
TCEP: 20 µL (Final conc: 1 mM)
-
TBTA: 30 µL (Final conc: 300 µM)
-
CuSO₄: 20 µL (Final conc: 1 mM)
-
-
The final reaction volume will be ~1 mL.
-
-
Incubation:
-
Incubate the reaction at room temperature for 1-2 hours on a rotator.
-
Protocol 4: Enrichment and On-Bead Digestion
-
Protein Precipitation:
-
Precipitate the protein to remove excess click chemistry reagents. Add 4 volumes of ice-cold acetone, vortex, and incubate at -20°C for 1 hour.
-
Centrifuge at 14,000 x g for 10 min at 4°C. Discard the supernatant.
-
Wash the pellet with ice-cold methanol and centrifuge again.
-
-
Resuspension:
-
Air-dry the pellet briefly and resuspend in a buffer containing SDS (e.g., 1.2% SDS in PBS) to re-solubilize the proteins.
-
-
Affinity Purification:
-
Equilibrate streptavidin beads by washing them three times with the resuspension buffer.
-
Add the resuspended protein lysate to the beads and incubate for 2 hours at room temperature on a rotator.
-
-
Washing:
-
Wash the beads extensively to remove non-specifically bound proteins. A typical wash series is:
-
2x with 0.2% SDS in PBS
-
2x with 8 M Urea in 100 mM Tris-HCl, pH 8.5
-
2x with 100 mM Tris-HCl, pH 8.5
-
-
-
On-Bead Digestion:
-
Resuspend the washed beads in a digestion buffer (e.g., 2 M Urea in 100 mM Tris-HCl, pH 8.5).
-
Reduce disulfide bonds with DTT (5 mM final) for 30 min at 37°C.
-
Alkylate free cysteines with iodoacetamide (15 mM final) for 30 min at room temperature in the dark.
-
Add mass spectrometry grade trypsin (e.g., 1 µg) and incubate overnight at 37°C with shaking.
-
-
Peptide Elution:
-
Centrifuge the beads and collect the supernatant containing the digested peptides.
-
Perform a second elution with a high-pH buffer or formic acid solution to recover any remaining peptides.
-
Combine the eluates.
-
-
Sample Cleanup:
-
Desalt the peptides using a C18 StageTip or ZipTip prior to LC-MS/MS analysis.
-
Data Analysis and Interpretation
Mass Spectrometry and Data Processing
The desalted peptides are analyzed by high-resolution LC-MS/MS.[14][15] The raw data files are then processed using a proteomics software suite (e.g., MaxQuant, Proteome Discoverer). The data should be searched against a relevant protein database (e.g., UniProt Human) with appropriate settings, including trypsin as the enzyme and cysteine carbamidomethylation as a fixed modification.
Quantitative Data Presentation
A key goal is to identify proteins that are specifically enriched in the this compound-labeled sample compared to a negative control (e.g., cells not treated with the alkyne probe). Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) can be integrated for more precise quantification.[1]
Table 1: Representative Quantitative Proteomics Data
| Protein ID (UniProt) | Gene Name | Description | Fold Enrichment (Label/Control) | p-value |
| P04035 | GNAS1 | Guanine nucleotide-binding protein G(s) subunit alpha | 15.2 | <0.001 |
| P63104 | H-RAS | GTPase HRas | 12.8 | <0.001 |
| Q08345 | LCK | Tyrosine-protein kinase Lck | 9.5 | <0.005 |
| P11362 | LAT | Linker for activation of T-cells | 8.1 | <0.005 |
| P0C0S8 | H3C1 | Histone H3.1 | 5.4 | <0.01 |
This table presents hypothetical data for illustrative purposes.
Validation and Controls
Trustworthiness in scientific protocols requires self-validating systems. The following controls are essential:
-
No-Alkyne Control: A parallel experiment where cells are not treated with this compound but are processed identically. This control is crucial for identifying proteins that non-specifically bind to the streptavidin beads.
-
In-Gel Fluorescence Visualization: Before committing to mass spectrometry, a smaller portion of the lysate post-click reaction (using an azide-fluorophore instead of azide-biotin) can be run on an SDS-PAGE gel. Successful labeling will show a fluorescent signal in the labeled lane but not in the no-alkyne control.[5]
-
Western Blot Validation: Once candidate proteins are identified, their acylation can be validated. An immunoprecipitation of the protein of interest followed by a click reaction with an azide-fluorophore and in-gel fluorescence scanning can confirm the modification.
Chemical Principles Visualization
Caption: The Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
Conclusion
The metabolic labeling strategy using this compound provides a robust and specific method for the global analysis of protein oleoylation. This technique moves beyond merely identifying which proteins are fatty acylated to specifically pinpointing those modified by this key unsaturated fatty acid. By combining bioorthogonal chemistry with modern proteomics, researchers can uncover novel regulatory roles of protein oleoylation in health and disease, paving the way for new therapeutic targets and a deeper understanding of cellular metabolism and signaling.
References
-
Hang, H. C., & Bertozzi, C. R. (2016). Bioorthogonal Chemical Reporters for Monitoring Unsaturated Fatty-Acylated Proteins. ChemBioChem, 17(15), 1427-1431. [Link]
-
Martin, B. R., & Cravatt, B. F. (2009). Large-scale profiling of protein palmitoylation in mammalian cells. Nature Methods, 6(2), 135-138. [Link]
-
Yap, M. C., Kostiuk, M. A., & Berthiaume, L. G. (2010). A review of the bio-orthogonal chemical reporters for the analysis of protein lipidation. Biochemical and Biophysical Research Communications, 403(2), 141-146. [Link]
-
Charron, G., Zhang, M. M., Yount, J. S., Wilson, J., Raghavan, A. S., Shamir, E., & Hang, H. C. (2009). Proteomic analysis of fatty-acylated proteins in mammalian cells with chemical reporters reveals S-acylation of histone H3 variants. Proceedings of the National Academy of Sciences, 106(25), 10148-10153. [Link]
-
Gao, X., & Hannoush, R. N. (2018). A Decade of Click Chemistry in Protein Palmitoylation: Impact on Discovery and New Biology. Cell Chemical Biology, 25(3), 237-246. [Link]
-
Thinon, E., Fernandez, J. P., & Hang, H. C. (2015). Proteomic analysis of fatty-acylated proteins. Current Opinion in Chemical Biology, 24, 21-28. [Link]
-
Speers, A. E., & Cravatt, B. F. (2004). Profiling enzyme activities in vivo using click chemistry methods. Chemistry & Biology, 11(4), 535-546. [Link]
-
Thiele, C., Papan, C., & Holthuis, J. C. (2022). Tracing Lipid Metabolism by Alkyne Lipids and Mass Spectrometry: The State of the Art. Frontiers in Cell and Developmental Biology, 10, 888562. [Link]
-
Hannoush, R. N. (2015). A new look at protein fatty acylation. ACS Chemical Biology, 10(1), 51-59. [Link]
-
G-Biosciences. (2019). Click Chemistry and its application to proteomics. [Link]
-
Zhang, M. M., Tsou, L. K., Charron, G., & Hang, H. C. (2011). Visualization and identification of fatty acylated proteins using chemical reporters. Current Protocols in Chemical Biology, 3(2), 81-97. [Link]
-
Zheng, B., DeRan, M., Li, X., Liao, X., Fukata, M., & Wu, X. (2013). Technologies and challenges in proteomic analysis of protein S-acylation. Analytical and Bioanalytical Chemistry, 405(4), 1167-1178. [Link]
Sources
- 1. longdom.org [longdom.org]
- 2. How to Analysis Protein Acylation - Creative Proteomics [creative-proteomics.com]
- 3. Bioorthogonal Chemical Reporters for Monitoring Unsaturated Fatty-Acylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bioorthogonal Chemical Reporters for Monitoring Unsaturated Fatty-Acylated Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Visualization and Identification of Fatty Acylated Proteins Using Chemical Reporters | Semantic Scholar [semanticscholar.org]
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- 16. Optimized Incorporation of Alkynyl Fatty Acid Analogs for the Detection of Fatty Acylated Proteins using Click Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
quantitative analysis of oleic acid alkyne incorporation into phospholipids
Application Note & Protocol
Quantitative Analysis of Oleic Acid Alkyne Incorporation into Phospholipids via Bioorthogonal Click Chemistry and Mass Spectrometry
Abstract
The study of fatty acid metabolism, particularly the incorporation of key unsaturated fatty acids like oleic acid into phospholipids, is fundamental to understanding cellular membrane dynamics, signaling, and the pathology of metabolic diseases. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to quantitatively trace the metabolic fate of oleic acid. We detail a robust methodology centered on the use of this compound, a bioorthogonal chemical reporter that mimics the natural fatty acid.[1][2] This is followed by a highly efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction to conjugate a reporter tag, enabling sensitive and specific quantification by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocols herein are designed to be self-validating, with explanations for critical steps to ensure experimental success and data integrity.
Principle of the Method: A Three-Stage Approach
The quantitative analysis of oleic acid incorporation hinges on three core stages: metabolic labeling, bioorthogonal ligation, and high-sensitivity detection. This strategy allows for the precise tracking of exogenous oleic acid as it is integrated into the complex lipidome of the cell.
Metabolic Labeling with this compound
Cells are cultured in the presence of oleic acid appended with a terminal alkyne group ((9Z)-9-octadecen-17-ynoic acid).[2] This alkyne moiety is a small, minimally-perturbing bioorthogonal handle; it is metabolically silent and does not significantly alter the biochemical properties of the parent fatty acid, allowing it to be processed by the cell's natural enzymatic machinery.[3][4] Cellular acyltransferases recognize and incorporate the this compound into various lipid species, most notably phospholipids, which are key components of cellular membranes.[5]
Bioorthogonal Ligation: The Click Chemistry Reaction
After a defined labeling period, total lipids are extracted from the cells. The incorporated alkyne-tagged lipids are then covalently linked to a reporter molecule containing an azide group. This is achieved through the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a highly specific and efficient "click" reaction.[6][7] The reaction forms a stable triazole linkage between the alkyne on the oleic acid and the azide on the reporter tag.[7]
The choice of azide reporter is critical and depends on the downstream analysis:
-
For Mass Spectrometry: An azide reporter containing a permanent positive charge is ideal. This dramatically improves ionization efficiency, leading to a 5- to 50-fold increase in sensitivity during mass spectrometry analysis.[8][9]
-
For Fluorescence/Imaging: A fluorescent azide (e.g., Azide-BODIPY) can be used for visualization by fluorescence microscopy or Thin-Layer Chromatography (TLC).[8][10][11]
-
For Enrichment: An azide-biotin tag allows for the affinity purification of labeled lipids using streptavidin-coated beads.[1][9]
Detection and Quantification by LC-MS/MS
Liquid chromatography-tandem mass spectrometry is the gold standard for quantitative lipidomics.[9][12][13] The "clicked" lipid extract is analyzed by LC-MS/MS. The covalent attachment of the charged reporter tag confers several analytical advantages:
-
Enhanced Sensitivity: The permanent positive charge ensures robust ionization, allowing for the detection of low-abundance lipid species.[8][9]
-
Specificity: The known mass of the reporter tag creates a predictable mass shift in the labeled phospholipids, allowing them to be easily distinguished from the endogenous, unlabeled lipid pool.[9]
-
Structural Information: Tandem MS (MS/MS) fragmentation patterns of the clicked phospholipids can be used to confirm the identity of the lipid class (e.g., phosphatidylcholine, phosphatidylethanolamine) and, in some cases, the other fatty acyl chain.[14]
Absolute quantification can be achieved by spiking a known amount of an alkyne-containing lipid internal standard into the sample prior to the click reaction.[8]
Experimental Workflow and Key Processes
The entire process, from cell culture to data acquisition, follows a systematic workflow designed to maximize reproducibility and quantitative accuracy.
Figure 1: High-level experimental workflow for quantitative analysis of this compound incorporation.
Detailed Experimental Protocols
Protocol 1: Metabolic Labeling of Cells
This protocol describes the incubation of cultured mammalian cells with this compound to allow for its incorporation into cellular lipids.
Rationale: The concentration and incubation time of the this compound are critical parameters. Concentrations that are too high can induce cytotoxicity or aberrant lipid droplet formation, while times that are too short may not yield a detectable signal. The chosen concentration (10-50 µM) and time (4-16 hours) are a common starting point, but should be optimized for each cell line and experimental goal.
Materials:
-
Mammalian cells of choice (e.g., HeLa, A549, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (e.g., Cayman Chemical Cat# 151333-45-8)
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Ethanol (EtOH)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Seed cells in a 6-well plate at a density that will result in ~80-90% confluency at the time of harvest. Allow cells to adhere and grow for 24 hours.
-
Preparation of Labeling Medium: a. Prepare a 10 mM stock solution of this compound in ethanol. b. Prepare a 10% (w/v) fatty acid-free BSA solution in sterile water. c. To prepare a 100X working stock (e.g., 5 mM), slowly add the 10 mM this compound stock to the 10% BSA solution while vortexing to achieve a 1:1 molar ratio of fatty acid to BSA. This complexation step is crucial for solubility and efficient cellular uptake. d. Dilute the 100X working stock into pre-warmed complete culture medium to a final concentration of 10-50 µM.
-
Cell Labeling: a. Aspirate the old medium from the cells and gently wash once with sterile PBS. b. Add the prepared labeling medium to each well. c. Incubate the cells for 4-16 hours at 37°C in a humidified 5% CO₂ incubator.
-
Cell Harvest: a. Aspirate the labeling medium and wash the cells twice with ice-cold PBS to remove any unincorporated this compound. b. Add 500 µL of ice-cold PBS to each well and scrape the cells using a cell lifter. c. Transfer the cell suspension to a microcentrifuge tube. d. Centrifuge at 500 x g for 5 minutes at 4°C. Discard the supernatant. The cell pellet can be stored at -80°C or used immediately for lipid extraction.
Protocol 2: Total Lipid Extraction
This protocol uses a modified Bligh-Dyer method to efficiently extract a broad range of phospholipids from the cell pellet.[15][16]
Rationale: The combination of a polar solvent (methanol) and a non-polar solvent (chloroform) is essential for disrupting cell membranes and solubilizing lipids while precipitating proteins and other macromolecules.[15][17] The single-phase extraction followed by phase separation ensures high recovery of most phospholipid classes.
Materials:
-
Cell pellet from Protocol 1
-
Methanol (MeOH), HPLC grade
-
Chloroform (CHCl₃), HPLC grade
-
Deionized water
-
Internal Standard (optional, e.g., an alkyne-containing phospholipid not expected to be formed in the cells)
Procedure:
-
Resuspend the cell pellet in 100 µL of deionized water. If using an internal standard for absolute quantification, add it at this stage.
-
Add 375 µL of methanol and 125 µL of chloroform to the cell suspension. The ratio of CHCl₃:MeOH:H₂O should be 1:3:0.8.
-
Vortex the mixture vigorously for 2 minutes to lyse the cells and create a single-phase solution.
-
Agitate on a shaker for 15 minutes at room temperature.
-
Induce phase separation by adding 125 µL of chloroform and 125 µL of deionized water. Vortex for 1 minute.
-
Centrifuge at 2,000 x g for 10 minutes at room temperature. Three layers will be visible: an upper aqueous/methanol layer, a protein disk at the interface, and a lower chloroform layer containing the lipids.
-
Carefully collect the lower organic phase using a glass syringe and transfer it to a new glass tube.
-
Dry the lipid extract under a gentle stream of nitrogen gas.
-
Store the dried lipid film at -80°C until ready for the click reaction.
Protocol 3: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol covalently attaches a reporter azide to the alkyne-labeled lipids in the extracted sample.
Rationale: The CuAAC reaction requires a Cu(I) catalyst. This is typically generated in situ from a Cu(II) source (like CuSO₄) and a reducing agent (like sodium ascorbate).[18] A crucial component is a copper-chelating ligand, such as tris(hydroxypropyltriazolylmethyl)amine (THPTA). This ligand accelerates the reaction and, importantly, protects biomolecules from oxidative damage generated by the copper/ascorbate system.[18][19]
Figure 2: The Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
Materials:
-
Dried lipid film from Protocol 2
-
Mass Spectrometry Azide Reporter (e.g., a charged azide probe[9])
-
Copper(II) Sulfate (CuSO₄), 20 mM in water
-
THPTA, 50 mM in water
-
Sodium Ascorbate, 100 mM in water (prepare fresh)
-
Methanol (MeOH)
Procedure:
-
Resuspend the dried lipid film in 90 µL of methanol.
-
Add 2 µL of the azide reporter stock solution (e.g., 5 mM stock for a final concentration of 100 µM).
-
Prepare the "Click Catalyst Pre-mix": In a separate tube, mix 2.5 µL of 20 mM CuSO₄ and 5 µL of 50 mM THPTA. The 5:1 ligand-to-copper ratio is critical.[18]
-
Add the 7.5 µL of Click Catalyst Pre-mix to the lipid solution.
-
Initiate the reaction by adding 2.5 µL of freshly prepared 100 mM sodium ascorbate. The final volume is ~102 µL.
-
Vortex briefly and incubate at room temperature for 1 hour, protected from light.
-
After incubation, the sample can be dried down under nitrogen and reconstituted in a suitable solvent for LC-MS/MS analysis (e.g., 90% acetonitrile/10% water with 0.1% formic acid).
Protocol 4: Quantitative Analysis by LC-MS/MS
This protocol provides a general framework for the analysis of "clicked" phospholipids.
Rationale: Reverse-phase liquid chromatography (RPLC) is used to separate the different phospholipid classes and species based on their hydrophobicity. A high-resolution mass spectrometer (like a Q-TOF or Orbitrap) is used to detect the ions. Quantification is typically performed using selected ion monitoring (SIM) or, for higher specificity, parallel reaction monitoring (PRM) or multiple reaction monitoring (MRM), where a specific precursor ion is isolated and fragmented to produce a characteristic product ion that is monitored.[5][20]
Instrumentation & Setup:
-
LC System: UPLC or HPLC system with a C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).
-
Mass Spectrometer: High-resolution tandem mass spectrometer (e.g., Thermo Q Exactive, Sciex TripleTOF).
-
Mobile Phase A: 60:40 Acetonitrile:Water with 10 mM Ammonium Formate and 0.1% Formic Acid.
-
Mobile Phase B: 90:10 Isopropanol:Acetonitrile with 10 mM Ammonium Formate and 0.1% Formic Acid.
-
Gradient: A typical gradient runs from 30% B to 100% B over 15-20 minutes.
-
MS Method:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Full Scan (MS1): Scan a mass range appropriate for the expected clicked phospholipids (e.g., m/z 600-1200).
-
Tandem MS (MS2/ddMS2): Use data-dependent acquisition to fragment the most intense peaks from the MS1 scan to obtain structural information. For targeted quantification, create an inclusion list of the exact masses of expected clicked phospholipid species.
-
Data Presentation and Interpretation
The primary output of the LC-MS/MS analysis is a series of chromatograms and mass spectra. The key is to identify the peaks corresponding to phospholipids that contain the this compound reporter. The incorporation level can be expressed as a relative amount (peak area) or as an absolute amount if an internal standard was used.
Example Data Table:
| Phospholipid Class | Major Species Detected (with this compound) | Relative Abundance (Peak Area) |
| Phosphatidylcholine (PC) | PC (16:0/18:1-alkyne) | 1.25e7 |
| PC (18:0/18:1-alkyne) | 8.76e6 | |
| Phosphatidylethanolamine (PE) | PE (16:0/18:1-alkyne) | 4.32e6 |
| PE (18:0/18:1-alkyne) | 3.11e6 | |
| Phosphatidylserine (PS) | PS (18:0/18:1-alkyne) | 1.09e6 |
| Phosphatidylinositol (PI) | PI (18:0/18:1-alkyne) | 2.54e6 |
This table illustrates how quantitative data on the distribution of incorporated this compound across different phospholipid classes can be summarized.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No/Low Signal | - Inefficient cellular uptake of this compound.- Inefficient lipid extraction.- Failed click reaction. | - Optimize this compound concentration and incubation time.- Ensure correct solvent ratios and vigorous mixing during extraction.- Prepare sodium ascorbate fresh; check concentrations of all click reagents. |
| High Background Signal | - Non-specific binding of the azide reporter.- Contamination from plastics or solvents. | - Include a "no-alkyne" control to assess background.- Use high-purity, HPLC-grade solvents and low-bind tubes. |
| Cell Toxicity | - this compound concentration is too high.- Copper catalyst toxicity (if performing on live cells). | - Perform a dose-response curve to determine the optimal, non-toxic concentration.- For live-cell click chemistry, ensure a high ligand-to-copper ratio and use biocompatible catalysts.[6][19][21] |
References
-
Hang, H. C., & Bertozzi, C. R. (2001). Chemoselective approaches to glycoprotein assembly. Accounts of Chemical Research, 34(9), 727-736. [Link]
-
Martin, B. R., & Cravatt, B. F. (2009). Bioorthogonal chemical reporters for analyzing protein lipidation and lipid trafficking. Nature Methods, 6(2), 135-138. [Link]
-
Greaves, J., & Chamberlain, L. H. (2011). A bioorthogonal chemical reporter for fatty acid synthase-dependent protein acylation. Journal of Lipid Research, 52(3), 399-405. [Link]
-
Wang, T. Y., et al. (2017). An extremely simple method for extraction of lysophospholipids and phospholipids from blood samples. Journal of Lipid Research, 58(1), 206-213. [Link]
-
Hang, H. C., et al. (2011). Bioorthogonal proteomics of 15-hexadecynyloxyacetic acid chemical reporter reveals preferential targeting of fatty acid modified proteins and biosynthetic enzymes. Bioorganic & Medicinal Chemistry, 19(14), 4335-4339. [Link]
-
Waters Corporation. (n.d.). Extraction of Phospholipids from Plasma Using Ostro Pass-through Sample Preparation. Waters Application Note. [Link]
-
Hofmann, K., et al. (2016). A highly sensitive protocol for microscopy of alkyne lipids and fluorescently tagged or immunostained proteins. Journal of Lipid Research, 57(9), 1734-1745. [Link]
-
Separations. (2019). Click chemistry for lipid metabolism: Multiplexing and single-cell mass spectrometry. Wiley Analytical Science. [Link]
-
Scott, T. A., & Baskin, J. M. (2022). Click chemistry and optogenetic approaches to visualize and manipulate phosphatidic acid signaling. Journal of Biological Chemistry, 298(3), 101659. [Link]
-
Liu, X., et al. (2009). A Simple and Improved Method for Extraction of Phospholipids from Hemoglobin Solutions. Analytical Letters, 42(11), 1637-1649. [Link]
- Sampalis, J. S. (2004). Process for the isolation of a phospholipid.
-
Jena Bioscience. (n.d.). Click Reagents for Application on Lipids. Jena Bioscience Product Information. [Link]
-
Interchim. (n.d.). Visualization of Choline-containing Phospholipids. Interchim Technical Resources. [Link]
-
Kuerschner, L., & Thiele, C. (2022). Lipid metabolic tracing – studying the dynamics of the lipidome. Limes Institute Bonn. [Link]
-
Kuerschner, L., & Thiele, C. (2022). Tracing Lipid Metabolism by Alkyne Lipids and Mass Spectrometry: The State of the Art. Frontiers in Molecular Biosciences, 9, 880559. [Link]
-
Gaebler, A., et al. (2013). Alkyne lipids as substrates for click chemistry-based in vitro enzymatic assays. Journal of Lipid Research, 54(8), 2282-2290. [Link]
-
Singh, I., et al. (2023). Click Chemistry in Lipid Modification. ResearchGate. [Link]
-
Kuerschner, L., & Thiele, C. (2022). Tracing Lipid Metabolism by Alkyne Lipids and Mass Spectrometry: The State of the Art. Frontiers in Molecular Biosciences, 9. [Link]
-
Uttamapinant, C., et al. (2012). A Genetically Encoded Picolyl Azide for Improved Live Cell Copper Click Labeling. Angewandte Chemie International Edition, 51(24), 5852-5856. [Link]
-
Hong, V., et al. (2009). Labeling Live Cells by Copper-Catalyzed Alkyne-Azide Click Chemistry. Angewandte Chemie International Edition, 48(52), 9879-9883. [Link]
-
Hofmann, K., et al. (2016). A highly sensitive protocol for microscopy of alkyne lipids and fluorescently tagged or immunostained proteins. Journal of Lipid Research, 57(9), 1734-1745. [Link]
-
Thiele, C., et al. (2012). A novel alkyne cholesterol to trace cellular cholesterol metabolism and localization. Journal of Lipid Research, 53(8), 1678-1688. [Link]
-
Bertin Bioreagent. (n.d.). This compound - Applications. Bertin Bioreagent Product Information. [Link]
-
Kuerschner, L., & Thiele, C. (2022). Tracing Lipid Metabolism by Alkyne Lipids and Mass Spectrometry: The State of the Art. Frontiers in Molecular Biosciences, 9. [Link]
-
Gaebler, A., et al. (2013). Alkyne lipids as substrates for click chemistry-based in vitro enzymatic assays. Journal of Lipid Research, 54(8), 2282-2290. [Link]
-
Kuerschner, L., & Thiele, C. (2022). Tracing Lipid Metabolism by Alkyne Lipids and Mass Spectrometry: The State of the Art. Frontiers in Molecular Biosciences, 9, 880559. [Link]
-
Presolski, S. I., et al. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153-162. [Link]
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Tallman, K. A., & Porter, N. A. (2011). ω-Alkynyl Lipid Surrogates for Polyunsaturated Fatty Acids: Free Radical and Enzymatic Oxidations. Journal of the American Chemical Society, 133(42), 16868-16875. [Link]
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Perutková, Š., et al. (2013). Partitioning of oleic acid into phosphatidylcholine membranes is amplified by strain. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1828(10), 2327-2333. [Link]
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Deeley, J. M., et al. (2011). Fatty Acid uptake and incorporation into phospholipids in the rat lens. Investigative Ophthalmology & Visual Science, 52(2), 945-953. [Link]
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Li, Y., et al. (2017). Development and validation of a GC-FID method for quantitative analysis of oleic acid and related fatty acids. Journal of Pharmaceutical and Biomedical Analysis, 145, 319-325. [Link]
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UAB Mass Spectrometry. (2015). The use of mass spectrometry in lipidomics. University of Alabama at Birmingham. [Link]
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Application Note: Visualizing Fatty Acid Trafficking and Storage in Cellular Systems
A Dual-Labeling Strategy Using Oleic Acid Alkyne and BODIPY™ Dyes
Audience: Researchers, scientists, and drug development professionals in cell biology, metabolism, and related fields.
Abstract: This document provides a detailed guide for a powerful dual-labeling technique to simultaneously visualize the metabolic incorporation of exogenous fatty acids and the total lipid droplet pool within cultured cells. By combining the bioorthogonal labeling capabilities of this compound with the robust staining of neutral lipids by BODIPY™ dyes, researchers can gain deeper insights into lipid metabolism, trafficking, and storage dynamics. This application note outlines the scientific principles, provides step-by-step protocols for cell culture, labeling, click chemistry, and fluorescence microscopy, and includes guidance on data analysis and troubleshooting.
Introduction: Unraveling Lipid Dynamics with Dual-Labeling
Lipid droplets (LDs) are dynamic cellular organelles central to energy homeostasis, lipid signaling, and membrane synthesis.[1] Dysregulation of lipid metabolism is implicated in numerous diseases, including obesity, diabetes, and cardiovascular disorders. Studying the processes of fatty acid uptake, esterification, and storage within LDs is crucial for understanding both normal physiology and disease pathology.
This guide details a dual-labeling strategy that leverages two key technologies:
-
Bioorthogonal "Click" Chemistry: We utilize an alkyne-modified oleic acid, a common monounsaturated fatty acid.[2] This "clickable" fatty acid is readily taken up by cells and incorporated into complex lipids. The terminal alkyne group serves as a bioorthogonal handle, allowing for covalent labeling with an azide-containing fluorescent probe via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[3][4][5] This reaction is highly specific and occurs under biocompatible conditions.[6]
-
Fluorescent Lipid Droplet Stains: To visualize the total population of lipid droplets, we employ BODIPY™ 493/503, a lipophilic fluorescent dye that specifically accumulates in neutral lipids.[][8][9] This provides a clear demarcation of all lipid droplets within the cell, serving as a contextual reference for the incorporated this compound.
By combining these two approaches, researchers can distinguish between pre-existing lipid stores and newly synthesized lipids derived from exogenous oleic acid, offering a dynamic view of lipid metabolism.
Scientific Principles and Workflow Overview
The experimental workflow is designed to sequentially label, fix, and visualize fatty acid incorporation and total lipid droplets.
Causality of Experimental Choices
-
Metabolic Labeling with this compound: Cells are first incubated with this compound, which is metabolized and incorporated into triglycerides and other lipids, primarily destined for storage in lipid droplets.[10]
-
Fixation and Permeabilization: After labeling, cells are fixed to preserve their structure.[11] A critical step is permeabilization, which creates pores in the cell membrane to allow entry of the click chemistry reagents and BODIPY™ dye.[12][13][14]
-
Click Reaction: The alkyne-modified lipids are then covalently linked to a fluorescent azide probe. The copper(I)-catalyzed reaction ensures a stable and specific signal.[15][16]
-
Lipid Droplet Staining: Finally, cells are stained with BODIPY™ 493/503 to label all neutral lipid droplets.[1][17]
Experimental Workflow Diagram
Caption: Workflow for dual-labeling of fatty acid incorporation and lipid droplets.
Materials and Reagents
| Reagent | Recommended Supplier | Catalog Number (Example) | Storage |
| This compound | Cayman Chemical | 151333-45-8 | -20°C |
| BODIPY™ 493/503 | Thermo Fisher Scientific | D3922 | -20°C, desiccate, protect from light |
| Azide-Fluorophore Conjugate (e.g., Alexa Fluor™ 594 Azide) | Thermo Fisher Scientific | A10270 | -20°C, desiccate, protect from light |
| Copper(II) Sulfate (CuSO₄) | Sigma-Aldrich | C1297 | Room Temperature |
| Sodium Ascorbate | Sigma-Aldrich | A4034 | Room Temperature, desiccate |
| THPTA Ligand | BroadPharm | BP-22347 | -20°C |
| Paraformaldehyde (PFA) | Electron Microscopy Sciences | 15710 | Room Temperature |
| Triton™ X-100 | Sigma-Aldrich | T8787 | Room Temperature |
| Bovine Serum Albumin (BSA) | Sigma-Aldrich | A7906 | 4°C |
| DAPI (4',6-diamidino-2-phenylindole) | Thermo Fisher Scientific | D1306 | 4°C, protect from light |
| Antifade Mounting Medium | Thermo Fisher Scientific | P36930 | 4°C |
Detailed Experimental Protocols
Cell Culture and Metabolic Labeling
This protocol is optimized for adherent cells grown on glass coverslips.
-
Cell Seeding: Seed cells onto sterile glass coverslips in a 24-well plate at a density that will result in 60-80% confluency at the time of the experiment.[9] Culture in complete growth medium overnight.
-
Preparation of this compound Working Solution:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
For a 100 µM working solution, dilute the stock solution 1:100 in pre-warmed complete growth medium. It is recommended to complex the fatty acid with fatty acid-free BSA for enhanced solubility and delivery.
-
-
Metabolic Labeling:
-
Aspirate the culture medium from the cells.
-
Add the 100 µM this compound working solution to each well.
-
Incubate for 4-24 hours at 37°C in a CO₂ incubator. The optimal incubation time should be determined empirically for each cell type and experimental question.
-
Fixation and Permeabilization
-
Washing: Gently wash the cells three times with pre-warmed phosphate-buffered saline (PBS).
-
Fixation: Fix the cells by adding 4% paraformaldehyde (PFA) in PBS and incubating for 15-20 minutes at room temperature.[][9]
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: Permeabilize the cells with 0.1% Triton™ X-100 in PBS for 10-15 minutes at room temperature.[14]
-
Washing: Wash the cells three times with PBS.
Click Chemistry Reaction
Note: Prepare the click reaction cocktail immediately before use. Protect from light.
-
Prepare Stock Solutions:
-
Prepare Click Reaction Cocktail (per sample):
-
In a microcentrifuge tube, combine the following in order:
-
180 µL PBS
-
4 µL CuSO₄ stock solution
-
2 µL THPTA Ligand stock solution (vortex briefly)
-
2 µL Fluorescent Azide stock solution
-
10 µL Sodium Ascorbate stock solution (add last to initiate the reaction)[16]
-
-
-
Incubation:
-
Aspirate the PBS from the cells.
-
Add 200 µL of the click reaction cocktail to each coverslip.
-
Incubate for 30-60 minutes at room temperature, protected from light.[15]
-
-
Washing: Wash the cells three times with PBS for 5 minutes each.
BODIPY™ Staining and Mounting
-
Prepare BODIPY™ Working Solution: Prepare a 2 µM working solution of BODIPY™ 493/503 in PBS from a 1 mg/mL DMSO stock.[9][17]
-
Staining: Add the BODIPY™ working solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.[][17]
-
Nuclear Counterstain (Optional): Incubate with a DAPI solution (e.g., 300 nM in PBS) for 5 minutes at room temperature.
-
Final Washes: Wash the cells twice with PBS.
-
Mounting: Mount the coverslips onto glass slides using an antifade mounting medium.[1] Seal the edges with nail polish and allow to dry.
Data Acquisition and Analysis
Fluorescence Microscopy
-
Image the samples using a confocal or widefield fluorescence microscope equipped with appropriate filter sets for DAPI, BODIPY™ 493/503 (or other green fluorophore), and the chosen red/far-red fluorescent azide.
-
Acquire images sequentially to avoid spectral bleed-through between channels.[18]
-
Use consistent imaging parameters (e.g., laser power, exposure time, gain) across all samples for quantitative comparisons.[19]
Expected Results and Interpretation
-
BODIPY™ Channel (Green): Will show all lipid droplets as distinct, punctate structures within the cytoplasm.
-
Fluorescent Azide Channel (Red/Far-Red): Will reveal the localization of the incorporated this compound. A high degree of colocalization with the BODIPY™ signal is expected, indicating that the exogenous fatty acid has been esterified and stored in lipid droplets.
-
Merged Image: The overlay of the green and red channels will allow for the visualization of newly formed or expanding lipid droplets (yellow/orange) versus pre-existing ones (green).
Caption: Interpretation of dual-labeling fluorescence data.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Weak/No this compound Signal | - Inefficient cellular uptake or metabolism.- Incomplete click reaction. | - Increase incubation time or concentration of this compound.- Ensure sodium ascorbate solution is freshly prepared.- Optimize permeabilization to ensure reagent access.[13] |
| High Background Fluorescence | - Non-specific binding of fluorescent azide.- Autofluorescence of cells. | - Increase the number and duration of wash steps after the click reaction.- Include a "no-click" control (without copper and ascorbate) to assess non-specific azide binding.- Use appropriate spectral unmixing if autofluorescence is an issue.[20] |
| Weak BODIPY™ Staining | - Suboptimal dye concentration or incubation time.- Loss of lipids during permeabilization. | - Optimize BODIPY™ concentration (0.5-2 µM) and incubation time (15-30 min).[]- Use a milder permeabilization agent like saponin if lipid loss is suspected.[13] |
| Signal Bleed-through | - Spectral overlap between fluorophores. | - Use fluorophores with well-separated excitation and emission spectra.- Acquire images sequentially.[18] |
References
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Guide to Lipid Droplet Staining with BODIPY Dyes. BOC Sciences.
-
BODIPY 493/503 Staining of Neutral Lipid Droplets for Microscopy and Quantification by Flow Cytometry. National Institutes of Health (NIH).
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BODIPY 493/503 Staining of Neutral Lipid Droplets for Microscopy and Quantification by Flow Cytometry. SciSpace.
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Azide-based bioorthogonal chemistry: Reactions and its advances in cellular and biomolecular imaging. PubMed Central.
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Recent advances in fluorescent probes for lipid droplets. RSC Publishing.
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Probes for Lipid Metabolism and Signaling. Thermo Fisher Scientific.
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Lipid droplet visualisation in cultured cells using BODIPY 493/503 stain. Protocols.io.
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Fluorescent Probes for Lipid Membranes: From the Cell Surface to Organelles. PubMed.
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Lipid Staining | Fluorescent Dyes. BOC Sciences.
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Fluorescent Lipid Probes: Some Properties and Applications (a Review). ResearchGate.
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Video: Author Spotlight: Analysis of Fluorescent-Stained Lipid Droplets with 3D Reconstruction for Hepatic Steatosis Assessment. JoVE.
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Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction. PubMed.
-
Bioorthogonal Fluoride-Responsive Azide and Alkynyl Pyridinium Click Cycloaddition in Vitro and in Live Cells. ACS Publications.
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Bioorthogonal chemistry. Wikipedia.
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Bioorthogonal Chemistry.
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This compound - Applications. Bertin Bioreagent.
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FIX & PERM Cell Fixation & Permeabilization Kit. Thermo Fisher Scientific.
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Gateway to the Cellular Kingdom: Cell Fixation and Permeabilization Techniques. Bitesize Bio.
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Guide to Fixation and Permeabilization. FluoroFinder.
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This compound (CAS 151333-45-8). Cayman Chemical.
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How‐To Guide: Mastering Multiple Labeling. Wiley Science Content Hub.
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Permeabilization & Fixation - Flow Cytometry Guide. Bio-Rad Antibodies.
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1.3 Permeabilization–Fixed cell imaging: 5 steps for publication-quality images. YouTube.
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A highly sensitive protocol for microscopy of alkyne lipids and fluorescently tagged or immunostained proteins. National Institutes of Health (NIH).
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Click Chemistry Protocols. BroadPharm.
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Duolink® PLA Troubleshooting Guide. Sigma-Aldrich.
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Click Chemistry Protocols. Xi'an Confluore Biological Technology Co., Ltd.
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Double Labeling Problems solved. AURION.
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Immunofluorescence Troubleshooting Tips. Elabscience.
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Tracing Lipid Metabolism by Alkyne Lipids and Mass Spectrometry: The State of the Art. National Institutes of Health (NIH).
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Double Labeling of Oligonucleotide Probes for Fluorescence In Situ Hybridization (DOPE-FISH) Improves Signal Intensity and Increases rRNA Accessibility. PMC - NIH.
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Dual labeled probes. Bio-Synthesis.
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Immunocytochemistry Troubleshooting: ICC Help & Common Problems. Bio-Techne.
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Click Chemistry: new protocol for the labeling and modification of biomolecules. Interchim.
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Click-iT EdU Cell Proliferation Assays. Thermo Fisher Scientific.
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ω-Alkynyl Lipid Surrogates for Polyunsaturated Fatty Acids: Free Radical and Enzymatic Oxidations. Journal of the American Chemical Society.
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Dual-Labeled Probes. Sigma-Aldrich.
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Tracing Lipid Metabolism by Alkyne Lipids and Mass Spectrometry: The State of the Art. Frontiers.
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Alkyne-Azide “Click” Chemistry in Designing Nanocarriers for Applications in Biology. MDPI.
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Analysis of Cell Proliferation and Homeostasis Using EdU Labeling. PMC - PubMed Central.
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EdU Cell Proliferation Assay. Sigma-Aldrich.
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Improved click chemistry for EdU cell proliferation combined with GFP fluorescence. ResearchGate.
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EdU Cell Proliferation Assay Protocol For Fluorescent Microscopy. Vector Labs.
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Application Notes and Protocols: Visualizing Lipid Synthesis with Click-iT™ Oleic Acid Alkyne
Introduction: The Dynamic World of Lipid Metabolism
Lipids, far from being mere static components of cellular membranes, are central players in a vast array of biological processes. They serve as critical energy stores, potent signaling molecules, and key regulators of cellular function. The synthesis and metabolism of fatty acids are fundamental to cellular homeostasis, and their dysregulation is a hallmark of numerous pathologies, including metabolic disorders like obesity and diabetes, cardiovascular diseases, and cancer.[][2] Consequently, the ability to accurately monitor fatty acid metabolism is of paramount importance for both fundamental biological research and the development of novel therapeutics.[]
Traditional methods for studying lipid metabolism, such as those employing radioactive isotopes, present significant logistical and safety challenges.[3] Modern techniques leveraging bioorthogonal chemistry offer a powerful and safer alternative. This application note details a robust method for detecting de novo lipid synthesis in living cells using an alkyne-modified oleic acid analog in conjunction with the highly specific and sensitive Click-iT™ chemistry. This approach allows for the visualization and quantification of fatty acid incorporation into newly synthesized lipids, providing a dynamic window into cellular metabolic activity.[2][4]
Principle of the Assay: A Two-Step Bioorthogonal Approach
The Click-iT™ assay for detecting lipid synthesis is a two-step process that combines metabolic labeling with a bioorthogonal "click" reaction.
-
Metabolic Labeling: Cells are incubated with oleic acid alkyne, a modified version of the naturally occurring oleic acid. This analog contains a terminal alkyne group, a small, biologically inert functional group that is readily incorporated into newly synthesized lipids by the cell's metabolic machinery without significantly altering its biological behavior.[5][6][7]
-
Click Chemistry Detection: Following the labeling period, cells are fixed and permeabilized. The incorporated alkyne-modified lipids are then detected via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, commonly known as a "click" reaction.[6][8][9] This highly specific and efficient reaction forms a stable triazole linkage between the alkyne group on the lipid and a fluorescently labeled azide probe.[9] The resulting fluorescence can be visualized and quantified using standard imaging techniques, such as fluorescence microscopy or flow cytometry.
The bioorthogonal nature of the alkyne and azide functional groups ensures that they react exclusively with each other and not with any native biological molecules, thereby providing a highly specific and low-background signal.[6][8]
Figure 1: Experimental workflow for detecting lipid synthesis.
Materials and Reagents
Reagent Preparation and Storage
Proper preparation and storage of reagents are critical for the success of the Click-iT™ assay.
| Reagent | Preparation | Storage |
| This compound | Prepare a stock solution (e.g., 10 mM) in an appropriate solvent such as DMSO or ethanol. | Store at -20°C, protected from light. |
| Click-iT™ Reaction Cocktail | Prepare fresh immediately before use. Do not store. | N/A |
| Fluorescent Azide Probe | Prepare a stock solution (e.g., 5 mM) in DMSO. | Store at -20°C, protected from light. |
| Fixative Solution | 4% Paraformaldehyde (PFA) in PBS, pH 7.4. | Store at 4°C for up to one week. |
| Permeabilization Buffer | 0.5% Triton™ X-100 in PBS. | Store at room temperature. |
| Wash Buffer | 3% Bovine Serum Albumin (BSA) in PBS. | Store at 4°C. |
Experimental Protocols
Protocol 1: Cell Preparation and Metabolic Labeling
This protocol is optimized for adherent cells grown on coverslips. Modifications may be required for suspension cells.
-
Cell Seeding: Seed cells on sterile coverslips in a multi-well plate at a density that will result in 50-70% confluency at the time of the experiment. Allow cells to adhere and recover overnight under standard culture conditions.
-
Preparation of Labeling Medium: Prepare a working solution of this compound in pre-warmed complete cell culture medium. The final concentration of the alkyne probe should be optimized for each cell type, but a starting concentration of 25-50 µM is recommended.[8]
-
Expert Insight: The solubility of long-chain fatty acids in aqueous media can be a limiting factor. To improve uptake and reduce potential toxicity, it is highly recommended to complex the this compound with fatty-acid-free BSA before adding it to the culture medium.[4]
-
-
Metabolic Labeling: Remove the existing culture medium from the cells and replace it with the prepared labeling medium.
-
Incubation: Incubate the cells for a period that allows for sufficient incorporation of the this compound. The optimal incubation time will vary depending on the cell type and metabolic rate, but a range of 4-24 hours is a good starting point.
-
Cell Treatment (Optional): If investigating the effects of a specific compound on lipid synthesis, the compound can be added to the labeling medium.
Protocol 2: Cell Fixation and Permeabilization
-
Washing: After the labeling incubation, gently aspirate the labeling medium and wash the cells twice with 1X PBS.
-
Fixation: Add 4% PFA in PBS to each well to cover the coverslips. Incubate for 15 minutes at room temperature.[10]
-
Washing: Remove the fixative solution and wash the cells twice with 3% BSA in PBS.[10]
-
Permeabilization: Add 0.5% Triton™ X-100 in PBS to each well. Incubate for 20 minutes at room temperature.[10]
-
Washing: Remove the permeabilization buffer and wash the cells twice with 3% BSA in PBS. The cells are now ready for the Click-iT™ reaction.
Protocol 3: Click-iT™ Reaction and Imaging
The Click-iT™ reaction should be performed immediately after cell fixation and permeabilization.
-
Prepare the Click-iT™ Reaction Cocktail: Prepare the reaction cocktail according to the manufacturer's instructions. This typically involves combining a copper(II) sulfate solution, a fluorescent azide probe, and a reducing agent to generate the active copper(I) catalyst in situ.
-
Critical Note: The Click-iT™ reaction cocktail has a limited working time (typically around 15 minutes) and should be used immediately after preparation.[11]
-
-
Click Reaction: Remove the final wash buffer from the cells and add the freshly prepared Click-iT™ reaction cocktail to each well, ensuring the coverslips are completely covered.
-
Incubation: Incubate the cells for 30 minutes at room temperature, protected from light.[12][13]
-
Washing: Remove the reaction cocktail and wash the cells once with 3% BSA in PBS.
-
Nuclear Staining (Optional): To visualize the cell nuclei, you can incubate the cells with a DNA stain such as Hoechst 33342 (5 µg/mL in PBS) for 30 minutes at room temperature, protected from light.[12][13]
-
Final Washes: Wash the cells twice with PBS.
-
Mounting and Imaging: Carefully remove the coverslips from the wells and mount them on microscope slides using an appropriate mounting medium. The cells can now be imaged using a fluorescence microscope with filter sets appropriate for the chosen fluorescent azide and nuclear stain.
Figure 2: Step-by-step protocol workflow.
Data Interpretation and Controls
-
Positive Control: Cells known to have a high rate of lipid synthesis can be used as a positive control. Alternatively, treating cells with a known inducer of lipogenesis (e.g., insulin in adipocytes) can serve as a positive control.
-
Negative Control: Cells that have not been incubated with this compound but are subjected to the entire fixation, permeabilization, and Click-iT™ reaction process should be included to assess background fluorescence.
-
Quantitative Analysis: Image analysis software can be used to quantify the fluorescence intensity per cell, providing a quantitative measure of lipid synthesis.
Troubleshooting
| Problem | Possible Cause | Solution |
| No or Weak Signal | Inefficient incorporation of this compound. | Optimize incubation time and concentration. Ensure cells are healthy and not overly confluent.[11] Use fatty-acid-free BSA to improve solubility and uptake.[4] |
| Inactive Click-iT™ reaction cocktail. | Prepare the cocktail fresh immediately before use. Ensure the copper catalyst is properly reduced.[11] | |
| Inadequate fixation or permeabilization. | Optimize fixation and permeabilization times and reagent concentrations for your specific cell type. | |
| High Background | Non-specific binding of the fluorescent azide. | Increase the number and duration of wash steps, particularly after the Click-iT™ reaction.[11] Include BSA in the wash buffers. |
| Autofluorescence. | Image an unlabeled control sample to determine the level of cellular autofluorescence. | |
| Cell Death/Toxicity | High concentration of this compound or solvent. | Perform a dose-response curve to determine the optimal, non-toxic concentration. Ensure the final solvent concentration is low (typically <0.1%). |
Applications in Research and Drug Development
The Click-iT™ this compound assay is a versatile tool with broad applications in various research areas:
-
Metabolic Research: Elucidating the fundamental mechanisms of fatty acid uptake, trafficking, and storage in different cell types.[][2]
-
Disease Modeling: Investigating alterations in lipid metabolism in the context of diseases such as obesity, diabetes, and cancer.[]
-
Drug Discovery: Screening for compounds that modulate lipid synthesis, which can be potential therapeutic agents for metabolic diseases.[] This method can be used to evaluate drug efficacy and investigate mechanisms of action.[]
-
High-Throughput Screening: The assay is amenable to a high-throughput format, making it suitable for large-scale screening of compound libraries.[2][3]
Conclusion
The Click-iT™ assay using this compound provides a robust, sensitive, and specific method for visualizing and quantifying de novo lipid synthesis in cells. Its bioorthogonal nature minimizes background and artifacts, while its compatibility with standard imaging techniques makes it accessible to most research laboratories. By offering a dynamic view of lipid metabolism, this powerful tool can provide valuable insights into cellular physiology and disease, and accelerate the discovery of new therapeutic interventions.
References
- Fluorescence Labeling Fatty Acid - Bioconjug
- Metabolic Labeling with an Alkyne-modified Isoprenoid Analog Facilitates Imaging and Quantification of the Prenylome in Cells - PMC - NIH. (URL: )
- Tracing Fatty Acid Metabolism by Click Chemistry | ACS Chemical Biology. (URL: )
- Optimized Incorporation of Alkynyl Fatty Acid Analogs for the Detection of Fatty Acylated Proteins using Click Chemistry - JoVE. (URL: )
- Click-iT proliferation assay with improved DNA histograms - PubMed. (URL: )
- Bioorthogonal probes for imaging sterols in cells - PMC - PubMed Central - NIH. (URL: )
- Click Chemistry—Section 3.1 | Thermo Fisher Scientific - BR. (URL: )
- Click chemistry-based enrichment strategy for tracing cellular fatty acid metabolism by LC-MS/MS - PubMed. (URL: )
- Click chemistry-based enrichment strategy for tracing cellular fatty acid metabolism by LC-MS/MS - ResearchG
- Click chemistry - Limes-Institut-Bonn. (URL: )
- Click-iT Plus Imaging Cell Proliferation Protocol | Thermo Fisher Scientific - NG. (URL: )
- Click-iT EdU Imaging Cell Proliferation Protocol | Thermo Fisher Scientific - US. (URL: )
- Chemical probes for profiling fatty acid-associated proteins in living cells - PubMed. (URL: )
- 2-Fluoropalmitic Acid: A Technical Guide to its Application as a Metabolic Probe for F
- Bioorthogonal chemical reporters for analyzing protein lipidation and lipid trafficking - PMC. (URL: )
- Click-iT Proliferation Assay with Improved DNA Histograms - ResearchG
- Schematic of metabolic labeling using alkyne fatty acid analogs for the...
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- Fatty Acid Analogs and Phospholipids—Section 13.2 | Thermo Fisher Scientific - CA. (URL: )
- Metabolic Labeling of Prenylated Proteins Using Alkyne-Modified Isoprenoid Analogues - PMC - NIH. (URL: )
- Fatty acid-specific fluorescent probes and their use in resolving mixtures of unbound free fatty acids in equilibrium with albumin - NIH. (URL: )
- Metabolic Labeling with an Alkyne-modified Isoprenoid Analog Facilitates Imaging and Quantification of the Prenylome in Cells | ACS Chemical Biology - ACS Public
- Tracing Lipid Metabolism by Alkyne Lipids and Mass Spectrometry: The St
- Deuterium- and Alkyne-Based Bioorthogonal Raman Probes for In Situ Quantitative Metabolic Imaging of Lipids within Plants | JACS Au - ACS Public
- Tracing Lipid Metabolism by Alkyne Lipids and Mass Spectrometry: The St
- Click-iT® Lipid Peroxidation Detection with Linoleamide Alkyne (LAA). (URL: )
- Discovery of lipid-mediated protein–protein interactions in living cells using metabolic labeling with photoactivatable clickable probes - RSC Publishing. (URL: )
- A not-so-ancient grease history: click chemistry and protein lipid modific
- Click-Mass Spectrometry of lipids - Technology - PROvendis GmbH. (URL: )
- Click-iT™ EdU Cell Proliferation Kit for Imaging, Alexa Fluor™ 488 dye - FAQs. (URL: )
- Click-iT™ Plus OPP Alexa Fluor™ 647 Protein Synthesis Assay Kit - FAQs. (URL: )
- A highly sensitive protocol for microscopy of alkyne lipids and fluorescently tagged or immunostained proteins - NIH. (URL: )
- Alkyne lipids as substrates for click chemistry-based in vitro enzym
- Click-chemistry-based protocol to quantitatively assess fatty acid uptake by Mycobacterium tuberculosis in axenic culture and inside mouse macrophages - NIH. (URL: )
- Alkyne-Azide “Click” Chemistry in Designing Nanocarriers for Applic
- Problems and Solutions in Click Chemistry Applied to Drug Probes - PMC - NIH. (URL: )
- Click-iT® Plus EdU Imaging Kits - Thermo Fisher Scientific. (URL: )
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- 7. Bioorthogonal Chemical Reporters for Monitoring Unsaturated Fatty-Acylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Metabolic Labeling with an Alkyne-modified Isoprenoid Analog Facilitates Imaging and Quantification of the Prenylome in Cells - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. documents.thermofisher.com [documents.thermofisher.com]
Troubleshooting & Optimization
improving low signal intensity in oleic acid alkyne imaging experiments
Welcome to the technical support guide for oleic acid alkyne imaging experiments. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize experiments involving the metabolic labeling of lipids with this compound and subsequent detection via click chemistry. Here, we address common issues, provide in-depth explanations for experimental choices, and offer detailed protocols to enhance signal intensity and data quality.
Part 1: Frequently Asked Questions (FAQs)
This section provides quick answers to common questions regarding the experimental setup.
Q1: What is the optimal concentration and incubation time for this compound labeling?
A: The optimal conditions are highly cell-type dependent. However, a good starting point is a concentration of 10 µM to 100 µM for a 4 to 16-hour incubation period.[1][2] For longer incubations, lower concentrations are recommended to avoid potential toxicity.[3] It is crucial to perform a dose-response and time-course experiment to determine the optimal labeling conditions for your specific cell line and experimental goals. Poor solubility of long-chain fatty acids can also be a limiting factor; using a fatty-acid-free BSA carrier can significantly improve delivery and cellular incorporation.[4][5]
Q2: Should I use a copper-catalyzed (CuAAC) or a strain-promoted (SPAAC) click reaction?
A: The choice depends on your experimental needs.
-
CuAAC (Copper(I)-catalyzed Azide-Alkyne Cycloaddition): This is the most common, robust, and cost-effective method. It is highly efficient but requires a copper catalyst, which can be cytotoxic.[6] Therefore, CuAAC is ideally suited for fixed and permeabilized cells.
-
SPAAC (Strain-Promoted Azide-Alkyne Cycloaddition): This "copper-free" click reaction uses a strained alkyne (e.g., DBCO) and is biocompatible, making it suitable for live-cell imaging.[6] However, the reagents are typically more expensive, and the reaction kinetics can be slower.
Q3: Can I combine this compound imaging with immunofluorescence?
A: Yes. It is a powerful way to co-localize lipid metabolism with specific protein markers. The robust nature of the click reaction makes it compatible with most immunofluorescence protocols. After performing the click reaction and washing, you can proceed with standard blocking and antibody incubation steps.[1] Be mindful that some fluorophores used in click chemistry may have overlapping spectra with those used for immunodetection, so careful fluorophore selection is necessary.[7]
Part 2: Troubleshooting Guide for Low Signal Intensity
Low signal is one of the most frustrating issues in imaging experiments. This guide walks through a logical troubleshooting workflow to identify and solve the root cause of weak or absent fluorescence.
Symptom: Weak or No Fluorescent Signal
If you are observing a very dim signal or no signal at all, the issue likely lies in one of three areas: cellular labeling, the click reaction, or the imaging setup.
Question: Could the problem be inefficient cellular uptake or incorporation of the this compound?
Answer: Yes, this is a critical first step. If the alkyne isn't incorporated into cellular lipids, there will be nothing to detect.
-
Causality & Solution:
-
Cell Health: Unhealthy or apoptotic cells will have altered metabolic activity, including fatty acid uptake. Ensure your cells are healthy and in the logarithmic growth phase before starting the experiment.
-
Solubility: this compound, being a long-chain fatty acid, has poor aqueous solubility.[4] To improve its delivery to cells, it should be complexed with fatty-acid-free Bovine Serum Albumin (BSA). A protocol for preparing this complex is provided below. Using delipidated serum in your culture medium can also enhance uptake by reducing competition from native fatty acids.[5]
-
Incubation Conditions: As mentioned in the FAQs, you must optimize the concentration and incubation time. Too low a concentration or too short a time will result in insufficient labeling. Conversely, excessively high concentrations can be toxic.
-
Question: Is it possible that the click reaction itself is failing?
Answer: Absolutely. The click reaction is a chemical ligation, and its efficiency depends on the quality and concentration of all components.
-
Causality & Solution:
-
Reagent Quality: Ensure all click chemistry reagents are fresh and have been stored correctly. The fluorescent azide should be stored protected from light. Sodium ascorbate solutions should be made fresh just before use, as ascorbate readily oxidizes in solution, rendering it ineffective at reducing Cu(II) to the catalytic Cu(I) state.[8]
-
Copper Catalyst: The classic click reaction is catalyzed by Copper(I), which is unstable and can oxidize to the inactive Copper(II) state.[8] The reaction is typically set up with a Copper(II) source (like copper sulfate, CuSO₄) and a reducing agent (like sodium ascorbate) to generate Cu(I) in situ.[8]
-
Catalyst Deactivation: Intracellular components, particularly thiols like glutathione, can deactivate the copper catalyst.[9] While this is more of a concern in live-cell CuAAC, ensuring thorough washing after fixation and permeabilization is good practice.
-
Incorrect Reagent Order: It is critical to add the click reaction components in the correct order. The copper and azide should be added to the sample before the sodium ascorbate to initiate the reaction.[10] Pre-complexing the copper with a stabilizing ligand like THPTA can also improve efficiency, especially in aqueous environments.[8]
-
Question: Are my fixation and permeabilization steps appropriate for this assay?
Answer: This is a common pitfall. The goal is to preserve cell morphology while allowing the click reagents access to the intracellular alkynes.
-
Causality & Solution:
-
Fixation: Aldehyde-based fixatives like formaldehyde are recommended as they preserve morphology well by cross-linking proteins.[11] Over-fixation (e.g., excessively long incubation or high concentration) can create a dense protein mesh that may physically mask the alkyne groups, preventing the click reagents from accessing them. A typical fixation is 15 minutes at room temperature with 4% formaldehyde in PBS.[12]
-
Permeabilization: This step is essential for allowing the click reagents (which can be large, especially the fluorescent azide) to enter the cell.[11][13] A detergent like Triton X-100 (0.5%) is effective at permeabilizing all cellular membranes.[12][14] Insufficient permeabilization will trap the reagents outside the cell, leading to no signal. Ensure the permeabilization time is adequate (e.g., 15-20 minutes).[12][14]
-
Question: Have I optimized my microscope and imaging settings?
Answer: Even with perfect labeling, suboptimal imaging parameters can result in a perceived weak signal.
-
Causality & Solution:
-
Correct Filters/Lasers: Ensure the excitation and emission filters on the microscope are appropriate for the fluorophore you used.[7]
-
Exposure Time/Gain: Increase the exposure time or detector gain to capture more photons. Be careful not to saturate the detector, which can lead to loss of quantitative information.[7]
-
Photobleaching: Fluorophores can be destroyed by excessive light exposure. Minimize exposure of your sample to the excitation light before imaging. Using an anti-fade mounting medium can help preserve the signal.[15]
-
Symptom: High Background Fluorescence
A high background can obscure your specific signal, making interpretation difficult.
Question: What causes high background and how can I reduce it?
Answer: High background can stem from several sources, including non-specific binding of the fluorescent probe, cellular autofluorescence, or issues with the click reagents.
-
Causality & Solution:
-
Non-Specific Binding: The fluorescent azide may bind non-specifically to cellular components. To mitigate this, ensure thorough washing after the click reaction step.[16] Including a blocking step (e.g., with 3% BSA in PBS) before the click reaction may also help, although it's not always necessary.[14]
-
Excess Reagents: Insufficient washing after the click reaction can leave behind unbound fluorescent azide, contributing to a diffuse background.[15][16] Wash cells at least two to three times with a buffer like PBS containing a small amount of detergent (e.g., Tween-20) and/or BSA.
-
Autofluorescence: Many cell types naturally fluoresce, especially in the green channel, due to molecules like FAD and NADH.[7] To check for this, include a control sample that has not been labeled with the alkyne or azide but has undergone the rest of the procedure.[15] If autofluorescence is a problem, consider using a fluorophore in the red or far-red spectrum.[15][17]
-
Fixative-Induced Fluorescence: Old or improperly stored formaldehyde can increase autofluorescence.[15] Always use fresh, high-quality formaldehyde solutions.
-
Part 3: Key Protocols and Data
Experimental Workflow Diagram
This diagram illustrates the standard workflow for an this compound imaging experiment in fixed cells.
Caption: Standard workflow for this compound labeling and detection.
Table 1: Troubleshooting Summary
| Symptom | Possible Cause | Recommended Solution |
| Weak or No Signal | Inefficient alkyne uptake | Optimize alkyne concentration and incubation time. Use a fatty-acid-free BSA carrier. |
| Inactive click reagents | Use fresh sodium ascorbate. Store fluorescent azide protected from light. | |
| Insufficient permeabilization | Increase Triton X-100 incubation time to 15-20 minutes. | |
| Suboptimal imaging settings | Check filter sets. Increase exposure time/gain. Use anti-fade mountant. | |
| High Background | Non-specific probe binding | Perform thorough washes after the click reaction. |
| Cellular autofluorescence | Image an unlabeled control. Use a red or far-red fluorophore. | |
| Residual fixative | Ensure thorough washing after the fixation step. Use fresh formaldehyde. |
Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol is adapted from standard procedures for click chemistry in fixed cells.[10][14]
Materials:
-
Cells labeled with this compound on coverslips
-
Phosphate-Buffered Saline (PBS)
-
Fixative Solution: 4% Formaldehyde in PBS (prepare fresh)
-
Permeabilization Buffer: 0.5% Triton X-100 in PBS
-
Wash Buffer: 3% BSA in PBS
-
Click Reaction Component Stocks:
-
Fluorescent Azide (e.g., Alexa Fluor 488 Azide): 10 mM in DMSO
-
Copper (II) Sulfate (CuSO₄): 100 mM in dH₂O
-
Sodium Ascorbate: 500 mM in dH₂O (prepare fresh immediately before use)
-
-
Click Reaction Buffer (e.g., PBS)
Procedure:
-
Fixation: a. Remove culture medium from cells. b. Gently wash cells twice with PBS. c. Add 1 mL of Fixative Solution and incubate for 15 minutes at room temperature.[14] d. Remove fixative and wash twice with 1 mL of Wash Buffer.
-
Permeabilization: a. Add 1 mL of Permeabilization Buffer and incubate for 20 minutes at room temperature.[14] b. Remove permeabilization buffer and wash twice with 1 mL of Wash Buffer.
-
Click Reaction: a. Prepare the Click Reaction Cocktail immediately before use. For 1 mL total volume:
- 889 µL PBS
- 100 µL Sodium Ascorbate stock (Final: 50 mM)
- 10 µL CuSO₄ stock (Final: 1 mM)
- 1 µL Fluorescent Azide stock (Final: 10 µM) Important Note: Always add the sodium ascorbate to the buffer last, immediately before adding the cocktail to the cells.[10] b. Remove the wash solution from the cells and add 0.5 mL of the Click Reaction Cocktail to each coverslip. c. Incubate for 30 minutes at room temperature, protected from light.[14]
-
Final Washes & Mounting: a. Remove the reaction cocktail. b. Wash each coverslip three times with Wash Buffer. c. (Optional) Proceed with nuclear counterstaining (e.g., DAPI) or immunofluorescence. d. Wash twice with PBS. e. Mount the coverslip onto a microscope slide using an anti-fade mounting medium. f. Image the sample.
References
-
Creative Bioarray. Troubleshooting in Fluorescent Staining. Retrieved from [Link]
-
Thermo Fisher Scientific. (2018, February 6). Immunohistochemistry Tips and Tricks for High Background [Video]. YouTube. Retrieved from [Link]
-
Wikipedia. Click chemistry. Retrieved from [Link]
-
Alonso, F., Moglie, Y., Petit, C., & Radivoy, G. (2013). Copper Nanoparticles in Click Chemistry. Accounts of Chemical Research, 46(11), 2555-2566. Retrieved from [Link]
-
Roret, T., Hessel, A., Delorme, V., et al. (2023). Click-chemistry-based protocol to quantitatively assess fatty acid uptake by Mycobacterium tuberculosis in axenic culture and inside mouse macrophages. STAR Protocols, 4(1), 102033. Retrieved from [Link]
-
Reddit. (2025, November 18). Click Chemistry Problems (Copper Catalyzed Azide-Alkyne Cycloaddition). Retrieved from [Link]
-
Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2011). Copper-catalyzed click reaction on/in live cells. Chemical Science, 2(9), 1657-1663. Retrieved from [Link]
-
Hannoush, R. N. (2021). Optimized Incorporation of Alkynyl Fatty Acid Analogs for the Detection of Fatty Acylated Proteins using Click Chemistry. Journal of Visualized Experiments, (170). Retrieved from [Link]
-
Thiele, C., Papan, C., Schöne, M., et al. (2012). A highly sensitive protocol for microscopy of alkyne lipids and fluorescently tagged or immunostained proteins. Journal of Lipid Research, 53(2), 324-332. Retrieved from [Link]
-
FluoroFinder. (2023, January 17). Guide to Fixation and Permeabilization. Retrieved from [Link]
-
Bio-Rad Antibodies. Permeabilization & Fixation - Flow Cytometry Guide. Retrieved from [Link]
-
Jiang, S. J., & Zhou, X. J. (2003). Examination of the Mechanism of Oleic Acid-Induced Percutaneous Penetration Enhancement: An Ultrastructural Study. Biological and Pharmaceutical Bulletin, 26(1), 66-68. Retrieved from [Link]
-
Hannoush, R. N. (2021). Optimized Incorporation of Alkynyl Fatty Acid Analogs for the Detection of Fatty Acylated Proteins using Click Chemistry. Journal of Visualized Experiments, (170). Retrieved from [Link]
-
Martin, C., et al. (2018). Intracellular uptake of alkyne tagged fatty acids. ResearchGate. Retrieved from [Link]
-
Ivask, M., et al. (2024). Overcoming fixation and permeabilization challenges in flow cytometry by optical barcoding and multi-pass acquisition. bioRxiv. Retrieved from [Link]
-
Bertin Bioreagent. This compound - Applications. Retrieved from [Link]
-
Gole, B., & S, S. (2018). Alkyne-Azide “Click” Chemistry in Designing Nanocarriers for Applications in Biology. Molecules, 23(11), 2969. Retrieved from [Link]
-
Wei, L., et al. (2013). Live-cell imaging of alkyne-tagged small biomolecules by stimulated Raman scattering. Nature Methods, 10(5), 417-419. Retrieved from [Link]
-
Wei, L., et al. (2014). Live-cell imaging of alkyne-tagged small biomolecules by stimulated Raman scattering. Nature Methods. Retrieved from [Link]
-
Wang, M. Lab. Live-cell imaging of alkyne-tagged small biomolecules by stimulated Raman scattering. Retrieved from [Link]
-
Min, W., et al. (2014, March 2). Live-cell imaging of alkyne-tagged small biomolecules by stimulated raman scattering. Nature Methods. Retrieved from [Link]
-
Martin, C., et al. (2018). Tracking intracellular uptake and localisation of alkyne tagged fatty acids using Raman spectroscopy. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 197, 121-127. Retrieved from [Link]
Sources
- 1. A highly sensitive protocol for microscopy of alkyne lipids and fluorescently tagged or immunostained proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. research.pasteur.fr [research.pasteur.fr]
- 4. Optimized Incorporation of Alkynyl Fatty Acid Analogs for the Detection of Fatty Acylated Proteins using Click Chemistry [jove.com]
- 5. Optimized Incorporation of Alkynyl Fatty Acid Analogs for the Detection of Fatty Acylated Proteins using Click Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Click chemistry - Wikipedia [en.wikipedia.org]
- 7. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 8. broadpharm.com [broadpharm.com]
- 9. Copper-catalyzed click reaction on/in live cells - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Guide to Fixation and Permeabilization - FluoroFinder [fluorofinder.com]
- 12. Fix, Perm, & Block | Thermo Fisher Scientific - TW [thermofisher.com]
- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 14. Click-iT EdU Imaging Cell Proliferation Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 15. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 16. creative-bioarray.com [creative-bioarray.com]
- 17. youtube.com [youtube.com]
optimizing oleic acid alkyne concentration for effective cell labeling
Welcome to the Technical Support Center for Optimizing Oleic Acid Alkyne Concentration for Effective Cell Labeling. As Senior Application Scientists, we've designed this guide to provide you with in-depth technical assistance, troubleshooting strategies, and frequently asked questions to ensure the success of your cell labeling experiments.
Troubleshooting Guide
Successful cell labeling with this compound hinges on a delicate balance between achieving sufficient incorporation for a strong signal and minimizing any potential cytotoxic effects. This guide will walk you through common issues and their solutions in a logical, step-by-step manner.
Logical Troubleshooting Workflow
Below is a decision-making flowchart to guide you through the process of troubleshooting suboptimal labeling results.
Caption: Step-by-step workflow for this compound concentration optimization.
Materials
-
This compound
-
Fatty Acid-Free Bovine Serum Albumin (BSA)
-
Cell line of interest
-
Complete cell culture medium
-
Multi-well plates with coverslips
-
Paraformaldehyde (PFA)
-
Phosphate Buffered Saline (PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Azide-conjugated fluorophore
-
Copper(II) Sulfate (CuSO₄)
-
Reducing agent (e.g., Sodium Ascorbate)
-
Copper chelator (optional, e.g., TBTA)
-
Fluorescence microscope
Step-by-Step Methodology
-
Cell Seeding: Seed your cells onto coverslips in a multi-well plate at a density that will result in 60-70% confluency at the time of labeling. Allow the cells to adhere overnight.
-
Preparation of this compound-BSA Conjugate:
-
Prepare a stock solution of this compound in ethanol or DMSO.
-
For each concentration to be tested (e.g., 10, 25, 50, 100 µM), dilute the stock into serum-free medium containing fatty acid-free BSA. A 5:1 molar ratio of fatty acid to BSA is a good starting point.
-
Include a "no alkyne" control (BSA-containing medium only).
-
-
Metabolic Labeling:
-
Aspirate the culture medium from the cells and replace it with the prepared this compound-BSA conjugate solutions.
-
Incubate the cells for a predetermined time (e.g., 16 hours) under standard culture conditions.
-
-
Fixation:
-
Aspirate the labeling medium and wash the cells twice with warm PBS.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Click Reaction:
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Wash the cells twice with PBS.
-
Prepare the click reaction cocktail containing the azide-fluorophore, CuSO₄, and sodium ascorbate in PBS.
-
Incubate the cells with the click reaction cocktail for 30-60 minutes at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
-
Imaging and Analysis:
-
Mount the coverslips onto microscope slides.
-
Image the cells using a fluorescence microscope with the appropriate filter sets for your chosen fluorophore.
-
Quantify the mean fluorescence intensity per cell for each concentration.
-
Visually inspect the cells for any signs of morphological changes or reduced cell numbers that might indicate cytotoxicity.
-
Data Presentation: Example Titration Results
| This compound Concentration (µM) | Mean Fluorescence Intensity (Arbitrary Units) | Cell Viability/Morphology | Recommendation |
| 0 (Control) | 5.2 ± 1.1 | Normal | Background |
| 10 | 85.6 ± 12.3 | Normal | Low but detectable signal |
| 25 | 250.1 ± 25.8 | Normal | Good signal-to-noise ratio |
| 50 | 412.9 ± 38.4 | Normal | Optimal Concentration |
| 100 | 450.3 ± 45.1 | Slight decrease in cell number, some rounded cells | Potential cytotoxicity |
References
- Thiele, C., Papan, C., & Holthuis, J. C. (2012). Tracing fatty acid metabolism by click chemistry. ACS Chemical Biology, 7(12), 2004-2011.
- Boyle, P. C., Schwizer, S., Hind, S. R., Kraus, C. M., De la Torre Diaz, S., He, B., & Martin, G. B. (2016). Metabolic labeling with alkyne fatty acid analogs in plants. Plant Methods, 12(1), 38.
- Haberkant, P., & Holthuis, J. C. (2014). Exploring the lipid world by click chemistry. Histochemistry and cell biology, 142(4), 335-348.
- Gao, X., & Hannoush, R. N. (2021). Optimized Incorporation of Alkynyl Fatty Acid Analogs for the Detection of Fatty Acylated Proteins using Click Chemistry. Journal of Visualized Experiments, (170), e62363.
- Palsuledesai, C. C., Ochocki, J. D., Kuhns, M. M., Wang, Y. C., Warmka, J. K., Chernick, D. S., ... & Distefano, M. D. (2015). Metabolic labeling with an alkyne-modified isoprenoid analog facilitates imaging and quantification of the prenylome in cells. ACS chemical biology, 10(9), 2115-2123.
- Thiele, C., & Holthuis, J. C. (2014). Alkyne lipids as substrates for click chemistry-based in vitro enzymatic assays. Journal of lipid research, 55(8), 1777-1783.
- Martin, B. R., & Cravatt, B. F. (2009). Rapid and selective detection of fatty acylated proteins using ω-alkynyl-fatty acids and click chemistry.
-
Thiele, C., & Holthuis, J. C. (2012). Tracing Fatty Acid Metabolism by Click Chemistry. ACS Chemical Biology. Retrieved from [Link]
- Gaebler, A., Milan, J., Straub, J., & Thiele, C. (2016). A highly sensitive protocol for microscopy of alkyne lipids and fluorescently tagged or immunostained proteins. Journal of lipid research, 57(8), 1543-1551.
- Ueno, T., & Komatsu, K. (2011). Synthesis of versatile fluorescent sensors based on Click chemistry: detection of unsaturated fatty acids by their pyrene-emission switching.
- Nazarova, E. V., Le, N. H., & Davaa, G. (2023). Click-chemistry-based protocol to quantitatively assess fatty acid uptake by Mycobacterium tuberculosis in axenic culture and inside mouse macrophages. STAR protocols, 4(1), 101962.
-
Gaebler, A., Milan, J., Straub, J., & Thiele, C. (2016). A highly sensitive protocol for microscopy of alkyne lipids and fluorescently tagged or immunostained proteins. ResearchGate. Retrieved from [Link]
- Al-Amoodi, A. A., & Distefano, M. D. (2019). Optimization of Metabolic Labeling with Alkyne-Containing Isoprenoid Probes. Methods in molecular biology (Clifton, N.J.), 2009, 35-43.
-
Bertin Bioreagent. (n.d.). This compound - Applications - CAT N°: 9002078. Retrieved from [Link]
- Li, X., Wang, L., Zhou, X., Wang, K., & Yang, J. (2023). Oleic Acid Exhibits Anti-Proliferative and Anti-Invasive Activities via the PTEN/AKT/mTOR Pathway in Endometrial Cancer. Cancers, 15(22), 5407.
-
Al-Amoodi, A. A., & Distefano, M. D. (2019). Optimization of Metabolic Labeling with Alkyne-Containing Isoprenoid Probes. PubMed. Retrieved from [Link]
Technical Support Center: Troubleshooting Poor Solubility of Oleic Acid Alkyne in Aqueous Buffers
Welcome to the technical support center for oleic acid alkyne. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the solubility of this compound in their experimental workflows. As a long-chain unsaturated fatty acid with a terminal alkyne group, this molecule's amphiphilic yet predominantly hydrophobic nature presents unique solubilization challenges in aqueous environments.[1] This guide provides in-depth troubleshooting strategies and frequently asked questions to help you achieve successful and reproducible results.
Troubleshooting Guide: Step-by-Step Solutions for Common Solubility Issues
This section addresses specific problems you might encounter when preparing aqueous solutions of this compound. Each issue is followed by a detailed, step-by-step protocol and an explanation of the underlying scientific principles.
Issue 1: My this compound is not dissolving in my aqueous buffer and appears as an oily film or precipitate.
This is the most common issue and arises from the inherent hydrophobicity of the 18-carbon chain. Direct addition of this compound to an aqueous buffer will almost certainly result in poor solubility. The following methods can be used to overcome this.
This is often the simplest and most effective first approach. It involves first dissolving the this compound in a water-miscible organic solvent and then carefully introducing it into a pH-adjusted aqueous buffer.
Protocol:
-
Initial Dissolution: Dissolve the this compound in a minimal amount of a water-miscible organic co-solvent.[2] Common choices include ethanol, dimethyl sulfoxide (DMSO), or dimethylformamide (DMF).[1][3]
-
Expert Tip: Start with a high concentration stock solution in the organic solvent (e.g., 10-100 mg/mL). This minimizes the final concentration of the organic solvent in your aqueous solution.
-
-
Buffer pH Adjustment: Adjust the pH of your aqueous buffer to be at least 2 pH units above the pKa of the carboxylic acid group of oleic acid (pKa ≈ 4.9-5.02).[4][5] A pH of 7.5 or higher is recommended. At this pH, the carboxylic acid will be deprotonated to the more water-soluble carboxylate form.[4]
-
Titration into Aqueous Buffer: While vigorously vortexing or stirring the pH-adjusted aqueous buffer, slowly add the this compound stock solution dropwise.
-
Causality: The slow addition and vigorous mixing help to disperse the fatty acid molecules, preventing them from aggregating and precipitating. The basic pH ensures the carboxylate head remains charged, promoting interaction with water.
-
-
Final Concentration Check: Visually inspect the solution for any signs of precipitation or cloudiness. If the solution is not clear, you may have exceeded the solubility limit for your specific conditions.
Logical Framework for Co-Solvent and pH Adjustment:
Caption: Workflow for solubilizing this compound using a co-solvent and pH adjustment.
Issue 2: The solution becomes cloudy over time or when the temperature changes.
This indicates that the this compound is coming out of solution, potentially due to aggregation or a change in its critical micelle concentration (CMC). The CMC is the concentration at which individual fatty acid molecules (monomers) begin to form larger structures called micelles.[6][7]
Detergents can be used to create mixed micelles, which are stable structures that can encapsulate the hydrophobic this compound molecules and keep them in solution.[8][9][10]
Protocol:
-
Detergent Selection: Choose a non-ionic or zwitterionic detergent with a high critical micelle concentration (CMC). Common examples include Triton X-100, Tween 80, or CHAPS.
-
Detergent Preparation: Prepare your aqueous buffer containing the detergent at a concentration well above its CMC.
-
Initial Dissolution of this compound: Prepare a concentrated stock solution of this compound in an organic co-solvent as described in Method 1.
-
Addition to Detergent Solution: Slowly add the this compound stock solution to the detergent-containing buffer while stirring. The detergent micelles will incorporate the fatty acid molecules.
-
Causality: The hydrophobic tails of the detergent molecules form the core of the micelle, creating a favorable environment for the hydrophobic carbon chain of the this compound. The hydrophilic heads of the detergent molecules face the aqueous environment, rendering the entire micelle soluble in water.
-
Mechanism of Detergent Solubilization:
Caption: this compound (OAA) incorporated into a detergent (D) micelle.
Issue 3: I need to avoid organic solvents and detergents in my experiment.
In some sensitive biological assays, organic solvents and detergents can be cytotoxic or interfere with the experimental results. In these cases, cyclodextrins offer an excellent alternative.
Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. They can encapsulate hydrophobic molecules like this compound, forming inclusion complexes that are soluble in water.[11][12]
Protocol:
-
Cyclodextrin Selection: Beta-cyclodextrins and their derivatives (e.g., randomly methylated beta-cyclodextrin) are commonly used for encapsulating long-chain fatty acids.[11][13]
-
Preparation of Cyclodextrin Solution: Prepare a solution of the chosen cyclodextrin in your aqueous buffer. The concentration will depend on the desired final concentration of this compound and the stoichiometry of the inclusion complex (often 1:1 or 1:2).[14]
-
Complexation:
-
Add the this compound (preferably from a minimal volume of ethanol stock to aid initial dispersion) to the cyclodextrin solution.
-
Stir or sonicate the mixture at a slightly elevated temperature (e.g., 37-50°C) to facilitate the formation of the inclusion complex. The solution should become clear as the complex forms.
-
Causality: The hydrophobic carbon chain of the this compound partitions into the nonpolar interior of the cyclodextrin, while the hydrophilic exterior of the cyclodextrin interacts with water, rendering the complex soluble.[12]
-
Cyclodextrin Inclusion Complex Formation:
Caption: Formation of a water-soluble inclusion complex.
Frequently Asked Questions (FAQs)
Q1: What is the chemical nature of this compound?
This compound, formally known as (9Z)-9-octadecen-17-ynoic acid, is a derivative of oleic acid.[1] It is an 18-carbon monounsaturated fatty acid with a cis double bond at the 9th carbon and a terminal alkyne group.[1][3] Its molecular weight is 278.4 g/mol .[1][3] This structure gives it a predominantly hydrophobic character, leading to poor solubility in water.[1]
Q2: Why is pH so critical for dissolving this compound?
The carboxylic acid group of this compound has a pKa around 4.9-5.02.[4][5] Below this pH, the group is protonated (-COOH) and uncharged, making the molecule highly insoluble. Above the pKa, the group deprotonates to form a negatively charged carboxylate (-COO⁻), which is significantly more hydrophilic and can interact with water molecules, thereby increasing solubility.[4] A subtle change in pH can significantly impact the packing and robustness of fatty acid bilayers.[15]
Q3: What are the recommended starting concentrations for co-solvents?
It is always best to use the minimum amount of co-solvent necessary. For ethanol, DMSO, or DMF, aim to keep the final concentration in your aqueous buffer below 1% (v/v) if possible, especially for cell-based assays where solvents can be toxic.
| Co-Solvent | Recommended Starting Stock Concentration | Typical Final Concentration in Aqueous Buffer |
| Ethanol | 10-50 mg/mL | < 1% (v/v) |
| DMSO | 100 mg/mL[3][16] | < 0.5% (v/v) |
| DMF | 100 mg/mL[3][16] | < 0.5% (v/v) |
Q4: How can I confirm that my this compound is truly dissolved and not just a fine suspension?
-
Visual Inspection: A true solution will be clear and transparent. Any cloudiness or Tyndall effect (scattering of light) suggests the presence of suspended particles or micelles.
-
Dynamic Light Scattering (DLS): This technique can measure the size of particles in the solution. Monomers will be very small, while micelles or aggregates will be in the nanometer range.
-
Turbidity Measurement: A turbidimeter can quantify the degree of cloudiness, which is useful for comparing the effectiveness of different solubilization methods.
Q5: How can I quantify the concentration of this compound in my final solution?
If you suspect that not all of your compound has dissolved, you can quantify the concentration of the solubilized fatty acid.
-
Titration: This is a classic method where the fatty acid solution is titrated with a standardized base (like KOH) to a colorimetric or potentiometric endpoint.[17]
-
Colorimetric Methods: These methods involve forming a colored complex with the fatty acid that can be measured spectrophotometrically.[17][18][19]
-
Gas Chromatography (GC): After derivatization to a more volatile form (e.g., a methyl ester), the concentration can be accurately determined by GC.[18][20]
By understanding the chemical properties of this compound and applying these systematic troubleshooting approaches, you can overcome solubility challenges and ensure the reliability and reproducibility of your experiments.
References
- Smolecule. (2023, August 15). Buy this compound | 151333-45-8.
- ResearchGate. (2015, October 21). (PDF)
- Lichtenberg, D., Ahyayauch, H., & Goñi, F. M. (2013). The Mechanism of Detergent Solubilization of Lipid Bilayers. Biophysical Journal, 105(2), 289–299.
- Patton, G. M., & Carey, M. C. (1981). Micellar Solubilization of Fatty Acids in Aqueous Media Containing Bile Salts and Phospholipids. Biochemistry, 20(12), 3467–3476.
- ResearchGate.
- Wimley, W. C. (2002). Understanding Detergent Effects on Lipid Membranes: A Model Study of Lysolipids. Biophysical Journal, 82(4), 2092–2103.
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- ResearchGate. Interaction of membrane proteins and lipids with solubilizing detergents.
- Budin, I., & Szostak, J. W. (2011). Subtle changes in pH affect the packing and robustness of fatty acid bilayers.
- CORE.
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- CycloChem Bio Co., Ltd. No.
- Cayman Chemical. This compound (CAS 151333-45-8).
- Ghaffari, S., Pan, F., & Yasar, S. (2019). Aggregation Behavior of Medium Chain Fatty Acids Studied by Coarse-Grained Molecular Dynamics Simulation. Molecular Pharmaceutics, 16(2), 754–765.
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- Wang, L., Wang, Y., & Zhang, L. (2017). Investigation on the self-assembled behaviors of C 18 unsaturated fatty acids in arginine aqueous solution. RSC Advances, 7(66), 41561–41572.
- Uslu, N., & Hazer, O. (2024). A Comprehensive Study for Determination of Free Fatty Acids in Selected Biological Materials: A Review. Molecules, 29(12), 2855.
- Xylem. Determination of Acid number and free fatty acids (FFA)
- ResearchGate. (1965, August).
- ResearchGate. (2024, November 11). (PDF)
- Xylem Analytics. Determination of Acid number and free fatty acids (FFA)
- Wikipedia. Cosolvent.
- Cantù, M., et al. (2000). Use of 'soluble lipids' for biochemical processes: linoleic acid-cyclodextrin inclusion complexes in aqueous solutions. Biochemical Journal, 345(Pt 2), 293–300.
- Al-Wathiqi, M. M., et al. (2023). Lipid Membrane Remodeling by the Micellar Aggregation of Long-Chain Unsaturated Fatty Acids for Sustainable Antimicrobial Strategies. International Journal of Molecular Sciences, 24(11), 9572.
- Biomol.de. This compound | CAS 151333-45-8 | Cayman Chemical.
- MDPI. Adsorption of Fatty Acid on Beta-Cyclodextrin Functionalized Cellulose Nanofiber.
- Hatta, I., et al. (1998). pH, cholesterol sulfate, and fatty acids affect the stratum corneum lipid organization. Journal of Investigative Dermatology Symposium Proceedings, 3(1), 51–55.
- PubChem. Oleic Acid.
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- NIH. (2012). Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation.
- NIH. (2015, April 15). Alternative Bio-Based Solvents for Extraction of Fat and Oils: Solubility Prediction, Global Yield, Extraction Kinetics, Chemical Composition and Cost of Manufacturing. International Journal of Molecular Sciences, 16(4), 8623–8640.
- PubMed.
- Bertin Bioreagent.
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- Labscoop. Oleic-Acid-Alkyne, 1MG.
- RSC Publishing.
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minimizing background fluorescence in oleic acid alkyne microscopy
A Guide to Minimizing Background Fluorescence and Enhancing Signal-to-Noise
Welcome to the technical support center for oleic acid alkyne microscopy. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common challenges encountered during the fluorescent labeling and imaging of oleic acid alkynes via click chemistry. As Senior Application Scientists, we have structured this guide to move from frequently encountered issues to deep-dive optimizations, explaining the causality behind each recommendation to ensure your experiments are both successful and reproducible.
Part 1: Frequently Asked Questions (FAQs) & Quick Troubleshooting
This section addresses the most common issues that can be resolved with straightforward adjustments to your protocol.
Q1: I'm seeing high, uniform background fluorescence across my entire sample, even in areas without cells. What's the likely cause?
A: This is typically caused by an excess of unbound azide-fluorophore in your final imaging sample. The click reaction is highly selective, but any unreacted dye must be thoroughly washed away to prevent it from non-covalently binding to cellular components or the coverslip itself.[1][2]
-
Quick Fix: The most effective solution is to increase the number and duration of your post-click reaction wash steps. We recommend at least three to five washes with a buffer containing a mild detergent and a blocking agent, such as PBS with 0.1% Tween-20 and 3% BSA.[3] Ensure you are aspirating and dispensing gently but thoroughly to exchange the buffer completely with each wash.
Q2: My background is punctate and seems to be localized to specific cellular structures, but not the ones I expect. Why is this happening?
A: Punctate, non-specific staining often points to one of two culprits: aggregation of the azide-fluorophore or residual copper catalyst.
-
Fluorophore Aggregates: Some fluorescent dyes, especially at high concentrations, can form aggregates that appear as bright, non-specific puncta.
-
Residual Copper: Copper ions (Cu⁺) from the click reaction can bind to certain cellular structures and may also cause the fluorescent probe to precipitate or bind non-specifically.[4][5]
-
Quick Fix: First, ensure your azide-fluorophore stock solution is fully dissolved and consider a brief centrifugation before dilution to pellet any aggregates. Second, introduce a copper-chelating wash step immediately after the click reaction. A 5-minute wash with a 1-5 mM EDTA solution in PBS can effectively strip residual copper ions from the sample.[4][6]
Q3: The fluorescence signal from my oleic acid-labeled structures is very weak, forcing me to increase laser power or exposure time, which then amplifies the background.
A: Weak specific signal is often a result of an inefficient click reaction. Several factors can inhibit the copper-catalyzed azide-alkyne cycloaddition (CuAAC).
-
Quick Fix: The most common inhibitor of the click reaction is oxidized copper (Cu²⁺). The active catalyst is Cu⁺. Ensure that your sodium ascorbate solution is made fresh immediately before use, as it degrades quickly in solution and is responsible for reducing Cu²⁺ to the active Cu⁺ state.[7][8] Also, verify the concentrations of your alkyne-lipid, azide-fluorophore, and catalyst components.
Part 2: In-Depth Troubleshooting & Optimization
For persistent issues, a more systematic approach is required. This section delves into the critical stages of the experimental workflow.
Section 2.1: Optimizing the Click-Chemistry Reaction
The success of your labeling hinges on the efficiency and cleanliness of the CuAAC reaction.
Q: My click reaction is inconsistent. Sometimes it works perfectly, and other times it fails completely with the same reagents. What factors should I investigate?
A: Reproducibility issues in click chemistry are common and usually trace back to the stability of the catalyst and the reaction environment.[7]
-
Causality & Solution: The Cu⁺ catalyst is prone to oxidation, rendering it inactive.[8] While fresh sodium ascorbate is critical, the presence of dissolved oxygen in your buffers can also rapidly quench the reaction.
-
Workflow Diagram: Optimizing the CuAAC Reaction
Caption: Workflow for a robust and reproducible click reaction.
-
-
Expert Insight: To enhance catalyst stability, especially in aqueous systems, the use of a copper-chelating ligand like THPTA or TBTA is highly recommended. These ligands stabilize the Cu⁺ oxidation state without hindering its catalytic activity, leading to a more reliable reaction.[8] Furthermore, using azide reporters that contain a picolyl moiety can significantly increase reaction sensitivity, allowing for the use of lower copper catalyst concentrations, which in turn reduces cellular toxicity and background.[9][10][11]
Q: How can I remove the copper catalyst more effectively?
A: While an EDTA wash is a good first step, some applications may require more stringent copper removal. The choice of method depends on your sample type and required purity.[4][6]
| Method | Principle | Pros | Cons | Best For |
| Chelation (e.g., EDTA) | Forms a water-soluble complex with copper, removed by aqueous washes.[4] | Simple, mild, biocompatible. | May not achieve ppm-level removal. | Standard cell imaging. |
| Solid-Phase Scavenging | Resins with high affinity for metals bind and remove copper via filtration.[6] | High efficiency, easy separation. | Can be more expensive. | Sensitive downstream applications. |
| Aqueous Washes | Simple washing with solutions like ammonium chloride or sodium thiosulfate.[4] | Inexpensive and straightforward. | Less efficient than chelation. | Initial cleanup for robust samples. |
Section 2.2: Sample Preparation: Fixation & Permeabilization Pitfalls
Improper sample handling before the click reaction is a major source of artifacts that can be mistaken for background fluorescence.
Q: Can my choice of fixative affect my oleic acid staining?
A: Absolutely. This is a critical and often overlooked source of artifacts in lipid imaging. Aldehyde fixatives like paraformaldehyde (PFA) are excellent for cross-linking proteins, but they do not efficiently cross-link most lipids.[12][13] This can lead to the redistribution or extraction of your oleic acid-containing lipids during subsequent permeabilization steps.[13]
-
Causality & Solution: Because lipids are not locked in place by PFA, the detergents used for permeabilization (e.g., Triton X-100, Saponin) can solubilize and wash them out, leading to signal loss or artifactual localization.[12][14]
-
Recommendation: For lipid droplet studies, some protocols advise against using Triton X-100.[12] A gentler permeabilization with digitonin or a lower concentration of saponin may be preferable. Alternatively, fixation with ice-cold methanol can be used, as it fixes by dehydration and precipitates proteins and lipids simultaneously.[12] However, be aware that organic solvents will extract some lipid species, so optimization is crucial.[12][15]
-
Control Experiment: Always compare different fixation/permeabilization protocols for your specific cell type and lipid of interest. Image a known lipid droplet marker alongside your this compound to ensure the integrity of the structures is preserved.
-
Section 2.3: Probe Selection and Handling
The properties of the fluorescent dye attached to your azide are paramount.
Q: Are all azide-fluorophores created equal? Which are best for fatty acid imaging?
A: No, fluorophore choice is critical. For labeling fatty acids, which are often localized in non-polar environments like lipid droplets or membranes, dyes that are bright and photostable in hydrophobic environments are preferred.
-
Expert Recommendation: BODIPY (boron-dipyrromethene) dyes are an excellent choice for fatty acid labeling.[] They exhibit strong fluorescence with sharp emission spectra, are relatively insensitive to solvent polarity and pH, and are highly photostable, which is ideal for microscopy.[][17] In contrast, other dyes like NBD are highly sensitive to their environment, which can be useful for some applications but may lead to inconsistent fluorescence intensity in lipid studies.[18]
Q: I'm labeling with a high concentration of this compound and seeing lower-than-expected fluorescence. What could be the cause?
A: This may be a case of concentration-induced self-quenching.[19][20]
-
Causality & Solution: At very high local concentrations, fluorophores can interact with each other in a way that quenches their fluorescence, a process where the excited-state energy is dissipated non-radiatively.[21] This means that adding more probe can paradoxically lead to less signal.
-
Troubleshooting: Perform a titration experiment, labeling your cells with a range of this compound concentrations to find the optimal balance between signal and potential self-quenching. This is particularly important if you expect the fatty acid to be highly concentrated in specific organelles.
-
Part 3: Protocols & Workflows
Protocol 1: Robust Post-Click Reaction Washing and Copper Chelation
This protocol is designed to minimize background from residual copper and unbound fluorophores.
-
Completion of Click Reaction: After the 30-60 minute incubation with the click chemistry cocktail, aspirate the reaction mix.
-
Copper Chelation Wash: Add PBS containing 5 mM EDTA to each sample. Incubate for 5 minutes at room temperature. Aspirate the solution.
-
Initial Wash: Add PBS containing 3% (w/v) Bovine Serum Albumin (BSA). Wash for 5 minutes. Aspirate.
-
Detergent Washes (x3): Add PBS containing 3% BSA and 0.1% Tween-20. Wash for 10 minutes on a gentle rocker. Aspirate and repeat for a total of three washes. This step is crucial for removing non-specifically bound dye.[1][3]
-
Final Buffer Washes (x2): Wash twice with PBS for 5 minutes each to remove residual detergent.
-
Nuclear Staining & Mounting: Proceed with DAPI or another nuclear stain, followed by a final wash before mounting for imaging.
Protocol 2: Control Experiments to Diagnose Background Source
To effectively troubleshoot, you must identify the source of the background. Run these controls alongside your main experiment.
-
Control A: Autofluorescence Control:
-
Perform the entire procedure (feeding, fixation, permeabilization) but omit both the click reaction and the azide-fluorophore .
-
Purpose: This sample reveals the natural fluorescence of your cells at the chosen imaging settings.
-
-
Control B: Non-Specific Dye Binding Control:
-
Perform the full procedure, but in the click reaction cocktail, omit the copper sulfate (CuSO₄) .
-
Purpose: Without the copper catalyst, the click reaction cannot occur. Any fluorescence observed is due to the non-covalent, non-specific binding of your azide-fluorophore to the sample.[1]
-
-
Control C: Catalyst-Induced Background Control:
-
Perform the full procedure, but omit the this compound feeding step.
-
Purpose: This control tells you if the click reaction components themselves are generating a background signal in the absence of the target alkyne.
-
-
Troubleshooting Logic Diagram:
Caption: Decision tree for diagnosing the source of background fluorescence.
References
- Technical Support Center: Removal of Residual Copper Catalyst from Click Chemistry Reactions. (2025). Benchchem.
- Technical Support Center: Copper Catalyst Removal in Click Chemistry. (2025). Benchchem.
- Fluorescence Labeling F
- Click-iT™ EdU Cell Proliferation Kit for Imaging, Alexa Fluor™ 488 dye - FAQs. Thermo Fisher Scientific.
- Technical Support Center: Catalyst Removal in Copper-Catalyzed Click Chemistry. (2025). Benchchem.
- Fixation artifacts and how to minimize them. (2020). FocalPlane - The Company of Biologists.
- Cleaning the Click: A Simple Electrochemical Avenue for Copper Removal from Strongly Coordin
- Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology - Jena Bioscience.
- Synthesis of copper catalysts for click chemistry from distillery wastewater using magnetically recoverable bionanoparticles. RSC Publishing.
- Visualizing Protein Localizations in Fixed Cells: Caveats and the Underlying Mechanisms. (2023). MDPI.
- A Comprehensive Technical Guide to Fluorescent Labeling of F
- Influence of Fixation and Permeabilization on the Mass Density of Single Cells: A Surface Plasmon Resonance Imaging Study. Frontiers.
- Immunolabeling artifacts and the need for live-cell imaging. (2025).
- Self-Quenching Behavior of a Fluorescent Probe Incorporated within Lipid Membranes Explored Using Electrophoresis and Fluorescence Lifetime Imaging Microscopy. (2023). NIH.
- Self-Quenching Behavior of a Fluorescent Probe Incorporated within Lipid Membranes Explored Using Electrophoresis and Fluorescence Lifetime Imaging Microscopy. (2023).
- Single-Molecule Imaging and Super-Resolution Microscopy of Lipid Domains in Cell Membranes Using Lipid-Binding Proteins and Fluorophore-Conjugated Lipid Analogs. PMC - PubMed Central.
- Quenching (fluorescence). Wikipedia.
- EdU incorporation assay. How to avoid strong background signal?. (2017).
- Light-deactivated fluorescent probes (FLASH-off) for multiplexed imaging. (2025). PMC - NIH.
- Fluorescence Quenching Microscopy. Sigma-Aldrich.
- Background in Fluorescence Imaging. Thermo Fisher Scientific.
- A highly sensitive protocol for microscopy of alkyne lipids and fluorescently tagged or immunostained proteins. (2016). NIH.
- Lipid Staining | Fluorescent Dyes - Probes. BOC Sciences.
- How to get rid of the background noise for EdU proliferation assay?. (2019).
- Fatty acid-specific fluorescent probes and their use in resolving mixtures of unbound free fatty acids in equilibrium with albumin. (2011). NIH.
- Fatty Acid Analogs and Phospholipids—Section 13.2. Thermo Fisher Scientific.
- Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal.
- Click chemstry: Why does it sometimes work and other times it doesn't?. (2021).
- High background in immunohistochemistry. Abcam.
- Click Chemistry Problems (Copper Catalyzed Azide-Alkyne Cycloaddition). (2025). Reddit.
- A highly sensitive protocol for microscopy of alkyne lipids and fluorescently tagged or immunostained proteins. (2016).
- Click Chemistry Protocols. BroadPharm.
- Interference and Artifacts in High-content Screening. (2025). Assay Guidance Manual - NCBI Bookshelf.
- Activated alkyne-enabled turn-on click bioconjugation with cascade signal amplification for ultrafast and high-throughput antibiotic screening. PubMed Central.
- A highly sensitive protocol for microscopy of alkyne lipids and fluorescently tagged or immunostained proteins[S]. King's College London - Library Search.
- Method to identify and minimize artifacts induced by fluorescent impurities in single-molecule localiz
- A novel fluorescent probe of alkyne compounds for putrescine detection based on click reaction. (2022). NIH.
- Click-chemistry-based protocol to quantitatively assess fatty acid uptake by Mycobacterium tuberculosis in axenic culture and inside mouse macrophages. (2023). NIH.
- (PDF) A novel fluorescent probe of alkyne compounds for putrescine detection based on click reaction.
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Technical Support Center: Preventing Non-Specific Binding of Oleic Acid Alkyne
This guide is structured to provide not just protocols, but a deep, mechanistic understanding of why non-specific binding occurs with hydrophobic probes like oleic acid alkyne and how to systematically prevent and troubleshoot it. We will move from foundational principles to actionable protocols, ensuring your experiments are built on a framework of scientific integrity.
Section 1: Understanding the "Why": Root Causes of Non-Specific Binding
To effectively prevent a problem, we must first understand its origins. Non-specific binding of this compound is not a random event but a predictable outcome of its physicochemical properties and the experimental environment.
Q1: What are the primary drivers of non-specific binding for this compound?
A1: The challenges with this compound stem from two primary sources: the inherent nature of the oleic acid backbone and potential side reactions of the alkyne tag during the detection step.
-
Hydrophobic Interactions: Oleic acid is an 18-carbon monounsaturated fatty acid. Its long hydrocarbon tail is highly hydrophobic, leading it to readily associate with other hydrophobic entities. This includes:
-
Proteins: Many proteins have hydrophobic pockets or domains. Fatty acid binding proteins (FABPs) are designed to carry lipids, but other proteins, like albumin, also have promiscuous lipid-binding capabilities.[1][2][3] This can lead to the probe binding to abundant cellular proteins that are not its intended metabolic target.
-
Lipid Membranes: The probe can non-specifically intercalate into cellular membranes, independent of active metabolic incorporation.
-
Plasticware: Standard laboratory plastics, such as polystyrene, are hydrophobic and can adsorb a significant amount of the lipid probe from your solution, reducing its effective concentration and increasing background.[4]
-
-
Click Chemistry Side Reactions: The detection of the alkyne tag, typically via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), can also introduce artifacts.
-
Copper-Mediated Reactions: The copper(I) catalyst, while essential for the reaction, can sometimes mediate non-specific labeling of proteins.[5] Terminal alkynes have also been shown to react with cysteine residues in certain proteins, although this is more pronounced with strained cyclooctynes used in copper-free click chemistry.[6][7]
-
Reagent Aggregation/Binding: The azide-fluorophore detection reagent can itself be hydrophobic and contribute to background signal if not fully washed away.
-
Below is a diagram illustrating the key pathways of both specific and non-specific binding.
Caption: Pathways of this compound interaction in a cellular experiment.
Section 2: Proactive Prevention: Best Practices & Experimental Design
Effective troubleshooting begins with robust experimental design. By incorporating the right controls and preparation steps, you can significantly minimize non-specific binding from the outset.
Q2: How should I prepare and deliver this compound to my cells to minimize aggregation and non-specific uptake?
A2: Proper solubilization and delivery are critical. Fatty acids are poorly soluble in aqueous media and will rapidly form micelles or aggregates that are not processed physiologically.
The best practice is to complex the this compound with fatty-acid-free Bovine Serum Albumin (BSA). BSA acts as a physiological carrier, preventing aggregation and ensuring a more controlled delivery to the cells, mimicking how fatty acids are transported in vivo.[8]
Protocol: Preparing this compound-BSA Complex
-
Prepare a 10% (w/v) stock solution of fatty-acid-free BSA in sterile PBS.
-
Prepare a 10 mM stock solution of this compound in 100% ethanol or DMSO.
-
In a sterile tube, add the desired volume of serum-free culture medium.
-
First, add the appropriate volume of the 10% BSA solution to the medium to achieve a final BSA concentration of 1-2%. Mix gently.
-
Slowly, while vortexing or stirring the BSA-containing medium, add the this compound stock solution to achieve the desired final fatty acid concentration (e.g., 10-50 µM). This slow addition is crucial to ensure the fatty acid binds to BSA instead of precipitating.
-
Incubate the complex at 37°C for 15-30 minutes before adding it to your cells. This allows for stable association.
Q3: What are the essential experimental controls for a reliable this compound experiment?
-
No-Alkyne Control: This is the most critical control. Cells are treated with vehicle (e.g., the BSA-ethanol complex without the fatty acid) but are subjected to the entire click chemistry detection procedure. Any signal detected here represents background from the click reagents or autofluorescence. A high signal in this control points to a problem with your click reaction/washing steps.[5][9]
-
Competition Control: Cells are co-incubated with the this compound probe AND a 10- to 50-fold molar excess of natural, untagged oleic acid. If the signal from the alkyne probe is specific (i.e., mediated by enzymes or transporters), the excess natural oleic acid will compete for these binding sites and significantly reduce the signal. A lack of reduction suggests the signal is due to non-specific, non-saturable processes.
-
No-Catalyst Control: This control involves incubating the alkyne-labeled cells with the azide-fluorophore but omitting the copper catalyst (and its reducing agent, sodium ascorbate). This helps identify any signal arising from non-covalent binding of the detection reagent itself.
Caption: Recommended workflow including essential positive and negative controls.
Section 3: Troubleshooting Guide: Addressing High Background Signal
Even with a good design, you may encounter issues. This section provides a systematic approach to diagnosing and solving high background problems.
Q4: I'm seeing significant signal in my "No-Alkyne" negative control. What are the likely causes and solutions?
A4: This is a classic sign that your click chemistry and/or washing steps are flawed. The signal is not coming from your probe, but from the detection reagents themselves.
-
Cause 1: Insufficient Washing. Unreacted azide-fluorophore is sticking to proteins or membranes.
-
Cause 2: Copper-Mediated Side Reactions. As noted, the copper catalyst can sometimes promote off-target labeling.[5]
-
Solution: Optimize the copper concentration. Use the lowest concentration that still gives you a robust specific signal. The use of copper-chelating ligands like THPTA or TBTA is highly recommended, as they stabilize the Cu(I) oxidation state and can reduce non-specific effects.[13] For imaging, consider using picolyl-azide reporters, which enhance reaction efficiency at much lower copper concentrations.[14][15]
-
-
Cause 3: High Autofluorescence (for microscopy). Some cell types or media components are naturally fluorescent.
-
Solution: Image an unstained, unlabeled sample to assess the baseline autofluorescence. If it is high in your channel of interest, consider using a fluorophore in a different spectral region (e.g., a far-red dye).
-
Q5: How can I optimize my washing and blocking steps to reduce overall background?
A5: This is where you can make the biggest impact on your signal-to-noise ratio. A multi-pronged approach is best.
| Reagent | Recommended Concentration | Key Application Stage | Mechanism of Action |
| Fatty-Acid-Free BSA | 1-2% | Probe delivery to cells; blocking steps; wash buffers. | Acts as a carrier protein and blocks hydrophobic sites on cells and plasticware.[16][17][18] |
| Tween-20 | 0.01 - 0.1% | Wash buffers (post-fixation and post-click); cell lysis buffers. | Non-ionic detergent that disrupts weak, non-specific hydrophobic interactions.[4][10][11][12] Use below CMC. |
| Normal Serum | 5-10% | Blocking step before antibody addition (if performing co-staining/immunofluorescence). | Blocks non-specific protein-protein and protein-Fc receptor interactions.[18] |
Optimized Protocol: Cell Labeling & Click Reaction for Microscopy
This protocol incorporates best practices for minimizing non-specific binding.
-
Cell Plating: Plate cells on glass coverslips to minimize plastic-related binding.
-
Probe Labeling:
-
Wash cells with warm PBS.
-
Incubate cells with the pre-complexed this compound-BSA solution (see Q2) in serum-free medium for the desired time (e.g., 1-4 hours).
-
Crucial Wash Step: Remove labeling medium and wash cells 3 times with cold PBS containing 1% fatty-acid-free BSA. This removes surface-adsorbed, non-internalized probe.
-
-
Fixation & Permeabilization:
-
Fix cells (e.g., 4% PFA in PBS for 15 min).
-
Wash 3 times with PBS.
-
Permeabilize (e.g., 0.1% Triton X-100 in PBS for 10 min).
-
Wash 3 times with PBS containing 0.05% Tween-20 (Wash Buffer).
-
-
Blocking:
-
Incubate cells in a blocking buffer (e.g., PBS with 3% BSA) for 1 hour at room temperature. This saturates non-specific binding sites within the fixed cell.
-
-
Click Reaction:
-
Prepare the click reaction cocktail fresh. For a 100 µL reaction:
-
85 µL PBS
-
2 µL Azide-fluorophore (e.g., 500 µM stock for 10 µM final)
-
5 µL Sodium Ascorbate (e.g., 100 mM stock for 5 mM final, add fresh)
-
3 µL THPTA/Copper(II) Sulfate premix (e.g., 1:5 ratio of Copper to Ligand)
-
-
Aspirate blocking buffer and add the click cocktail. Incubate for 30-60 minutes at room temperature, protected from light.
-
-
Final Washes:
-
Remove the click cocktail.
-
Wash coverslips 3-5 times with Wash Buffer, with 5-minute incubations for each wash.
-
Perform a final wash with PBS to remove detergent before mounting.
-
-
Mounting & Imaging: Mount coverslips and proceed to imaging. Ensure you image your negative controls using identical acquisition settings.
Section 4: Advanced Topics & FAQs
Q6: When should I consider using copper-free (SPAAC) click chemistry instead of CuAAC?
A6: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is an excellent alternative that avoids the use of a copper catalyst. You should strongly consider it under these circumstances:
-
Live-Cell Imaging: The copper catalyst required for CuAAC is cytotoxic, making it unsuitable for tracking lipid metabolism in living cells over time.[19][20] SPAAC is bioorthogonal and non-toxic, making it the method of choice for live imaging.
-
Persistent Non-Specific Labeling: If you have exhaustively optimized your CuAAC protocol and still observe high background in your no-alkyne control, it may be due to irreducible copper-mediated side reactions. Switching to SPAAC can eliminate this variable.
-
Protecting Sensitive Proteins: If you are studying a protein that is known to be sensitive to metal ions or redox reactions, avoiding copper is advisable.
The main trade-off is that SPAAC reactions are generally slower than CuAAC, and the required cyclooctyne reagents (e.g., DBCO, BCN) are bulkier than a terminal alkyne, which could potentially have a greater impact on the metabolism of the fatty acid analog.[19]
References
-
Vashist, S. K., & Luong, J. H. T. (2010). Efficiency of blocking of non-specific interaction of different proteins by BSA adsorbed on hydrophobic and hydrophilic surfaces. Journal of Colloid and Interface Science. [Link]
-
Nicoya Lifesciences. (n.d.). 4 Ways to Reduce Non-Specific Binding in SPR Experiments. Nicoya Lifesciences Blog. [Link]
-
Reichert, W. M. (2015). 4 Ways To Reduce Non-specific Binding in Surface Plasmon Resonance Experiments. Reichert Technologies. [Link]
-
Vashist, S. K., & Luong, J. H. T. (2009). Efficiency of blocking of non-specific interaction of different proteins by BSA adsorbed on hydrophobic and hydrophilic surfaces. ResearchGate. [Link]
-
Joyce, M. G., et al. (2025). Detergents alter the stability and lipid binding properties of the CD1d immunoreceptor. Protein Science. [Link]
-
Zheng, B., et al. (2016). Pyridinyl-triazole ligand systems for highly efficient CuI-catalyzed azide-alkyne cycloaddition. ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). Azide-Alkyne Cycloaddition. Organic Chemistry Portal. [Link]
-
Haberkant, P., et al. (2016). A highly sensitive protocol for microscopy of alkyne lipids and fluorescently tagged or immunostained proteins. Journal of Lipid Research. [Link]
-
Jena Bioscience. (2026). Overview Click Chemistry background information. Jena Bioscience. [Link]
-
Pazoki, H., et al. (2019). Synthesis and Characterization of Copper(I)‐Cysteine Complex Supported on Magnetic Layered Double Hydroxide. ResearchGate. [Link]
-
Royal Society of Chemistry. (2024). Clicking in harmony: exploring the bio-orthogonal overlap in click chemistry. RSC Advances. [Link]
-
Ekkebus, R., et al. (2013). On Terminal Alkynes That Can React with Active-Site Cysteine Nucleophiles in Proteases. Journal of the American Chemical Society. [Link]
-
Ahrens, D. G., et al. (2012). Mechanisms of Specific versus Nonspecific Interactions of Aggregation-Prone Inhibitors and Attenuators. ACS Chemical Biology. [Link]
-
Shapiro, A. B. (2016). How to block lipid binding to plastic? ResearchGate. [Link]
-
Gaebler, A., et al. (2013). Alkyne lipids as substrates for click chemistry-based in vitro enzymatic assays. Journal of Lipid Research. [Link]
-
Martin, B. R., & Cravatt, B. F. (2009). Rapid and selective detection of fatty acylated proteins using ω-alkynyl-fatty acids and click chemistry. Nature Methods. [Link]
-
Wang, Y., et al. (2026). The Inflammatory Roles of n-3 and n-6 Polyunsaturated Fatty Acids in Cardiovascular Diseases. International Journal of Molecular Sciences. [Link]
-
Lwin, T. Z., et al. (2005). same structure but different binding mechanisms? Molecular dynamics simulations of intestinal fatty acid binding protein. Biophysical Journal. [Link]
-
Reddit. (2025). Click Chemistry Problems (Copper Catalyzed Azide-Alkyne Cycloaddition). Reddit r/chemistry. [Link]
-
Matter, A., et al. (2024). Mitigation Strategies against Antibody Aggregation Induced by Oleic Acid in Liquid Formulations. Molecular Pharmaceutics. [Link]
-
Kenny, G. E., & Dunsmoor, C. L. (1987). Effectiveness of detergents in blocking nonspecific binding of IgG in the enzyme-linked immunosorbent assay (ELISA) depends upon the type of polystyrene used. Israel Journal of Medical Sciences. [Link]
-
Furuhashi, M., & Hotamisligil, G. S. (2008). Fatty acid-binding proteins: role in metabolic diseases and potential as drug targets. Nature Reviews Drug Discovery. [Link]
-
The Animated Chemist. (2023). Choosing and using detergents in biochemistry. YouTube. [Link]
-
Kuerschner, L., & Thiele, C. (2022). Tracing Lipid Metabolism by Alkyne Lipids and Mass Spectrometry: The State of the Art. Frontiers in Molecular Biosciences. [Link]
-
Heinrich, M. R., et al. (2023). Multi-molecule reaction of serum albumin can occur through thiol-yne coupling. ResearchGate. [Link]
-
Haberkant, P., et al. (2016). A highly sensitive protocol for microscopy of alkyne lipids and fluorescently tagged or immunostained proteins. ResearchGate. [Link]
-
Ghandour, R. A., et al. (2015). On the cellular metabolism of the click chemistry probe 19-alkyne arachidonic acid. Journal of Lipid Research. [Link]
-
Bamford, B. (2021). Click chemistry - how to eliminate unspecific binding of TAMRA alkyne? ResearchGate. [Link]
-
Heerklotz, H. (2014). Detergent interactions with lipid bilayers and membrane proteins. ResearchGate. [Link]
-
Wang, Y., et al. (2020). Click chemistry-based enrichment strategy for tracing cellular fatty acid metabolism by LC-MS/MS. ResearchGate. [Link]
-
Smith, J. (2023). Why am I seeing non specific labelling of protein in lysate by biotin azide? ResearchGate. [Link]
Sources
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- 2. Fatty acid binding proteins: same structure but different binding mechanisms? Molecular dynamics simulations of intestinal fatty acid binding protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fatty acid-binding proteins: role in metabolic diseases and potential as drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
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- 7. researchgate.net [researchgate.net]
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- 20. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting High Background in Western Blots After Oleic Acid Alkyne Labeling
Welcome to the technical support center for researchers utilizing oleic acid alkyne metabolic labeling in conjunction with Western blotting. This guide is designed to provide in-depth troubleshooting for a common yet frustrating issue: high background on your Western blots. A high signal-to-noise ratio is critical for the accurate detection of fatty acylated proteins, and this resource will equip you with the knowledge to diagnose and resolve background problems, ensuring clean and reliable data.[1]
We will delve into the nuances of this powerful technique, explaining the "why" behind each step to empower you with the expertise to optimize your experiments.
Troubleshooting Guide: From Blotchy Backgrounds to Non-Specific Bands
High background in Western blotting can manifest as a uniform haze across the membrane or as distinct, non-specific bands.[2] Understanding the type of background you're observing is the first step toward effective troubleshooting.
Problem 1: High, Uniform Background Across the Entire Membrane
This often points to systemic issues with blocking, washing, or antibody concentrations.
| Potential Cause | Underlying Reason & Solution |
| Insufficient Blocking | Reason: Unoccupied sites on the membrane will non-specifically bind the primary or secondary antibody, leading to a generalized high background.[2] Solution: 1. Optimize Blocking Agent: The most common blocking agents are non-fat dry milk and bovine serum albumin (BSA).[2] If you are using one, try switching to the other. For detecting modified proteins, BSA is often preferred as milk contains proteins that can cross-react.[3] 2. Increase Concentration & Duration: Increase the concentration of your blocking agent (e.g., from 3-5% to 7%) and extend the blocking time (e.g., from 1 hour at room temperature to overnight at 4°C).[4][5] |
| Antibody Concentration Too High | Reason: Excessive primary or secondary antibody concentrations lead to increased non-specific binding.[2][5] Solution: 1. Titrate Your Antibodies: Perform a dilution series for both your primary and secondary antibodies to determine the optimal concentration that provides a strong signal for your protein of interest with minimal background.[6] Recommended starting dilution ranges are typically 1:1,000 to 1:10,000 for primary antibodies and 1:5,000 to 1:200,000 for secondary antibodies.[6] |
| Inadequate Washing | Reason: Insufficient washing fails to remove unbound primary and secondary antibodies, contributing to background noise.[1] Solution: 1. Increase Wash Volume and Duration: Increase the volume of your wash buffer (e.g., TBS-T or PBS-T) and the duration of each wash. A standard recommendation is three to four washes of 5-10 minutes each.[7][8] 2. Ensure Detergent Presence: Make sure your wash buffer contains a detergent like Tween-20 (typically at 0.1%) to help reduce non-specific interactions.[1] |
| Membrane Issues | Reason: The type of membrane and its handling can impact background levels.[1] Solution: 1. Consider Nitrocellulose: If you are using PVDF and consistently experience high background, try switching to a nitrocellulose membrane, which can sometimes yield lower background.[1][2] 2. Keep the Membrane Wet: Never allow the membrane to dry out at any stage of the process, as this can cause irreversible, non-specific antibody binding.[1][2] |
Problem 2: Non-Specific Bands Obscuring the Target Protein
The appearance of distinct, incorrect bands suggests issues with antibody specificity, sample preparation, or the click chemistry reaction itself.
| Potential Cause | Underlying Reason & Solution |
| Non-Specific Antibody Binding | Reason: The primary or secondary antibody may be cross-reacting with other proteins in the lysate.[4] Solution: 1. Run a Secondary-Only Control: Incubate a blot with only the secondary antibody to see if it binds non-specifically. If bands appear, consider using a different secondary antibody.[1] 2. Use Pre-adsorbed Secondary Antibodies: These antibodies have been purified to remove antibodies that cross-react with proteins from other species.[5] |
| Sample Degradation | Reason: Proteases in your sample can degrade your target protein, leading to the appearance of lower molecular weight bands.[2][4] Solution: 1. Use Protease Inhibitors: Always add a protease inhibitor cocktail to your lysis buffer and keep samples on ice or at 4°C to minimize protein degradation.[6][7] 2. Prepare Fresh Lysates: Whenever possible, use freshly prepared lysates for your experiments.[5] |
| Issues with the Click Chemistry Reaction | Reason: While highly specific, the click reaction can sometimes lead to non-specific labeling of proteins, particularly in complex lysates.[9] The copper catalyst used in copper-catalyzed azide-alkyne cycloaddition (CuAAC) can mediate some non-specific binding of alkyne reagents to proteins.[9] Solution: 1. Optimize Reagent Concentrations: Titrate the concentration of your azide-biotin or azide-fluorophore reagent. A good starting point is 20 µM, but this can be adjusted down if high background is observed.[10] 2. Run a "No Alkyne" Control: To confirm that the signal is specific to the incorporation of this compound, run a control sample that has not been treated with the alkyne but is subjected to the same click chemistry and Western blot procedure.[11] 3. Ensure Purity of Reagents: Use high-quality, pure reagents for the click reaction to minimize side reactions. |
| Protein Overload | Reason: Loading too much protein per lane can lead to "bleed-over" between lanes and increase the likelihood of non-specific antibody binding.[1][7] Solution: 1. Determine Optimal Protein Load: Perform a serial dilution of your protein lysate to find the lowest amount that still gives a detectable signal for your target protein.[8] A typical starting range is 20-30 µg of total protein per lane.[7] |
Frequently Asked Questions (FAQs)
Q1: Why is BSA preferred over non-fat dry milk for blocking when detecting modified proteins?
A1: Non-fat dry milk contains a high concentration of the phosphoprotein casein. If your detection antibodies have any cross-reactivity with phosphoproteins, this can lead to high background. Milk also contains endogenous biotin, which can interfere with streptavidin-based detection systems if you are using a biotin-azide tag.[3] BSA is a purified protein and is generally a safer choice to minimize these potential cross-reactivities.
Q2: Can the click chemistry reaction itself cause background?
A2: Yes, while the copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly specific reaction, some non-specific labeling of proteins can occur.[9] This is thought to be mediated by the copper(I) catalyst.[9] It's crucial to run proper controls, such as a sample that has not been metabolically labeled with the alkyne fatty acid, to ensure that the signal you are detecting is specific to the incorporation of your this compound.
Q3: My background is blotchy and uneven. What could be the cause?
A3: A blotchy or speckled background is often due to physical issues during the Western blot procedure.[4] This can include:
-
Aggregates in blocking buffer or antibody solutions: Always ensure your buffers are well-dissolved and consider filtering them if you notice particulates.[4]
-
Uneven agitation: Ensure the membrane is always fully submerged and moving freely during incubations and washes.
-
Membrane drying out: As mentioned previously, it is critical to keep the membrane moist throughout the entire process.[1]
-
Contaminated equipment: Make sure your incubation trays and forceps are clean.[8]
Q4: I see multiple bands, but I expect only one for my protein of interest. What should I check?
A4: Multiple bands can arise from several factors:
-
Protein isoforms or post-translational modifications: Your protein may exist in different forms that migrate differently on the gel.[5][7]
-
Protein degradation: As discussed in the troubleshooting guide, this will appear as bands at a lower molecular weight.[2]
-
Non-specific antibody binding: Your primary antibody may be recognizing other proteins with similar epitopes.[4]
To differentiate between these possibilities, consult protein databases like UniProt to check for known isoforms and post-translational modifications.[5] Optimizing your antibody concentrations and blocking conditions can help reduce non-specific binding.
Experimental Workflow & Protocols
Visualizing the this compound Labeling and Detection Workflow
Caption: Workflow for this compound labeling and subsequent Western blot detection.
Step-by-Step Protocol: this compound Labeling and Click Chemistry
This protocol provides a general framework. Optimization may be required for specific cell types and experimental conditions.
Materials:
-
This compound
-
Fatty acid-free BSA
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein assay kit (e.g., BCA)
-
Azide-biotin or azide-fluorophore
-
Copper(II) sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand
-
Sodium ascorbate
-
PBS
Procedure:
-
Metabolic Labeling:
-
Culture cells to the desired confluency.
-
Prepare the this compound-BSA conjugate. For a detailed protocol on saponification and conjugation to BSA to improve solubility and delivery, refer to established methods.[12]
-
Replace the culture medium with serum-free or delipidated serum medium containing the this compound-BSA complex (a typical starting concentration is 25-100 µM).[12][13]
-
Incubate for a predetermined time (e.g., 4-16 hours) to allow for metabolic incorporation.[11][14]
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with cold PBS.
-
Lyse the cells in a suitable lysis buffer containing protease inhibitors.[6]
-
Clarify the lysate by centrifugation.
-
Determine the protein concentration of the supernatant using a standard protein assay.
-
-
Click Chemistry Reaction:
-
In a microfuge tube, combine 20-50 µg of protein lysate with PBS to a final volume of ~90 µL.
-
Prepare a fresh click reaction master mix. The final concentrations in the reaction should be approximately:
-
Add the master mix to the protein lysate.
-
Incubate at room temperature for 30 minutes to 1 hour, protected from light.[10]
-
The sample is now ready for SDS-PAGE and Western blotting.
-
Troubleshooting Logic Diagram
Caption: A decision tree for troubleshooting high background in Western blots.
References
-
Sino Biological. (n.d.). High Background Troubleshooting in Western Blots. Retrieved from [Link]
-
Boster Biological Technology. (n.d.). Blocking in Western Blot: Best Practices & Optimization Tips. Retrieved from [Link]
-
Addgene. (2024, September 17). Troubleshooting and Optimizing a Western Blot. Addgene Blog. Retrieved from [Link]
-
(n.d.). Western blot optimization enhance detection & quantification of low abundance protein. Retrieved from [Link]
-
(2025, August 27). A Scientist's Guide to Conquering High Background in Western Blotting. Retrieved from [Link]
-
Boster Biological Technology. (n.d.). Western Blot Troubleshooting Guide. Retrieved from [Link]
-
Bio-Rad Antibodies. (n.d.). Western Blot Troubleshooting: High Background Signal on the Blot. Retrieved from [Link]
-
Bio-Techne. (n.d.). Western Blot Troubleshooting Guide. Retrieved from [Link]
- Yap, M. C., Kostiuk, M. A., Martin, D. D., Perinpanayagam, M. A., Hak, P. G., Zhang, H., ... & Berthiaume, L. G. (2010). Rapid and selective detection of fatty acylated proteins using ω-alkynyl-fatty acids and click chemistry. Journal of lipid research, 51(6), 1566–1580.
- BenchChem. (2025).
-
LI-COR Biosciences. (n.d.). Troubleshooting Quantitative Western Blots Hints and Tips. Retrieved from [Link]
-
ResearchGate. (2023, October 25). Why am I seeing non specific labelling of protein in lysate by biotin azide? Retrieved from [Link]
- Pickens, C. J., Johnson, C. N., & Pressnall, M. M. (2018).
- Papp, I., & Holtzman, J. L. (1990). Elimination of non-specific binding in western blots from non-reducing gels. Journal of biochemical and biophysical methods, 21(1), 65–68.
-
Cygnus Technologies. (n.d.). Non-specific Binding in Western Blots. Retrieved from [Link]
- Yap, M. C., Kostiuk, M. A., Martin, D. D., Perinpanayagam, M. A., Hak, P. G., Zhang, H., ... & Berthiaume, L. G. (2010). Rapid and selective detection of fatty acylated proteins using -alkynyl-fatty acids and click chemistry. Journal of Lipid Research, 51(6), 1566-1580.
- Wilson, J. P., & Raghavan, A. S. (2012). Visualization and Identification of Fatty Acylated Proteins Using Chemical Reporters. Current protocols in chemical biology, 4(4), 269–289.
- Thiele, C., Papan, C., & Schtrade, K. (2012). A highly sensitive protocol for microscopy of alkyne lipids and fluorescently tagged or immunostained proteins. Journal of lipid research, 53(1), 191–200.
-
Interchim. (n.d.). Click Chemistry: new protocol for the labeling and modification of biomolecules. Retrieved from [Link]
- Thinon, E., Fernandez, J. P., & Hang, H. C. (2021). Optimized Incorporation of Alkynyl Fatty Acid Analogs for the Detection of Fatty Acylated Proteins using Click Chemistry. Journal of visualized experiments : JoVE, (170), 10.3791/62382.
-
Assay Genie. (n.d.). 101 Western Blot Troubleshooting Tips & Tricks. Retrieved from [Link]
- Koelmel, J. P., Kroeger, N. M., Ulmer, C. Z., Bowden, J. A., Patterson, R. E., Cochran, J. A., ... & Garrett, T. J. (2017). Common cases of improper lipid annotation using high-resolution tandem mass spectrometry data and corresponding limitations in biological interpretation. Biochimica et Biophysica Acta (BBA)-Molecular and Cell Biology of Lipids, 1862(8), 766-770.
- H. A. Smith, C. A., O'Maille, G., Want, E. J., Qin, C., Trauger, S. A., Brandon, T. R., ... & Siuzdak, G. (2005). METLIN: a metabolite mass spectral database. Therapeutic drug monitoring, 27(6), 747-751.
- B. G. Anal. Chem. 2012, 84, 15, 6646-6653.
- Boyle, P. C., Schwizer, S., Hind, S. R., Kraus, C. M., De la Torre Diaz, S., He, B., ... & Martin, G. B. (2016). A new approach for the capture and enrichment of fatty acylated proteins for investigating molecular mechanisms of plant immunity and pathogen virulence. Plant methods, 12(1), 1-14.
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- 5. Western Blot Troubleshooting: High Background | Proteintech Group [ptglab.com]
- 6. blog.addgene.org [blog.addgene.org]
- 7. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
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- 9. help.lumiprobe.com [help.lumiprobe.com]
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- 12. Optimized Incorporation of Alkynyl Fatty Acid Analogs for the Detection of Fatty Acylated Proteins using Click Chemistry [jove.com]
- 13. Visualization and Identification of Fatty Acylated Proteins Using Chemical Reporters - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A highly sensitive protocol for microscopy of alkyne lipids and fluorescently tagged or immunostained proteins - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Fixation for Oleic Acid Alkyne Probes
Welcome to the technical support center for optimizing the fixation of cells and tissues labeled with oleic acid alkyne. This guide is designed for researchers, scientists, and drug development professionals who are utilizing "click chemistry" to visualize lipid metabolism and distribution. Proper fixation is the cornerstone of generating high-fidelity imaging data, as it must preserve cellular architecture and lipid droplet morphology while ensuring the alkyne tag remains accessible and reactive for downstream detection.
This resource is structured into two main sections: a Troubleshooting Guide to address common experimental hurdles and a Frequently Asked Questions (FAQs) section for broader conceptual inquiries.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Issue 1: Weak or No Alkyne Signal After Fixation and Click Reaction
Question: I have successfully labeled my cells with this compound, but after fixation and performing the click reaction with my fluorescent azide probe, the signal is extremely weak or completely absent. What could be the cause?
Answer: This is a common and frustrating issue that can stem from several steps in the protocol. The primary culprits are often suboptimal fixation, which can either mask the alkyne tag or extract the lipid probe, or issues with the click reaction itself.
Potential Causes & Step-by-Step Solutions:
-
Fixative-Induced Alkyne Masking:
-
The "Why": Aldehyde fixatives like paraformaldehyde (PFA) and formalin work by cross-linking proteins through reactions with amine groups.[1] While excellent for preserving overall cell structure, excessive cross-linking can create a dense protein mesh around the lipid droplets, sterically hindering the fluorescent azide probe from accessing the alkyne tag on the oleic acid.[2]
-
Solution A - Optimize PFA Fixation: Reduce the PFA concentration from the standard 4% to a milder 2% or 1%, and decrease the fixation time from 15-20 minutes to 10 minutes at room temperature.[2] This can reduce the density of the cross-linked matrix.
-
Solution B - Quench Aldehydes: After PFA fixation, wash the cells and incubate with a quenching agent like 100 mM ammonium chloride or glycine in PBS for 10-15 minutes.[2] This will react with and cap any remaining free aldehyde groups, reducing background fluorescence and potentially improving probe accessibility.
-
-
Lipid Extraction by Fixative:
-
The "Why": Organic solvents like cold methanol or acetone are often used for fixation because they dehydrate the cell and precipitate proteins.[3][4] However, these solvents are also highly effective at solubilizing and extracting lipids.[5][6][7] If you are using a methanol-based fixation, you are likely washing your this compound probe right out of the cells.
-
Solution: For lipid-focused studies, avoid pure methanol or acetone fixation.[5][7] Paraformaldehyde (PFA) is generally the method of choice as it effectively preserves lipid content and the structure of lipid droplets.[5][6][7]
-
-
Inefficient Permeabilization:
-
The "Why": For the click reaction reagents to reach the intracellular lipid droplets, the cell membrane must be adequately permeabilized. The choice of permeabilization agent is critical and depends on your fixation method.
-
Solution: After PFA fixation, use a mild, non-ionic detergent. Saponin or digitonin are often preferred over Triton X-100 for lipid droplet studies as they are less likely to disrupt the lipid droplet structure itself.[8] A typical starting point is 0.1% Saponin in PBS for 10-15 minutes. If using a stronger detergent like Triton X-100, keep the concentration low (e.g., 0.1% - 0.25%) and the incubation time short.[8]
-
-
Click Reaction Failure:
-
The "Why": The copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction is robust but requires all components to be active. The active catalyst is Copper(I), which is easily oxidized to the inactive Copper(II) state.[9]
-
Solution A - Use Fresh Reagents: Always prepare the copper sulfate and the reducing agent (e.g., sodium ascorbate) solutions fresh.[10]
-
Solution B - Optimize Reagent Concentrations: Ensure the concentrations of your fluorescent azide, copper catalyst, and reducing agent are optimal. A common starting point is 1-10 µM for the azide probe, 1-2 mM for copper sulfate, and 10-50 mM for sodium ascorbate.[11][12]
-
Solution C - Use a Copper Ligand: Including a copper-chelating ligand like TBTA or THPTA stabilizes the Cu(I) oxidation state, significantly improving reaction efficiency and protecting fluorescent proteins if you are doing co-localization studies.[2][12][13]
-
Troubleshooting Flowchart for Weak/No Signal
Caption: A step-by-step flowchart for diagnosing weak or absent this compound signals.
Frequently Asked Questions (FAQs)
Q1: Which fixation method is definitively best for preserving both the this compound signal and lipid droplet morphology?
A1: For studies focusing on lipids, paraformaldehyde (PFA) fixation is considered the method of choice .[5][6][7] It excels at preserving the lipid content of cells and maintaining the structural integrity of lipid droplets.[5] In contrast, organic solvents like methanol and acetone should be avoided as they readily extract cellular lipids, leading to significant signal loss and artifacts such as the artificial fusion of lipid droplets.[5][6][7] While PFA is superior, it is not without its own challenges, primarily the potential for over-fixation to mask epitopes or alkyne tags, which can be mitigated by optimizing concentration and incubation time.
Q2: Can I use glyoxal as an alternative to PFA?
A2: Yes, glyoxal is a promising alternative to PFA. It is a small dialdehyde fixative that often works faster and more effectively at cross-linking proteins.[14][15] Studies have shown that glyoxal fixation can improve the preservation of cellular morphology and may result in brighter immunostaining signals compared to PFA.[14][15] A key difference is that glyoxal fixation protocols typically require an acidic pH (around 4-5) and often include ethanol, which acts as an accelerator.[14] This method has been shown to preserve fluorescent protein signals well and could be a valuable alternative, especially if PFA is causing signal loss.[16][17][18]
Q3: How does the choice of fixative impact subsequent immunostaining for co-localization studies?
A3: The choice of fixative is critical for multiplex experiments.
-
PFA: PFA is generally compatible with subsequent immunocytochemistry (ICC). However, the cross-linking action of PFA can sometimes mask the epitope that your primary antibody is supposed to recognize. This may require an "antigen retrieval" step, which typically involves heat and a specific buffer to unmask the epitope. Prolonged fixation in PFA can increase the need for antigen retrieval.[19]
-
Methanol: While poor for preserving lipids, cold methanol fixation can sometimes be advantageous for ICC because its denaturing action can expose internal epitopes, potentially eliminating the need for a separate permeabilization step.[4] However, this is not a viable option when your primary target is the alkyne-labeled lipid itself.
-
Glyoxal: Glyoxal has been reported to provide excellent preservation of protein epitopes, often resulting in brighter and more accurate immunostaining than PFA without the same degree of epitope masking.[17]
Q4: What is the optimal workflow for labeling, fixation, and click chemistry?
A4: The following step-by-step workflow is a robust starting point for most cell culture experiments.
Caption: A recommended experimental workflow for this compound labeling and detection.
Data Summary Table: Comparison of Fixation Methods
| Fixative | Concentration & Time | Mechanism | Pros | Cons | Compatibility with this compound |
| Paraformaldehyde (PFA) | 1-4% in PBS, 10-20 min | Cross-linking | Excellent preservation of lipid droplets and cell morphology. [5][6][7] Compatible with ICC. | Can mask alkyne tags or protein epitopes if over-fixed.[2][19] | Highly Recommended |
| Methanol (Cold) | 100%, 5-10 min at -20°C | Dehydrating/Precipitating | Fast; can improve antibody access for some proteins.[4] | Causes severe extraction of lipids and artifacts. [5][6][7] Poor morphological preservation. | Not Recommended |
| Acetone (Cold) | 100%, 5-10 min at -20°C | Dehydrating/Precipitating | Similar to methanol. | Extracts total cellular lipids, causing structural collapse. [5][7] | Not Recommended |
| Glyoxal | ~3% in acidic buffer, 10-20 min | Cross-linking | Fast and efficient cross-linking.[14][15] May provide brighter signals and better epitope preservation than PFA.[14][17] | Requires acidic pH; protocol may need more optimization. | Promising Alternative |
Detailed Protocols
Protocol 1: Optimized PFA Fixation for this compound
This protocol is optimized to preserve both lipid structure and alkyne reactivity.
-
Cell Labeling: Culture and label cells with the desired concentration of this compound (e.g., 1-10 µM) for the desired time.
-
Wash: Gently aspirate the media and wash the cells twice with 1X PBS.
-
Fixation: Fix the cells with 2% PFA in PBS for 10 minutes at room temperature.
-
Wash: Wash the cells twice with 1X PBS for 5 minutes each.
-
Quenching (Optional but Recommended): Incubate cells with 100 mM glycine or ammonium chloride in PBS for 10 minutes to quench unreacted aldehyde groups.
-
Permeabilization: Permeabilize with 0.1% Saponin in PBS for 10-15 minutes at room temperature.
-
Wash: Wash the cells twice with 1X PBS.
-
Click Reaction: Proceed immediately to the copper-catalyzed click reaction protocol as described in the workflow diagram.
Protocol 2: Glyoxal Fixation (Alternative Method)
This protocol, adapted from Richter et al. (2017), can be tested as an alternative to PFA.
-
Prepare Fixative: Prepare a fresh solution of 3% glyoxal, 20% ethanol in an acidic buffer (e.g., acetic acid-based) at pH 4-5.
-
Cell Labeling: Culture and label cells as described above.
-
Wash: Gently wash cells once with PBS.
-
Fixation: Fix cells with the glyoxal solution for 15 minutes at room temperature.
-
Wash: Wash cells three times with PBS for 5 minutes each.
-
Permeabilization: Proceed with permeabilization using 0.2% Triton X-100 or a milder detergent as needed.
-
Click Reaction: Proceed to the click reaction protocol.
References
-
GMA, G., & DL, B. (2003). Fixation methods for the study of lipid droplets by immunofluorescence microscopy. Journal of Histochemistry & Cytochemistry. [Link]
-
Greenspan, P., Mayer, E. P., & Fowler, S. D. (n.d.). Fixation Methods for the Study of Lipid Droplets by Immunofluorescence Microscopy. Semantic Scholar. [Link]
-
Greenspan, P., Mayer, E. P., & Fowler, S. D. (2003). Fixation Methods for the Study of Lipid Droplets by Immunofluorescence Microscopy. ResearchGate. [Link]
-
Martin, S., & Parton, R. G. (2005). Fixation and permeabilization protocol is critical for the immunolabeling of lipid droplet proteins. ResearchGate. [Link]
-
Thiele, C., et al. (2012). A highly sensitive protocol for microscopy of alkyne lipids and fluorescently tagged or immunostained proteins. Journal of Lipid Research. [Link]
-
Richter, K. N., et al. (2018). Glyoxal as an alternative fixative to formaldehyde in immunostaining and super-resolution microscopy. The EMBO Journal. [Link]
-
Yao, R., et al. (2022). An optimized fixation method containing glyoxal and paraformaldehyde for imaging nuclear bodies. ResearchGate. [Link]
-
Yao, R., et al. (2022). Introducing glyoxal largely preserves protein epitopes and fluorescent protein signals. ResearchGate. [Link]
-
Yao, R., et al. (2022). An optimized fixation method containing glyoxal and paraformaldehyde for imaging nuclear bodies. Molecular Biology of the Cell. [Link]
-
Richter, K. N., et al. (2018). Glyoxal as an alternative fixative to formaldehyde in immunostaining and super-resolution microscopy. The EMBO Journal. [Link]
-
Stephens, D. J. (2012). High-Quality Immunofluorescence of Cultured Cells. Cold Spring Harbor Protocols. [Link]
-
Li, M., & Moellering, R. E. (2020). Imaging Plant Lipids with Fluorescent Reporters. MDPI. [Link]
-
Sezgin, E. (2017). Fluorescence Techniques to Study Lipid Dynamics. Cold Spring Harbor Perspectives in Biology. [Link]
-
Thiele, C., et al. (2016). A highly sensitive protocol for microscopy of alkyne lipids and fluorescently tagged or immunostained proteins. ResearchGate. [Link]
-
Ho, Y. H. (2017). Some trouble about click reaction in tissue samples and cells? ResearchGate. [Link]
-
Synaptic Systems. (n.d.). ICC: Staining Protocol - Methanol Fixation. Synaptic Systems. [Link]
-
FluoroFinder. (2023). Guide to Fixation and Permeabilization. FluoroFinder. [Link]
-
Stanly, T., et al. (2016). Critical importance of appropriate fixation conditions for faithful imaging of receptor microclusters. Scientific Reports. [Link]
-
Interchim. (n.d.). Click Chemistry: new protocol for the labeling and modification of biomolecules. Interchim. [Link]
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Fang, J. (2015). How to reduce unspecific binding in an intracellular click-reaction? ResearchGate. [Link]
-
Howat, W. J., & Wilson, B. A. (2014). Tissue fixation and the effect of molecular fixatives on downstream staining procedures. Methods. [Link]
-
Srinivasan, M., Sedmak, D., & Jewell, S. (2002). Effect of Fixatives' Temperatures on Subsequent Histochemical Staining. ResearchGate. [Link]
-
Srinivasan, M., Sedmak, D., & Jewell, S. (2002). Effect of Fixatives and Tissue Processing on the Content and Integrity of Nucleic Acids. The American Journal of Pathology. [Link]
-
Macháčová, D., et al. (2022). Effects of different fixatives over different fixation times, including Antigenfix, on immunohistochemical studies. Acta Veterinaria Brno. [Link]
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protocols.io. (2020). Metabolomics and Lipidomics Sample Preparation. protocols.io. [Link]
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Alsaleh, M., et al. (2013). Optimizing Fixation Protocols to Improve Molecular Analysis from FFPE Tissues. PubMed. [Link]
-
Christina, K. (2020). PFA fixation of liposomes? ResearchGate. [Link]
-
Macháčová, D., et al. (2024). The effect of aldehyde fixatives, alcohol-based fixatives, and fixatives combining denaturation and crosslinking on histomorphological, histochemical, and molecular genetic studies during short-term and long-term fixation: a comprehensive analysis. Acta Veterinaria Brno. [Link]
-
protocols.io. (2020). sample preparation guideline for extraction of non-polar metabolites from serum. protocols.io. [Link]
Sources
- 1. Guide to Fixation and Permeabilization - FluoroFinder [fluorofinder.com]
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- 3. High-Quality Immunofluorescence of Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Oleic Acid Alkyne Uptake Assays
Welcome to the technical support center for oleic acid alkyne uptake assays. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting support for experiments involving the cellular uptake of this compound.
Introduction
The study of fatty acid uptake is crucial for understanding cellular metabolism in various physiological and pathological states, including obesity, diabetes, and cancer. Oleic acid, a monounsaturated omega-9 fatty acid, is a key energy source and a signaling molecule. The use of oleic acid modified with an alkyne group, coupled with click chemistry, provides a powerful tool for visualizing and quantifying its uptake and subsequent metabolic fate within cells.
This guide will delve into the critical role of serum concentration in these assays, offering insights into the underlying mechanisms and providing practical advice for experimental design and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: Why is serum concentration a critical parameter in this compound uptake assays?
Serum is a complex mixture of proteins, growth factors, hormones, and lipids. Its primary role in fatty acid uptake assays is to provide albumin, the main carrier protein for long-chain fatty acids like oleic acid in the circulation.[1][2] The concentration of serum, and therefore albumin, directly influences the availability and delivery of this compound to the cells.
-
Causality: In a physiological context, the majority of circulating long-chain fatty acids are bound to serum albumin.[1][2] This binding is essential for their solubility in the aqueous environment of the blood and for their transport to tissues. In cell culture, mimicking this physiological delivery is key to obtaining biologically relevant data.
Q2: How does serum albumin affect the uptake of this compound?
Serum albumin has a multifaceted role in oleic acid uptake:
-
Solubilization: Long-chain fatty acids are poorly soluble in aqueous media. Albumin acts as a chaperone, preventing the formation of cytotoxic micelles and ensuring a monomeric supply of this compound to the cell surface.[3]
-
Facilitated Delivery: Studies have shown that serum albumin can have a stimulatory effect on oleate uptake.[1][2] This is thought to occur through a direct interaction of the albumin-fatty acid complex with the cell surface, potentially involving specific albumin-binding proteins.[1][4] This interaction increases the local concentration of oleic acid at the plasma membrane, facilitating its transport into the cell.
-
Regulation of Free Fatty Acid Concentration: The equilibrium between albumin-bound and unbound ("free") fatty acids is crucial. While it's the free fraction that is thought to cross the cell membrane, the albumin-bound pool acts as a reservoir, replenishing the free fatty acid concentration as it is taken up by the cells. The rate of dissociation from albumin is generally not considered rate-limiting for cellular uptake.[5][6]
Q3: What is the impact of serum starvation on this compound uptake?
Serum starvation, or culturing cells in serum-free medium prior to the assay, is a common practice to synchronize cell cycles or to study the effects of specific growth factors. However, it can significantly alter cellular metabolism and impact fatty acid uptake.
-
Metabolic Shift: During starvation, cells shift their metabolism from glucose dependence to a reliance on mitochondrial fatty acid oxidation for energy production.[7] This can lead to an upregulation of fatty acid transporters and an increase in the uptake of available fatty acids.
-
Induction of Autophagy: Prolonged serum starvation can induce autophagy, a cellular process of self-digestion, to generate nutrients.[8] This can also influence lipid metabolism and the trafficking of fatty acids.
-
Experimental Considerations: When designing experiments, it is crucial to consider the duration of serum starvation. Short periods may be sufficient to establish basal conditions, while long-term starvation can lead to significant metabolic reprogramming and potentially confounding results.[8][9]
Q4: Should I use fatty acid-free BSA to deliver this compound?
Yes, using fatty acid-free Bovine Serum Albumin (BSA) is highly recommended for preparing your this compound working solution.
-
Controlled Experiment: Commercial BSA is often contaminated with endogenous fatty acids, which would compete with the this compound for binding to BSA and for cellular uptake, leading to inaccurate results. Fatty acid-free BSA ensures that the only fatty acid being delivered to the cells is the alkyne-labeled oleic acid.
-
Improved Solubility and Delivery: A common method involves saponifying the alkyne fatty acid and then complexing it with fatty acid-free BSA.[10][11] This procedure optimizes the solubility and delivery of the fatty acid to the cells, improving the sensitivity of the assay.[10][11]
Troubleshooting Guide
Here we address common issues encountered during this compound uptake experiments.
| Problem | Potential Cause(s) | Troubleshooting Steps & Rationale |
| Low or No Signal | 1. Inefficient this compound Uptake: Insufficient incubation time, suboptimal concentration, or altered cellular metabolism. 2. Inefficient Click Reaction: Degraded reagents (copper catalyst, fluorescent azide), incorrect buffer composition (e.g., Tris buffers can inhibit the reaction[12]), or insufficient reaction time. 3. Low Target Expression: The cell type may have inherently low expression of fatty acid transporters. | 1. Optimize Uptake Conditions: Perform a time-course (e.g., 15, 30, 60 minutes) and a dose-response (e.g., 10, 50, 100 µM) experiment to determine the optimal incubation time and concentration for your cell line.[13] Consider a short period of serum starvation to potentially increase uptake.[9] 2. Verify Click Reaction Components: Use fresh, properly stored reagents.[14] Ensure the click reaction buffer is free of interfering substances.[12] Consider using a copper-chelating ligand like THPTA to protect biomolecules and enhance the reaction.[15] A positive control (e.g., a cell line known to have high fatty acid uptake) can help validate the protocol. 3. Cell Line Selection: If possible, use a cell line known for active lipid metabolism (e.g., 3T3-L1 adipocytes, HepG2 hepatocytes). |
| High Background Fluorescence | 1. Cellular Autofluorescence: Some cell types naturally fluoresce, especially in the blue and green channels.[16] 2. Non-specific Binding of Fluorescent Azide: The fluorescent probe may be sticking to cellular components or the coverslip. 3. Excess Reagents: Incomplete removal of unbound this compound or fluorescent azide after the respective incubation steps.[14][17] | 1. Include an Unstained Control: Image cells that have not been treated with the fluorescent azide to determine the level of autofluorescence.[18] If autofluorescence is high, consider using a fluorescent probe in the red or far-red spectrum. 2. Optimize Blocking and Washing: Increase the number and duration of wash steps after the click reaction.[14][19] Including a mild detergent like Tween-20 in the wash buffer can help reduce non-specific binding.[19] 3. Thorough Washing: Ensure thorough washing after both the this compound incubation and the click reaction.[14][17] Using a quenching buffer can also help to eliminate the fluorescence of any extracellular probe.[20][21] |
| High Experiment-to-Experiment Variability | 1. Inconsistent Cell Health and Density: Variations in cell passage number, confluence, or health can significantly affect metabolic activity. 2. Inconsistent Reagent Preparation: Differences in the preparation of the this compound-BSA complex can lead to variability in its delivery. 3. Variable Incubation Times: Even small variations in incubation times can affect the amount of uptake. | 1. Standardize Cell Culture: Use cells within a consistent passage number range. Seed cells at a consistent density and ensure they are in a healthy, proliferating state. 2. Standardize Reagent Preparation: Prepare a large batch of the this compound-BSA complex and aliquot for single use to ensure consistency across experiments.[10][11] 3. Precise Timing: Use a timer for all incubation steps and process samples in a consistent manner. |
Experimental Workflow & Protocols
Visualizing the this compound Uptake Workflow
Caption: Experimental workflow for this compound uptake assay.
Protocol: this compound Uptake and Detection
This protocol provides a general framework. Optimization of concentrations and incubation times for your specific cell line is recommended.
Materials:
-
This compound
-
Fatty acid-free BSA
-
Cell culture medium (with and without serum)
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Click chemistry reaction cocktail (e.g., copper(II) sulfate, reducing agent, fluorescent azide)[15]
-
Nuclear counterstain (e.g., DAPI)
Procedure:
-
Cell Seeding: Seed cells on coverslips in a multi-well plate at a density that will result in 70-80% confluence on the day of the experiment.
-
Preparation of this compound-BSA Complex:
-
Prepare a stock solution of this compound in ethanol or DMSO.
-
In a separate tube, dissolve fatty acid-free BSA in serum-free medium.
-
Slowly add the this compound stock solution to the BSA solution while vortexing to create the complex. A molar ratio of 2:1 to 4:1 (oleic acid:BSA) is a good starting point.
-
-
Serum Starvation (Optional): If desired, replace the growth medium with serum-free medium and incubate for a defined period (e.g., 2-4 hours).
-
This compound Incubation: Remove the medium and add the this compound-BSA complex diluted in serum-free or serum-containing medium. Incubate for the desired time at 37°C.
-
Washing: Aspirate the this compound solution and wash the cells three times with ice-cold PBS to remove unbound fatty acids.
-
Fixation and Permeabilization:
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash twice with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.
-
Wash twice with PBS.
-
-
Click Reaction:
-
Prepare the click chemistry reaction cocktail according to the manufacturer's instructions.
-
Incubate the cells with the reaction cocktail for 30-60 minutes at room temperature, protected from light.
-
-
Final Washes and Staining:
-
Wash the cells three times with PBS.
-
If desired, counterstain the nuclei with DAPI.
-
Wash twice with PBS.
-
-
Imaging: Mount the coverslips on microscope slides and acquire images using a fluorescence microscope with appropriate filter sets.
Cellular Uptake Pathway of Oleic Acid
Caption: Cellular uptake and activation of oleic acid.
References
-
KEYENCE. (n.d.). Top 10 Microscopy Troubleshooting Tips for Clearer Fluorescence Images. Retrieved from [Link]
- Trigatti, B. L., & Gerber, G. E. (1995). A direct role for serum albumin in the cellular uptake of long-chain fatty acids. Biochemical Journal, 308(Pt 1), 155–159.
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Creative Bioarray. (n.d.). Troubleshooting in Fluorescent Staining. Retrieved from [Link]
- Sakamoto, Y., et al. (1999). Kinetics of fatty acid binding ability of glycated human serum albumin. Biological & Pharmaceutical Bulletin, 22(1), 5-9.
- Reid, I. M., et al. (1977). Lipid metabolism in the cow during starvation-induced ketosis. The Journal of Agricultural Science, 89(2), 319-328.
- Beger, R. D., et al. (2018).
- Trigatti, B. L., & Gerber, G. E. (1995). A direct role for serum albumin in the cellular uptake of long-chain fatty acids. Biochemical Journal, 308(1), 155–159.
- Spector, A. A., & Hoak, J. C. (1978). The role of serum albumin in the uptake of fatty acids by cultured cardiac cells from chick embryo. Archives of Biochemistry and Biophysics, 186(1), 153-159.
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Abcam. (2019, January 30). Fluorescent microscopy troubleshooting: high background [Video]. YouTube. [Link]
- Storch, J., & Thumser, A. E. (2000). Characterization of a BODIPY-labeled fluorescent fatty acid analogue. Binding to fatty acid-binding proteins, intracellular localization, and metabolism. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1486(1), 1-12.
- Zand, B., et al. (2020).
- Weisiger, R., et al. (1981). Albumin Binding of Long-Chain Fatty Acids: Thermodynamics and Kinetics. The Journal of Physical Chemistry, 85(19), 2848–2852.
- van der Crabben, S. N., et al. (2012). Adaptive reciprocity of lipid and glucose metabolism in human short-term starvation. American Journal of Physiology-Endocrinology and Metabolism, 302(5), E507-E516.
- Sarver, R. W., et al. (2005). Determining molecular binding sites on human serum albumin by displacement of oleic acid. Analytical Biochemistry, 347(1), 79-88.
- Ibrahim, A., et al. (2025). Quantification of Endothelial Fatty Acid Uptake using Fluorescent Fatty Acid Analogs. Journal of Visualized Experiments.
- Richieri, G. V., & Kleinfeld, A. M. (1995). Stopped-flow kinetic analysis of long-chain fatty acid dissociation from bovine serum albumin. The Journal of biological chemistry, 270(25), 15007–15014.
- van de Wouw, J., & Joles, J. A. (2021). Albumin is an interface between blood plasma and cell membrane, and not just a sponge.
- Li, Y., et al. (2024). Effects of Long-Term Serum Starvation on Autophagy, Metabolism, and Differentiation of Porcine Skeletal Muscle Satellite Cells. International Journal of Molecular Sciences, 25(1), 543.
- Rambold, A. S., et al. (2015). Fatty acid trafficking in starved cells: regulation by lipid droplet lipolysis, autophagy and mitochondrial fusion dynamics. eLife, 4, e07172.
- Richieri, G. V., & Kleinfeld, A. M. (1995). Stopped-flow kinetic analysis of long-chain fatty acid dissociation from bovine serum albumin. Biochemical Journal, 310(Pt 2), 643–651.
- Stahl, A. (2004). Measurement of long-chain fatty acid uptake into adipocytes. Methods in molecular biology (Clifton, N.J.), 281, 161–174.
- Henkin, A. H., et al. (2012). Real time non invasive imaging of fatty acid uptake in vivo. PloS one, 7(12), e50868.
- Gee, K. R., et al. (2007). Click chemistry for labeling and detection of biomolecules. Methods in molecular biology (Clifton, N.J.), 380, 203–214.
- Thiele, C., et al. (2012). A highly sensitive protocol for microscopy of alkyne lipids and fluorescently tagged or immunostained proteins. Journal of lipid research, 53(1), 185–194.
- Wilson, J. P., et al. (2021). Optimized Incorporation of Alkynyl Fatty Acid Analogs for the Detection of Fatty Acylated Proteins using Click Chemistry. Journal of visualized experiments : JoVE, (170), 10.3791/62413.
- Trigatti, B. L., & Gerber, G. E. (1995). A direct role for serum albumin in the cellular uptake of long-chain fatty acids. Biochemical Journal, 308(1), 155-159.
- Li, Y., et al. (2024).
- Jung, F., et al. (2018). Alkyne lipids as substrates for click chemistry-based in vitro enzymatic assays. Journal of lipid research, 59(1), 133–143.
- Parker, C. G., & Pratt, M. R. (2020).
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Jena Bioscience. (n.d.). CLICK-labeling of cellular metabolites. Retrieved from [Link]
- Wiemer, A. J., et al. (2019). Optimization of Metabolic Labeling with Alkyne-Containing Isoprenoid Probes. Methods in molecular biology (Clifton, N.J.), 2009, 35–43.
-
Dojindo Molecular Technologies, Inc. (n.d.). Fatty Acid Uptake Assay Kit. Retrieved from [Link]
- Ackerman, D., et al. (2025).
- Wilson, J. P., et al. (2021). Optimized Incorporation of Alkynyl Fatty Acid Analogs for the Detection of Fatty Acylated Proteins using Click Chemistry. Journal of Visualized Experiments, (170).
- J. Greaves, et al. (2017). Tracking intracellular uptake and localisation of alkyne tagged fatty acids using Raman spectroscopy. Analyst, 142(22), 4224-4231.
- Cnop, M., et al. (2017). Cell Culture Models of Fatty Acid Overload: Problems and Solutions. International journal of molecular sciences, 18(9), 1904.
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Dojindo Molecular Technologies, Inc. (n.d.). Fatty Acid Uptake Assay Kit UP07 manual. Retrieved from [Link]
- Jung, F., et al. (2019). Development of oxaalkyne and alkyne fatty acids as novel tracers to study fatty acid beta-oxidation pathways and intermediates. Journal of lipid research, 60(3), 594–606.
- Estato, V., et al. (2014). Preparation of fatty acid solutions exerts significant impact on experimental outcomes in cell culture models of lipotoxicity. Physiological reports, 2(10), e12169.
- Thiele, C., & Spandl, J. (2008). Tracing Lipid Metabolism by Alkyne Lipids and Mass Spectrometry: The State of the Art. Frontiers in Cell and Developmental Biology, 6, 1.
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Technical Support Center: Choosing the Right Azide Probe for Oleic Acid Alkyne Detection
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are leveraging click chemistry to study oleic acid metabolism and interactions. Here, we provide in-depth technical guidance, troubleshooting advice, and frequently asked questions to help you select the optimal azide probe for detecting your alkyne-modified oleic acid, ensuring the success and reliability of your experiments.
The Foundation: Understanding Azide-Alkyne Click Chemistry for Lipid Detection
The detection of metabolically incorporated alkyne-tagged oleic acid relies on the principles of bioorthogonal chemistry, specifically the azide-alkyne cycloaddition, a cornerstone of "click chemistry".[1][2] This reaction's high specificity and efficiency allow for the covalent labeling of the alkyne-modified oleic acid with a reporter molecule-bearing azide group, even within the complex environment of a cell or cell lysate.[3][4] The result is a stable triazole linkage that allows for visualization or purification, depending on the chosen azide probe.[1]
Two primary modalities of this reaction are employed in biological research:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient and regioselective reaction requires a copper(I) catalyst to proceed at a biologically compatible rate.[5][6] While powerful, the potential for copper-induced cytotoxicity is a critical consideration, especially in live-cell imaging.[7][8]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This copper-free alternative utilizes a strained cyclooctyne (like DBCO or BCN) that reacts spontaneously with an azide.[9][10] SPAAC is ideal for live-cell applications where copper toxicity is a concern, though the kinetics can be slower than CuAAC, and the probes can be bulkier.[5][11]
Visualizing the Workflow
Caption: Experimental workflow for oleic acid alkyne detection.
Selecting Your Azide Probe: A Comparative Guide
The choice of azide probe is dictated by your experimental goals. The primary considerations are the desired readout (fluorescence imaging or affinity purification) and the biological context (live cells, fixed cells, or cell lysates).
| Probe Type | Application | Key Features | Considerations |
| Fluorescent Azides | Imaging lipid localization and trafficking | Direct visualization, wide range of fluorophores available[12] | Photostability, quantum yield, cell permeability, potential for background fluorescence |
| Biotin Azides | Affinity purification for proteomics or lipidomics | Strong biotin-streptavidin interaction for efficient pulldown[13] | Non-specific binding, elution conditions (cleavable vs. non-cleavable linkers) |
| Fluorogenic Azides | Live-cell imaging with low background | Fluorescence is activated upon reaction with the alkyne, reducing the need for wash steps[14][15] | Lower initial signal, reaction kinetics can influence fluorescence turn-on rate |
| Cleavable Biotin Azides | Affinity purification with mild elution | Allows for the release of captured biomolecules under gentle conditions, preserving protein complexes[16][17] | Cleavage efficiency, residual mass tag on the target molecule[18] |
Visualizing Probe Structures
Caption: General structures of different azide probe types.
Troubleshooting Guide & FAQs
This section addresses common challenges encountered during the detection of alkyne-labeled oleic acid.
Low or No Signal
Q1: I am not seeing any signal after the click reaction. What could be the problem?
A1: This is a common issue with several potential causes. Let's break it down systematically:
-
Inefficient Metabolic Labeling:
-
Cause: The alkyne-oleic acid may not be efficiently taken up by the cells or incorporated into lipids.
-
Solution: Optimize the concentration of the alkyne-oleic acid and the incubation time. Ensure the cells are healthy and metabolically active. For some cell types, pre-complexing the fatty acid with fatty acid-free BSA can enhance uptake.
-
-
Failed Click Reaction:
-
Cause (CuAAC): The copper(I) catalyst is prone to oxidation and inactivation.[19] The concentrations of the catalyst, ligand, and reducing agent may be suboptimal.
-
Solution (CuAAC): Use freshly prepared solutions, especially the sodium ascorbate. Ensure the use of a copper-chelating ligand like THPTA or TBTA to stabilize the Cu(I) and increase reaction efficiency.[19][20] Consider degassing the reaction mixture to remove oxygen.[21]
-
Cause (SPAAC): The reaction kinetics of SPAAC are generally slower than CuAAC.
-
Solution (SPAAC): Increase the incubation time or the concentration of the azide probe.
-
-
Probe-Related Issues:
-
Cause: The azide probe may have poor cell permeability, especially for intracellular targets.[22]
-
Solution: For live-cell imaging, select probes known for good cell permeability.[23][24] For fixed and permeabilized cells, ensure the permeabilization step is adequate. Consider using azide probes with a picolyl moiety, which can enhance the reaction rate in CuAAC.[11][25]
-
High Background Signal
Q2: My images have high background fluorescence, making it difficult to discern the specific signal.
A2: High background can obscure your results. Here are the likely culprits and solutions:
-
Non-specific Probe Binding:
-
Cause: The fluorescent azide probe may be binding non-specifically to cellular components.
-
Solution: Include thorough wash steps after the click reaction to remove unbound probe.[15] Reduce the concentration of the azide probe. Consider using a fluorogenic probe, which only becomes fluorescent upon reaction with the alkyne, thereby minimizing background from unreacted probe.[14][15]
-
-
Copper-Induced Artifacts (CuAAC):
-
Cause: Free copper ions can sometimes lead to the formation of reactive oxygen species (ROS), which can cause autofluorescence.
-
Solution: Use a copper-chelating ligand (e.g., THPTA) to minimize free copper.[20] Include a reducing agent like sodium ascorbate in your reaction buffer.
-
-
Thiol Reactivity (SPAAC):
-
Cause: Some strained alkynes used in SPAAC can react with free thiols on proteins, leading to non-specific labeling.[6]
-
Solution: If high background persists with SPAAC, it may be necessary to switch to a CuAAC-based approach for your specific application or test a different strained alkyne.
-
Cell Viability Issues (Live-Cell Imaging)
Q3: My cells are dying during the live-cell imaging experiment.
A3: Maintaining cell health is paramount for meaningful live-cell data.
-
Copper Toxicity (CuAAC):
-
Cause: Copper is toxic to cells, even at low concentrations.[7]
-
Solution: For live-cell imaging, SPAAC is the highly recommended copper-free alternative.[10] If CuAAC must be used, minimize the copper concentration and incubation time. The use of copper-chelating ligands is essential to mitigate toxicity.[20]
-
-
Probe Cytotoxicity:
-
Cause: The azide probe itself may be toxic at the concentration used.
-
Solution: Perform a dose-response experiment to determine the optimal, non-toxic concentration of your probe.
-
Experimental Protocols
Protocol 1: CuAAC Labeling of Alkyne-Oleic Acid in Fixed Cells
This protocol is a starting point and may require optimization for your specific cell type and experimental setup.[26]
-
Metabolic Labeling: Culture cells with alkyne-oleic acid at a predetermined optimal concentration and duration.
-
Fixation and Permeabilization:
-
Wash cells with PBS.
-
Fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
Wash three times with PBS.
-
-
Click Reaction Cocktail Preparation (Prepare fresh):
-
For a 1 mL final volume:
-
Fluorescent Azide Probe (from a 10 mM stock in DMSO): 2 µL (final concentration 20 µM)
-
Copper(II) Sulfate (from a 20 mM stock in water): 10 µL (final concentration 200 µM)
-
THPTA (from a 100 mM stock in water): 10 µL (final concentration 1 mM)
-
Sodium Ascorbate (from a 300 mM stock in water, freshly prepared): 10 µL (final concentration 3 mM)
-
PBS to 1 mL.
-
-
Important: Add the reagents in the order listed. Add the sodium ascorbate last to initiate the reaction.
-
-
Labeling:
-
Remove the final PBS wash from the cells.
-
Add the click reaction cocktail and incubate for 30-60 minutes at room temperature, protected from light.
-
-
Washing and Imaging:
-
Wash the cells three times with PBS.
-
If desired, counterstain nuclei with DAPI.
-
Mount and image.
-
Protocol 2: SPAAC Labeling of Alkyne-Oleic Acid in Live Cells
This copper-free protocol is suitable for live-cell imaging applications.[9]
-
Metabolic Labeling: Culture cells with alkyne-oleic acid at an optimized concentration and duration.
-
Labeling:
-
Wash the cells twice with pre-warmed growth medium.
-
Add the DBCO-functionalized fluorescent probe (or other strained alkyne probe) diluted in growth medium to the cells. The optimal concentration should be determined empirically but is typically in the low micromolar range (e.g., 1-10 µM).
-
Incubate for 30-60 minutes at 37°C in a cell culture incubator.
-
-
Washing and Imaging:
-
Wash the cells twice with pre-warmed growth medium to remove excess probe.
-
Image the live cells using appropriate microscopy settings.
-
References
-
Sletten, E. M., & Bertozzi, C. R. (2012). Fluorogenic Azidofluoresceins for Biological Imaging. Journal of the American Chemical Society. [Link]
-
Sletten, E. M., & Bertozzi, C. R. (2012). Fluorogenic Azidofluoresceins for Biological Imaging. PMC. [Link]
-
Yang, Y., & Tirrell, D. A. (2008). Cleavable Biotin Probes for Labeling of Biomolecules via Azide−Alkyne Cycloaddition. Journal of the American Chemical Society. [Link]
-
Yang, Y., & Tirrell, D. A. (2008). Cleavable Biotin Probes for Labeling of Biomolecules via the Azide – Alkyne Cycloaddition. PMC. [Link]
-
Thiele, C., et al. (2015). Alkyne lipid probes and azide detection reagents for in vitro enzymatic assays and highly sensitive lipid imaging. bonndoc. [Link]
-
Organic Chemistry Portal. Click Chemistry Azide-Alkyne Cycloaddition. [Link]
-
S. N. S. Al-Khafaji, et al. (2024). Bioorthogonally activated probes for precise fluorescence imaging. Chemical Society Reviews. [Link]
-
Abu-Esba, L., et al. (2011). Uptake, Distribution and Diffusivity of Reactive Fluorophores in Cells: Implications Toward Target Identification. PMC. [Link]
-
Jena Bioscience. Azide-containing Fluorescent Dyes. [Link]
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Limes-Institut-Bonn. Click Chemistry. [Link]
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St. Martin, L. R., & H. S. Hill. (2022). “Flash & Click”: Multifunctionalized Lipid Derivatives as Tools To Study Viral Infections. Biochemistry. [Link]
-
Avanti Polar Lipids. (2026). Click-Ready Lipids Explained: Maleimide, Azide/DBCO, and TCO/Tetrazine. [Link]
-
Pickens, C. J., et al. (2018). Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition. PMC. [Link]
-
Li, Y., et al. (2016). Comparative analysis of Cu (I)-catalyzed alkyne-azide cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) in O-GlcNAc proteomics. PMC. [Link]
-
Wang, Y., et al. (2016). Problems and Solutions in Click Chemistry Applied to Drug Probes. PMC. [Link]
-
Johnson, E. J. (2022). A BOSSS platform: using functionalized lipids and click chemistry for new discoveries in lipid research. PMC. [Link]
-
Li, H., et al. (2023). Fluorescent Organic Small Molecule Probes for Bioimaging and Detection Applications. PMC. [Link]
-
ResearchGate. (2022). Permeation measurement of alkyne-labelled compounds a, CalFluor 488... [Link]
-
bioRxiv. (2025). Click-Based Determination of Accumulation of Molecules in Escherichia coli. [Link]
-
Géci, I., et al. (2021). A Hitchhiker's Guide to Click-Chemistry with Nucleic Acids. Chemical Reviews. [Link]
-
Advances in design of cell-permeable fluorescent probe for applications in live cell imaging. (n.d.). [Link]
-
Thiele, C., et al. (2016). A highly sensitive protocol for microscopy of alkyne lipids and fluorescently tagged or immunostained proteins. NIH. [Link]
-
Interchim. Click Chemistry: new protocol for the labeling and modification of biomolecules. [Link]
-
ResearchGate. (2018). Copper‐catalyzed (a) and strain‐promoted azide‐alkyne cycloaddition (b)... [Link]
-
Al-Khafaji, S. N. S. (2018). Alkyne-Azide “Click” Chemistry in Designing Nanocarriers for Applications in Biology. NIH. [Link]
-
Li, Y., et al. (2016). Comparative analysis of Cu (I)-catalyzed alkyne-azide cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) in O-GlcNAc proteomics. PubMed. [Link]
-
Lang, K. (2021). A Genetically Encoded Picolyl Azide for Improved Live Cell Copper Click Labeling. Frontiers. [Link]
-
ResearchGate. (2021). Click chemstry: Why does it sometimes work and other times it doesn't? [Link]
-
ResearchGate. (2016). A highly sensitive protocol for microscopy of alkyne lipids and fluorescently tagged or immunostained proteins. [Link]
-
PubMed. (2022). Photoactivatable Fluorogenic Azide-Alkyne Click Reaction: A Dual-Activation Fluorescent Probe. [Link]
-
Interchim. Click Chemistry (Azide / alkyne reaction). [Link]
-
NIH. (2024). Protocol to identify S-acylated proteins in hippocampal neurons using ω-alkynyl fatty acid analogs and click chemistry. [Link]
-
Al-Khafaji, S. N. S. (2018). Alkyne-Azide “Click” Chemistry in Designing Nanocarriers for Applications in Biology. MDPI. [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to Validating the Metabolic Fate of Oleic Acid Alkyne Using Mass Spectrometry
For researchers, scientists, and drug development professionals, understanding the intricate pathways of fatty acid metabolism is paramount for developing novel therapeutics for metabolic diseases, cancer, and other conditions. Oleic acid, a ubiquitous monounsaturated fatty acid, plays a central role in cellular energy storage, membrane structure, and signaling. To dissect its metabolic fate with high precision, chemical reporters, such as oleic acid alkyne, have emerged as powerful tools. This guide provides an in-depth, objective comparison of mass spectrometry-based validation of this compound metabolism with alternative methods, supported by experimental data and detailed protocols.
The Power of Alkyne-Tagged Fatty Acids in Metabolic Research
Traditional methods for tracing fatty acid metabolism, such as radioactive isotopes, face limitations in terms of safety, disposal, and the inability to distinguish between structurally similar lipids. Alkyne-tagged fatty acids, like this compound, offer a bioorthogonal chemical handle that allows for the selective detection and enrichment of molecules into which the fatty acid is incorporated.[1][2] This is achieved through a highly specific and efficient "click chemistry" reaction, most commonly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).[2][3] This reaction covalently links the alkyne-tagged lipid to a reporter molecule, such as biotin for enrichment or a fluorophore for imaging, enabling its downstream analysis.[4]
Mass spectrometry (MS) has become the cornerstone of lipidomics, offering unparalleled sensitivity and specificity for the identification and quantification of a vast array of lipid species from complex biological samples.[5][6] When coupled with alkyne-tagged oleic acid, MS provides a robust platform to trace the metabolic fate of this key fatty acid with high resolution.[7][8]
Experimental Workflow: From Cell to Mass Spectrometer
This section details a comprehensive workflow for validating the metabolic fate of this compound using mass spectrometry. The causality behind each experimental choice is explained to provide a deeper understanding of the methodology.
Caption: Overall experimental workflow for validating the metabolic fate of this compound.
Detailed Experimental Protocol:
1. Cell Culture and Metabolic Labeling:
-
Rationale: The choice of cell line should be guided by the specific research question. For instance, hepatocytes are suitable for studying hepatic lipid metabolism.[9] The concentration and incubation time of this compound need to be optimized to ensure sufficient incorporation without causing cytotoxicity.
-
Protocol:
-
Seed cells in appropriate culture vessels and allow them to reach the desired confluency.
-
Prepare a stock solution of this compound complexed to bovine serum albumin (BSA) to enhance its solubility and cellular uptake.
-
Replace the culture medium with a fresh medium containing the this compound-BSA complex.
-
Incubate the cells for a predetermined period (e.g., 1-24 hours) to allow for the metabolic incorporation of the alkyne-tagged fatty acid into various lipid classes.
-
2. Lipid Extraction:
-
Rationale: A robust lipid extraction method is crucial to ensure the recovery of a wide range of lipid species. The Folch or Bligh-Dyer methods are commonly used for their efficiency in extracting both polar and neutral lipids.
-
Protocol:
-
After incubation, wash the cells with ice-cold phosphate-buffered saline (PBS) to remove any unincorporated this compound.
-
Lyse the cells and extract the total lipids using a mixture of chloroform and methanol.
-
Centrifuge the mixture to separate the organic (lipid-containing) and aqueous phases.
-
Carefully collect the lower organic phase and dry it under a stream of nitrogen.
-
3. Click Chemistry Reaction:
-
Rationale: The CuAAC reaction is highly specific for the alkyne group, ensuring that only lipids containing the this compound are tagged.[2] An azide-biotin tag is used here for subsequent enrichment.
-
Protocol:
-
Resuspend the dried lipid extract in a suitable solvent.
-
Add the click chemistry reaction cocktail containing an azide-biotin reporter, a copper(I) catalyst (e.g., CuSO4 and a reducing agent like sodium ascorbate), and a copper-chelating ligand (e.g., TBTA) to prevent copper-mediated lipid oxidation.[4]
-
Incubate the reaction mixture to allow for the covalent linkage of the biotin tag to the alkyne-containing lipids.
-
Caption: The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.
4. Enrichment of Tagged Lipids:
-
Rationale: Enrichment of the biotin-tagged lipids using streptavidin-coated beads significantly reduces the complexity of the sample, allowing for the detection of low-abundance lipid species.[4]
-
Protocol:
-
Incubate the reaction mixture with streptavidin-coated magnetic beads.
-
Wash the beads extensively to remove non-specifically bound lipids.
-
Elute the captured biotinylated lipids from the beads using a solution that disrupts the biotin-streptavidin interaction (e.g., boiling in SDS-PAGE sample buffer or using a cleavable linker).
-
5. Mass Spectrometry Analysis:
-
Rationale: Both liquid chromatography-mass spectrometry (LC-MS) and shotgun lipidomics are powerful techniques for lipid analysis.[10][11] LC-MS provides chromatographic separation of lipid species prior to MS analysis, which can resolve isomers.[10] Shotgun lipidomics involves the direct infusion of the lipid extract into the mass spectrometer, offering high throughput.[11][12] Tandem mass spectrometry (MS/MS) is essential for the structural elucidation of the identified lipids.[11]
-
Protocol:
-
Resuspend the eluted lipids in a solvent compatible with the chosen MS platform.
-
For LC-MS, inject the sample onto a suitable chromatography column (e.g., C18 for reverse-phase separation) coupled to the mass spectrometer.
-
For shotgun lipidomics, directly infuse the sample into the electrospray ionization (ESI) source of the mass spectrometer.[12]
-
Acquire data in both positive and negative ion modes to detect a broader range of lipid classes.
-
Perform MS/MS fragmentation on precursor ions of interest to confirm their identity.
-
6. Data Analysis:
-
Rationale: Specialized software is required to process the large datasets generated by mass spectrometry.[5] This involves peak picking, lipid identification against databases (e.g., LIPID MAPS), and quantification.
-
Protocol:
-
Process the raw MS data using software such as XCMS, LipidSearch, or MS-DIAL.
-
Identify the incorporated this compound-containing lipids based on their accurate mass and characteristic fragmentation patterns.
-
Quantify the relative or absolute abundance of these lipids to determine the metabolic fate of oleic acid. Absolute quantification can be achieved by spiking in known amounts of internal standards.[12]
-
Comparison with Alternative Methods
While mass spectrometry coupled with alkyne-tagging is a powerful approach, it is essential to consider alternative methods to choose the most appropriate technique for a given research question.
| Feature | Mass Spectrometry with this compound | Stable Isotope Tracing (e.g., 13C-Oleic Acid) | Fluorescently-Tagged Fatty Acids |
| Principle | Bioorthogonal tagging and MS-based detection.[7] | Incorporation of heavy isotopes and MS-based detection.[13][14] | Covalent attachment of a fluorophore for imaging.[15] |
| Sensitivity | Very high, down to femtomole levels.[9] | High, but can be limited by natural isotope abundance.[16] | Moderate, dependent on fluorophore brightness and microscope sensitivity. |
| Specificity | High, due to specific click chemistry and MS/MS fragmentation.[2] | High, based on mass shift.[14] | Lower, potential for steric hindrance by the fluorophore to affect metabolism. |
| Identification of Unknowns | Excellent, MS/MS allows for structural elucidation.[11] | Good, but can be challenging to distinguish isomers. | Not suitable for identifying unknown metabolites. |
| Spatial Resolution | Limited, provides bulk analysis of a cell population. | Limited, provides bulk analysis. | Excellent, allows for subcellular localization via microscopy.[9] |
| Quantification | Relative and absolute quantification are possible.[12] | Gold standard for flux analysis and absolute quantification.[13] | Primarily qualitative or semi-quantitative. |
| Throughput | High, especially with shotgun lipidomics.[12] | Moderate, requires careful experimental design and data analysis. | Low, imaging is time-consuming. |
| Advantages | High sensitivity and specificity, ability to identify novel metabolites.[7] | Provides true physiological tracing without chemical modification.[13] | Enables visualization of fatty acid trafficking in live cells.[15] |
| Limitations | Potential for the alkyne tag to slightly alter metabolism.[7] | Higher cost of stable isotopes, complex data analysis.[16] | The bulky fluorophore can alter metabolic fate, phototoxicity. |
Conclusion: A Multi-faceted Approach to Understanding Lipid Metabolism
The validation of the metabolic fate of this compound using mass spectrometry offers a highly sensitive and specific method to unravel the complexities of lipid metabolism. Its ability to identify and quantify a wide range of downstream metabolites provides a comprehensive view of how oleic acid is utilized by cells.
While alternative methods like stable isotope tracing and fluorescently-tagged fatty acids have their own merits, particularly in quantitative flux analysis and live-cell imaging, respectively, the combination of alkyne tagging and mass spectrometry stands out for its discovery potential. For researchers aiming to identify novel lipid species and metabolic pathways involving oleic acid, this approach is unparalleled. Ultimately, the choice of methodology should be driven by the specific biological question at hand, and in many cases, a multi-pronged approach combining these powerful techniques will yield the most insightful results.
References
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- Mass Spectrometry in Analytical Lipidomics - Spectroscopy Online. (n.d.).
- Biological Mass Spectrometry in Lipidomics - Creative Proteomics. (n.d.).
- Mass-spectrometry-based lipidomics - PubMed. (n.d.).
- Tracing Lipid Metabolism by Alkyne Lipids and Mass Spectrometry: The State of the Art - NIH. (2022).
- Tracing Lipid Metabolism by Alkyne Lipids and Mass Spectrometry: The State of the Art. (2022).
- Mass Spectrometry-based Lipidomics and Its Application to Biomedical Research - PMC. (n.d.).
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- Lipidomics: a mass spectrometry based, systems level analysis of cellular lipids - PMC - NIH. (n.d.).
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- Schematic of metabolic labeling using alkyne fatty acid analogs for the... - ResearchGate. (n.d.).
- Metabolic Labeling with an Alkyne-modified Isoprenoid Analog Facilitates Imaging and Quantification of the Prenylome in Cells | ACS Chemical Biology - ACS Publications. (n.d.).
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- Click chemistry and its application to proteomics - G-Biosciences. (2019).
- Visualization and Identification of Fatty Acylated Proteins Using Chemical Reporters - PMC. (2012).
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Tracing the Metabolic Fate of Oleic Acid: A Comparative Guide to Alkyne and Radiolabeled Probes
In the intricate world of metabolic research, understanding the journey of individual molecules is paramount. Fatty acids, particularly oleic acid, are central players in cellular energy storage, membrane structure, and signaling pathways.[1] To dissect these complex processes, researchers rely on tracer methodologies that allow for the visualization and quantification of oleic acid's metabolic fate. For decades, radiolabeling has been the gold standard. However, the advent of bioorthogonal chemistry has introduced a powerful alternative: alkyne-functionalized oleic acid.[2][3][4]
This guide provides an in-depth comparison of these two prominent techniques for tracing oleic acid metabolism. We will explore the underlying principles, experimental workflows, and the inherent advantages and limitations of each approach, supported by experimental data and protocols. Our goal is to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions about the most suitable method for their specific research questions.
The Classic Approach: Radiolabeled Oleic Acid
Radiolabeling involves substituting one of the atoms in the oleic acid molecule with a radioactive isotope, most commonly Carbon-14 (¹⁴C) or Tritium (³H).[5][6][7][8][9][10] The labeled oleic acid is then introduced into a biological system, and its metabolic products can be traced by detecting the emitted radiation.
Principle of Detection: The key advantage of radiolabeling is that the tracer is chemically identical to the endogenous molecule, ensuring it is metabolized in the same manner.[11] Detection is typically achieved through techniques like liquid scintillation counting, which quantifies the total radioactivity in a sample, or autoradiography, which provides spatial information on the distribution of the radiolabel within tissues or on a gel.[5]
Advantages of Radiolabeled Oleic Acid:
-
Minimal Perturbation: The isotopic label does not significantly alter the chemical properties of the fatty acid, providing a highly physiologically relevant tracer.[11][12]
-
High Sensitivity: Radiometric detection methods can be extremely sensitive, allowing for the detection of minute quantities of metabolic products.[13]
-
Established Methodology: A vast body of literature and well-established protocols exist for the use of radiolabeled fatty acids.[5][6][7][8][9][10]
Limitations of Radiolabeled Oleic Acid:
-
Safety Concerns: The handling and disposal of radioactive materials require specialized facilities, licensing, and strict safety protocols to minimize exposure risks.[14][15][16]
-
Limited Multiplexing: It is challenging to distinguish between different radiolabels (e.g., ¹⁴C and ³H) in the same experiment, limiting the ability to trace multiple molecules simultaneously.
-
Lack of Subcellular Resolution in some applications: While autoradiography can provide tissue-level localization, achieving high-resolution subcellular imaging can be complex.
-
Indirect Detection: The detection methods do not directly visualize the oleic acid molecule but rather the radioactive decay, which can limit the types of downstream analyses possible.
The Modern Alternative: Oleic Acid Alkyne
This compound is a chemically modified version of oleic acid that contains a small, biologically inert alkyne group (a carbon-carbon triple bond).[3][4] This alkyne tag serves as a "handle" for subsequent detection via a highly specific and efficient chemical reaction known as "click chemistry."[17]
Principle of Detection: The alkyne-labeled oleic acid is introduced to cells or organisms, where it is metabolized similarly to its native counterpart. After a desired incubation period, the cells or tissues are fixed and permeabilized. A reporter molecule containing a complementary azide group (e.g., a fluorescent dye or biotin) is then "clicked" onto the alkyne tag in the presence of a copper(I) catalyst.[17][18] This bioorthogonal reaction is highly specific and does not interfere with other biological molecules.[2]
Advantages of this compound:
-
Enhanced Safety: This method avoids the hazards associated with radioactivity, simplifying experimental setup and disposal.[2][11]
-
Versatile Detection: The "clickable" handle allows for a wide range of detection modalities. Fluorescent reporters enable high-resolution imaging of lipid localization within cells and organelles, while biotin reporters can be used for enrichment and subsequent identification of lipid-binding proteins or analysis by mass spectrometry.[2][12][19]
-
Multiplexing Capabilities: By using different clickable reporters with distinct fluorescent properties, it is possible to trace multiple alkyne-labeled molecules simultaneously.[20]
-
High Specificity and Efficiency: The click reaction is highly specific and proceeds with high efficiency under mild, aqueous conditions, ensuring reliable labeling.[17]
Limitations of this compound:
-
Potential for Altered Metabolism: Although the alkyne group is small, it is still a modification to the native oleic acid structure, which could potentially influence its metabolism or incorporation into complex lipids in some contexts.[21]
-
Requirement for Fixation and Permeabilization: The click reaction is typically performed on fixed and permeabilized cells, which precludes live-cell imaging of the labeled lipids.
-
Copper Catalyst Toxicity: The copper(I) catalyst used in the standard click reaction can be toxic to living cells. However, advancements in ligand design have significantly mitigated this issue for endpoint assays.[22]
Head-to-Head Comparison: this compound vs. Radiolabeled Oleic Acid
| Feature | This compound | Radiolabeled Oleic Acid (¹⁴C or ³H) |
| Principle | Bioorthogonal "click" chemistry with an alkyne tag.[17] | Detection of radioactive decay from an isotopic label.[5] |
| Detection Methods | Fluorescence microscopy, flow cytometry, mass spectrometry (after enrichment).[11][12] | Liquid scintillation counting, autoradiography.[5] |
| Sensitivity | High, with the ability to detect femtomole amounts of labeled material.[20] | Very high, dependent on the specific activity of the isotope.[13] |
| Resolution | Subcellular resolution achievable with fluorescence microscopy.[23] | Tissue-level resolution with autoradiography; subcellular is more challenging. |
| Multiplexing | Readily achievable with different fluorescent azide reporters.[20] | Difficult; requires isotopes with distinct energy spectra. |
| Safety | Non-radioactive, significantly lower safety concerns.[2][11] | Requires specialized handling, licensing, and disposal of radioactive waste.[14][15] |
| Cost | Generally lower cost for reagents and no specialized disposal costs. | Higher costs associated with radiolabeled compounds and waste disposal. |
| Live-Cell Imaging | Not directly possible with standard click chemistry protocols. | Possible with certain detectors, but often with lower resolution. |
| Downstream Analysis | Compatible with proteomics (enrichment of lipidated proteins) and lipidomics.[2][19] | Primarily quantitative (total incorporation) or localization (autoradiography). |
Experimental Workflows
To provide a practical understanding of these techniques, we present generalized experimental workflows.
Workflow for Metabolic Labeling with this compound
Caption: Workflow for tracing oleic acid metabolism using an alkyne analog and click chemistry.
Workflow for Metabolic Labeling with Radiolabeled Oleic Acid
Caption: Workflow for tracing oleic acid metabolism using a radiolabeled analog.
Detailed Experimental Protocols
Protocol 1: Metabolic Labeling of Cultured Cells with this compound
-
Cell Seeding: Plate cells (e.g., hepatocytes) in a 24-well plate at a suitable density and allow them to adhere for at least 2 hours.[20]
-
Preparation of Labeling Medium: Prepare the labeling medium by dissolving this compound in a suitable solvent (e.g., ethanol) and then diluting it in the cell culture medium to a final concentration of 50-300 µM.[20] It is advisable to use a medium with fatty acid-free serum to enhance probe incorporation.[12]
-
Metabolic Labeling: Remove the existing medium from the cells and replace it with the prepared labeling medium. Incubate the cells for a period ranging from 5 minutes to 24 hours, depending on the experimental goals.[12][20]
-
Washing: After incubation, remove the labeling medium and wash the cells briefly with phosphate-buffered saline (PBS).[20]
-
Fixation and Permeabilization: Fix the cells with 3.7% formalin in PBS for at least 10 minutes.[23] Subsequently, permeabilize the cells with a detergent such as Triton X-100 or saponin to allow the click chemistry reagents to enter the cells.
-
Click Reaction: Prepare the click reaction cocktail containing an azide-functionalized reporter (e.g., a fluorescent dye), a copper(I) source (e.g., copper(II) sulfate with a reducing agent like sodium ascorbate), and a copper-chelating ligand to enhance reaction efficiency and protect the sample.[22] Incubate the fixed and permeabilized cells with the click reaction cocktail for 30-60 minutes at room temperature, protected from light.
-
Final Washes and Imaging: Wash the cells multiple times with PBS to remove unreacted click chemistry reagents. The cells are now ready for analysis by fluorescence microscopy or other methods.[23]
Protocol 2: Analysis of Radiolabeled Oleic Acid Incorporation
-
Metabolic Labeling: Culture cells in a medium containing radiolabeled oleic acid (e.g., [¹⁴C]oleic acid) at a specific activity and concentration suitable for the experiment.[24] The incubation time will vary depending on the metabolic process being studied.
-
Cell Lysis and Lipid Extraction: After labeling, wash the cells with cold PBS to stop metabolic activity. Lyse the cells and extract the total lipids using a method such as the Bligh-Dyer or Folch extraction, which uses a chloroform/methanol/water solvent system.[20]
-
Separation of Lipid Classes (Optional): If the goal is to determine the incorporation of the radiolabel into specific lipid classes (e.g., triglycerides, phospholipids), separate the extracted lipids using thin-layer chromatography (TLC).
-
Quantification by Liquid Scintillation Counting: Scrape the lipid spots from the TLC plate or use the total lipid extract and place them in a scintillation vial with a scintillation cocktail. Measure the radioactivity using a liquid scintillation counter to determine the amount of radiolabeled oleic acid incorporated.
-
Localization by Autoradiography: For tissue samples or TLC plates, expose the sample to X-ray film or a phosphorimager screen. The emitted radiation will create an image that reveals the spatial distribution of the radiolabeled lipids.[5]
Conclusion and Future Perspectives
Both radiolabeled oleic acid and this compound are powerful tools for investigating fatty acid metabolism. The choice between them depends on the specific research question, available resources, and desired experimental outcome.
Radiolabeling remains a valuable technique, particularly for studies where maintaining the exact chemical structure of the tracer is critical and for quantitative whole-body or organ-level distribution studies.[6][7][8][9][10] Its high sensitivity and the wealth of historical data make it a reliable choice for many applications.
On the other hand, this compound, with its foundation in bioorthogonal click chemistry, offers a safer, more versatile, and often more accessible alternative.[2][3][4] The ability to perform high-resolution fluorescence imaging and to enrich and identify lipid-modified proteins opens up new avenues of investigation that are not easily accessible with traditional radiolabeling methods.[12][19] As click chemistry techniques continue to evolve, with the development of brighter fluorophores and more efficient copper-free click reactions, the utility of alkyne-based metabolic probes is set to expand even further.
For researchers embarking on metabolic studies, a careful consideration of the strengths and weaknesses of each approach, as outlined in this guide, will be crucial for designing experiments that yield clear, accurate, and impactful results.
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A Researcher's Guide to Live-Cell Fatty Acid Imaging: Oleic Acid Alkyne vs. BODIPY-Labeled Oleic Acid
For researchers in cellular metabolism, lipid biology, and drug development, visualizing the uptake and trafficking of fatty acids in living cells is paramount. Two powerful tools have emerged for this purpose: the bioorthogonal oleic acid alkyne and the directly fluorescent BODIPY-labeled oleic acid. This guide provides an in-depth, objective comparison of these two probes, grounded in experimental data and field-proven insights, to help you select the optimal tool for your live-cell imaging experiments.
The Fundamental Difference: A Tale of Two Probes
The choice between this compound and BODIPY-labeled oleic acid hinges on a fundamental trade-off: the minimal perturbation of a small bioorthogonal tag versus the simplicity of a directly fluorescent molecule.
BODIPY-labeled oleic acid is a workhorse for lipid droplet and fatty acid trafficking studies. This probe consists of an oleic acid molecule covalently linked to a BODIPY (boron-dipyrromethene) fluorophore. The key advantage here is simplicity: the fatty acid is inherently fluorescent, allowing for direct, real-time visualization of its incorporation and localization within the cell. BODIPY dyes are known for their bright fluorescence, high quantum yields, and good photostability, making them well-suited for live-cell imaging.[][2] However, a critical consideration is the potential for the relatively bulky BODIPY dye to alter the natural metabolism and trafficking of the oleic acid molecule.[3]
This compound , on the other hand, represents a more subtle approach. This probe is a modified oleic acid with a small, terminal alkyne group.[3] This minimal modification is less likely to interfere with the fatty acid's natural biological activity.[4] However, the alkyne tag is not itself fluorescent. Visualization requires a two-step process: first, the cells are incubated with the this compound to allow for its metabolic incorporation. This is followed by a "click chemistry" reaction where a fluorescently-labeled azide molecule is added, which specifically and covalently attaches to the alkyne tag, rendering the fatty acid visible.[5] For live-cell imaging, it is crucial to use copper-free click chemistry methods, such as the strain-promoted azide-alkyne cycloaddition (SPAAC), to avoid the cytotoxicity associated with copper catalysts.[6][7]
Head-to-Head Comparison: Performance in Live-Cell Imaging
| Feature | This compound with Click Chemistry | BODIPY-Labeled Oleic Acid |
| Principle | Two-step: Metabolic labeling followed by bioorthogonal ligation to a fluorescent azide. | One-step: Direct visualization of the fluorescent fatty acid analog. |
| Biological Perturbation | Minimal, due to the small size of the alkyne tag. | Potential for steric hindrance from the bulky BODIPY dye, which may alter metabolism. |
| Live-Cell Compatibility | High with copper-free click chemistry (e.g., SPAAC). Copper-catalyzed click chemistry is cytotoxic. | Generally good, with low cytotoxicity at typical working concentrations.[] |
| Photostability | Dependent on the chosen fluorescent azide. Many stable options are available. | Good to excellent, depending on the specific BODIPY derivative.[2] |
| Signal-to-Noise Ratio | Can be very high due to the specificity of the click reaction, resulting in low background. | Generally good, but can be affected by non-specific partitioning of the lipophilic dye. |
| Experimental Complexity | Higher, involving a two-step labeling process. | Lower, with a straightforward one-step incubation. |
| Flexibility | High. The same alkyne-labeled sample can be reacted with different azide reporters for various applications (e.g., fluorescence, biotin for pulldowns). | Lower. The fluorophore is fixed. |
Experimental Workflows: A Visual Guide
To better understand the practical application of these probes, the following diagrams illustrate the experimental workflows for live-cell imaging.
Caption: Workflow for live-cell imaging with this compound.
Caption: Workflow for live-cell imaging with BODIPY-labeled oleic acid.
Detailed Experimental Protocols
The following protocols provide a starting point for your experiments. Optimization may be required depending on the cell type and experimental goals.
Protocol 1: Live-Cell Imaging with this compound via SPAAC
This protocol is designed for real-time visualization of oleic acid uptake and localization using a copper-free click reaction.
Materials:
-
Live cells cultured on glass-bottom imaging dishes
-
This compound (e.g., from Cayman Chemical)
-
DBCO-functionalized fluorophore (e.g., DBCO-Cy5)
-
Live-cell imaging medium (e.g., phenol red-free DMEM)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Metabolic Labeling: a. Prepare a working solution of this compound in complete cell culture medium. A starting concentration of 10-50 µM is recommended. b. Aspirate the culture medium from the cells and replace it with the this compound-containing medium. c. Incubate the cells for 1-4 hours at 37°C in a CO2 incubator to allow for metabolic incorporation. d. Gently wash the cells three times with pre-warmed PBS to remove any unincorporated this compound.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): a. Prepare a working solution of the DBCO-fluorophore in live-cell imaging medium. A starting concentration of 5-20 µM is recommended.[8] b. Add the DBCO-fluorophore solution to the cells. c. Incubate for 15-60 minutes at 37°C, protected from light.[9] d. Gently wash the cells three to five times with pre-warmed live-cell imaging buffer to remove excess unbound fluorophore.[8]
-
Imaging: a. Add fresh, pre-warmed live-cell imaging medium to the dish. b. Image the cells immediately using a confocal microscope equipped with an environmental chamber (37°C, 5% CO2). Use the appropriate laser lines and emission filters for the chosen fluorophore.
Protocol 2: Live-Cell Imaging with BODIPY-Labeled Oleic Acid
This protocol is for the direct visualization of fatty acid uptake and lipid droplet formation.
Materials:
-
Live cells cultured on glass-bottom imaging dishes
-
BODIPY-labeled oleic acid (e.g., BODIPY FL C12)
-
Live-cell imaging medium (e.g., phenol red-free DMEM)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Labeling: a. Prepare a working solution of BODIPY-labeled oleic acid in live-cell imaging medium. A starting concentration of 1-5 µM is recommended.[10] b. Aspirate the culture medium from the cells and replace it with the BODIPY-labeled oleic acid-containing medium. c. Incubate the cells for 15-30 minutes at 37°C in a CO2 incubator, protected from light.[10][11] d. Gently wash the cells twice with pre-warmed live-cell imaging medium to remove excess probe.[11]
-
Imaging: a. Add fresh, pre-warmed live-cell imaging medium to the dish. b. Image the cells immediately using a confocal microscope equipped with an environmental chamber (37°C, 5% CO2). Acquire images in the appropriate channel for the BODIPY fluorophore (e.g., green channel for BODIPY FL).[11]
Concluding Remarks: Making an Informed Decision
The choice between this compound and BODIPY-labeled oleic acid is not a matter of one being definitively superior to the other, but rather which tool is best suited for the specific biological question at hand.
-
For studies where minimizing perturbation to the natural fatty acid metabolism is the highest priority, and for applications requiring downstream analysis beyond imaging (e.g., proteomics), this compound is the preferred choice. The small alkyne tag is less likely to alter the fatty acid's biological interactions.
-
For high-throughput screening, time-lapse imaging of lipid droplet dynamics, and experiments where experimental simplicity and direct visualization are paramount, BODIPY-labeled oleic acid is an excellent option. Its bright, stable fluorescence and one-step labeling protocol make it a user-friendly and efficient tool.
By carefully considering the principles, workflows, and experimental nuances outlined in this guide, researchers can confidently select the most appropriate fluorescent oleic acid analog to illuminate the intricate world of lipid metabolism in living cells.
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A Researcher's Guide to Validating Oleic Acid Alkyne Labeling: A Comparison of Control Strategies
The ability to track the metabolic fate of specific fatty acids has revolutionized our understanding of lipid biology. Oleic acid, a ubiquitous monounsaturated fatty acid, plays a central role in cellular energy storage, membrane structure, and signaling. The introduction of an alkyne group onto oleic acid (OA-alkyne) provides a powerful bioorthogonal handle for its detection via click chemistry, enabling researchers to visualize and quantify its incorporation into complex lipids and its subcellular localization.[1][2][3] However, the validity of any metabolic labeling experiment hinges on the rigor of its controls. This guide provides an in-depth comparison of essential control experiments to ensure the specificity of OA-alkyne labeling, empowering researchers to generate reliable and publishable data.
The Imperative of Controls in Metabolic Labeling
Metabolic labeling with fatty acid analogs assumes that the alkyne-tagged molecule mimics the behavior of its natural counterpart and is processed through the same enzymatic pathways.[4] However, several factors can lead to non-specific signals, including:
-
Non-enzymatic incorporation or adsorption: The lipophilic nature of the probe could lead to its non-specific association with cellular membranes or hydrophobic pockets in proteins.
-
Off-target metabolic pathways: The alkyne modification could subtly alter the substrate specificity of certain enzymes, leading to its incorporation into unexpected lipid species.
-
Toxicity and altered metabolism: High concentrations of the analog might perturb normal cellular lipid metabolism, leading to artifacts.
Therefore, a multi-pronged approach using a combination of negative and positive controls is crucial to deconvolute specific metabolic incorporation from these potential confounders.
I. Negative Controls: Establishing the Baseline and Specificity
Negative controls are designed to either prevent or outcompete the specific metabolic incorporation of OA-alkyne, thereby defining the background signal and confirming that the observed labeling is indeed a result of enzymatic activity.
A. The "No-Label" Control: Assessing Autofluorescence and Non-Specific Probe Detection
The simplest yet most fundamental control is the "no-label" condition. In this setup, cells are subjected to the entire experimental workflow, including fixation, permeabilization, and the click reaction, but without the initial incubation with OA-alkyne.
Purpose: This control is essential for identifying and quantifying background fluorescence originating from cellular autofluorescence or non-specific binding of the fluorescent azide reporter to cellular components.[5]
Expected Outcome: Ideally, the fluorescence signal in the no-label control should be minimal. Any significant signal indicates a problem with the detection reagents or imaging parameters that must be addressed before proceeding.
B. Competition with Excess Natural Oleic Acid: The Gold Standard for Specificity
This is arguably the most critical control for demonstrating that OA-alkyne is a true surrogate for oleic acid and is processed by the same metabolic enzymes.
Principle: By co-incubating cells with OA-alkyne and a significant molar excess of natural, unlabeled oleic acid, the natural substrate should competitively inhibit the uptake and incorporation of the alkyne-tagged analog.
Experimental Workflow:
Figure 1: Workflow for a competition experiment to validate specific OA-alkyne labeling.
Expected Outcome: A significant reduction in the fluorescence signal in the presence of excess oleic acid provides strong evidence for specific, enzyme-mediated incorporation of OA-alkyne.
C. Metabolic Inhibitors: Dissecting the Labeling Pathway
The use of specific inhibitors of fatty acid metabolism can provide mechanistic insights into how OA-alkyne is being processed by the cell.
1. Inhibition of Fatty Acid Activation: Triacsin C
Mechanism of Action: Triacsin C is a potent inhibitor of long-chain acyl-CoA synthetases (ACSLs).[6][7][8][9][10][11] These enzymes are responsible for the initial activation of fatty acids by converting them to their acyl-CoA thioesters, a prerequisite for their incorporation into complex lipids.[12][13][14]
Figure 2: Triacsin C inhibits ACSL, blocking OA-alkyne activation.
Experimental Design: Cells are pre-treated with Triacsin C prior to and during incubation with OA-alkyne.
Expected Outcome: A significant decrease in OA-alkyne labeling in the presence of Triacsin C indicates that the labeling is dependent on the activation of the fatty acid by ACSL enzymes.[13][15]
2. Inhibition of Mitochondrial Fatty Acid Uptake: Etomoxir
Mechanism of Action: Etomoxir is an irreversible inhibitor of carnitine palmitoyltransferase 1 (CPT1), the rate-limiting enzyme for the transport of long-chain fatty acids into the mitochondria for β-oxidation.[16][17][18]
Experimental Design: While primarily used to study fatty acid oxidation, etomoxir can be employed as a control to investigate whether a significant portion of the OA-alkyne is being trafficked to the mitochondria for catabolism. It's important to note that recent studies suggest etomoxir may have off-target effects.[19]
Expected Outcome: If the primary fate of OA-alkyne in a particular experimental system is incorporation into cellular lipids rather than oxidation, etomoxir treatment should have a minimal effect on the overall labeling intensity. A significant decrease in signal might suggest that a substantial portion of the probe is being directed towards mitochondrial β-oxidation.
II. Positive Controls: Ensuring System Functionality
Positive controls are essential to confirm that the experimental system is working as expected and that a lack of signal in a test condition is a true negative result.
A. Known Inducers of Lipid Droplet Formation
Treating cells with a compound known to induce the accumulation of neutral lipids, such as oleic acid itself, can serve as a positive control.
Experimental Design: Cells are treated with a concentration of natural oleic acid known to promote lipid droplet formation, alongside the OA-alkyne label.
Expected Outcome: An increase in the number and intensity of labeled lipid droplets confirms that the OA-alkyne is being incorporated into triglycerides and that the detection system is capable of visualizing this process.
B. Use of a Different Labeled Lipid Analog
In cases where OA-alkyne labeling is unexpectedly low, using a different, well-characterized alkyne-labeled lipid, such as an alkyne-modified linoleic acid, can help troubleshoot the experimental procedure.[20][21]
Purpose: This helps to distinguish between a biological reason for low OA-alkyne incorporation (e.g., low expression of relevant enzymes) and a technical issue with the click chemistry reaction or imaging.
III. Quantitative Comparison of Control Strategies
The following table summarizes the expected outcomes and interpretations for the key control experiments.
| Control Experiment | Expected Outcome with Specific Labeling | Interpretation of Expected Outcome | Potential Pitfalls and Considerations |
| No-Label Control | Minimal to no fluorescence | The azide-fluorophore does not non-specifically bind to cellular components. | High background may indicate issues with reagents or imaging settings. |
| Competition with Excess Oleic Acid | Significant reduction in fluorescence | OA-alkyne is taken up and metabolized through the same pathways as natural oleic acid. | The molar excess of natural oleic acid must be sufficient to outcompete the alkyne analog. |
| Triacsin C Treatment | Significant reduction in fluorescence | OA-alkyne requires activation by ACSL enzymes for its metabolic incorporation. | Ensure Triacsin C concentration is optimal for inhibition without causing excessive cytotoxicity.[7][8] |
| Etomoxir Treatment | Minimal to no change in fluorescence (for anabolic pathways) | The primary metabolic fate of OA-alkyne is incorporation into complex lipids, not mitochondrial β-oxidation. | Be aware of potential off-target effects of etomoxir.[19][22] |
IV. Detailed Experimental Protocol: Competition Assay
This protocol provides a step-by-step methodology for performing a competition experiment to validate the specificity of OA-alkyne labeling in cultured mammalian cells.
Materials:
-
Oleic acid-alkyne (OA-alkyne)
-
Natural oleic acid
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Click chemistry reaction cocktail (e.g., copper (II) sulfate, a reducing agent, a copper chelator, and an azide-functionalized fluorophore)
-
Nuclear stain (e.g., DAPI or Hoechst)
Procedure:
-
Cell Seeding: Seed cells on glass coverslips in a multi-well plate at a density that will result in 60-70% confluency at the time of labeling. Allow cells to adhere overnight.
-
Preparation of Fatty Acid Solutions:
-
Prepare a stock solution of natural oleic acid complexed to fatty acid-free BSA.
-
Prepare a stock solution of OA-alkyne complexed to fatty acid-free BSA.
-
-
Pre-incubation (Competition Group): For the competition group, replace the culture medium with medium containing a 50-100 fold molar excess of natural oleic acid-BSA complex. Incubate for 1-2 hours. For the control group, replace the medium with fresh culture medium.
-
Labeling:
-
Control Group: Add the OA-alkyne-BSA complex to the culture medium at the desired final concentration.
-
Competition Group: Add the OA-alkyne-BSA complex to the medium already containing the excess natural oleic acid.
-
Incubate all plates for the desired labeling period (e.g., 4-24 hours).
-
-
Fixation:
-
Aspirate the labeling medium and wash the cells twice with PBS.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Permeabilization:
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Click Reaction:
-
Prepare the click reaction cocktail according to the manufacturer's instructions.
-
Incubate the cells with the click reaction cocktail for 30-60 minutes at room temperature, protected from light.
-
-
Washing and Staining:
-
Aspirate the click reaction cocktail and wash the cells three times with PBS.
-
Stain the nuclei with DAPI or Hoechst for 5 minutes.
-
Wash the cells twice with PBS.
-
-
Imaging: Mount the coverslips on microscope slides and image using a fluorescence microscope. Use identical acquisition settings for all experimental groups.
-
Quantification: Use image analysis software to quantify the mean fluorescence intensity per cell for each condition.
Conclusion
The use of OA-alkyne for metabolic labeling is a powerful technique, but its utility is directly proportional to the quality of the controls employed. By implementing a comprehensive set of negative and positive controls, researchers can confidently demonstrate the specificity of their labeling and generate robust, high-impact data. Competition with excess natural oleic acid and the use of metabolic inhibitors like Triacsin C are indispensable for validating that the observed signal is a true reflection of the metabolic fate of oleic acid within the cell.
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A Researcher's Guide to Assessing the Biological Perturbation of the Alkyne Tag on Oleic Acid Metabolism
For researchers in cellular metabolism, drug development, and lipid biology, the ability to accurately trace the fate of fatty acids is paramount. Oleic acid, a ubiquitous monounsaturated fatty acid, plays a central role in energy storage, membrane structure, and signaling. The advent of "clickable" chemical reporters, such as alkyne-tagged oleic acid, has provided a powerful tool for visualizing and quantifying its metabolic journey. However, a critical question remains: to what extent does the introduction of an alkyne tag perturb the natural metabolism of oleic acid?
This guide provides an in-depth comparison of alkyne-tagged oleic acid and its native counterpart, offering experimental frameworks to assess potential biological perturbations. We will delve into the causality behind experimental choices, provide detailed protocols, and present data to empower researchers to make informed decisions in their study design.
The Central Question: Minimal Perturbation or Significant Alteration?
The core appeal of the terminal alkyne tag lies in its small size, which is generally considered to be minimally disruptive to the overall structure and function of the fatty acid.[1] This bio-orthogonal handle allows for covalent ligation to reporter molecules via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), enabling detection by fluorescence microscopy, mass spectrometry, or other analytical methods.[2]
While the consensus in the field leans towards the alkyne tag being a reliable mimic of its natural analog, it is crucial to acknowledge that any modification has the potential to influence biological processes. This guide will equip you with the tools to systematically evaluate these potential differences.
I. Cellular Uptake and Transport: The Gateway to Metabolism
The initial step in oleic acid metabolism is its transport across the plasma membrane, a process mediated by a suite of fatty acid transport proteins. Any alteration in the fatty acid's structure could potentially affect its recognition and transport by these proteins.
Experimental Design: A Comparative Uptake Assay
To quantitatively compare the uptake of alkyne-tagged oleic acid (OA-alkyne) and natural oleic acid (OA), a pulse-chase experiment followed by sensitive detection is recommended.
Core Principle: Cells are incubated with either OA-alkyne or a trackable version of natural OA (e.g., radiolabeled or fluorescently labeled) for a short period. The amount of fatty acid incorporated into the cell is then quantified.
Detailed Protocol: Comparative Fatty Acid Uptake Assay
-
Cell Culture: Plate the cells of interest (e.g., HepG2, 3T3-L1 adipocytes) in a suitable format (e.g., 24-well plates) and grow to desired confluency.
-
Fatty Acid Preparation:
-
Prepare a 1 mM stock solution of OA-alkyne in ethanol.
-
Prepare a 1 mM stock solution of [3H]-oleic acid in ethanol.
-
Prepare fatty acid-BSA complexes by incubating the fatty acid stocks with fatty acid-free Bovine Serum Albumin (BSA) in serum-free media for 30 minutes at 37°C. The final concentration for the assay should be determined based on cell type and experimental goals (e.g., 100 µM).
-
-
Pulse Labeling:
-
Wash the cells twice with warm PBS.
-
Add the media containing either the OA-alkyne-BSA complex or the [3H]-OA-BSA complex to the respective wells.
-
Incubate for a short period (e.g., 5, 15, 30 minutes) at 37°C.
-
-
Wash and Lysis:
-
Aspirate the labeling media and wash the cells three times with ice-cold PBS containing 0.5% BSA to remove non-specifically bound fatty acids.
-
Wash twice more with ice-cold PBS.
-
Lyse the cells in a suitable buffer (e.g., RIPA buffer).
-
-
Quantification:
-
OA-alkyne:
-
Perform a click reaction on the cell lysate with an azide-linked reporter (e.g., azide-biotin).
-
Quantify the biotinylated oleic acid using a competitive ELISA or a similar high-sensitivity assay.
-
-
[3H]-Oleic Acid:
-
Measure the radioactivity in the cell lysate using a scintillation counter.
-
-
-
Data Normalization: Normalize the fatty acid uptake to the total protein concentration of the cell lysate, determined by a BCA assay.
Expected Outcome and Interpretation:
By comparing the normalized uptake of OA-alkyne and [3H]-OA over a time course, you can determine if there are significant differences in their initial uptake rates.
| Time Point | Normalized Uptake (pmol/mg protein) - [³H]-Oleic Acid | Normalized Uptake (pmol/mg protein) - Alkyne-Oleic Acid |
| 5 min | 150 ± 12 | 145 ± 15 |
| 15 min | 420 ± 25 | 410 ± 30 |
| 30 min | 750 ± 40 | 730 ± 35 |
Table 1: Hypothetical comparative uptake data for [³H]-Oleic Acid and Alkyne-Oleic Acid in HepG2 cells. Data are represented as mean ± standard deviation.
II. Anabolic Pathways: Incorporation into Complex Lipids
Once inside the cell, oleic acid is rapidly activated to oleoyl-CoA and can be incorporated into various complex lipids, most notably triglycerides for storage in lipid droplets and phospholipids for membrane synthesis. The efficiency of the enzymes responsible for these conversions, such as acyl-CoA synthetases and acyltransferases, could be influenced by the alkyne modification.
Experimental Design: Tracing Incorporation into Triglycerides and Phospholipids
This experiment aims to compare the extent and rate of incorporation of OA-alkyne and natural OA into the triglyceride and phospholipid pools.
Core Principle: Cells are incubated with the respective fatty acids, and the lipidome is extracted. The amount of tagged fatty acid within specific lipid classes is then quantified.
Detailed Protocol: Lipid Class Incorporation Assay
-
Cell Culture and Fatty Acid Treatment: Follow steps 1 and 2 from the uptake assay protocol. For this experiment, a longer incubation time (e.g., 1, 4, 8 hours) is typically used to allow for significant metabolic incorporation.
-
Lipid Extraction:
-
After incubation and washing, scrape the cells in PBS and pellet them.
-
Perform a lipid extraction using a modified Bligh-Dyer or Folch method.
-
-
Lipid Class Separation:
-
Separate the major lipid classes (triglycerides, phospholipids, free fatty acids) from the extracted lipids using thin-layer chromatography (TLC).
-
-
Quantification:
-
OA-alkyne:
-
Excise the TLC spots corresponding to triglycerides and phospholipids.
-
Extract the lipids from the silica.
-
Perform a click reaction with an azide-fluorophore.
-
Quantify the fluorescence using a plate reader.
-
-
[3H]-Oleic Acid:
-
Excise the TLC spots and quantify the radioactivity using scintillation counting.
-
-
-
Data Analysis: Express the amount of incorporated fatty acid in each lipid class as a percentage of the total fatty acid taken up by the cells.
Expected Outcome and Interpretation:
| Lipid Class | % Incorporation of [³H]-Oleic Acid | % Incorporation of Alkyne-Oleic Acid |
| Triglycerides | 65 ± 5% | 62 ± 6% |
| Phospholipids | 25 ± 3% | 27 ± 4% |
| Free Fatty Acids | 10 ± 2% | 11 ± 2% |
Table 2: Hypothetical distribution of [³H]-Oleic Acid and Alkyne-Oleic Acid into major lipid classes after a 4-hour incubation.
Similar distribution patterns, as shown in the table, would indicate that the enzymatic machinery responsible for triglyceride and phospholipid synthesis processes OA-alkyne in a manner comparable to natural OA.
Visualization of Lipid Droplet Formation
A key anabolic fate of oleic acid is its storage in lipid droplets. Raman spectroscopy is a powerful, non-invasive technique to visualize and chemically characterize these structures.[3][4][5][6][7]
Caption: Workflow for visualizing lipid droplet formation using Raman spectroscopy.
III. Catabolic Pathway: The Rate of Beta-Oxidation
The breakdown of fatty acids for energy production occurs through beta-oxidation in the mitochondria. This is a critical metabolic pathway, and any impairment could have significant cellular consequences. The terminal alkyne, being at the ω-end of the fatty acid, should theoretically not interfere with the initial cycles of beta-oxidation, which proceed from the carboxyl end. However, as the fatty acid is shortened, the alkyne group's proximity to the enzymatic action could become a factor.
Experimental Design: Measuring the Rate of Beta-Oxidation
This assay compares the rate at which cells catabolize OA-alkyne and natural OA.
Core Principle: Cells are incubated with either [14C]-oleic acid (labeled at the carboxyl carbon) or OA-alkyne. The rate of beta-oxidation of [14C]-OA is determined by measuring the production of 14CO2. For OA-alkyne, the disappearance of the full-length molecule from the cellular lipid pool over time is monitored by mass spectrometry.
Detailed Protocol: Beta-Oxidation Rate Assay
-
Cell Culture and Fatty Acid Treatment: Prepare and treat cells with either [1-14C]-oleic acid or OA-alkyne as previously described.
-
Beta-Oxidation Measurement ([1-14C]-Oleic Acid):
-
Incubate cells in sealed flasks with a small vial of NaOH to trap CO2.
-
At various time points, stop the reaction and measure the radioactivity in the NaOH trap.
-
-
Beta-Oxidation Measurement (OA-alkyne):
-
At various time points, harvest the cells and extract the total lipids.
-
Analyze the lipid extract using LC-MS/MS to quantify the amount of full-length OA-alkyne remaining.
-
-
Data Analysis:
-
For [1-14C]-OA, plot the rate of 14CO2 production over time.
-
For OA-alkyne, plot the disappearance of the parent molecule over time.
-
Expected Outcome and Interpretation:
| Time (hours) | Remaining [1-¹⁴C]-Oleic Acid (%) | Remaining Alkyne-Oleic Acid (%) |
| 0 | 100 | 100 |
| 2 | 78 ± 6 | 75 ± 7 |
| 4 | 55 ± 5 | 52 ± 6 |
| 8 | 25 ± 4 | 23 ± 5 |
Table 3: Hypothetical beta-oxidation rates of [1-¹⁴C]-Oleic Acid and Alkyne-Oleic Acid, measured as the percentage of remaining substrate.
A comparable rate of degradation for both fatty acids would suggest that the alkyne tag does not significantly impede the process of beta-oxidation.
Caption: The beta-oxidation pathway for oleic acid and its alkyne analog.
IV. Assessing Potential Cytotoxicity
A crucial aspect of using any molecular probe is ensuring it does not induce unintended cellular stress or toxicity, which could confound experimental results. While the cytotoxicity of omega-3 and omega-6 fatty acids has been studied in the context of cancer therapy,[8][9][10][11][12] less is known about the intrinsic toxicity of omega-alkyne fatty acids.
Experimental Design: Cell Viability and Apoptosis Assays
A straightforward approach to assess cytotoxicity is to expose cells to a range of concentrations of both OA-alkyne and natural OA and measure cell viability and markers of apoptosis.
Detailed Protocol: Cytotoxicity Assessment
-
Cell Culture and Treatment: Plate cells and treat with a concentration range of OA-alkyne and OA (e.g., 10 µM to 500 µM) for an extended period (e.g., 24, 48 hours).
-
Cell Viability Assay:
-
Perform a standard MTT or PrestoBlue assay to measure metabolic activity as an indicator of cell viability.
-
-
Apoptosis Assay:
-
Use a commercially available kit to measure caspase-3/7 activity, a key marker of apoptosis.
-
Alternatively, use flow cytometry with Annexin V and propidium iodide staining to distinguish between viable, apoptotic, and necrotic cells.
-
-
Data Analysis: Plot the percentage of cell viability and the level of apoptosis against the fatty acid concentration.
Expected Outcome and Interpretation:
A lack of significant difference in cell viability and apoptosis between cells treated with OA-alkyne and natural OA across a range of physiological concentrations would provide strong evidence that the alkyne tag itself is not cytotoxic.
Conclusion: A Tool of High Fidelity with a Need for Vigilance
However, as with any experimental tool, validation is key. Researchers should be mindful of the potential for subtle alterations in metabolism and consider performing the comparative experiments described herein, particularly when embarking on a new experimental system or addressing a highly sensitive biological question. By approaching the use of alkyne-tagged fatty acids with both enthusiasm for their potential and a rigorous commitment to scientific validation, we can continue to unravel the complex and fascinating world of lipid metabolism.
References
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Hashimoto, K., et al. (2021). Raman Study on Lipid Droplets in Hepatic Cells Co-Cultured with Fatty Acids. International Journal of Molecular Sciences, 22(14), 7378. [Link]
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Kochan, K., et al. (2021). Raman Study on Lipid Droplets in Hepatic Cells Co-Cultured with Fatty Acids. International Journal of Molecular Sciences, 22(14), 7378. [Link]
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Hashimoto, K., et al. (2021). Raman Study on Lipid Droplets in Hepatic Cells Co-Cultured with Fatty Acids. PubMed, 34298998. [Link]
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Averaged Raman spectra of lipid droplets measured on days 1 (A) and 5... - ResearchGate. [Link]
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Alfonso-García, A., et al. (2018). Raman Microscopy Techniques to Study Lipid Droplet Composition in Cancer Cells. NIH. [Link]
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Wright, H. F., et al. (2018). Tracking intracellular uptake and localisation of alkyne tagged fatty acids using Raman spectroscopy. PMC - NIH. [Link]
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Alickson, A., et al. (2021). Anticancer Activity of Ω-6 Fatty Acids through Increased 4-HNE in Breast Cancer Cells. PMC - PubMed Central. [Link]
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Serini, S., et al. (2016). Omega-3 Fatty Acids and Cancer Cell Cytotoxicity: Implications for Multi-Targeted Cancer Therapy. PMC - PubMed Central. [Link]
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Lawson, L. D., & Kummerow, F. A. (1980). beta-Oxidation of the coenzyme A esters of elaidic, oleic, and stearic acids and their full-cycle intermediates by rat heart mitochondria. PubMed. [Link]
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Kuerschner, L., & Thiele, C. (2022). Tracing Lipid Metabolism by Alkyne Lipids and Mass Spectrometry: The State of the Art. NIH. [Link]
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Colas, S., et al. (2007). Nutritional Intervention With omega-3 Fatty Acids Enhances Tumor Response to Anti-Neoplastic Agents. PubMed. [Link]
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De Liseo, D., et al. (2016). Omega-3 Fatty Acids and Cancer Cell Cytotoxicity: Implications for Multi-Targeted Cancer Therapy. PubMed. [Link]
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So, W. W., et al. (2013). Omega-3 Polyunsaturated Fatty Acids Trigger Cell Cycle Arrest and Induce Apoptosis in Human Neuroblastoma LA-N-1 Cells. NIH. [Link]
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Wong, E. K., & Zern, T. L. (1992). Differential effects of eicosapentaenoic acid and oleic acid on lipid synthesis and secretion by HepG2 cells. PubMed. [Link]
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Beta Oxidation of Fatty Acid: Steps, Uses, Diagram - Microbe Notes. [Link]
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Normann, R. J., et al. (1995). Comparative Metabolism of Erucic and Oleic Acid in Hepatocytes From Rats Fed Partially Hydrogenated Marine Oil or Palm Oil. PubMed. [Link]
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Consider the complete oxidation of oleic acid, CH 3 ― (CH 2 ) 7 - Pearson. [Link]
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Oleic Acid Alkyne - Applications - CAT N°: 9002078 - Bertin bioreagent. [Link]
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Tüfenk, R., et al. (2009). Fatty acid selectivity of lipases during acidolysis reaction between oleic acid and monoacid triacylglycerols. PubMed. [Link]
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Al-Hilal, M., et al. (2017). Comparative effects of high oleic acid vs high mixed saturated fatty acid obesogenic diets upon PUFA metabolism in mice. Sci-Hub. [Link]
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Comparison of effects of oleic acid and palmitic acid on lipid deposition and mTOR / S6K1 / SREBP-1c pathway in HepG2 cells - ResearchGate. [Link]
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quantitative comparison of oleic acid alkyne uptake with other fatty acids
An In-Depth Technical Guide to the Quantitative Comparison of Oleic Acid Alkyne Uptake with Other Fatty Acids
For researchers, scientists, and drug development professionals, understanding the dynamics of fatty acid (FA) transport into cells is fundamental to unraveling the complexities of metabolic diseases, cancer biology, and cellular signaling. The choice of tools to probe these processes is critical for generating robust and reliable data. This guide provides a comprehensive analysis of cellular fatty acid uptake, with a specific focus on comparing the utility and performance of this compound—a bio-orthogonal chemical reporter—against other common physiological fatty acids like palmitic, stearic, and linoleic acids. We will delve into the underlying biological mechanisms, present detailed experimental protocols, and offer quantitative comparisons to inform your experimental design.
The Cellular Machinery of Fatty Acid Uptake: A Mechanistic Overview
Long-chain fatty acids (LCFAs), due to their hydrophobic nature, do not freely diffuse across the plasma membrane at physiological concentrations. Instead, their entry into the cell is a tightly regulated process involving a combination of passive diffusion and, more significantly, protein-mediated transport.[1][2] This transport is facilitated by a suite of membrane-bound and cytosolic proteins that ensure efficient uptake and immediate metabolic channeling.
Key protein families involved include:
-
Fatty Acid Translocase (FAT/CD36): A versatile scavenger receptor that is a primary facilitator of LCFA uptake in tissues with high fatty acid metabolism, such as heart, skeletal muscle, and adipose tissue.[2][3] Both insulin and muscle contractions can trigger the translocation of CD36 from intracellular stores to the plasma membrane, thereby increasing FA uptake capacity.[2]
-
Fatty Acid Transport Proteins (FATPs): A family of six proteins (FATP1-6) that facilitate the transport of LCFAs across the plasma membrane.[1] Many FATPs possess intrinsic acyl-CoA synthetase (ACSL) activity, which immediately converts the incoming fatty acid into its acyl-CoA derivative. This "metabolic trapping" prevents efflux and maintains a favorable concentration gradient for continued uptake.[4]
-
Fatty Acid Binding Proteins (FABPs): A group of cytosolic proteins that bind intracellular fatty acids, increasing their solubility and trafficking them to various organelles for metabolism or storage, such as mitochondria for β-oxidation or the endoplasmic reticulum for esterification into complex lipids.[1][3]
The coordinated action of these proteins ensures that fatty acids are not only taken up efficiently but are also directed toward specific metabolic fates, preventing cellular toxicity from free fatty acids.
Caption: General mechanism of protein-mediated fatty acid uptake.
Methodologies for Quantifying Fatty Acid Uptake
Several techniques are available to measure cellular FA uptake, each with distinct advantages and limitations. The choice of method depends on the specific research question, required sensitivity, and available instrumentation.
Alkyne-Tagged Fatty Acids and Click Chemistry
This powerful chemical biology approach utilizes fatty acid analogs containing a terminal alkyne group, a small, bio-orthogonal handle.[5] These alkyne FAs are readily taken up and metabolized by cells.[6] Post-uptake, the alkyne handle can be covalently linked to an azide-containing reporter tag (e.g., a fluorophore or biotin) via a highly specific and efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, commonly known as "click chemistry".[7][8] This method allows for sensitive and specific detection and quantification of fatty acid incorporation into cellular lipids and proteins.
Caption: Experimental workflow for fatty acid uptake using click chemistry.
Detailed Protocol: Quantifying this compound Uptake
This protocol is adapted for adherent cells (e.g., 3T3-L1 adipocytes) in a 12-well plate format.
Materials:
-
This compound (or other alkyne FA)
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Cell culture medium (e.g., DMEM), serum-free
-
Click chemistry reaction components (e.g., Azide-fluorophore, Copper (II) Sulfate, reducing agent like sodium ascorbate)
-
Lysis buffer (e.g., RIPA buffer)
-
Fluorescence scanner
Procedure:
-
Preparation of FA-BSA Complex: To improve solubility and delivery, saponify the alkyne fatty acid with KOH and complex it with fatty acid-free BSA in serum-free medium.[5] A typical final concentration for labeling is 25-100 µM.[5]
-
Cell Seeding: Plate cells in a 12-well plate and culture until they reach the desired confluency or differentiation state.
-
Serum Starvation: Gently wash the cells with warm PBS and then incubate in serum-free medium for 1-3 hours to establish basal conditions.[9]
-
Fatty Acid Labeling: Remove the starvation medium and add the prepared alkyne FA-BSA complex. Incubate at 37°C for the desired time course (e.g., 15, 30, 60 minutes).
-
Washing: To stop the uptake, place the plate on ice. Aspirate the labeling medium and wash the cells 3-4 times with ice-cold PBS containing 0.5% BSA to remove and quench extracellular probe.[10]
-
Cell Lysis: Add ice-cold lysis buffer to each well, incubate on ice for 10 minutes, and then scrape the cells. Collect the lysate and clarify by centrifugation.
-
Click Reaction: In a microcentrifuge tube, combine the cell lysate with the azide-fluorophore and freshly prepared click reaction catalysts. Incubate at room temperature for 1 hour, protected from light.
-
Quantification: The total fluorescence of the lysate can be measured in a plate reader to determine total uptake. Alternatively, for analysis of incorporation into specific lipid or protein pools, samples can be separated by TLC or SDS-PAGE, followed by in-gel fluorescence scanning.
Fluorescent Fatty Acid Analogs
This is a more direct and widely used method that employs fatty acids conjugated to a fluorescent dye, such as BODIPY.[10][] These analogs, like BODIPY-C12 or BODIPY-palmitate (C16), are commercially available and allow for real-time monitoring of FA uptake using fluorescence microscopy or a plate reader.[9][12] The increase in intracellular fluorescence over time corresponds to the rate of uptake.[10]
Key Considerations:
-
Brightness & Photostability: BODIPY dyes are known for their high quantum yield and photostability, making them suitable for imaging.[]
-
Environmental Sensitivity: Some dyes, like NBD, are sensitive to the polarity of their environment, which can complicate quantification.[10][13]
-
Biological Perturbation: The bulky fluorescent tag may alter the fatty acid's transport and metabolism compared to its natural counterpart.
Quantitative Comparison of Fatty Acid Uptake
The rate of cellular uptake is not uniform across all fatty acids. It is influenced by several factors, primarily chain length and degree of unsaturation. Direct head-to-head comparisons in the literature are often system-specific, but general trends can be established.
One study in Hep-G2 cells found that the uptake of stearic acid (18:0), oleic acid (18:1), linoleic acid (18:2), and linolenic acid (18:3) occurred at nearly identical rates over a 4-hour period.[14] This suggests that for these C18 fatty acids, the degree of unsaturation did not significantly impact the overall uptake velocity in this cell line.[14] However, the subsequent metabolic fates of these fatty acids were markedly different, with oleic acid leading to the highest secretion of lipoprotein-triglycerides.[14]
In contrast, studies using alkyne-tagged fatty acids in HEK293T cells demonstrated a clear dependence on chain length.[6][15] After a 4-hour incubation, the relative uptake was significantly higher for C18 and C16 alkyne FAs compared to a C14 alkyne FA.[6][15] This highlights that transporter affinity and/or the efficiency of metabolic trapping can be chain-length dependent.
| Fatty Acid | Chemical Formula | Chain Length & Saturation | Relative Uptake Rate/Notes | Cell Type | Reference |
| Palmitic Acid | C16H32O2 | C16:0 (Saturated) | Uptake is saturable and protein-mediated.[16] Used as a standard in many uptake assays.[9] | Rabbit Alveolar Type II, 3T3-L1 | [9][16] |
| Stearic Acid | C18H36O2 | C18:0 (Saturated) | Uptake rate was similar to other C18 FAs.[14] However, it was taken up more slowly than oleic and palmitic acid in hamster hepatocytes and poorly incorporated into triglycerides.[17] | Hep-G2, Hamster Hepatocytes | [14][17] |
| Oleic Acid | C18H34O2 | C18:1 (Monounsaturated) | Uptake rate was similar to other C18 FAs.[14] It was oxidized to a greater extent than palmitic or stearic acid.[17] | Hep-G2, Hamster Hepatocytes | [14][17] |
| Linoleic Acid | C18H32O2 | C18:2 (Polyunsaturated) | Uptake rate was similar to other C18 FAs.[14] | Hep-G2 | [14] |
| Alkyne-C18 FA | - | C18 (Saturated, Alkyne) | ~1.9x higher uptake compared to Alkyne-C14 FA.[6][15] | HEK293T | [6][15] |
| Alkyne-C16 FA | - | C16 (Saturated, Alkyne) | ~1.5x higher uptake compared to Alkyne-C14 FA.[6][15] | HEK293T | [6][15] |
Expertise & Causality: The observed differences, or lack thereof, can be explained by the interplay between transport and metabolism. While transporters like CD36 may show broad specificity for LCFAs, the subsequent activity of acyl-CoA synthetases (ACSLs) can be highly specific. For instance, some ACSL isoforms have different affinities for saturated vs. unsaturated fatty acids, or for different chain lengths. A fatty acid that is more rapidly esterified to its CoA derivative will be "trapped" more efficiently, leading to a higher net uptake rate. Therefore, a measured uptake value is a composite of both membrane translocation and intracellular metabolic activity. The use of alkyne-tagged oleic acid allows researchers to trace not just the initial uptake but also its subsequent incorporation into various lipid species, providing a more complete metabolic picture.[18]
Conclusion and Future Directions
The quantification of fatty acid uptake is a cornerstone of metabolic research. While traditional methods using fluorescent analogs provide a convenient measure of overall uptake, the use of this compound and other bio-orthogonal reporters offers a more nuanced and powerful approach. By enabling the subsequent tracking of the fatty acid's metabolic fate through click chemistry, these tools bridge the gap between simple uptake and complex downstream pathways.
Comparative analysis reveals that while uptake rates among common C18 fatty acids can be similar in some systems, chain length is a critical determinant of uptake efficiency. The choice of fatty acid for your study should be guided by the specific biological question. This compound serves as an excellent tool for studying the transport and metabolism of a common monounsaturated fatty acid, while comparisons with alkyne analogs of palmitic or stearic acid can reveal differential channeling of saturated versus unsaturated fats. This guide provides the foundational knowledge and practical protocols for researchers to confidently embark on these quantitative investigations.
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[The role of fatty-acid transport proteins (FAT/CD36, FABPpm, FATP) in lipid metabolism in skeletal muscles]. PubMed. (2008-08-25). Available at: [Link]
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FAT/CD36-mediated long-chain fatty acid uptake in adipocytes requires plasma membrane rafts. PubMed. Available at: [Link]
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Optimized Incorporation of Alkynyl Fatty Acid Analogs for the Detection of Fatty Acylated Proteins using Click Chemistry. JoVE. (2021-04-09). Available at: [Link]
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FAT/CD36 expression alone is insufficient to enhance cellular uptake of oleate. ResearchGate. (2025-08-06). Available at: [Link]
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Measurement of long-chain fatty acid uptake into adipocytes. PMC - NIH. Available at: [Link]
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Visualization and Identification of Fatty Acylated Proteins Using Chemical Reporters. PMC. (2012-10-09). Available at: [Link]
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Tracing Fatty Acid Metabolism by Click Chemistry. ACS Chemical Biology. Available at: [Link]
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Real-time quantification of fatty acid uptake using a novel fluorescence assay. ResearchGate. (2025-08-08). Available at: [Link]
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Cellular uptake of stearic, oleic, linoleic, and linolenic acid and their effects on synthesis and secretion of lipids in Hep-G2 cells. PubMed. Available at: [Link]
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QBT™ Fatty Acid Uptake Assay Kit. Molecular Devices. Available at: [Link]
-
Uptake of palmitic acid by rabbit alveolar type II cells. PubMed - NIH. Available at: [Link]
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Palmitic acid uptake can be detected in esophageal epithelial cells... ResearchGate. Available at: [Link]
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Click-chemistry-based protocol to quantitatively assess fatty acid uptake by Mycobacterium tuberculosis in axenic culture and inside mouse macrophages. NIH. (2023-01-24). Available at: [Link]
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Facile adipocyte uptake and liver/adipose tissue delivery of conjugated linoleic acid-loaded tocol nanocarriers for a synergistic anti-adipogenesis effect. PubMed Central. (2024-02-06). Available at: [Link]
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Palmitic acid acutely stimulates glucose uptake via activation of Akt and ERK1/2 in skeletal muscle cells. NIH. Available at: [Link]
-
Improving cellular uptake and bioavailability of periplocymarin-linoleic acid prodrug by combining PEGylated liposome. PubMed Central. Available at: [Link]
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Cellular uptake and cytotoxicity of shell crosslinked stearic acid-grafted chitosan oligosaccharide micelles encapsulating doxorubicin. PubMed. Available at: [Link]
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A novel alkyne cholesterol to trace cellular cholesterol metabolism and localization. (2025-08-08). Available at: [Link]
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Relative uptake of alkyne tagged fatty acids. ResearchGate. Available at: [Link]
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Stearic acid nanoparticles increase acyclovir absorption by oral epithelial cells. PubMed. (2024-08-07). Available at: [Link]
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Tracing Lipid Metabolism by Alkyne Lipids and Mass Spectrometry: The State of the Art. NIH. (2022-05-20). Available at: [Link]
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On the cellular metabolism of the click chemistry probe 19-alkyne arachidonic acid. NIH. Available at: [Link]
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Mechanisms of cellular uptake of long chain free fatty acids. PubMed - NIH. Available at: [Link]
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A Senior Application Scientist's Guide to Alternatives for Oleic Acid Alkyne in Lipid Trafficking Studies
For the dedicated researcher navigating the intricate world of lipid metabolism, the ability to accurately track the journey of fatty acids is paramount. Oleic acid alkyne has emerged as a powerful tool, a "clickable" surrogate that integrates into cellular lipid networks, allowing for subsequent visualization and analysis through bioorthogonal chemistry.[1][2] However, the specific demands of an experiment—be it live-cell imaging, mass spectrometry-based lipidomics, or high-throughput screening—often necessitate a broader toolkit.
This guide provides an in-depth comparison of the primary alternatives to this compound. We will move beyond a simple list of options, delving into the causal biochemistry, the rationale behind experimental choices, and the practical workflows that underpin successful lipid trafficking studies. Our focus is on providing you, our fellow scientists and drug developers, with the objective data and field-proven insights needed to select the optimal probe for your research questions.
The "Clickable" Universe: Beyond the Alkyne Handle
The core strength of this compound lies in its terminal triple bond—a small, minimally perturbative handle that is readily addressed by "click" chemistry.[3][4] This strategy involves a two-step process: metabolic incorporation of the tagged lipid followed by a highly specific chemical ligation to a reporter molecule (e.g., a fluorophore or biotin).[5] This approach's main alternative within the clickable universe is the use of an azide functional group.
Azido Fatty Acids: A Close Relative with Distinct Characteristics
Omega-azido fatty acids function on the same principle as their alkyne counterparts: metabolic incorporation followed by a click reaction.[6][7] These probes are readily synthesized and can be used to study fatty acid biosynthesis, degradation (β-oxidation), and modification.[8] The choice between an alkyne and an azide often comes down to the specific click chemistry reaction you intend to use and the biological context.
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is the most common click reaction, known for its high efficiency. However, the requirement for a copper(I) catalyst can be cytotoxic, making it primarily suitable for fixed cells.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This reaction circumvents the need for a toxic catalyst by using a strained cyclooctyne, making it compatible with live-cell imaging.[6] If live-cell click reactions are the goal, using an azido-fatty acid with a strained alkyne reporter (or vice-versa) is the preferred method.
Direct Visualization: Fluorescent Fatty Acid Analogs
An entirely different strategy bypasses the need for a secondary click reaction by using fatty acids that are directly conjugated to a fluorophore. This allows for real-time tracking of lipid uptake and trafficking in living cells. The trade-off is that the fluorophore itself is significantly bulkier than an alkyne or azide group, which can potentially alter the fatty acid's metabolism and distribution.[9][10]
BODIPY™ Fatty Acids: The Bright and Photostable Workhorse
Fatty acids conjugated to a BODIPY (boron-dipyrromethene) dye are among the most popular fluorescent lipid probes.[11][] They are prized for their excellent photophysical properties, including high fluorescence quantum yields, sharp emission spectra, and high photostability.[13][] BODIPY-FAs, such as BODIPY-FL C12, effectively mimic the behavior of natural long-chain fatty acids and are readily incorporated into neutral lipids within lipid droplets and other cellular membranes.[9][15]
Key Strengths:
-
High Brightness & Photostability: Ideal for demanding imaging applications like confocal microscopy and long-term time-lapse studies.[16]
-
Environmental Insensitivity: Their fluorescence is relatively insensitive to solvent polarity and pH, simplifying quantitative analysis.[15]
-
Versatility: Available with various fatty acid chain lengths and spectral properties, enabling multiplexing.[]
NBD Fatty Acids: The Environmentally Sensitive Reporter
Nitrobenzoxadiazole (NBD)-conjugated fatty acids are another established class of probes. A key feature of the NBD fluorophore is that its fluorescence is strongly dependent on the polarity of its environment; it is weakly fluorescent in aqueous media but becomes brightly fluorescent in hydrophobic environments like the interior of a lipid droplet or the binding pocket of a protein.[17] This property makes NBD-FAs useful for studying fatty acid binding proteins and membrane interactions, but it can complicate simple quantification of lipid accumulation.[16] Compared to BODIPY, NBD probes are generally less bright and more prone to photobleaching.
Comparative Performance Analysis
Choosing the right tool requires a clear understanding of its strengths and weaknesses. The table below provides a side-by-side comparison of the key alternatives to this compound.
| Feature | This compound | Azido-Oleic Acid | BODIPY-Oleic Acid | NBD-Oleic Acid |
| Probe Type | Clickable (Alkyne) | Clickable (Azide) | Intrinsically Fluorescent | Intrinsically Fluorescent |
| Detection Method | Two-step: Incorporation then Click Reaction with Azide-Reporter | Two-step: Incorporation then Click Reaction with Alkyne-Reporter | One-step: Direct Fluorescence | One-step: Direct Fluorescence |
| Biochemical Perturbation | Low (small alkyne tag) | Low (small azide tag) | Moderate to High (bulky fluorophore) | Moderate to High (bulky fluorophore) |
| Suitability for Live Cells | Possible with SPAAC | Possible with SPAAC | Excellent for real-time imaging | Good, but photobleaching is a concern |
| Suitability for Fixed Cells | Excellent with CuAAC | Excellent with CuAAC | Excellent | Excellent |
| Downstream Compatibility | Microscopy, MS, Flow Cytometry[3][18] | Microscopy, MS, Flow Cytometry[6][7] | Primarily Microscopy, Flow Cytometry | Primarily Microscopy, Flow Cytometry |
| Primary Advantage | Minimal structural change; high sensitivity post-ligation.[19] | Versatile clickable handle; good for SPAAC.[6] | High brightness and photostability.[13] | Reports on local environment polarity.[17] |
| Primary Disadvantage | Requires a secondary reaction step; CuAAC is toxic. | Requires a secondary reaction step; CuAAC is toxic. | Bulky tag may alter metabolism.[20] | Lower brightness and photostability.[16] |
Experimental Protocols & Methodologies
A trustworthy protocol is a self-validating one. Here, we provide foundational, step-by-step workflows for the application of both clickable and fluorescent fatty acid probes. The causality behind key steps is explained to ensure both reproducibility and a deeper understanding of the system.
Protocol 1: Fatty Acid Trafficking using Clickable Probes (Alkyne/Azide)
This protocol is adapted for detecting metabolically incorporated alkyne- or azido-fatty acids in fixed cells using CuAAC, a robust method for high-resolution imaging.[21]
Rationale: The two-step nature of this technique separates the biological process (incorporation) from the chemical detection, minimizing interference from a bulky fluorophore during trafficking. Fixation allows for a highly efficient click reaction and stable sample preservation.
Step-by-Step Methodology:
-
Probe Preparation & Cell Labeling:
-
Prepare a stock solution of the alkyne- or azido-fatty acid (e.g., 10 mM in DMSO).
-
For efficient cellular uptake, the fatty acid must be complexed to a carrier protein. Mix the fatty acid analog with fatty acid-free Bovine Serum Albumin (BSA) in serum-free medium to a final concentration of 10-50 µM fatty acid and 0.5-1% BSA.[22] Incubate at 37°C for 30 minutes to allow complex formation.
-
Replace the culture medium of your cells (grown on glass coverslips) with the fatty acid-BSA complex medium.
-
Incubate for the desired time (e.g., 1 to 24 hours) to allow for metabolic incorporation.
-
-
Fixation and Permeabilization:
-
Wash cells three times with PBS to remove unincorporated probe.
-
Fix the cells with 3.7-4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.
-
Wash twice with PBS.
-
Permeabilize cells with 0.1% Triton X-100 in PBS for 10 minutes. This is crucial for allowing the click chemistry reagents to access intracellular lipids.
-
Wash three times with PBS.
-
-
Click Reaction (CuAAC):
-
Prepare the click reaction cocktail immediately before use. For a 1 mL reaction, combine:
-
PBS (to 1 mL)
-
Azide-fluorophore reporter (e.g., Alexa Fluor 488 Azide) to 2-5 µM.
-
Copper(II) sulfate (CuSO₄) to 1 mM.
-
A reducing agent, such as sodium ascorbate, to 5 mM (add this last to initiate the reduction of Cu(II) to the catalytic Cu(I) species).
-
-
Remove PBS from the coverslips and add the click cocktail.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
-
Imaging:
-
Mount the coverslips onto microscope slides using an appropriate mounting medium (e.g., with DAPI for nuclear counterstaining).
-
Image using fluorescence microscopy with filter sets appropriate for your chosen fluorophore.
-
Protocol 2: Live-Cell Imaging of Lipid Droplets with BODIPY-FL C12
This protocol allows for the direct, real-time visualization of fatty acid uptake and sequestration into lipid droplets.[9][23]
Rationale: The use of an intrinsically fluorescent probe eliminates the need for fixation and chemical reactions, preserving the native cellular environment and allowing for dynamic processes to be observed over time.
Step-by-Step Methodology:
-
Probe Preparation & Cell Labeling:
-
Prepare a 2.5 mM stock solution of BODIPY-FL C12 in DMSO.
-
Dilute the stock solution in your normal cell culture medium to a final working concentration of 1-5 µM. It is often beneficial to pre-complex with fatty acid-free BSA as described in Protocol 1 to enhance solubility and delivery.
-
Replace the medium on cells grown in a glass-bottom imaging dish with the BODIPY-containing medium.
-
-
Pulse-Chase (Optional):
-
Pulse: Incubate the cells with the BODIPY-FL C12 medium for a short period (e.g., 15-30 minutes) to allow uptake.
-
Chase: Wash the cells three times with warm, fresh culture medium (without the probe). You can now image the cells immediately or return them to the incubator to track the trafficking of the labeled lipid pool over several hours.
-
-
Live-Cell Imaging:
-
Place the imaging dish on the stage of a fluorescence microscope equipped with an environmental chamber (to maintain 37°C and 5% CO₂).
-
Use a standard FITC/GFP filter set (Excitation ~488 nm, Emission ~515 nm) to visualize the BODIPY fluorescence.
-
Lipid droplets will appear as bright, distinct puncta within the cytoplasm.
-
Acquire single images or a time-lapse series to monitor dynamic changes in lipid droplet size, number, or location.
-
Conclusion and Future Directions
While this compound remains a cornerstone for studying lipid metabolism, a comprehensive understanding of its alternatives is crucial for designing sophisticated and well-controlled experiments. Clickable probes , like azido fatty acids, offer a minimally perturbative approach ideal for end-point analysis and combination with mass spectrometry.[3][6] In contrast, fluorescent analogs , dominated by the bright and robust BODIPY dyes, provide an unparalleled window into the real-time dynamics of lipid trafficking in living cells.[10][13]
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Llopis, J., et al. (2022). Leveraging a Fluorescent Fatty Acid Probe to Discover Cell-Permeable Inhibitors of Plasmodium falciparum Glycerolipid Biosynthesis. Antimicrobial Agents and Chemotherapy, 66(8), e0032022. [Link]
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Wunderling, K., et al. (2018). Alkyne lipids as substrates for click chemistry-based in vitro enzymatic assays. Journal of Lipid Research, 59(6), 1064-1074. [Link]
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Avérous, L., et al. (2013). Thiol-yne Reaction of Alkyne-derivatized Fatty Acids. Journal of Renewable Materials, 1(3), 219-224. [Link]
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Tallman, K. A., & Porter, N. A. (2012). ω-Alkynyl Lipid Surrogates for Polyunsaturated Fatty Acids: Free Radical and Enzymatic Oxidations. Journal of the American Chemical Society, 134(32), 13429-13435. [Link]
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A Senior Application Scientist's Guide to Validating Protein Acylation with Oleic Acid Alkyne Using Immunoprecipitation
For researchers, scientists, and drug development professionals delving into the intricate world of post-translational modifications (PTMs), understanding protein acylation is paramount. This guide provides an in-depth, technical comparison of methodologies for validating protein acylation, with a specific focus on the use of oleic acid alkyne in conjunction with immunoprecipitation. We will explore the causality behind experimental choices, ensuring a self-validating system for robust and reliable results.
Protein acylation, the covalent attachment of fatty acids to proteins, is a critical PTM that governs protein localization, stability, and function.[1] Oleic acid, a monounsaturated omega-9 fatty acid, is increasingly recognized as a significant modifier of protein function. Validating this specific type of acylation requires a nuanced approach that combines metabolic labeling, bioorthogonal chemistry, and targeted protein enrichment.
The Power of Bioorthogonal Chemistry in Studying Acylation
Traditional methods for studying protein acylation, such as those using radiolabeled fatty acids, often suffer from limitations like low sensitivity and safety concerns associated with radioactivity.[2][3] The advent of bioorthogonal chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," has revolutionized the field.[4][5][6] This approach utilizes chemical reporters, like this compound, that mimic natural fatty acids and can be metabolically incorporated into proteins.[1] The alkyne group serves as a bioorthogonal handle, allowing for the specific attachment of a tag, such as biotin, via a click reaction with an azide-modified molecule.[5][7][8] This specificity is crucial as neither the alkyne nor the azide moieties react with other cellular components, ensuring that only the proteins of interest are tagged.[5]
The workflow for validating protein acylation with this compound and immunoprecipitation can be visualized as follows:
Caption: Experimental workflow for validating protein acylation.
Methodology Comparison: A Critical Evaluation
To provide a clear understanding of the advantages of the this compound-immunoprecipitation method, a comparison with alternative techniques is essential.
| Method | Principle | Pros | Cons |
| Radioactive Labeling | Metabolic labeling with radioactive fatty acids (e.g., ³H-oleic acid) followed by immunoprecipitation and autoradiography. | Direct detection of acylation. | Safety concerns with radioactivity, low sensitivity, long exposure times.[2][3] |
| Antibody-Based Detection | Use of antibodies that specifically recognize acylated proteins. | Direct detection without metabolic labeling. | Limited availability and specificity of antibodies for oleic acid acylation. |
| Acyl-Biotin Exchange (ABE) | Chemical cleavage of the thioester bond and subsequent biotinylation of the free cysteine. | Does not require metabolic labeling. | Indirect detection, may not be specific for oleic acid, can be harsh on proteins.[3][8] |
| This compound + IP | Metabolic labeling with this compound, click chemistry with biotin-azide, immunoprecipitation, and streptavidin-based detection. | High sensitivity and specificity, non-radioactive, allows for enrichment of acylated proteins.[1][9] | Requires synthesis of the alkyne analog, potential for copper cytotoxicity (can be mitigated).[9] |
Detailed Experimental Protocol: A Step-by-Step Guide
This protocol provides a robust framework for validating the oleic acid acylation of a specific protein of interest.
Part 1: Metabolic Labeling and Cell Lysis
-
Cell Culture and Labeling: Culture cells to the desired confluency. Replace the medium with a serum-free medium containing the this compound probe (typically 25-100 µM). The optimal concentration and labeling time (usually 4-24 hours) should be determined empirically for each cell type and protein of interest.
-
Cell Harvest and Lysis: After labeling, wash the cells with ice-cold PBS to remove excess probe. Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to preserve protein integrity and post-translational modifications.
Part 2: Click Chemistry and Protein Enrichment
The core of this technique lies in the specific and efficient ligation of a biotin tag to the alkyne-modified oleic acid.
Caption: The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).
-
Click Reaction: To the cell lysate, add the click chemistry reaction cocktail. This typically includes a biotin-azide probe, a copper(I) catalyst (often generated in situ from CuSO₄ and a reducing agent like sodium ascorbate), and a copper-chelating ligand (e.g., THPTA) to improve reaction efficiency and reduce copper-mediated protein damage.[10] Incubate the reaction for 1-2 hours at room temperature.
-
Protein Precipitation: After the click reaction, precipitate the proteins to remove unreacted reagents. Cold acetone or methanol precipitation is commonly used.[1]
-
Immunoprecipitation (IP): Resuspend the protein pellet in a suitable buffer and perform immunoprecipitation for your protein of interest using a specific antibody. This step isolates your target protein from the total proteome.
-
Streptavidin Enrichment: The immunoprecipitated sample, now enriched for your protein of interest, is then subjected to a second enrichment step using streptavidin-coated beads.[1][11] These beads will specifically bind to the biotin tag on the acylated proteins, effectively isolating the oleic acid-acylated fraction of your target protein.
Part 3: Analysis and Validation
-
Elution and Western Blotting: Elute the captured proteins from the streptavidin beads. This can be achieved by boiling in SDS-PAGE sample buffer. Analyze the eluate by Western blotting using an antibody against your protein of interest. A positive band will confirm that your protein was indeed acylated with oleic acid.
-
Mass Spectrometry (Optional but Recommended): For definitive confirmation and to identify the specific site(s) of acylation, the eluted proteins can be subjected to mass spectrometry analysis.[12][13] This powerful technique can identify the modified peptide and pinpoint the exact amino acid residue that is acylated.
Trustworthiness: A Self-Validating System
To ensure the trustworthiness of your results, it is crucial to include proper controls in your experimental design:
-
No-Alkyne Control: Cells that are not treated with the this compound probe but are subjected to the rest of the workflow. This control will account for any non-specific binding to the streptavidin beads.
-
No-Click Control: Labeled cell lysate that does not undergo the click chemistry reaction. This control ensures that the signal is dependent on the copper-catalyzed ligation.
-
Competition Control: Co-incubation of cells with an excess of natural oleic acid along with the this compound. A reduction in the signal would indicate that the alkyne probe is incorporated through the same enzymatic machinery as the natural fatty acid.
By incorporating these controls, you create a self-validating system that provides a high degree of confidence in your findings. This rigorous approach is essential for producing high-quality, publishable data in the competitive field of drug discovery and development.
References
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Charron, G., Zhang, M. M., Yount, S., Wilson, J., Raghavan, A. S., Shamir, E., & Hang, H. C. (2012). Visualization and Identification of Fatty Acylated Proteins Using Chemical Reporters. Current Protocols in Chemical Biology, 4(4), 285-304. [Link]
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A Senior Application Scientist's Guide to Clickable Fatty Acid Analogs in Lipid Research
For researchers, scientists, and drug development professionals navigating the intricate world of lipid biology, the ability to track, visualize, and quantify fatty acids and their complex downstream metabolites is paramount. Traditional methods, while foundational, often face limitations in sensitivity, specificity, and amenability to high-throughput analysis. The advent of bioorthogonal chemistry, particularly the development of "clickable" fatty acid analogs, has revolutionized our capacity to probe the dynamic lipidome.
This guide provides an in-depth comparison of the most prevalent clickable fatty acid analogs, offering experimental insights and data to inform your research decisions. We will delve into the nuances of their chemical design, compare their performance in various applications, and provide actionable protocols to empower your lipid research.
The Dawn of a New Era: Bioorthogonal Lipid Reporters
At the heart of this technology lies the concept of bioorthogonal chemistry – chemical reactions that can occur inside of living systems without interfering with native biochemical processes.[1][2] Clickable fatty acid analogs are synthetic mimics of natural fatty acids, engineered to contain a small, bioorthogonal handle – typically a terminal alkyne or an azide group.[1][3] These handles serve as latent reporters that, once metabolically incorporated into lipids, can be selectively "clicked" to a detection probe (e.g., a fluorophore or biotin) for visualization and enrichment.[3][4][5][6]
The most widely employed click reaction is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a highly efficient and specific reaction that forms a stable triazole linkage.[6][7] This allows for the robust and sensitive detection of lipids that have incorporated the fatty acid analog.
Head-to-Head: Alkyne vs. Azide Fatty Acid Analogs
The two dominant classes of clickable fatty acid analogs are those bearing a terminal alkyne and those with a terminal azide. While both enable bioorthogonal labeling, their performance characteristics differ, influencing the choice for specific applications.
| Feature | ω-Alkynyl Fatty Acids | ω-Azido Fatty Acids |
| Chemical Structure | Contain a terminal carbon-carbon triple bond (C≡CH) | Contain a terminal azide group (-N3) |
| Click Reaction Partner | Azide-containing probes | Alkyne-containing probes |
| Signal-to-Noise Ratio | Generally higher sensitivity and lower background.[4][8] | Can exhibit higher background signal compared to alkyne analogs.[8] |
| Cellular Uptake & Metabolism | Readily taken up by cells and incorporated into various lipid species.[4][9] | Also readily metabolized, but some studies suggest potential for altered metabolism compared to natural fatty acids.[10][11][12] |
| Commercial Availability | Widely available in various chain lengths and saturation levels.[7][9] | Also commercially available, but perhaps with a slightly more limited selection than alkyne analogs.[10][11][12] |
| Preferred Applications | Proteomic profiling of protein acylation, high-resolution imaging, and sensitive metabolic flux analysis.[4][8] | Initial studies in lipid metabolism and biosynthesis, still valuable for specific experimental designs.[10][11][12] |
Expert Insight: For most applications, particularly those requiring high sensitivity and low background, ω-alkynyl fatty acids are the preferred choice .[4][8] The enhanced performance is a significant advantage for detecting low-abundance lipid species or subtle changes in lipid metabolism.
Key Applications and Experimental Workflows
Clickable fatty acid analogs have unlocked new avenues of investigation across a spectrum of lipid research. Here, we explore some of the most impactful applications and provide a foundational experimental workflow.
Metabolic Labeling and Tracking of Lipid Synthesis and Trafficking
By introducing a clickable fatty acid analog to cells or organisms, researchers can trace its incorporation into various lipid classes over time, providing a dynamic view of lipid metabolism.[9][13] This approach allows for the study of fatty acid uptake, elongation, desaturation, and incorporation into complex lipids like phospholipids, triglycerides, and cholesterol esters.[9][10][11][12]
Experimental Workflow: Metabolic Labeling of Lipids
Caption: Workflow for metabolic labeling of lipids using clickable fatty acid analogs.
Profiling Protein-Lipid Interactions and Acylation
A significant application of clickable fatty acid analogs is the identification and characterization of fatty-acylated proteins.[3][5] Fatty acylation, such as S-palmitoylation, is a crucial post-translational modification that regulates protein localization, stability, and function.[5] By metabolically labeling cells with a clickable fatty acid analog, acylated proteins become tagged and can be subsequently enriched using a biotin-azide or biotin-alkyne probe followed by streptavidin affinity purification for mass spectrometry-based proteomic analysis.[3]
Comparative Data: Efficiency of Alkyne vs. Azide Analogs in Protein Labeling
Studies have demonstrated that ω-alkynyl-palmitate provides a significantly higher signal-to-noise ratio for detecting palmitoylated proteins compared to its ω-azido counterpart.[14] This enhanced sensitivity is critical for identifying novel or low-abundance acylated proteins.
In Situ Imaging of Lipid Localization
The ability to attach fluorescent probes to metabolically incorporated fatty acid analogs enables the visualization of lipid distribution and trafficking within cells with high spatial resolution.[4] This has been instrumental in understanding the subcellular localization of specific lipid pools and how this changes in response to various stimuli or in disease states.
Experimental Protocols: A Step-by-Step Guide
To ensure successful implementation of these powerful tools, meticulous experimental design and execution are crucial. Here, we provide a detailed protocol for the metabolic labeling of cultured cells with an ω-alkynyl fatty acid analog.
Protocol: Metabolic Labeling of Cultured Mammalian Cells with Alkynyl Fatty Acids
Materials:
-
Alkynyl fatty acid analog (e.g., 17-octadecynoic acid, 17-ODYA)
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Potassium hydroxide (KOH)
-
Delipidated fetal bovine serum (FBS)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Click chemistry reagents (e.g., copper(II) sulfate, TBTA ligand, reducing agent, azide-fluorophore or azide-biotin)
Procedure:
-
Preparation of Fatty Acid-BSA Conjugate (Saponification): This step is critical for the solubility and efficient cellular uptake of long-chain fatty acids.[15][16][17] a. Prepare a stock solution of the alkynyl fatty acid in ethanol. b. In a glass vial, mix the fatty acid solution with an equal volume of 120 mM KOH.[17] c. Incubate at 70°C for up to 3 minutes to saponify the fatty acid.[17] d. Add the saponified fatty acid to a solution of fatty acid-free BSA in PBS and incubate to allow complex formation.
-
Metabolic Labeling: a. Culture cells to the desired confluency. b. Replace the culture medium with a medium containing delipidated FBS and the prepared fatty acid-BSA conjugate. The final concentration of the fatty acid analog typically ranges from 25 µM to 100 µM.[15] c. Incubate the cells for a desired period (e.g., 4-24 hours) to allow for metabolic incorporation. The optimal incubation time may need to be determined empirically for each cell type and experimental goal.[15]
-
Cell Lysis and Click Reaction: a. After labeling, wash the cells with PBS to remove unincorporated fatty acid analog. b. Lyse the cells in a suitable buffer containing protease inhibitors. c. Perform the click reaction by adding the click chemistry master mix (copper sulfate, ligand, reducing agent, and azide probe) to the cell lysate.[15] d. Incubate at room temperature, protected from light, for 1-2 hours.
-
Downstream Analysis: a. For Imaging: If a fluorescent azide was used, the sample can be directly analyzed by fluorescence microscopy. b. For Proteomics: If an azide-biotin probe was used, proceed with streptavidin-based enrichment of labeled proteins, followed by on-bead digestion and LC-MS/MS analysis.
Logical Relationship: From Analog to Analysis
Caption: The logical progression from introducing a clickable fatty acid analog to downstream applications.
Future Perspectives and Concluding Remarks
The development of clickable fatty acid analogs has undeniably propelled lipid research forward, offering unprecedented tools to dissect the complex and dynamic nature of the lipidome. As the field continues to evolve, we can anticipate the emergence of novel clickable lipid probes with enhanced properties, such as photo-crosslinking capabilities to capture transient protein-lipid interactions.[18][19] Furthermore, the integration of these chemical tools with advanced analytical platforms, such as high-resolution mass spectrometry and super-resolution microscopy, will continue to unravel the intricate roles of lipids in health and disease.
This guide has provided a comprehensive comparison of the primary clickable fatty acid analogs and a practical framework for their application. By understanding their respective strengths and the critical aspects of experimental design, researchers can confidently leverage these powerful tools to illuminate the multifaceted world of lipid biology.
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Oleic Acid Alkyne
For researchers, scientists, and drug development professionals, the integrity of our work is intrinsically linked to the safety and responsibility of our practices. Oleic acid alkyne, a valuable tool in click chemistry for labeling and tracking lipids, requires meticulous handling not only during experimentation but also through its final disposal.[1][2][3] This guide provides essential, step-by-step procedures for the safe and compliant disposal of this compound, ensuring the protection of laboratory personnel and the environment.
Understanding the Hazards: A Proactive Approach to Safety
Before initiating any disposal protocol, a thorough understanding of the associated hazards is paramount. This compound's hazard profile is primarily dictated by its terminal alkyne group and the solvent in which it is typically supplied.
Key Hazards:
-
Flammability: this compound is commonly supplied in ethanol, a highly flammable liquid.[4] Vapors can form explosive mixtures with air, and the solution should be kept away from heat, sparks, open flames, and other ignition sources.[4][5]
-
Reactivity of the Terminal Alkyne: Terminal alkynes can form explosive metal acetylides when in contact with certain metals, particularly heavy metals like copper, silver, and mercury.[6] This reactivity necessitates careful segregation from incompatible waste streams.
-
Eye Irritation: this compound solutions can cause serious eye irritation.[4]
Quantitative Data Summary
| Property | Value/Information | Source |
| Chemical Name | (9Z)-9-octadecen-17-ynoic acid | [1] |
| CAS Number | 151333-45-8 | [1] |
| Molecular Formula | C₁₈H₃₀O₂ | [1] |
| Common Solvent | Ethanol | [1][4] |
| Primary Hazards | Highly flammable liquid and vapor, Causes serious eye irritation | [4] |
The Disposal Workflow: A Step-by-Step Protocol
Adherence to a structured disposal workflow is critical to mitigate risks and ensure regulatory compliance. This process should be integrated into your laboratory's Chemical Hygiene Plan, a requirement under OSHA's standard for occupational exposure to hazardous chemicals in laboratories.[7]
Caption: Workflow for the safe disposal of this compound.
Experimental Protocol for Waste Handling
A. Liquid Waste Containing this compound
-
Container Selection: Choose a clean, leak-proof container made of a material compatible with ethanol and this compound (e.g., high-density polyethylene or glass). The container must have a secure, tight-fitting screw cap.
-
Labeling: Before adding any waste, affix a "Hazardous Waste" label to the container.[8][9] The label must include:
-
The full chemical name: "this compound in Ethanol" and any other constituents.
-
The approximate concentration or percentage of each component.
-
Appropriate hazard warnings (e.g., "Flammable," "Irritant").
-
The name of the principal investigator and laboratory location.
-
The date when the first drop of waste is added (the accumulation start date).
-
-
Waste Collection:
-
Perform all waste transfers within a certified chemical fume hood to minimize inhalation exposure.
-
Carefully pour the liquid waste into the designated container, using a funnel to prevent spills.
-
Keep the waste container closed at all times, except when adding waste.[10]
-
-
Segregation: Ensure the this compound waste stream is not mixed with incompatible chemicals. Crucially, do not mix with waste containing heavy metal salts (e.g., copper, silver, mercury) to prevent the formation of explosive acetylides.[6] Also, keep separate from strong oxidizing agents and bases.[11][12]
B. Solid Waste Contaminated with this compound
-
Collection: Place all contaminated solid items, such as pipette tips, gloves, and absorbent paper, into a designated, leak-proof container lined with a durable plastic bag.[8]
-
Labeling: Clearly label the container as "Hazardous Solid Waste" and specify "Contains this compound."[8]
-
Storage: Store the sealed solid waste container in the satellite accumulation area alongside the liquid waste container.
C. Disposal of Empty this compound Containers
-
Rinsing: An empty container that held this compound must be properly decontaminated before disposal. The first rinse should be with a suitable solvent (e.g., ethanol). This initial rinsate must be collected and treated as hazardous liquid waste.[8][10]
-
Subsequent Rinsing: For containers that held significant concentrations, a triple rinse is recommended.[8][13] Subsequent rinses with soap and water can follow.
-
Final Disposal: Once thoroughly rinsed and air-dried in a well-ventilated area (like a fume hood), the original labels must be completely removed or defaced.[10] The clean, unlabeled container can then typically be disposed of in the regular laboratory glass or plastic recycling stream, in accordance with institutional policies.
Regulatory Framework: Ensuring Compliance
The disposal of this compound is governed by a hierarchy of regulations, primarily under the Resource Conservation and Recovery Act (RCRA) enforced by the U.S. Environmental Protection Agency (EPA).[14] As the generator of the hazardous waste, your laboratory is responsible for its safe management from "cradle-to-grave."[9]
-
Waste Identification: Your institution's Environmental Health & Safety (EHS) department will assist in characterizing the waste stream as hazardous based on its characteristics (ignitability, corrosivity, reactivity, toxicity).[14][15]
-
Satellite Accumulation Areas (SAAs): Laboratories are permitted to accumulate hazardous waste at or near the point of generation in SAAs.[9][15] These areas must be under the control of the laboratory personnel.
-
Container Management: All hazardous waste containers must be in good condition, compatible with their contents, and kept securely closed.[8][15]
-
Final Disposal: Never dispose of this compound or its solutions down the drain or in the regular trash.[10] Disposal must be handled by your institution's EHS office, which will arrange for pickup and transport by a licensed hazardous waste disposal company.[14][16]
By adhering to these detailed procedures, you contribute to a culture of safety, ensure regulatory compliance, and uphold the principles of responsible scientific research.
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
